molecular formula C7H8N2O2 B1311166 Methyl 3-aminopicolinate CAS No. 36052-27-4

Methyl 3-aminopicolinate

Cat. No.: B1311166
CAS No.: 36052-27-4
M. Wt: 152.15 g/mol
InChI Key: YQKTYFNLRUWQFV-UHFFFAOYSA-N
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Description

Methyl 3-aminopicolinate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminopyridine-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKTYFNLRUWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432492
Record name Methyl 3-aminopicolinate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36052-27-4
Record name 2-Pyridinecarboxylic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminopicolinate
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Record name methyl 3-aminopyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminopicolinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-aminopicolinate, a substituted pyridine derivative, has emerged as a critical scaffold and versatile intermediate in the landscape of medicinal chemistry. Its unique electronic and structural characteristics, featuring a pyridine ring substituted with both an amino group and a methyl ester, provide a rich platform for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and pivotal role in the development of novel therapeutics. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights, providing a self-validating framework for its application in contemporary drug discovery programs.

Core Compound Identification and Properties

CAS Number: 36052-27-4[1]

Molecular Formula: C₇H₈N₂O₂[1]

Synonyms: Methyl 3-amino-2-pyridinecarboxylate

This section delineates the essential physicochemical properties of this compound, which are foundational to its handling, characterization, and application in synthetic workflows.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and reaction conditions.

PropertyValueSource(s)
Molecular Weight 152.15 g/mol [1]
Appearance White to yellow to brown or gray solid/crystal - powder[2][3]
Melting Point 139-146 °C[4]
Boiling Point 317.3 °C at 760 mmHg[4]
Solubility Soluble in water.[1] Solubility in organic solvents such as methanol, ethanol, DMSO, and dichloromethane is generally expected due to its functional groups, though specific quantitative data is not readily available in public literature.
Purity Typically ≥97% from commercial suppliers.[4]
Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl ester protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct resonances. The carbonyl carbon of the ester will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm. The methyl carbon of the ester will appear in the upfield region, generally around 50-55 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

  • N-H stretching: Asymmetric and symmetric stretches for the primary amine, typically appearing in the 3300-3500 cm⁻¹ region.[5]

  • C=O stretching: A strong absorption band for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

  • C=C and C=N stretching: Absorptions characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-N stretching: Typically observed in the 1250-1350 cm⁻¹ range.

  • C-O stretching: For the ester linkage, usually found between 1000 and 1300 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, M-31) or the carbomethoxy group (-COOCH₃, M-59). Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for amines.[6]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.

Synthetic Protocol: Esterification of 3-Aminopicolinic Acid

A common and direct method for the preparation of this compound is the esterification of 3-aminopicolinic acid. This reaction is typically acid-catalyzed.

Workflow: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Reaction Reaction under Reflux 3-Aminopicolinic_Acid->Reaction Methanol Methanol (Solvent & Reagent) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid_Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Chromatography / Recrystallization Workup->Purification Product_Compound This compound Purification->Product_Compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: 3-Aminopicolinic acid is suspended in an excess of methanol, which serves as both the solvent and the esterifying agent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the mixture.[7] The use of thionyl chloride has the advantage of producing gaseous byproducts (SO₂ and HCl), which can be readily removed.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[7]

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the methyl ester, and the pyridine ring. This trifunctional nature allows for a diverse range of subsequent chemical transformations.

Logical Relationship of Reactive Sites

Reactivity cluster_amine Amine (Nu) cluster_ester Ester (E+) cluster_ring Pyridine Ring MAP This compound Acylation Acylation (Amide Formation) MAP->Acylation Alkylation Alkylation MAP->Alkylation Sandmeyer Diazotization (Sandmeyer Rxn) MAP->Sandmeyer Amidation Amidation MAP->Amidation Hydrolysis Hydrolysis MAP->Hydrolysis EAS Electrophilic Aromatic Substitution MAP->EAS

Caption: Key reactive sites and potential transformations of this compound.

  • Reactions at the Amino Group: The primary amino group is nucleophilic and can readily undergo a variety of reactions.

    • Acylation/Sulfonylation: It can be acylated with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of this position, which is often crucial for tuning biological activity.

    • Alkylation: The amine can be alkylated, although selectivity for mono-alkylation can be challenging and may require specific strategies like reductive amination or the use of protecting groups.[8]

    • Diazotization (Sandmeyer Reaction): The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, via the Sandmeyer reaction.[9][10][11]

  • Reactions at the Ester Group:

    • Amidation: The methyl ester can be converted to an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures or with catalysis. This transformation is a common strategy in drug design to introduce new points of interaction with biological targets.

    • Hydrolysis: The ester can be saponified under basic conditions to yield the corresponding carboxylic acid, 3-aminopicolinic acid. This acid can then be coupled with amines using standard peptide coupling reagents to form amides.

  • Reactions on the Pyridine Ring: The pyridine ring is electron-deficient, and the directing effects of the amino and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating, ortho-, para-director, while the ester is a deactivating, meta-director. The interplay of these effects will determine the outcome of reactions such as halogenation or nitration.

Applications in Drug Discovery and Development

The picolinate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] this compound serves as a key starting material for accessing a variety of these and other novel bioactive molecules.

Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for constructing more complex heterocyclic systems. Its functional groups allow for sequential and regioselective modifications, making it an ideal starting point for library synthesis in lead discovery campaigns. For instance, derivatives of aminopicolinates have been utilized in the synthesis of potential inhibitors for Mycobacterium tuberculosis.[13]

Picolinate Derivatives in Approved and Investigational Drugs

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly accessible literature, the broader class of picolinic acid derivatives is well-represented in pharmacology. These include drugs targeting a wide range of diseases, from infectious diseases to cancer and metabolic disorders.[14] The structural motif is often employed to create ligands for various enzymes and receptors.

Examples of Therapeutic Areas for Picolinate Derivatives:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase active site. The aminopicolinate scaffold allows for the elaboration of substituents that can target specific pockets within the kinase domain.[15][16][17]

  • Anti-inflammatory Agents: Picolinate derivatives have been investigated for their anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[18][19][20]

  • Anticancer Agents: The aminopicolinate structure can be incorporated into molecules designed to inhibit cancer cell proliferation, induce apoptosis, or block angiogenesis.[8][21][22][23][24]

Hypothetical Drug Synthesis Workflow

DrugSynthesis MAP This compound Reaction1 Amide Coupling (at Amino Group) MAP->Reaction1 Intermediate1 Amide Intermediate Reaction1->Intermediate1 Reaction2 Ester Hydrolysis Intermediate1->Reaction2 Intermediate2 Carboxylic Acid Reaction2->Intermediate2 Reaction3 Amide Coupling (at Carboxyl Group) Intermediate2->Reaction3 FinalCompound Bioactive Molecule (e.g., Kinase Inhibitor) Reaction3->FinalCompound

Caption: A representative synthetic pathway illustrating the use of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Identification

GHS Hazard Statements: [1][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

For long-term storage, this compound should be kept at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen) and protected from light.[1] It is a solid that is generally stable under recommended storage conditions.

Conclusion

This compound is a compound of significant strategic importance in the field of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable starting material for the creation of novel, biologically active molecules. The presence of the aminopicolinate scaffold in a variety of therapeutic agents underscores its proven value. This guide has provided a comprehensive overview of the technical aspects of this compound, offering a foundation for its effective utilization in research and development programs aimed at discovering the next generation of medicines.

References

  • This compound | 36052-27-4 | FM139560. Biosynth.

  • A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. Benchchem.

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC - NIH.

  • FDA approved drugs derived from the isomers of pyridine carboxylic... ResearchGate.

  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

  • Sandmeyer reaction. Wikipedia.

  • FTIR spectra: (a) MEL; (b) PPA; (c) MPhP. ResearchGate.

  • This compound | 36052-27-4. Sigma-Aldrich.

  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes.

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.

  • Sandmeyer Reaction. ResearchGate.

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).

  • Methyl 6-aminopicolinate | CAS 36052-26-3 | SCBT. Santa Cruz Biotechnology.

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives.

  • Key Applications of Methyl 6-Aminopicolinate in Chemical Industries.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed.

  • The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. Benchchem.

  • FDA-Approved Chromium Picolinate API Manufacturers & Suppliers. Pharmaoffer.com.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.

  • Supplementary Information Selective monomethylation of primary amines with simple electrophiles. The Royal Society of Chemistry.

  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PMC - NIH.

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC - PubMed Central.

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. PubMed.

  • This compound | 36052-27-4. Sigma-Aldrich.

  • A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. PubMed.

  • FT-IR spectrum of (R)-R-methylbenzylamine. | Download Scientific Diagram. ResearchGate.

  • mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry.

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  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.

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  • A Review of the Synthetic Account of 3-Methyl Pyrazolone as Anti-Inflammatory Agent.

Sources

An In-depth Technical Guide to the Structure and Utility of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Methyl 3-aminopicolinate is a pyridine-based heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry, drug discovery, and materials science. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino group and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the molecule's structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles and experimental data. As a Senior Application Scientist, the objective is to provide not just a description of the molecule, but an understanding of its chemical behavior and potential, thereby enabling its effective utilization in research and development endeavors.

Part 1: Core Molecular Structure and Identification

The precise identification and structural understanding of a chemical entity are foundational to its application. This compound is systematically named and can be represented in various ways to facilitate its identification in literature and databases.

Systematic Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-2-pyridinecarboxylate . This name explicitly defines the arrangement of the functional groups: a methyl ester is at position 2 of the pyridine ring, and an amino group is at position 3. The parent molecule is picolinic acid (pyridine-2-carboxylic acid).

The structure consists of a central pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. This core is functionalized with a primary amine (-NH₂) at the C3 position and a methyl carboxylate (-COOCH₃) group at the C2 position. The proximity of these two functional groups dictates much of the molecule's reactivity and potential for intramolecular interactions.

Structural Diagram

The 2D structure of this compound highlights the spatial relationship between the key functional groups.

Caption: 2D structure and functional groups of this compound.

Key Chemical Identifiers

For unambiguous identification, a set of standardized identifiers is used globally.

IdentifierValueSource
CAS Number 36052-27-4[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
SMILES COC(=O)C1=C(C=CC=N1)N[1]
InChI 1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3
InChIKey YQKTYFNLRUWQFV-UHFFFAOYSA-N

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments and formulations.

Fundamental Properties

This compound is typically a solid at room temperature, appearing as a white to yellow or brown powder. Its solid state is a consequence of intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the ester group and the polar pyridine ring. The compound is reported to be soluble in water, a property enhanced by the polar functional groups capable of forming hydrogen bonds with water molecules.[1]

PropertyValueSource
Physical Form Solid (White to yellow/brown/gray)
Melting Point 139-146 °C
Boiling Point 317.3 °C at 760 mmHg
Purity ≥97% (Typical)
Predicted Spectroscopic Signature

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features. This predictive analysis is a crucial step in experimental design for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet around 3.8-4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃). The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The three aromatic protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm) as distinct multiplets, with their coupling patterns revealing their positions relative to each other and the ring nitrogen.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the ester group is expected to be the most downfield, typically in the 165-175 ppm range. The six carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), and the methyl carbon of the ester will be the most upfield signal, around 50-55 ppm.

  • IR Spectroscopy: The infrared spectrum would provide key information about the functional groups. A characteristic C=O stretch for the ester would be observed around 1700-1730 cm⁻¹. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. C-N and C-O stretching bands, as well as aromatic C=C and C=N stretching vibrations, would also be present.

Part 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.

Established Synthetic Protocol: Esterification of 3-Aminopicolinic Acid

A common and direct method for synthesizing this compound is the Fischer esterification of the corresponding carboxylic acid, 3-aminopyridine-2-carboxylic acid. The reaction is typically catalyzed by a strong acid, with thionyl chloride in methanol being a particularly effective system.

Causality of Experimental Choices:

  • Reactants: The starting material is 3-aminopyridine-2-carboxylic acid. Methanol serves as both the solvent and the reactant for forming the methyl ester.

  • Reagent: Thionyl chloride (SOCl₂) is a key reagent. It reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. More importantly, thionyl chloride can also react directly with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This dual role makes the reaction highly efficient.

  • Conditions: The reaction is brought to reflux to increase the reaction rate. An extended reaction time may be necessary to drive the equilibrium towards the product.[3]

Step-by-Step Methodology: [3]

  • Cool methanol (e.g., 75 mL) to 0 °C in a reaction vessel equipped with a reflux condenser.

  • Add thionyl chloride (e.g., 3.5 mL, 48 mmol) dropwise to the cooled methanol. This step is exothermic and generates HCl gas.

  • Add 3-aminopyridine-2-carboxylic acid (e.g., 0.9 g, 6.52 mmol) to the methanol/thionyl chloride mixture.

  • Heat the mixture to reflux and maintain for an extended period (e.g., 48 hours). Additional portions of methanol/thionyl chloride may be added to ensure the reaction goes to completion.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel (e.g., using a 9:1:1 mixture of EtOH/NH₄OH/H₂O as eluent), to yield the final product as a yellow solid.[3]

Synthesis Workflow Diagram

Synthesis_Workflow start 3-Aminopyridine-2-carboxylic Acid reflux Heat to Reflux (e.g., 48 hours) start->reflux reagents Methanol (Solvent/Reactant) Thionyl Chloride (Reagent) reagents->reflux evaporation Evaporation of Solvent reflux->evaporation purification Silica Gel Chromatography evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its three key features:

  • Nucleophilic Amino Group: The primary amine at C3 is a potent nucleophile and a site for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and can be used in the formation of ureas and thioureas. This is the primary handle for extending the molecular scaffold in drug discovery programs.

  • Electrophilic Ester Group: The methyl ester at C2 can undergo hydrolysis back to the carboxylic acid or can be converted to an amide via aminolysis. This allows for another point of diversification.

  • Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can also be alkylated or oxidized.

Part 4: Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate and scaffold.

Role as a Versatile Synthetic Scaffold

The compound serves as a foundational building block for creating larger, more complex molecules with desired biological activities or material properties.[1] Its utility spans the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the amino and ester groups allows for the directed synthesis of a wide range of substituted picolinates, which are a privileged scaffold in medicinal chemistry.

Case Study: Picolinate Scaffolds in Antitubercular Drug Discovery

While direct applications of this compound are proprietary or in early-stage development, the importance of the aminopicolinate core is well-documented. Structurally related compounds, such as chloropicolinate amides and ureas, have been synthesized and investigated as novel inhibitors of Mycobacterium tuberculosis.[4][5] In these studies, a related aminopicolinate core was used as the starting point. The amino group was derivatized with various acid chlorides, ureas, and thioureas to generate a library of compounds, some of which showed promising antimycobacterial activity and low cytotoxicity.[4][5]

This demonstrates a key application pathway for this compound: its use as a scaffold to which various diversity elements can be attached, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Application_Logic scaffold This compound (Core Scaffold) derivatization Chemical Derivatization (Acylation, etc. at -NH₂ group) scaffold->derivatization library Library of Novel Picolinate Derivatives derivatization->library screening Biological Screening (e.g., Antimycobacterial Assay) library->screening hit Identification of 'Hit' Compounds with Desired Activity screening->hit optimization Lead Optimization (SAR) hit->optimization candidate Potential Drug Candidate optimization->candidate

Caption: Logical workflow from a core scaffold to a drug candidate.

Part 5: Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Safety and Hazard Profile

This compound is classified as harmful and requires careful handling.

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Recommended Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage Conditions: To maintain its stability and purity, the compound should be stored at 2°C to 8°C in a tightly sealed container.[1]

  • Atmosphere: It is recommended to store the material under an inert gas, such as nitrogen, to prevent potential degradation from oxidation or reaction with atmospheric moisture.[1]

  • Light Sensitivity: Protect from light to prevent photochemical degradation.[1]

References

  • CAS 36052-27-4 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 11, 2026, from [Link]

  • Konduri, S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. Retrieved January 11, 2026, from [Link]

  • Konduri, S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

Methyl 3-aminopicolinate synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-aminopicolinate

Foreword

This compound is a pivotal pyridine-based scaffold in modern medicinal chemistry and drug development.[1] Its unique arrangement of a nucleophilic amino group, a coordinating nitrogen atom within the aromatic ring, and an ester functional group makes it an exceptionally versatile building block for constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, offering not just procedural details but also the underlying mechanistic rationale and practical insights essential for researchers, chemists, and drug development professionals. We will dissect the most prevalent and effective strategies, from direct esterification to classical rearrangement reactions, providing a comparative analysis to inform methodological selection for both laboratory-scale synthesis and process development.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is critical before embarking on its synthesis.

PropertyValueSource
CAS Number 36052-27-4[1]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [2]
Physical Form Solid
Melting Point 139-146 °C
Boiling Point 317.3 °C at 760 mmHg
InChI Key YQKTYFNLRUWQFV-UHFFFAOYSA-N[2]

Synthesis Pathway I: Direct Esterification of 3-Aminopicolinic Acid

The most direct and commonly employed route to this compound is the Fischer esterification of its parent carboxylic acid, 3-aminopicolinic acid.[2][3] Due to the electronic nature of the pyridine ring and the presence of the amino group, direct acid catalysis can be sluggish. Therefore, the reaction is almost universally facilitated by converting the carboxylic acid into a more reactive intermediate.

Mechanistic Rationale

The core principle involves activating the carboxyl group to enhance its electrophilicity towards the weakly nucleophilic methanol. The use of thionyl chloride (SOCl₂) is a classic and highly effective method for this activation.

  • Activation: Thionyl chloride reacts with 3-aminopicolinic acid to form the highly reactive 3-aminopicolinoyl chloride intermediate. This step generates gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle.

  • Nucleophilic Acyl Substitution: The alcohol (methanol), which also serves as the solvent, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Deprotonation: The resulting tetrahedral intermediate collapses, eliminating a chloride ion and a proton to yield the final methyl ester product.

The overall process is efficient, with the primary challenge lying in the handling of the moisture-sensitive and corrosive thionyl chloride.

Workflow for Direct Esterification

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification A 3-Aminopicolinic Acid (CAS: 1462-86-8) F Add 3-Aminopicolinic Acid A->F B Methanol (Solvent/Reagent) D Cool Methanol to 0°C B->D C Thionyl Chloride (Activator) E Add Thionyl Chloride (Forms Chlorosulfite Ester) C->E D->E E->F G Reflux Reaction Mixture (Formation of Acyl Chloride & Esterification) F->G H Evaporate to Dryness G->H I Silica Gel Chromatography H->I J Isolate Pure Product I->J K Final Product J->K This compound G cluster_start Precursor Synthesis cluster_rearrangement Curtius Rearrangement cluster_trapping Product Formation A Picolinic Acid Derivative B Activation (e.g., SOCl₂) A->B C Acyl Chloride B->C D React with NaN₃ C->D E Acyl Azide Intermediate D->E F Thermal Rearrangement (Δ) - N₂ gas E->F G Isocyanate Intermediate F->G H Trap with Nucleophile (e.g., H₂O, ROH) G->H I Carbamic Acid or Carbamate H->I J Decarboxylation or Hydrolysis I->J K Final Product J->K 3-Aminopicolinate Derivative G cluster_start Reactants & Catalyst cluster_process Catalytic Cycle cluster_end Workup & Purification A Methyl 3-Halopicolinate (X = Cl, Br, I) F Assemble Reactants in Anhydrous Solvent A->F B Ammonia Source (e.g., NH₃, Benzophenone Imine) B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos, BINAP) D->F E Base (e.g., NaOtBu, K₂CO₃) E->F G Heat under Inert Atmosphere F->G H Reaction Monitoring (GC/LC-MS) G->H I Quench and Extract H->I J Chromatographic Purification I->J K Isolate Pure Product J->K L Final Product K->L This compound

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-aminopicolinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural features, including the aromatic pyridine ring, an amino group, and a methyl ester, make it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a crucial resource for scientists engaged in the synthesis, identification, and application of this important chemical entity.

Molecular Structure and Properties

  • IUPAC Name: Methyl 3-aminopyridine-2-carboxylate

  • CAS Number: 36052-27-4

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol [1]

  • Appearance: Solid

  • Melting Point: 139-146 °C

Spectroscopic Data and Analysis

The structural elucidation and confirmation of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 8.0dd1HH6 (Pyridine)
~ 7.2 - 7.4dd1HH4 (Pyridine)
~ 6.8 - 7.0dd1HH5 (Pyridine)
~ 5.0 - 6.0br s2H-NH₂
~ 3.9s3H-OCH₃ (Ester)

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 168C=O (Ester)
~ 150 - 155C2, C6 (Pyridine)
~ 135 - 140C4 (Pyridine)
~ 120 - 125C5 (Pyridine)
~ 115 - 120C3 (Pyridine)
~ 52-OCH₃ (Ester)

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretching (aromatic)Pyridine Ring
2950 - 2850C-H stretching (aliphatic)Methyl Group (-CH₃)
1720 - 1700C=O stretchingEster
1620 - 1580N-H bendingPrimary Amine (-NH₂)
1600 - 1450C=C and C=N stretchingPyridine Ring
1300 - 1000C-O stretchingEster

The presence of strong absorptions in the N-H stretching region confirms the amino group, while the characteristic C=O stretch is indicative of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI) or Electron Impact (EI)
Molecular Ion [M]⁺˙ m/z 152
[M+H]⁺ m/z 153

The mass spectrum is expected to show a prominent molecular ion peak at m/z 152, corresponding to the molecular weight of this compound. Depending on the ionization method, a protonated molecular ion at m/z 153 may also be observed.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and express the data in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if present.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

A logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not widely available in public domains, the predicted spectral information, coupled with the detailed experimental protocols, offers a robust framework for researchers to confidently identify and characterize this compound. The synergistic use of NMR, IR, and MS is indispensable for ensuring the structural integrity and purity of this compound, thereby enabling its successful application in the synthesis of novel molecules with potential biological activity.

References

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-Aminopicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 3-aminopicolinate is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its versatile structure, featuring a pyridine ring substituted with an amino group and a methyl ester, makes it a valuable precursor for developing novel bioactive molecules.[2][3] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of the theoretical and practical aspects of this compound's solubility, offering a framework for researchers, scientists, and drug development professionals to navigate the challenges and opportunities associated with its handling and application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol Calculated
Physical FormSolid, Crystal - Powder
Melting Point139-146 °C
Boiling Point317.3 °C at 760 mmHg
IUPAC Namemethyl 3-amino-2-pyridinecarboxylate

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester group, along with the polar pyridine ring, suggests that this compound is a polar molecule. This polarity is a key determinant of its solubility in different organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4]

Solute-Solvent Interactions

For this compound to dissolve, the energy required to break the crystal lattice forces (solute-solute interactions) must be compensated by the energy released from the formation of solute-solvent interactions. Given its structure, the following interactions are anticipated:

  • Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, amines) are expected to be effective at solvating this compound.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific interactions will be present with all solvent types.

Predicting Solubility in Different Solvent Classes

Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds, making them excellent candidates for dissolving polar compounds like this compound. Indeed, it is reported to be soluble in water.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, N,N-Dimethylformamide - DMF): These solvents possess dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are generally good solvents for polar molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and hydrogen bonding capabilities. The solubility of this compound in these solvents is expected to be low due to the significant mismatch in intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative solubility data must be determined experimentally. The selection of an appropriate method depends on factors such as the amount of material available, the required accuracy, and the throughput needed.

Equilibrium Solubility Measurement

Equilibrium solubility tests are a standard method for determining the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[]

Workflow for Equilibrium Solubility Determination:

G cluster_0 Preparation cluster_1 Separation & Analysis cluster_2 Quantification Methods A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B C Separate the saturated solution from the excess solid (e.g., filtration, centrifugation) B->C D Quantify the concentration of the solute in the supernatant C->D E High-Performance Liquid Chromatography (HPLC) D->E Preferred Method F UV-Vis Spectroscopy D->F G Gravimetric Analysis D->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Protocol for Equilibrium Solubility Determination via HPLC:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials and place them in a temperature-controlled shaker or agitator.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method with a suitable detector (e.g., UV detector set at an appropriate wavelength for this compound).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These methods often utilize smaller sample sizes and automated liquid handling.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound in organic solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[6][7] This relationship should be experimentally determined for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A good match between the polarity of this compound and the solvent will generally lead to higher solubility.[4][7]

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • pH (for aqueous or protic organic solvents): The amino group of this compound can be protonated under acidic conditions, forming a salt. This salt form is expected to have significantly different solubility characteristics, generally being more soluble in polar solvents.

Practical Applications and Considerations

A thorough understanding of the solubility of this compound is crucial for various stages of drug development and chemical synthesis.

  • Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for the purification of this compound by crystallization. A good crystallization solvent will typically exhibit high solubility at an elevated temperature and low solubility at a lower temperature.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a key first step in formulation development to ensure the active pharmaceutical ingredient (API) remains dissolved and stable.[][8]

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the public domain, this guide provides a comprehensive framework for understanding and determining its solubility. By leveraging the principles of solute-solvent interactions and employing robust experimental methodologies, researchers can generate the necessary data to effectively utilize this important chemical intermediate in their work. The polar nature of this compound suggests a preference for polar protic and aprotic solvents. Experimental verification of its solubility across a diverse set of organic solvents is highly recommended to facilitate its application in synthesis and formulation.

References

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Mennen, S. M., et al. (2019). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 199, 514-525.
  • Chemsrc. (n.d.). Methyl 3-amino-5-bromopicolinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Aminolevulinate. Retrieved from [Link]

  • Raval, A. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Commercial Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Percentage Point

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a life-saving therapeutic is paved with rigorous analytical scrutiny. Methyl 3-aminopicolinate, a key pyridine-based building block, is a foundational component in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its purity is not merely a number on a certificate of analysis; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can introduce unforeseen toxicity, alter reaction kinetics, or degrade the final API over time.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a simple checklist of procedures in favor of an integrated, first-principles approach to purity analysis. As a Senior Application Scientist, my objective is to illuminate not just the how but the why—the causality behind our analytical choices. We will explore a multi-modal strategy that combines orthogonal analytical techniques to build a comprehensive and trustworthy purity profile, consistent with the stringent expectations of regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

The Impurity Landscape: Anticipating the Unwanted

A robust purity analysis begins not in the lab, but with a theoretical understanding of the potential impurities. The likely synthetic origin of this compound, often proceeding from the esterification of 3-aminopyridine-2-carboxylic acid, provides a roadmap to predict process-related impurities.[5] Adhering to ICH Q3A guidelines, we can classify these potential contaminants into distinct categories.[6][7]

  • Organic Impurities: This is the most diverse class and often presents the greatest challenge.

    • Starting Materials & Intermediates: Unreacted 3-aminopyridine-2-carboxylic acid.

    • By-products: Compounds formed from side reactions during the synthesis.

    • Degradation Products: The most common degradation pathway is the hydrolysis of the methyl ester back to the parent carboxylic acid, 5-Aminopicolinic acid.[8] Oxidation of the amine group can also lead to other related substances.

  • Inorganic Impurities: These typically derive from reagents and catalysts used in the manufacturing process and are generally known and identified.[6][7]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., Methanol) that are not fully removed.[5]

G cluster_main Impurity Classification for this compound cluster_organic Organic Impurities cluster_inorganic Inorganic Impurities cluster_solvents Residual Solvents TotalPurity Total Purity Profile StartingMaterial Starting Material (e.g., 3-aminopyridine-2-carboxylic acid) TotalPurity->StartingMaterial Byproducts By-products TotalPurity->Byproducts Degradants Degradation Products (e.g., Hydrolysis Product) TotalPurity->Degradants Reagents Reagents & Catalysts TotalPurity->Reagents Solvents e.g., Methanol TotalPurity->Solvents

Caption: Classification of potential impurities based on ICH guidelines.

Core Methodologies: An Orthogonal Approach to Truth

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on employing multiple, orthogonal methods that measure different physicochemical properties. This ensures that an impurity missed by one technique is likely to be detected by another.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Related Substances

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic molecules like this compound.[8][9] Its strength lies in its ability to separate the main component from structurally similar impurities, allowing for precise quantification of both. A reversed-phase (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Chromatographic Conditions: The following conditions provide a robust starting point, which should be validated internally.

    • Gradient: A typical gradient might run from 10% B to 70% B over 20 minutes to ensure elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[8]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase (at the initial gradient composition) to create a 1.0 mg/mL stock solution.[8]

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis. Ensure the sample is fully dissolved before injection.

  • Analysis & Calculation:

    • Inject a blank (mobile phase), a system suitability standard, and the sample solution.

    • Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    Purity (%) = (AreaMain Peak / Σ AreaAll Peaks) x 100

G cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) HPLC HPLC System (C18 Column, UV Detector) SamplePrep->HPLC Integration Chromatogram Peak Integration HPLC->Integration Calculation Area Percent Calculation Integration->Calculation Result Purity & Impurity Profile Calculation->Result

Caption: A streamlined workflow for HPLC purity determination.

Data Presentation:

Table 1: Typical HPLC Method Parameters

Parameter Value Rationale
Column C18 (4.6 x 150 mm, 5 µm) Standard reversed-phase column offering good resolution for a wide range of polarities.
Mobile Phase A: Phosphate Buffer (pH 3.0)B: Acetonitrile Provides good peak shape for amines and separates based on hydrophobicity.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 254 nm The pyridine ring exhibits strong absorbance at this wavelength.

| Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |

Quantitative NMR (qNMR): An Absolute Purity Assessment

Expertise & Experience: While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a path to absolute purity.[10] The principle is elegant: the integral of an NMR signal is directly proportional to the number of protons it represents.[10] By comparing the integral of a known proton signal from the analyte to that of a high-purity, certified internal standard, we can determine the analyte's exact concentration or purity without needing a specific reference standard for the analyte itself. This provides a powerful, orthogonal validation of the HPLC potency value.

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Internal Standard (IS): A certified internal standard of high purity with peaks that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until both components are fully dissolved.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient. This is the most critical parameter to ensure full signal recovery for accurate integration.

    • Number of Scans: 8 to 16 scans are typically adequate for a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (IAnalyte / IIS) x (NIS / NAnalyte) x (MWAnalyte / MWIS) x (mIS / mAnalyte) x PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • PurityIS = Purity of the internal standard

G cluster_qnmr qNMR Purity Calculation Logic Masses Accurate Mass (Analyte & Standard) Formula Apply Quantification Formula Masses->Formula NMR Acquire Spectrum (Long Relaxation Delay) Integrals Integrate Signals (Analyte & Standard) NMR->Integrals Integrals->Formula Purity Absolute Purity Value Formula->Purity

Caption: The logical flow for determining absolute purity via qNMR.

Karl Fischer Titration: The Gold Standard for Water Content

Expertise & Experience: Water is not a benign impurity; it can promote hydrolysis and other degradation pathways. While a "Loss on Drying" test is simple, it is non-specific and will detect any volatile compound. Karl Fischer (KF) titration is the universally accepted method for the specific and accurate determination of water content.[11][12][13] The choice between volumetric and coulometric KF depends on the expected water content; for a solid crystalline substance like this, volumetric is often suitable.[13]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagents:

    • Titrant: Standardized single-component Karl Fischer reagent (e.g., Titer 5 mg/mL).

    • Solvent: Anhydrous methanol or a specialized KF solvent.

  • Procedure:

    • Add a suitable volume of the KF solvent (e.g., 20 mL) to the titration vessel and titrate to a stable, anhydrous endpoint with the KF titrant. This pre-titration neutralizes any ambient moisture in the solvent and vessel.

    • Accurately weigh approximately 100-200 mg of the this compound sample and add it directly to the conditioned titration vessel.

    • Allow the sample to dissolve completely.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • The instrument will automatically calculate the water content based on the volume of titrant consumed and its pre-determined titer.

Complementary Techniques: GC-MS and Beyond

For a truly comprehensive profile, other techniques serve important roles:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities and residual solvents.[14] While this compound itself is better suited for HPLC, GC-MS is the primary method for analyzing the solvent content.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide an estimate of purity for highly pure (>98.5%) crystalline substances by analyzing the melting point depression caused by impurities.[] It serves as another excellent orthogonal check on the primary chromatographic method.

Synthesizing the Data: Building the Final Purity Profile

The final purity value is not a single number but a composite picture built from these orthogonal analyses. The "Purity by HPLC" value is a measure of chromatographic purity, while the qNMR provides an absolute assay. These values must be reconciled with the data from Karl Fischer and GC-MS.

Trustworthiness: The final purity of a batch is established through a mass balance calculation.

Purity (Mass Balance) = Assay(qNMR or HPLC w/ standard) - Organic Impurities - Water Content - Residual Solvents - Inorganic Impurities

Table 2: Example Purity Profile for a Commercial Batch of this compound

Analysis Method Result Specification
Assay HPLC (Area %) 99.7% ≥ 99.0%
qNMR (Absolute Purity) 99.6% w/w Report Value
Related Substances
3-aminopyridine-2-carboxylic acid HPLC (Area %) 0.15% ≤ 0.20%
Unidentified Impurity at RRT 1.25 HPLC (Area %) 0.08% ≤ 0.10%
Total Organic Impurities HPLC (Area %) 0.25% ≤ 0.50%
Water Content Karl Fischer Titration 0.05% ≤ 0.10%
Residual Solvents GC-MS Methanol: 150 ppm ≤ 3000 ppm (ICH Q3C)

| Final Purity (Mass Balance) | Calculated | 99.6% | ≥ 99.0% |

This integrated approach ensures that the reported purity is robust, defensible, and provides a high degree of confidence in the quality of the material.

G cluster_master Integrated Purity Assessment Workflow cluster_tests Orthogonal Analytical Testing Sample Commercial Sample Received HPLC HPLC Analysis (Potency, Organic Impurities) Sample->HPLC qNMR qNMR Analysis (Absolute Assay) Sample->qNMR KF Karl Fischer (Water Content) Sample->KF GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS DataReview Data Review & Integration HPLC->DataReview qNMR->DataReview KF->DataReview GCMS->DataReview MassBalance Mass Balance Calculation DataReview->MassBalance SpecCheck Compare to Specifications MassBalance->SpecCheck Release Batch Release SpecCheck->Release Pass Investigate Out of Specification Investigation SpecCheck->Investigate Fail

Caption: Decision workflow for the integrated purity assessment of a sample.

Conclusion

The purity analysis of a critical intermediate like this compound is a foundational activity in drug development that demands more than routine testing. It requires a strategic, scientifically-grounded approach that anticipates potential impurities, employs orthogonal analytical techniques for confirmation, and integrates the resulting data into a single, coherent purity statement. By embracing the principles of causality, orthogonality, and regulatory compliance, we can ensure the quality of our starting materials and, by extension, the safety and efficacy of the medicines we develop.

References

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251-260. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Retrieved from [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved from [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. (n.d.). Kian Shar Danesh. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • GC-MS selective ion chromatograms of fatty acid picolinyl esters... (n.d.). ResearchGate. Retrieved from [Link]

  • Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. Retrieved from [Link]

  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry. Retrieved from [Link]

  • Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Zorin, V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry - A European Journal. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • This compound. (n.d.). Crysdot LLC. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]

  • Chromatographic determination of amines in food samples. (n.d.). University of Helsinki. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

  • Identification, characterization and synthesis of impurities... (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
  • Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity... (n.d.). ResearchGate. Retrieved from [Link]

  • Kavanagh, P., et al. (2014). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis. Retrieved from [Link]

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Chemical reactivity of the amino group in Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in Methyl 3-aminopicolinate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound (M3AP) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the pyridine ring, an electron-donating amino group, and an electron-withdrawing methyl ester, imparts a nuanced reactivity profile to the C3-amino moiety. This guide provides an in-depth exploration of the primary modes of chemical reactivity of this amino group. We will dissect key transformations including N-acylation, N-alkylation, diazotization, and cyclization reactions. For each class of reaction, this document presents not only validated, step-by-step experimental protocols but also the underlying mechanistic principles and the causal reasoning behind the selection of reagents and conditions. All discussions are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: Structural and Electronic Profile of this compound

This compound, with the CAS number 36052-27-4, is a substituted pyridine derivative.[1][2] The reactivity of the exocyclic amino group is fundamentally governed by its electronic environment. The pyridine ring is inherently electron-deficient (a π-deficient system) due to the electronegativity of the ring nitrogen. However, the amino group at the C3 position acts as a powerful π-donor through resonance, increasing electron density at the ortho (C2, C4) and para (C6) positions. Simultaneously, the methyl ester at the C2 position exerts a -I (inductive) and -R (resonance) electron-withdrawing effect.

This electronic push-pull system modulates the nucleophilicity of the amino group. While the lone pair on the nitrogen is available for nucleophilic attack, its basicity is lower than that of a simple alkylamine or even aniline. This is because the lone pair has some delocalization into the electron-deficient pyridine ring.[3][4] Understanding this balance is critical for designing successful synthetic transformations.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1]
Molecular Weight152.15 g/mol [2]
Melting Point139-146 °C[1]
AppearanceSolid[1]
CAS Number36052-27-4[1]

N-Acylation: Formation of Amide Bonds

The most fundamental reaction of the amino group in M3AP is its acylation to form a stable amide linkage. This transformation is a cornerstone of drug development, used to connect M3AP to other fragments or to modulate its physicochemical properties.

Mechanistic Considerations

Amide bond formation typically proceeds via the activation of a carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of M3AP.[5][6] Common strategies involve conversion of the carboxylic acid to a more reactive species like an acyl chloride, or the use of carbodiimide-based coupling reagents (e.g., EDC) or uronium/phosphonium salts (e.g., HATU, PyAOP).[6][7] The choice of method depends on the substrate's sensitivity, desired purity, and scale. The use of a non-nucleophilic base is essential to neutralize the acid byproduct and to prevent protonation of the M3AP amino group, which would render it unreactive.

Diagram: General Mechanism of HATU-Mediated Amide Coupling

G RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated OAt-Ester RCOOH->ActiveEster Activation HATU HATU (Coupling Reagent) HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral M3AP This compound (H₂N-Py-COOMe) M3AP->Tetrahedral Nucleophilic Attack Product N-Acylated Product (Amide) Tetrahedral->Product Collapse Byproducts Byproducts (HOAt, Urea) Tetrahedral->Byproducts G start This compound in aq. HBr diazonium Pyridyldiazonium Bromide Salt (Intermediate) start->diazonium Diazotization reagents NaNO₂(aq) 0-5 °C reagents->diazonium product Methyl 3-bromopicolinate (Final Product) diazonium->product Sandmeyer Reaction (N₂ loss) sandmeyer CuBr Heat sandmeyer->product

Sources

The Strategic deployment of Methyl 3-aminopicolinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Hunter

In the relentless pursuit of novel therapeutic agents, the strategic selection of core molecular scaffolds is paramount. The inherent physicochemical properties and synthetic tractability of a scaffold dictate the accessible chemical space and, ultimately, the potential for discovering bioactive compounds with desirable drug-like properties. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position in medicinal chemistry, owing to their presence in numerous FDA-approved drugs.[1] This guide focuses on a particularly versatile yet underexplored member of this family: Methyl 3-aminopicolinate .

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond a mere recitation of facts, instead providing a cohesive narrative that explains the causality behind experimental choices and highlights the strategic value of this scaffold. We will delve into its synthesis, explore its reactivity at its key functional handles, and showcase its application in the generation of molecules with significant therapeutic potential, all while grounding our discussion in established scientific principles and validated experimental protocols.

Section 1: Unveiling the Core Scaffold: Physicochemical Properties and Synthesis

Before embarking on its synthetic derivatization, a thorough understanding of the intrinsic properties of this compound is essential.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name methyl 3-amino-2-pyridinecarboxylateN/A
Synonyms Methyl 3-aminopyridine-2-carboxylateN/A
CAS Number 36052-27-4[2]
Molecular Formula C₇H₈N₂O₂N/A
Molecular Weight 152.15 g/mol N/A
Appearance White to yellow to brown or gray solidN/A
Melting Point 139-146 °CN/A
Boiling Point 317.3 °C at 760 mmHgN/A
Solubility Soluble in water[2]
Storage Store at 2-8°C, keep under inert gas, protect from lightN/A
Synthesis of the Core Scaffold: A Validated Protocol

The accessibility of a scaffold is a critical factor in its adoption for drug discovery campaigns. This compound can be reliably synthesized from commercially available starting materials. The following protocol is based on established literature procedures.

Reaction Scheme:

Synthesis of this compound reactant 3-Aminopyridine-2-carboxylic acid product This compound reactant->product Reflux

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool methanol (75 mL) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (3.5 mL, 48 mmol) dropwise to the cooled methanol.

  • Addition of Starting Material: To this solution, add 3-aminopyridine-2-carboxylic acid (0.9 g, 6.52 mmol).

  • Reaction: Bring the reaction mixture to reflux. To drive the reaction to completion, it is advisable to add two more portions of freshly prepared methanolic thionyl chloride over the next 48 hours.

  • Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent to dryness under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of ethanol and aqueous ammonia (e.g., 9:1:1 EtOH/NH₄OH/H₂O), to yield methyl 3-aminopyridine-2-carboxylate as a yellow solid.

Section 2: Strategic Derivatization: Harnessing the Reactivity of this compound

The medicinal chemistry value of this compound lies in its two orthogonal functional handles: the nucleophilic amino group and the electrophilic ester. These sites allow for systematic structural modifications to explore structure-activity relationships (SAR).

N-Acylation and N-Alkylation: Modifying the Amino Group

The 3-amino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents to probe interactions with biological targets.

2.1.1. N-Acylation

The formation of an amide bond via N-acylation is one of the most common reactions in medicinal chemistry.[3]

General Workflow for N-Acylation:

N-Acylation Workflow start This compound step1 Dissolve in anhydrous solvent (e.g., DCM) start->step1 step2 Add base (e.g., Et₃N, DMAP) step1->step2 step3 Add acylating agent (acyl chloride or anhydride) step2->step3 step4 Reaction monitoring (TLC) step3->step4 step5 Aqueous work-up step4->step5 step6 Purification (Chromatography) step5->step6 product N-Acylated product step6->product

Caption: General workflow for N-acylation.

Detailed Protocol for N-Acylation:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.[4]

2.1.2. N-Alkylation

N-alkylation introduces aliphatic or aromatic groups, which can significantly impact a compound's lipophilicity and binding interactions.

Detailed Protocol for Base-Mediated N-Alkylation:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.) and dissolve it in an anhydrous solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the stirred solution and stir for 15-30 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) dropwise.

  • Reaction: Stir the reaction at a suitable temperature (room temperature to 80°C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Transformations of the Ester Group: Saponification and Amidation

The methyl ester of this compound can be readily converted into a carboxylic acid or other amides, providing further avenues for derivatization.

2.2.1. Saponification (Ester Hydrolysis)

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that allows for subsequent amide coupling reactions with a diverse range of amines.[6]

Detailed Protocol for Saponification:

  • Reaction Setup: Dissolve this compound in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the resulting mixture for several hours at room temperature.

  • Work-up: After the reaction is complete, acidify the mixture with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic phases with water and brine, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the carboxylic acid.[6]

2.2.2. Transamidation

Direct conversion of the ester to an amide (transamidation) can be achieved, although it is often more efficient to proceed via the carboxylic acid. However, for certain substrates, direct transamidation can be a useful synthetic route.[7]

Detailed Protocol for Transamidation:

  • Reaction Setup: In a sealed tube, mix this compound (1.0 eq.) with the desired amine (primary or secondary, often in excess).

  • Catalyst/Promoter: The reaction may require a catalyst, such as a Lewis acid or a specific enzyme, and may need to be heated.

  • Reaction: Heat the reaction mixture with stirring for an appropriate time, monitoring by TLC or LC-MS.

  • Purification: After cooling, the product can be purified by chromatography or crystallization.[8]

Section 3: Applications in Medicinal Chemistry: A Case Study in Antimycobacterial Drug Discovery

The true value of a chemical scaffold is demonstrated through its successful application in the discovery of bioactive molecules. Derivatives of aminopicolinates have shown promise in various therapeutic areas, including as herbicides and, more recently, as potential pharmaceuticals.[9] A notable example is the development of chloropicolinate amides and urea derivatives as inhibitors of Mycobacterium tuberculosis.[9]

Rationale for Targeting Tuberculosis

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics with novel mechanisms of action. The aminopicolinate scaffold provides a versatile platform for the synthesis of diverse compound libraries to screen for antimycobacterial activity.

Synthesis of Bioactive Derivatives

A series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thioureas were synthesized from a precursor structurally related to this compound. The general synthetic approach involved the coupling of a 4-amino-6-(2-aminophenyl)-3-chloropicolinate core with various acid chlorides, isocyanates, and isothiocyanates.[9]

Hypothetical Signaling Pathway Inhibition:

Kinase_Inhibition Substrate Substrate Kinase Bacterial Kinase (e.g., MurB) Substrate->Kinase ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Downstream_Signaling Bacterial Cell Wall Synthesis Phosphorylated_Substrate->Downstream_Signaling Inhibitor Picolinate Derivative Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a bacterial kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The study of these chloropicolinate derivatives revealed key structural features that influence their antimycobacterial activity. The in vitro activity was assessed against Mycobacterium tuberculosis H37Rv.[9]

Key SAR Observations:

  • Amide and Urea/Thiourea Moieties: The nature of the substituent introduced via acylation or reaction with isocyanates/isothiocyanates had a significant impact on activity.

  • Aromatic Substituents: The presence and substitution pattern on the aromatic rings of the appended moieties were critical for potency.

  • Cytotoxicity: Several of the potent compounds exhibited low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic window.[9]

Quantitative SAR Data Summary (Selected Compounds):

Compound IDR GroupMIC (µg/mL) against M. tuberculosis H37Rv
10 Adamantane-1-carbonyl3.125
16 4-Chlorobenzoyl6.25
19 3,4-Dichlorobenzoyl6.25
22 2-Naphthoyl3.125
28 4-Chlorophenylurea3.125

Data adapted from a study on related chloropicolinate derivatives.[9]

These findings suggest that the aminopicolinate scaffold can be effectively utilized to develop potent and selective inhibitors of M. tuberculosis. The modular nature of the synthesis allows for the systematic exploration of chemical space to optimize both potency and pharmacokinetic properties.

Section 4: Broader Therapeutic Potential and Future Directions

While the antimycobacterial activity of aminopicolinate derivatives is a compelling example, the versatility of this scaffold suggests its potential in other therapeutic areas. The picolinic acid motif is a known privileged structure in drug discovery.[1]

  • Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors, and the functional handles of this compound are well-suited for generating libraries to screen against various kinases.[10][11][12]

  • Neurodegenerative Diseases: Substituted pyridines and related heterocycles are being investigated as potential treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[13][14] The ability to modulate the physicochemical properties of this compound derivatives could be advantageous in designing brain-penetrant molecules.

  • Anti-inflammatory Agents: The aminopyridine scaffold has been explored for the development of anti-inflammatory drugs.[15][16][17] The derivatization of this compound could lead to the discovery of novel anti-inflammatory agents.

Conclusion: A Scaffold of Strategic Importance

This compound represents a valuable and strategically important scaffold for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two versatile functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of related aminopicolinate derivatives as potent antimycobacterial agents underscores the potential of this scaffold to yield novel therapeutic candidates. As the demand for new drugs continues to grow, the systematic exploration of underexplored yet promising scaffolds like this compound will be crucial for advancing the frontiers of medicine. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this versatile building block.

References

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  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

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  • NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • ResearchGate. (n.d.). Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Transamidation of N‐methyl‐N‐nitroso thioglycoside with various amines.... ResearchGate. [Link]

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  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • ResearchGate. (n.d.). The two-step approach for transamidation with amino-acid derivatives.... ResearchGate. [Link]

  • NIH. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]

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  • NIH. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]

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  • N/A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). N/A.
  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences. [Link]

  • N/A. (2025). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. N/A.
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Methyl 3-Aminopicolinate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold, embedded in a multitude of bioactive molecules and functional materials. Among the diverse array of substituted pyridines, methyl 3-aminopicolinate has emerged as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic amino group ortho to an electrophilic methyl ester on a pyridine core provides a powerful platform for the construction of a wide range of fused heterocyclic systems. This guide offers a comprehensive exploration of this compound, from its fundamental synthesis to its strategic application in the assembly of complex heterocyclic architectures, providing researchers with the foundational knowledge and practical insights necessary to leverage this remarkable molecule in their scientific endeavors.

Synthesis and Physicochemical Properties of this compound

The accessibility of a building block is paramount to its utility. This compound can be reliably synthesized from commercially available starting materials. A common and efficient laboratory-scale preparation involves the esterification of 3-aminopicolinic acid.

Synthesis Protocol: Esterification of 3-Aminopicolinic Acid

A robust method for the synthesis of this compound is the Fischer esterification of 3-aminopicolinic acid.[1] This reaction is typically carried out by heating the carboxylic acid in methanol with a catalytic amount of a strong acid.

Experimental Protocol:

  • To a stirred suspension of 3-aminopicolinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 139-146 °C[3]
Solubility Soluble in water and common organic solvents[4]
CAS Number 36052-27-4[3]

The Strategic Reactivity of this compound in Heterocyclic Synthesis

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The amino group serves as a potent nucleophile, while the methyl ester can either act as an electrophile or be transformed into other functional groups to facilitate a variety of cyclization strategies. This dual functionality allows for a stepwise and controlled construction of fused ring systems.

Reactivity_of_Methyl_3-Aminopicolinate cluster_transformations Functional Group Transformations cluster_heterocycles Resulting Heterocyclic Systems MAP This compound Amino Nucleophilic Amino Group MAP->Amino Reacts with electrophiles Ester Electrophilic Methyl Ester MAP->Ester Reacts with nucleophiles Amino_to_Diamine Amino to Diamine (via reduction of nitro intermediate) Amino->Amino_to_Diamine Ester_to_Amide Ester to Amide/Hydrazide Ester->Ester_to_Amide Ester_to_Nitrile Ester to Nitrile Ester->Ester_to_Nitrile Pyridopyrimidines Pyrido[2,3-d]pyrimidines Ester_to_Amide->Pyridopyrimidines Thienopyridines Thieno[2,3-b]pyridines Ester_to_Nitrile->Thienopyridines Pyridopyrazines Pyrido[2,3-b]pyrazines Amino_to_Diamine->Pyridopyrazines

Caption: Reactivity and transformation pathways of this compound.

Application in the Synthesis of Fused Heterocyclic Systems

This compound is a precursor to a variety of fused heterocyclic systems with significant biological and material science applications. The following sections detail the synthesis of key heterocyclic scaffolds.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[5] A common synthetic route to this scaffold involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-diamine itself, it can be readily converted into the requisite 2,3-diaminopyridine intermediate.

Proposed Synthetic Pathway:

  • Nitration: The first step involves the selective nitration of the pyridine ring at the 2-position.

  • Reduction: The nitro group is then reduced to an amino group to yield 2,3-diaminopyridine. Several methods are available for this reduction, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.[2]

  • Cyclocondensation: The resulting 2,3-diaminopyridine can then be reacted with a 1,2-dicarbonyl compound, such as a β-diketone, in a cyclocondensation reaction to form the desired pyrido[2,3-b]pyrazine.

Synthesis_of_Pyridopyrazines start This compound step1 Nitration start->step1 intermediate1 Methyl 2-Nitro-3-aminopicolinate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Methyl 2,3-Diaminopicolinate step2->intermediate2 step3 Cyclocondensation with β-Diketone intermediate2->step3 product Pyrido[2,3-b]pyrazine Derivative step3->product

Caption: Proposed workflow for the synthesis of pyrido[2,3-b]pyrazines.

Experimental Protocol (Adapted from the synthesis of related compounds): [6]

  • Synthesis of Methyl 2,3-diaminopicolinate: (This is a proposed intermediate, and its synthesis would follow standard nitration and reduction protocols for aminopyridines).

  • Cyclocondensation: To a solution of methyl 2,3-diaminopicolinate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the β-diketone (e.g., acetylacetone, 1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The thieno[2,3-b]pyridine scaffold is present in a number of compounds with diverse biological activities, including kinase inhibitors and anti-proliferative agents.[7] The Gewald reaction, a multicomponent reaction, provides an efficient route to highly substituted 2-aminothiophenes, which can be annulated to form the thieno[2,3-b]pyridine system. A key precursor for this transformation is a cyanopyridine derivative, which can be synthesized from this compound.

Synthetic Strategy:

  • Amidation and Dehydration: The methyl ester of this compound can be converted to the corresponding primary amide by reaction with ammonia. Subsequent dehydration of the amide, for instance with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), yields the 3-amino-2-cyanopyridine intermediate.

  • Gewald Reaction: The 3-amino-2-cyanopyridine can then undergo a Gewald reaction with a ketone or aldehyde and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to construct the fused thiophene ring.

Gewald_Reaction_Workflow start This compound step1 Amidation & Dehydration start->step1 intermediate 3-Amino-2-cyanopyridine step1->intermediate step2 Gewald Reaction (Ketone, Sulfur, Base) intermediate->step2 product Thieno[2,3-b]pyridine Derivative step2->product

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol (Gewald Reaction): [8]

  • In a round-bottom flask, combine the 3-amino-2-cyanopyridine (1.0 eq), the ketone or aldehyde (1.1 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture to 50-80 °C and stir for the required time (typically 2-6 hours), monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-b]pyridine derivative.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a key structural motif in many biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[6] These can be synthesized from this compound through cyclocondensation reactions involving the amino group and a transformed ester functionality.

Synthetic Approach:

  • Reaction with Amidines or Guanidine: The amino group of this compound can react with various reagents to build the pyrimidine ring. For example, reaction with formamidine or guanidine can lead to the formation of the pyrido[2,3-d]pyrimidin-4-one or 4-amino-pyrido[2,3-d]pyrimidine core, respectively, after intramolecular cyclization involving the ester group.

  • Multicomponent Reactions: this compound can also participate in multicomponent reactions with aldehydes and active methylene compounds to construct highly substituted pyrido[2,3-d]pyrimidine derivatives in a single step.

Illustrative Reaction Scheme:

Pyridopyrimidine_Synthesis start This compound reagent Formamidine or Guanidine start->reagent step Cyclocondensation start->step reagent->step product Pyrido[2,3-d]pyrimidine Derivative step->product

Caption: General scheme for pyrido[2,3-d]pyrimidine synthesis.

Conclusion and Future Perspectives

This compound has proven to be a highly effective and versatile building block for the synthesis of a diverse array of fused heterocyclic compounds. Its readily available nature, coupled with the strategic placement of its reactive functional groups, allows for the efficient construction of complex molecular architectures. The methodologies outlined in this guide, from the synthesis of pyrido[2,3-b]pyrazines and thieno[2,3-b]pyridines to pyrido[2,3-d]pyrimidines, represent just a fraction of the synthetic possibilities.

Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound to further streamline the synthesis of complex heterocyclic libraries. Additionally, the exploration of new transformations of the ester and amino functionalities will undoubtedly unlock access to yet unexplored heterocyclic systems with potential applications in drug discovery, agrochemicals, and materials science. As our understanding of the relationship between molecular structure and function continues to grow, the importance of versatile building blocks like this compound will only increase, solidifying its role as a key player in the ongoing quest for novel and impactful chemical entities.

References

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2953. [Link]

  • National Center for Biotechnology Information. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 850. [Link]

  • Yakugaku Zasshi. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4104. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

Sources

A Guide to the Conformational Landscape of Methyl 3-aminopicolinate: A Theoretical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational flexibility of small molecules is a critical determinant of their biological activity, influencing everything from receptor binding affinity to membrane permeability. Methyl 3-aminopicolinate, a substituted pyridine derivative, presents a compelling case study due to its multiple rotatable bonds and potential for intramolecular hydrogen bonding (IMHB). These interactions can lock the molecule into specific low-energy shapes, defining its pharmacophoric profile. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's conformational preferences using modern computational chemistry techniques. We will delve into the rationale behind methodological choices, present a detailed computational workflow, and discuss the interpretation of results for an audience of researchers, chemists, and drug development professionals.

Introduction: The Significance of Molecular Conformation

This compound is a pyridine scaffold decorated with both a hydrogen bond donor (the 3-amino group) and potential hydrogen bond acceptors (the ester carbonyl and the pyridine nitrogen). This arrangement suggests a rich conformational landscape governed by a delicate balance of steric hindrance, electronic effects, and stabilizing non-covalent interactions. Understanding which three-dimensional structures are energetically favorable is paramount in rational drug design. A molecule's bioactive conformation—the shape it adopts when binding to a biological target—may not be its global minimum energy state in a vacuum or solution. Therefore, a thorough exploration of the potential energy surface (PES) is essential to identify all relevant low-energy conformers that could participate in biological interactions.

Intramolecular hydrogen bonds (IMHBs) are particularly influential in shaping molecular conformation and properties.[1][2] By forming internal cyclic structures, IMHBs can reduce the number of exposed polar groups, increase lipophilicity, and enhance membrane permeability—a phenomenon often exploited by medicinal chemists to improve the drug-like properties of a lead compound.[2][3] In this compound, the competition between the pyridine nitrogen and the ester carbonyl oxygen as the acceptor for a hydrogen bond from the amino group will be a key factor in determining the most stable conformations.

This guide will utilize Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance of accuracy and computational cost for systems of this size, to explore these conformational questions.[4][5][6]

Theoretical & Methodological Framework

The selection of an appropriate computational methodology is the foundation of any theoretical study. The choices made directly impact the accuracy and reliability of the results.

The Choice of Computational Level: DFT

For organic molecules like this compound, Density Functional Theory (DFT) is the method of choice. It accounts for electron correlation, which is crucial for accurately describing molecular energies and structures, at a fraction of the cost of higher-level wavefunction-based methods.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for a broad range of chemical systems.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, making it suitable for studying the subtle electronic effects within the pyridine ring and its substituents.

  • Basis Set Selection (6-311++G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals.

    • 6-311G: This triple-zeta basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and conformational changes.

    • ++: The double diffuse functions are critical for this system. They add functions with small exponents to heavy atoms (+) and hydrogen atoms (++), allowing orbitals to expand into space. This is essential for accurately modeling non-covalent interactions like the hydrogen bonds we expect to find.[4][8]

    • (d,p): Polarization functions (d on heavy atoms, p on hydrogens) are added to allow for orbital shape distortion. This is necessary to describe the anisotropic nature of chemical bonds and achieve accurate molecular geometries and bond angles.[4][8]

Defining the Conformational Space

The primary conformational flexibility in this compound arises from the rotation around two key single bonds, which can be defined by dihedral angles:

  • τ1 (C2-C3-N-H): Describes the orientation of the amino group relative to the pyridine ring.

  • τ2 (N1-C2-C(O)-O): Describes the orientation of the methyl carboxylate group relative to the pyridine ring.

A systematic exploration of these two rotational degrees of freedom will form the basis of our conformational search.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for identifying and characterizing the stable conformers of this compound.

Step 1: Initial Structure Preparation
  • Build the initial 3D structure of this compound using any molecular modeling software (e.g., Avogadro, GaussView).

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry and remove any steric clashes.

Step 2: Potential Energy Surface (PES) Scan
  • Define the two key dihedral angles, τ1 and τ2 , as the scan coordinates.

  • Perform a relaxed PES scan at the B3LYP/6-31G(d) level of theory. This involves systematically rotating one dihedral (e.g., τ2 from 0° to 360° in 15° steps) while, at each step, rotating the second dihedral (e.g., τ1 ) and allowing all other geometric parameters (bond lengths, angles) to optimize. A smaller basis set is used here to reduce computational cost for the initial exploratory scan.

  • The output will be a 2D energy map showing the relative energy as a function of τ1 and τ2 .

Step 3: Identification and Optimization of Minima
  • From the PES scan, identify all low-energy minima (valleys on the energy surface).

  • Extract the Cartesian coordinates for each unique minimum.

  • Perform a full geometry optimization for each of these structures using the higher-level B3LYP/6-311++G(d,p) theory. This refines the structures to their precise minimum energy state at our target level of accuracy.

Step 4: Vibrational Frequency Analysis
  • For each optimized structure from Step 3, perform a frequency calculation at the identical B3LYP/6-311++G(d,p) level.

  • Validation: Confirm that each structure is a true minimum by ensuring there are zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable conformer.

  • Thermodynamics: The frequency calculation also yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs Free Energy. These are used to calculate the relative Gibbs free energies (ΔG) of the conformers, which is more relevant for describing equilibria at a given temperature than the raw electronic energy (ΔE).

The entire computational workflow is visualized below.

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Validation cluster_analysis Analysis prep1 Build 3D Structure prep2 Initial MM Optimization prep1->prep2 scan1 Relaxed PES Scan (B3LYP/6-31G(d)) prep2->scan1 refine1 Identify Energy Minima scan1->refine1 refine2 Full Geometry Optimization (B3LYP/6-311++G(d,p)) refine1->refine2 refine3 Frequency Calculation (B3LYP/6-311++G(d,p)) refine2->refine3 refine4 Validate Minima (Zero Imaginary Frequencies) refine3->refine4 analysis1 Calculate Relative Energies (ΔE and ΔG) refine4->analysis1 analysis2 Analyze Geometries & IMHB analysis1->analysis2

Caption: Computational workflow for conformational analysis.

Anticipated Results and Discussion

The analysis will likely reveal several low-energy conformers stabilized by different intramolecular interactions. The key competition will be between the amino group hydrogen-bonding to either the pyridine nitrogen or the ester carbonyl oxygen.

G cluster_mol cluster_labels mol tau1 τ1 (C2-C3-N-H) mol->tau1 tau2 τ2 (N1-C2-C=O) mol->tau2

Sources

An In-depth Technical Guide to Methyl 3-aminopicolinate: From Historical Discovery to Modern Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars for the development of novel therapeutic agents. Methyl 3-aminopicolinate is one such unassuming yet pivotal molecule. This substituted pyridine derivative, with its strategically positioned amino and methyl ester functionalities, offers a versatile platform for chemical elaboration. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this compound, charting its journey from its early 20th-century origins to its contemporary role in the quest for new medicines, particularly in the fight against tuberculosis. As a senior application scientist, the aim is not merely to present data, but to weave a narrative of scientific discovery, grounded in rigorous experimental detail and mechanistic understanding.

A Historical Perspective: The Genesis of a Scaffold

The story of this compound is intrinsically linked to the broader exploration of pyridine chemistry. Its intellectual precursor, 3-aminopicolinic acid, was first described in the scientific literature by the Polish chemist Edward Sucharda in a 1925 publication in Chemische Berichte[1]. Sucharda's work on pyridine derivatives laid the groundwork for the synthesis of a vast array of related compounds. The subsequent esterification to this compound was a logical and straightforward chemical transformation, likely achieved shortly thereafter in various laboratories exploring the reactivity and potential of these new aminopyridine carboxylic acids. While the precise first synthesis of the methyl ester is not prominently documented as a landmark discovery, its utility as a stable, reactive intermediate ensured its place in the chemical compendium.

The initial interest in such compounds was largely academic, driven by a desire to understand the fundamental chemistry of the pyridine ring system. However, as the 20th century progressed and the field of medicinal chemistry blossomed, the potential of pyridine-based molecules as pharmacophores became increasingly apparent[2][3][4]. The pyridine ring, being a bioisostere of a phenyl group but with distinct electronic properties and the ability to act as a hydrogen bond acceptor, offered unique advantages in drug design[3]. This set the stage for the later "rediscovery" of this compound as a valuable building block in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design. This compound is a solid at room temperature and possesses characteristics typical of a small, polar organic molecule.

PropertyValueSource
CAS Number 36052-27-4
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Melting Point 139-146 °C
Boiling Point 317.3 °C at 760 mmHg
Physical Form Solid
InChI Key YQKTYFNLRUWQFV-UHFFFAOYSA-N

While detailed spectroscopic data can vary slightly based on the solvent and instrument used, typical ¹H NMR spectral data in CDCl₃ would show a singlet for the methyl ester protons around 3.95 ppm, a broad singlet for the amine protons around 5.72 ppm, and distinct signals for the three aromatic protons on the pyridine ring in the 7-8 ppm region.

The Synthesis of this compound: A Methodological Deep Dive

The preparation of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 3-aminopicolinic acid. This two-stage approach, involving the synthesis of the acid precursor followed by its esterification, remains the most practical and widely cited methodology.

Stage 1: Synthesis of the Precursor, 3-Aminopicolinic Acid

The journey to this compound begins with the synthesis of 3-aminopicolinic acid. A common and effective method starts from 3-nitropyridine-2-carboxylic acid.

Reaction: Catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid.

Causality of Experimental Choices:

  • Starting Material: 3-Nitropyridine-2-carboxylic acid is a suitable precursor as the nitro group can be selectively reduced to an amine without affecting the carboxylic acid or the pyridine ring under the right conditions.

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice for this type of nitro group reduction. It offers high efficiency and selectivity. The carbon support provides a large surface area for the reaction.

  • Hydrogen Source: Molecular hydrogen (H₂) is the classic and clean reducing agent for catalytic hydrogenation.

  • Solvent and Base: The reaction is typically run in water, an environmentally benign solvent. Sodium bicarbonate is added to deprotonate the carboxylic acid, forming the more soluble carboxylate salt, which can facilitate the reaction.

  • Acidification: After the reaction, the mixture is acidified. This protonates the newly formed amino group and the carboxylate, allowing for the isolation of the zwitterionic 3-aminopicolinic acid product[5].

Experimental Protocol: Synthesis of 3-Aminopicolinic Acid [5]

  • Dissolution: Dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.

  • Inerting: Purge the reaction vessel with an inert gas, such as nitrogen, to remove oxygen which can poison the catalyst.

  • Catalyst Addition: Add 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen (e.g., from a balloon or a pressurized system) and stir the mixture vigorously at room temperature. The reaction is typically monitored by TLC or LC-MS and may take several hours to days for completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Carefully acidify the filtrate with 1N HCl to a weakly acidic pH. This will cause the 3-aminopicolinic acid to precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-aminopicolinic acid as a light yellow solid.

G cluster_0 Synthesis of 3-Aminopicolinic Acid 3-Nitropyridine-2-carboxylic_Acid 3-Nitropyridine-2-carboxylic Acid Reaction_Vessel Reaction Vessel (Water, NaHCO₃) 3-Nitropyridine-2-carboxylic_Acid->Reaction_Vessel Hydrogenation Catalytic Hydrogenation (H₂, 10% Pd/C) Reaction_Vessel->Hydrogenation Filtration Filtration (remove Pd/C) Hydrogenation->Filtration Acidification Acidification (1N HCl) Filtration->Acidification 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Acidification->3-Aminopicolinic_Acid

Caption: Workflow for the synthesis of 3-aminopicolinic acid.

Stage 2: Esterification to this compound

With the precursor in hand, the final step is a classic Fischer esterification or a related method to form the methyl ester.

Reaction: Acid-catalyzed esterification of 3-aminopicolinic acid with methanol.

Causality of Experimental Choices:

  • Reagents: Methanol serves as both the solvent and the reactant. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Catalyst Choice:

    • Sulfuric Acid (H₂SO₄): A strong mineral acid that is a common and cost-effective catalyst for Fischer esterification. It acts as a proton source and a dehydrating agent, helping to drive the equilibrium towards the product side.

    • Thionyl Chloride (SOCl₂): A more reactive alternative. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the acid catalyst. Alternatively, thionyl chloride can react directly with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This method is often faster and can be performed under milder conditions than using sulfuric acid, but thionyl chloride is more hazardous and requires careful handling[1].

  • Reaction Conditions: Heating the reaction mixture to reflux is necessary to provide the activation energy for the reaction and to increase the reaction rate. The reaction is often run for an extended period to ensure complete conversion.

Experimental Protocol: Synthesis of this compound [1]

  • Setup: Cool a flask containing methanol (a significant excess) to 0 °C in an ice bath.

  • Reagent Addition: Slowly and carefully add thionyl chloride (approx. 1.2-1.5 eq) dropwise to the cold methanol. This is an exothermic reaction that generates HCl gas.

  • Substrate Addition: Once the addition is complete, add 3-aminopicolinic acid (1.0 eq) to the mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. The reaction is typically refluxed for several hours to days.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and evaporate the solvent under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel to yield pure this compound as a yellow solid.

G cluster_1 Synthesis of this compound 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Esterification Esterification (Methanol, SOCl₂ or H₂SO₄, Reflux) 3-Aminopicolinic_Acid->Esterification Evaporation Solvent Evaporation Esterification->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Methyl_3-aminopicolinate This compound Chromatography->Methyl_3-aminopicolinate G cluster_2 Proposed Mechanism of Action M3A_Derivative This compound Derivative Binding Binding to Active Site M3A_Derivative->Binding MurB_Enzyme MurB Enzyme (Active Site) MurB_Enzyme->Binding Inhibition Inhibition of MurB Activity Binding->Inhibition Peptidoglycan_Pathway Peptidoglycan Synthesis Pathway Inhibition->Peptidoglycan_Pathway blocks Disruption Disruption of Cell Wall Synthesis Peptidoglycan_Pathway->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for antitubercular aminopicolinate derivatives.

Conclusion and Future Outlook

This compound has traversed a remarkable path from a molecule of academic curiosity to a cornerstone in the foundation of modern medicinal chemistry programs. Its straightforward and scalable synthesis, coupled with the versatile reactivity of its functional groups, has cemented its status as a high-value building block. The success in generating potent antitubercular agents by targeting the MurB enzyme from this scaffold is a testament to its enduring relevance.

Looking ahead, the journey of this compound is far from over. The structural insights gained from the MurB inhibitors can be leveraged to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the inherent drug-like properties of the aminopicolinate core suggest that its derivatives could be explored for activity against other therapeutic targets, including other bacterial enzymes, kinases, and proteases. The continued exploration of this simple yet powerful molecule will undoubtedly lead to further innovations in drug discovery and development, underscoring the profound impact that fundamental chemistry has on human health.

References

  • Al-Buridi, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487–1516. Available at: [Link]

  • Al-Buridi, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Al-Buridi, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (2023). Pyridinedicarboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Available at: [Link]

  • Gudipati, R., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1569–1584. Available at: [Link]

  • Gudipati, R., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Available at: [Link]

  • Su, C.-C., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Biochemical Society Transactions, 48(4), 1467–1477. Available at: [Link]

  • Kumar, K., et al. (2020). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules, 25(23), 5621. Available at: [Link]

  • Early, A. M., et al. (2025). Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 69(11). Available at: [Link]

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An In-depth Technical Guide to Methyl 3-Aminopicolinate Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the 3-Aminopicolinate Scaffold

The methyl 3-aminopicolinate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns make it an attractive starting point for the design and synthesis of novel bioactive compounds. This guide provides a comprehensive technical overview of this compound derivatives and analogs, from fundamental synthetic strategies to their diverse biological applications and the critical structure-activity relationships that govern their function. As drug discovery and development demand increasingly sophisticated molecular design, a deep understanding of this core structure is invaluable for researchers seeking to innovate in this space. This document is intended to serve as a practical and insightful resource, bridging the gap between theoretical concepts and their real-world application in the laboratory.

I. The this compound Core: Physicochemical Properties and Synthetic Access

The foundational this compound molecule possesses a unique arrangement of a pyridine ring substituted with an amino group at the 3-position and a methyl ester at the 2-position. This configuration imparts specific electronic and steric characteristics that are crucial for its synthetic manipulation and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 36052-27-4[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Typically a solid
Solubility Soluble in water and common organic solvents[1]
Fundamental Synthesis of the Core Structure

The synthesis of the this compound core is a critical first step for any derivatization campaign. A common and effective method involves the esterification of 3-aminopicolinic acid.

Objective: To synthesize this compound from 3-aminopicolinic acid.

Materials:

  • 3-Aminopicolinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Activation (if using SOCl₂): In a round-bottom flask, suspend 3-aminopicolinic acid in methanol. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Direct Esterification (if using H₂SO₄): Dissolve 3-aminopicolinic acid in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for esterification.

  • Reaction: After the addition of the acid, reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

II. Synthetic Strategies for Derivatization and Analog Design

The true potential of the this compound scaffold lies in its amenability to a wide range of chemical modifications. These modifications can be broadly categorized into functionalization of the amino group, modification of the ester, and substitution on the pyridine ring.

N-Functionalization: Amides, Ureas, and Beyond

The primary amino group at the 3-position is a key handle for introducing diverse functionalities, most commonly through the formation of amides and ureas. These modifications can significantly impact the molecule's hydrogen bonding capabilities, lipophilicity, and overall conformation, thereby influencing its biological activity.

A straightforward approach to synthesizing amide derivatives involves the coupling of this compound with various acid chlorides or carboxylic acids using standard peptide coupling reagents.

Objective: To synthesize a 3-acylaminopicolinate derivative.

Materials:

  • This compound

  • Desired acid chloride or carboxylic acid

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

  • Coupling agents if starting from a carboxylic acid (e.g., HATU, HOBt, EDCI)

Procedure:

  • Dissolve this compound and the base in the chosen solvent.

  • If using an acid chloride: Slowly add the acid chloride to the solution at 0 °C and then allow the reaction to warm to room temperature.

  • If using a carboxylic acid: Add the carboxylic acid and the coupling reagents to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acid chloride or the activated carboxylic acid.

Bioisosteric Replacement of the Ester Functionality

While the methyl ester is a common feature, it can be a liability in vivo due to hydrolysis by esterases. Bioisosteric replacement of the ester with more stable groups is a key strategy in drug design to improve pharmacokinetic properties.[2][3] Common bioisosteres for esters include oxadiazoles, triazoles, and other five-membered heterocycles.[3]

G Core This compound Core Ester Methyl Ester (-COOCH3) Core->Ester Bioisosteres Potential Bioisosteres Ester->Bioisosteres Replacement Oxadiazole 1,3,4-Oxadiazole Bioisosteres->Oxadiazole Triazole 1,2,4-Triazole Bioisosteres->Triazole Amide Amide (-CONH2) Bioisosteres->Amide

Caption: Common bioisosteric replacements for the methyl ester group.

C-H Functionalization of the Pyridine Ring

Direct functionalization of the C-H bonds on the pyridine ring offers an atom-economical and efficient way to introduce substituents that can modulate the electronic and steric properties of the scaffold. Transition-metal catalysis has emerged as a powerful tool for achieving regioselective C-H activation.

III. Therapeutic and Agrochemical Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them valuable leads in both pharmaceutical and agrochemical development.

Antimycobacterial Agents

Recent studies have highlighted the potential of chloropicolinate amides and urea derivatives as potent inhibitors of Mycobacterium tuberculosis.[4][5] A series of these compounds were synthesized and showed promising minimum inhibitory concentration (MIC) values.[4][5]

Table 2: Antimycobacterial Activity of Selected Chloropicolinate Derivatives

CompoundR GroupMIC (µM)
8 Phenyl>50
10 4-Chlorophenyl7.90
16 4-Fluorophenyl6.96
19 4-Bromophenyl6.98
22 4-Nitrophenyl7.86
28 4-Chlorophenyl (thiourea)7.00
Isoniazid (Control) -0.7
Data adapted from reference[5].
  • The presence of a halogen atom at the 4-position of the phenyl ring generally leads to improved antimycobacterial activity.

  • Both amide and thiourea linkages can result in potent compounds.

Herbicidal Activity

Picolinic acid derivatives have a long history as herbicides.[6][7] Certain 4-aminopicolinates, which are structurally related to the 3-aminopicolinate core, have been found to be potent herbicides with a broad spectrum of weed control.[6][7] More recent research has focused on designing novel picolinic acid derivatives with improved efficacy and crop safety.[8][9][10]

Potential as Anti-inflammatory and Neuroprotective Agents

The 3-aminopyridine scaffold is present in compounds with known anti-inflammatory and neuroprotective properties. For instance, certain aminopyridine derivatives have shown potential in mitigating neuroinflammation. While direct studies on this compound derivatives in these areas are less common, the structural similarity to known bioactive molecules suggests this is a promising avenue for future research. Some studies have explored the neuroprotective effects of aminoguanidine and other amino-containing compounds.[11][12] Additionally, derivatives of other heterocyclic cores, such as quinolinones, have been investigated for their combined antioxidant and anti-inflammatory activities.[13]

G cluster_assays Biological Assays start This compound Core synthesis Synthesize Diverse Library of Derivatives start->synthesis screening High-Throughput Screening synthesis->screening kinase Kinase Inhibition Assays screening->kinase inflammation Anti-inflammatory Assays screening->inflammation neuro Neuroprotection Assays screening->neuro hit_id Hit Identification lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical kinase->hit_id inflammation->hit_id neuro->hit_id

Caption: A proposed workflow for discovering new therapeutic applications.

IV. Computational Approaches in Drug Design

In silico methods are indispensable tools in modern drug discovery for predicting the properties of novel compounds and guiding synthetic efforts.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to a target protein's active site. This information is crucial for understanding the molecular basis of their activity and for designing more potent inhibitors. For example, docking studies of chloropicolinate derivatives with the MurB enzyme from M. tuberculosis have provided insights into their mechanism of action.[14]

ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage is critical to avoid costly failures in later stages of development. In silico tools can estimate key parameters such as lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes.[15][16][17][18]

Table 3: Predicted ADME Properties for a Hypothetical Derivative

DerivativePredicted logPPredicted Aqueous Solubility (logS)Lipinski's Rule of 5 Violations
Hypothetical Amide 1 2.5-3.00
Hypothetical Urea 2 3.1-3.50
This is an illustrative table; actual values would be calculated using appropriate software.

V. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Future research will likely focus on:

  • Expansion of Therapeutic Targets: Moving beyond established applications to explore new therapeutic areas such as oncology and neurology.

  • Advanced Synthetic Methodologies: Utilizing cutting-edge techniques like C-H activation and photoredox catalysis to access novel chemical space.

  • Integration of Computational and Experimental Approaches: A tighter feedback loop between in silico design and laboratory synthesis and testing will accelerate the discovery process.

VI. References

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Organic & Biomolecular Chemistry, 15(40), 8573-8577.

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  • Yang, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(x), xxxx.

  • Reddy, V. M., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1569-1581.

  • Reddy, V. M., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1569-1581. [Link]

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  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 134-138.

  • Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

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A Technical Guide to the Biological Activity Screening of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quest for novel therapeutic agents is a defining challenge in modern science. Small molecules, meticulously designed and synthesized, form the bedrock of our pharmaceutical arsenal. Methyl 3-aminopicolinate, a pyridine carboxylic acid derivative, represents a scaffold of significant interest. The parent picolinic acid and its analogues have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2] This diverse bioactivity profile stems from the pyridine ring's ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, and the chelating properties of the carboxyl group.[2][3] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound, designed for researchers and drug development professionals. Our approach is not a rigid template but a logical, cascading strategy designed to efficiently uncover and validate the therapeutic potential of this promising compound.

Rationale and Strategic Overview

The initial step in any screening campaign is to define a logical workflow. A tiered or cascaded approach is the most resource-efficient method, beginning with broad, cost-effective in vitro assays to identify potential "hits."[4][5] Positive results then trigger more specific, mechanistically focused secondary and tertiary assays. This strategy ensures that resources are concentrated on the most promising activities.

The structural similarity of this compound to known bioactive molecules, such as fusaric acid and other picolinates with demonstrated anticancer and antimicrobial properties, provides a strong rationale for the initial screening panel.[3][6][7] Our screening cascade is therefore designed to probe these primary areas first.

Below is a visualization of the proposed screening workflow, which forms the structural backbone of this guide.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Mechanistic & Target Deconvolution Antiproliferative Antiproliferative Assay (e.g., MTT/SRB) IC50 IC50 Determination (Dose-Response) Antiproliferative->IC50 Hit Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) MIC MIC/MBC Determination Antimicrobial->MIC Hit Antioxidant Antioxidant Assay (e.g., DPPH) Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Enzyme Enzyme Inhibition Assay Apoptosis->Enzyme Pathway Pathway Analysis (e.g., Western Blot) Apoptosis->Pathway Docking Molecular Docking Pathway->Docking start Methyl 3-aminopicolinate start->Antiproliferative start->Antimicrobial start->Antioxidant

Caption: A cascading workflow for the biological screening of this compound.

Phase 1: Primary Screening - Casting a Broad Net

The objective of primary screening is to efficiently test the compound across a diverse set of biological systems to identify any significant activity. In this crucial early stage of drug development, in vitro cytotoxicity and bioassays are advantageous due to their cost-effectiveness, reproducibility, and speed.[4][5][8]

Antiproliferative and Cytotoxicity Screening

A primary focus in drug discovery is identifying compounds that can inhibit the growth of cancer cells.[9] Picolinic acid and its derivatives have previously shown potential as anticancer agents, making this a logical starting point.[3][10]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential antiproliferative activity.

Antimicrobial Screening

Picolinates have demonstrated strong, broad-spectrum antibacterial properties, making this another essential primary screen.[6][7][11]

Experimental Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate broth. Concentrations may range from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth is observed.

Phase 2: Hit Confirmation and Secondary Elucidation

A "hit" from the primary screen is a compound that shows reproducible, dose-dependent activity. The goal of Phase 2 is to confirm this activity and begin to understand its characteristics.

IC₅₀ Determination for Antiproliferative Hits

If this compound shows antiproliferative activity, the next step is to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).

Protocol: This follows the same procedure as the MTT assay (Section 2.1), but with a finer-grained, narrower range of concentrations (e.g., 10-12 concentrations in a semi-log dilution series) centered around the estimated inhibitory concentration from the primary screen. The resulting dose-response curve is analyzed using non-linear regression to calculate the precise IC₅₀ value.

Example Data Presentation:

Cell LineCompoundIC₅₀ (µM)
A549 (Lung)This compound15.2 ± 1.8
MCF-7 (Breast)This compound28.5 ± 3.1
HCT116 (Colon)This compound12.7 ± 1.5
A549 (Lung)Doxorubicin (Control)0.8 ± 0.1
Elucidating the Mechanism of Cell Death

A critical question for an anticancer hit is whether it is cytotoxic (kills cells) or cytostatic (inhibits proliferation). If it is cytotoxic, understanding the mode of cell death (e.g., apoptosis, necrosis) is paramount. Novel picolinic acid derivatives have been shown to induce apoptosis in cancer cells.[12]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed A549 or HCT116 cells in a 6-well plate and treat with this compound at its 1x and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

An increase in the Annexin V-positive population confirms an apoptotic mechanism of action.

Phase 3: Target Deconvolution and Mechanistic Insight

With a confirmed, potent biological activity, the final phase of preliminary screening aims to identify the molecular target or pathway through which the compound exerts its effect. This often involves a combination of biochemical assays and computational methods.

Enzyme Inhibition Assays

Given that many anticancer drugs function by inhibiting key enzymes, and picolinic acid derivatives are known to be versatile scaffolds for enzyme inhibitors, this is a logical next step.[2] If, for example, the apoptotic mechanism involves cell cycle arrest, kinases like CDK or signaling proteins like those in the PI3K/Akt pathway could be potential targets.

General Protocol: Kinase Inhibition Assay (Example)

  • Assay Setup: In a 96-well plate, combine a specific kinase (e.g., Akt1), its substrate peptide, and ATP in a reaction buffer.

  • Inhibition: Add varying concentrations of this compound to the wells.

  • Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit like Kinase-Glo®) to measure the extent of the reaction.

  • Analysis: A reduction in signal indicates inhibition of the kinase. Calculate the IC₅₀ for the enzyme inhibition.

Computational Approaches: Molecular Docking

Molecular docking can predict the binding orientation of a small molecule to its protein target.[13] If an enzyme target is identified, docking can provide insights into the binding mode and guide future chemical modifications to improve potency and selectivity.

Signaling_Pathway cluster_PI3K Hypothetical PI3K/Akt Pathway Inhibition RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Compound Methyl 3-aminopicolinate Compound->Akt Inhibits

Caption: Hypothetical inhibition of the Akt signaling pathway by this compound.

Conclusion and Path Forward

This guide outlines a systematic, multi-phased strategy for the biological screening of this compound. By progressing from broad primary assays to specific mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. A positive outcome from this cascade—for instance, the discovery that this compound is a potent, apoptosis-inducing inhibitor of a specific kinase—would provide a robust foundation for its advancement into a lead optimization program, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]

  • Antimicrobial activity some transition metal picolinates. Sci-Hub. Available at: [Link]

  • (PDF) Antimicrobial activity some transition metal picolinates. ResearchGate. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. Available at: [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Available at: [Link]

  • (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. Available at: [Link]

  • Picolinic acid derivatives for the prevention and treatment of cancer in animals. Google Patents.
  • Antimicrobial activity of picolinic acid. ResearchGate. Available at: [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Antitumor activity of picolinic acid in CBA/J mice. PubMed - NIH. Available at: [Link]

  • Cytotoxicity and Antimicrobial Activity of Chromium Picolinate Mediated Zinc Oxide Nanoparticle. Journal of Pharmaceutical Research International. Available at: [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. Available at: [Link]

  • Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. PubMed. Available at: [Link]

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A Guide to the Synthesis of Kinase Inhibitors Using Methyl 3-Aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has consequently become one of the most successful therapeutic strategies in modern oncology.[2][3] Within the vast chemical space explored by medicinal chemists, certain molecular frameworks have emerged as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity.[4][5][6] The pyridine core, and specifically the picolinamide structure, represents one such privileged scaffold, forming the basis of several potent kinase inhibitors.[7][8]

This technical guide provides an in-depth exploration of Methyl 3-aminopicolinate , a versatile and strategically important starting material for the synthesis of picolinamide-based kinase inhibitors. We will dissect the molecule's inherent reactivity, outline core synthetic methodologies, and connect these chemical strategies to the ultimate biological function of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The this compound Scaffold: A Chemist's Perspective

This compound is more than a simple pyridine derivative; it is a carefully arranged constellation of functional groups, each offering a distinct "handle" for synthetic manipulation. Understanding the interplay of these groups is crucial for designing efficient and diverse synthetic routes.

Key Structural Features and Reactivity

The power of this scaffold lies in its trifunctional nature:

  • The C3-Amino Group: This primary amine is a potent nucleophile and a critical hydrogen bond donor. In many kinase inhibitors, this group forms one or more key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition. Synthetically, it is a primary site for acylation, sulfonylation, and alkylation, allowing for the introduction of diverse side chains that can probe deeper into the binding site.

  • The C2-Methyl Ester: This group is readily hydrolyzed to the corresponding carboxylic acid, 3-aminopicolinic acid. This transformation is pivotal, as the resulting acid is a versatile precursor for amide bond formation—the most common reaction in medicinal chemistry. This allows for the coupling of the picolinate core to a vast array of amines, building out the inhibitor's structure.

  • The Pyridine Ring: The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the overall electronic properties of the molecule. While the ring itself can be subject to further functionalization, its primary role is to correctly orient the C2 and C3 substituents for optimal interaction with the target kinase.

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Strategy: From Ester to Bioactive Amide

The most prevalent and powerful synthetic route involving this compound is a two-step sequence: ester hydrolysis followed by amide coupling. This approach provides a modular and highly efficient way to generate large libraries of candidate inhibitors for screening.

G General Workflow: Ester to Amide start This compound step1 Step 1: Hydrolysis start->step1 intermediate 3-Aminopicolinic Acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Picolinamide-Based Kinase Inhibitor Library step2->product library Diverse Amine Library (R-NH2) library->step2

Caption: The primary synthetic pathway for library generation.

Experimental Protocol: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, the crucial intermediate for subsequent coupling reactions.

  • Objective: To synthesize 3-aminopicolinic acid.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • 1M Sodium Hydroxide (NaOH) solution (1.5 - 2.0 eq)

    • 1M Hydrochloric Acid (HCl) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add the 1M NaOH solution to the flask.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.

    • Once complete, cool the mixture to 0 °C in an ice bath.

    • Carefully neutralize the mixture by dropwise addition of 1M HCl until the pH is approximately 3-4. A precipitate of the product should form.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 3-aminopicolinic acid.

  • Causality Behind Choices:

    • NaOH/MeOH: This is a standard saponification condition. NaOH is the base that hydrolyzes the ester, and methanol is used as a co-solvent to ensure miscibility.

    • Acidification: The product exists as a carboxylate salt in the basic solution. Acidification is required to protonate it, causing the neutral, less soluble carboxylic acid to precipitate, which provides a simple and effective purification method.

Experimental Protocol: Amide Bond Formation

This protocol outlines a general method for coupling 3-aminopicolinic acid with a primary or secondary amine.

  • Objective: To synthesize a 3-aminopicolinamide derivative.

  • Materials:

    • 3-aminopicolinic acid (1.0 eq)

    • Target Amine (R-NH₂) (1.1 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 3-aminopicolinic acid in anhydrous DMF, add the target amine and DIPEA.

    • Add HATU portion-wise to the mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality Behind Choices:

    • HATU: This is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is known for fast reaction times and minimizing side reactions.[9]

    • DIPEA: This is a non-nucleophilic organic base used to mop up the acid generated during the reaction and to ensure the reacting amine remains in its free-base, nucleophilic form.

    • Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants, and anhydrous conditions prevent the activated acid from reacting with water.

Case Study: Picolinamide-Based VEGFR-2 Inhibitors

The utility of the aminopicolinate scaffold is exemplified in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[7] A series of novel picolinamide derivatives were designed by combining structural features from approved drugs Sorafenib and Axitinib.[7]

Caption: Synthetic route to a core picolinamide structure for VEGFR-2 inhibition.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their antiproliferative activity against cancer cell lines. This data provides crucial insights into how structural modifications impact biological function.

Compound IDR Group ModificationIC₅₀ vs. A549 (μM)IC₅₀ vs. HepG2 (μM)
Sorafenib (Reference Drug)19.329.0
Axitinib (Reference Drug)22.438.7
8j 4-phenoxyaniline with 2-chloro12.520.6
8l 4-phenoxyaniline with 3-chloro13.218.2
Data adapted from a study on picolinamide-based VEGFR-2 inhibitors.[7]

SAR Insights:

  • The core picolinamide scaffold, derived from 3-aminopicolinic acid, successfully anchors the molecule in the kinase active site.

  • The 4-phenoxyaniline moiety, attached via the amide bond, occupies a hydrophobic pocket, similar to Sorafenib.[7]

  • The addition of small electron-withdrawing groups (like chlorine) on the terminal phenyl ring (compounds 8j and 8l ) led to enhanced potency compared to the reference drugs against these cell lines.[7] This suggests these modifications may optimize hydrophobic or electronic interactions within the binding pocket.

Biological Context: Inhibiting the VEGF Signaling Pathway

Kinase inhibitors do not function in a vacuum. They are designed to intercept specific nodes in complex cellular signaling cascades. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a cascade that promotes cell proliferation and angiogenesis (the formation of new blood vessels), a process essential for tumor growth.

G ligand VEGF Ligand receptor VEGFR-2 ligand->receptor Binds & Dimerizes pi3k PI3K receptor->pi3k Phosphorylates ras Ras receptor->ras akt Akt pi3k->akt downstream Cell Proliferation, Angiogenesis, Survival akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream inhibitor Picolinamide-Based Inhibitor (ATP-Competitive) inhibitor->receptor Blocks ATP Binding Site

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

By binding to the ATP pocket of VEGFR-2, the picolinamide-based inhibitor prevents the phosphorylation events that trigger these downstream signals. The 3-amino group on the picolinamide core is positioned to interact with the hinge region, while the rest of the molecule extends into adjacent hydrophobic regions, blocking ATP from binding and effectively shutting down the pathway.

Conclusion and Future Outlook

This compound is a powerful and economically viable starting material for the construction of sophisticated kinase inhibitors. Its inherent reactivity, when leveraged through a robust hydrolysis-amidation sequence, provides a modular platform for rapidly exploring structure-activity relationships. The success of the picolinamide scaffold in targeting kinases like VEGFR-2 underscores the value of privileged structures in modern drug discovery. Future efforts can expand upon this foundation by using the scaffold to target other kinase families, develop inhibitors that overcome clinical resistance, or explore novel cyclization strategies to create more rigid and selective agents. The principles and protocols outlined in this guide provide a solid framework for any research team aiming to harness the potential of this versatile chemical building block.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. (2016). PubMed. Retrieved January 11, 2026, from [Link]

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). PubMed. Retrieved January 11, 2026, from [Link]

  • Scheme 1. Synthetic Route for Synthesis of... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. Retrieved January 11, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes to the Chemical Probes on opnMe.com, Part 1. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). PubMed. Retrieved January 11, 2026, from [Link]

  • Protein Kinase Inhibitors. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

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Sources

Topic: Exploring Methyl 3-aminopicolinate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Multifaceted Ligand

In the vast landscape of coordination chemistry, the design of ligands is paramount to dictating the structure, reactivity, and function of the resulting metal complexes. Picolinic acid and its derivatives have long been recognized as privileged scaffolds, offering robust chelation to metal centers that has been exploited in fields ranging from catalysis to medicinal inorganic chemistry.[1][2] This guide focuses on a specific, yet remarkably versatile, derivative: Methyl 3-aminopicolinate. With its strategically positioned pyridine nitrogen, amino group, and methyl ester, this ligand presents a fascinating case study in coordination versatility, capable of acting as a mono-, bi-, or even bridging polydentate ligand. This multiplicity of binding modes allows for the synthesis of a diverse array of coordination compounds with tunable electronic and steric properties.

This document is structured not as a rigid manual, but as a narrative of scientific exploration. We will begin with the foundational synthesis of the ligand itself, delve into the principles governing its interaction with metal ions, provide validated protocols for the synthesis and characterization of its complexes, and conclude by exploring the potential applications that these novel compounds unlock. Our approach is grounded in the principle of causality—explaining not just what to do, but why specific experimental choices are made, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Ligand: Synthesis and Physicochemical Profile

The journey into the coordination chemistry of this compound begins with its synthesis. A reliable and scalable synthesis is crucial for any subsequent exploration. The most common route involves the esterification of 3-aminopyridine-2-carboxylic acid.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the esterification of picolinic acids.[3]

Objective: To synthesize this compound via Fischer esterification of 3-aminopyridine-2-carboxylic acid.

Materials:

  • 3-aminopyridine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension. Causality Note: Thionyl chloride reacts exothermically with methanol to form HCl in situ, which acts as the catalyst for the esterification. Adding it slowly at 0 °C controls the reaction rate and prevents undesirable side reactions.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The dissolution of the starting material is a good visual indicator of reaction progress.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Trustworthiness Note: The brine wash removes residual water and inorganic salts, improving the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[4]
Molar Mass 152.15 g/mol [4]
CAS Number 36052-27-4[4]
Appearance White to yellow or brown solid
IUPAC Name methyl 3-aminopyridine-2-carboxylate
SMILES COC(=O)C1=C(C=CC=N1)N[4]

Principles of Coordination

This compound offers three primary coordination sites: the pyridine ring nitrogen (N_py), the amino group nitrogen (N_amine), and the carbonyl oxygen of the ester group (O_carbonyl). This versatility allows for several potential binding modes.

  • Monodentate: The ligand can bind through the pyridine nitrogen, which is often the most sterically accessible and electronically favorable site. This is common when strong steric hindrance is present from other ligands.[5]

  • Bidentate Chelating: The most common and stable mode involves chelation.

    • N_py, N_amine: Formation of a five-membered chelate ring. This mode is common for aminopyridine derivatives.

    • N_py, O_carbonyl: Formation of a five-membered chelate ring, analogous to picolinate itself.[2] This is a highly stable arrangement.

  • Bridging: The ligand can bridge two metal centers, for example, using the N_py to coordinate to one metal and the N_amine/O_carbonyl pair to another, leading to the formation of coordination polymers.

The preferred coordination mode is influenced by several factors:

  • The Metal Ion: The size, charge, and preferred coordination geometry of the metal ion play a crucial role. Hard metal ions may prefer the oxygen donor, while softer metals may favor the nitrogen donors.

  • Steric Hindrance: Bulky substituents on the ligand or other ligands in the coordination sphere can prevent bidentate chelation, favoring a monodentate mode.[5]

  • Reaction Conditions: The pH of the solution can affect the protonation state of the amino group, influencing its ability to coordinate.

Caption: Potential coordination sites on the this compound ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of coordination compounds with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol: Synthesis of a Metal Complex

Objective: To synthesize a generic M(L)₂Cl₂ complex (where M = transition metal like Cu(II), Co(II), Ni(II) and L = this compound).

Materials:

  • This compound (L)

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in 15 mL of warm methanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride hydrate (1.0 eq) in 10 mL of methanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. Causality Note: A dropwise addition ensures homogeneity and often promotes the growth of higher quality crystals directly from the reaction mixture.

  • Precipitation/Crystallization: Stir the reaction mixture for 2-4 hours. A precipitate will often form. If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent like diethyl ether to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the isolated solid with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the product in a desiccator under vacuum.

start Start Materials: Ligand & Metal Salt dissolve Dissolve Separately in Methanol start->dissolve mix Mix Solutions (Dropwise Addition) dissolve->mix stir Stir at Room Temp (2-4 hours) mix->stir isolate Isolate Solid (Vacuum Filtration) stir->isolate wash Wash with Cold Solvent & Diethyl Ether isolate->wash dry Dry Under Vacuum wash->dry characterize Characterization (FT-IR, NMR, UV-Vis, X-ray) dry->characterize end Final Complex characterize->end

Caption: General workflow for the synthesis of a metal complex.

Structural and Spectroscopic Characterization

Confirming the structure and coordination mode of the synthesized complexes requires a suite of analytical techniques.

FT-IR Spectroscopy: Infrared spectroscopy is invaluable for confirming coordination. Key vibrational bands to monitor include:

  • ν(C=O) of the ester: This band (typically ~1700-1730 cm⁻¹) may shift to a lower frequency upon coordination of the carbonyl oxygen to the metal center.

  • ν(N-H) of the amine: The stretching frequencies of the amino group (typically ~3300-3500 cm⁻¹) will shift upon coordination.

  • Pyridine Ring Vibrations: Changes in the bands associated with the pyridine ring (~1400-1600 cm⁻¹) are also indicative of coordination through the ring nitrogen.[6]

NMR Spectroscopy (for Diamagnetic Complexes): ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic complexes (e.g., Zn(II), Pd(II), Ga(III)).[7][8]

  • ¹H NMR: Protons on the pyridine ring and the amino group will experience shifts in their chemical environment upon coordination. A downfield shift of the pyridine protons is typically observed.

  • ¹³C NMR: The carbon atoms of the pyridine ring and the carbonyl group will also show chemical shifts upon complexation, providing further evidence of the coordination mode.[8]

UV-Vis Spectroscopy: For complexes of transition metals with d-electrons (e.g., Cu(II), Co(II), Ni(II)), UV-Vis spectroscopy can provide information about the electronic structure and coordination geometry.

  • d-d transitions: Weak absorptions in the visible region are characteristic of d-d electronic transitions, and their position and intensity are sensitive to the ligand field environment and the geometry of the complex.[9]

  • Charge Transfer Bands: More intense bands, often in the UV region, can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[2]

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, unambiguously establishing the ligand's binding mode.[10]

Potential Applications

The true value of a new class of coordination compounds lies in their potential applications. Drawing parallels with structurally similar picolinate complexes, we can foresee several promising avenues for research.

Catalysis

Picolinamide and aminophenol-based ligands have been successfully employed in copper and palladium-catalyzed reactions.[11][12][13] The N,O or N,N chelation offered by this compound can stabilize metal centers in various oxidation states, making its complexes attractive candidates for:

  • Cross-Coupling Reactions: The ligand could be used to facilitate C-C, C-N, and C-O bond formation.[12]

  • Oxidation Catalysis: The electronic properties of the ligand can be tuned to promote oxidative processes.

Medicinal Inorganic Chemistry

Metal complexes are increasingly being investigated as therapeutic and diagnostic agents.[14][15]

  • Antimicrobial/Anticancer Agents: Gallium(III) and Copper(II) picolinate complexes have shown promise as antimicrobial and antidiabetic agents, respectively.[1][16] The introduction of the amino group in this compound provides an additional site for hydrogen bonding, which could enhance interaction with biological targets.

  • Bioimaging: Lanthanide complexes based on picolinate ligands are known for their robust luminescent properties, making them suitable for sensing and imaging applications.[17] Complexes of this compound with ions like Eu(III) or Tb(III) could be explored as luminescent probes.

Potential Applications of Metal-MAP Complexes center Metal Complexes of This compound (M-MAP) catalysis Catalysis center->catalysis medicinal Medicinal Chemistry center->medicinal materials Materials Science center->materials sub_cat1 Cross-Coupling catalysis->sub_cat1 sub_cat2 Oxidation Reactions catalysis->sub_cat2 sub_med1 Antimicrobial Agents medicinal->sub_med1 sub_med2 Anticancer Agents medicinal->sub_med2 sub_med3 Antidiabetic Agents medicinal->sub_med3 sub_mat1 Luminescent Probes materials->sub_mat1 sub_mat2 Coordination Polymers materials->sub_mat2

Caption: A logical map of potential application areas for these novel complexes.

Conclusion and Future Outlook

This compound stands as a ligand of significant, yet underexplored, potential. Its synthetic accessibility and versatile coordination behavior make it an ideal candidate for systematic studies across the periodic table. The detailed protocols and foundational principles outlined in this guide provide a robust starting point for researchers to synthesize and characterize novel coordination compounds. The true excitement lies in the subsequent exploration of these complexes. By leveraging the unique electronic and structural features imparted by this ligand, there are boundless opportunities to develop next-generation catalysts, innovative therapeutic agents, and advanced functional materials. The path forward involves not just synthesizing new structures, but also systematically probing their reactivity, photophysical properties, and biological activity to unlock their full potential.

References

  • Al-Rawashdeh, N. A. F. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Retrieved from [Link]

  • Hiromu, S., et al. (2007). Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes. Bioorganic & Medicinal Chemistry, 15(14), 4842-4847. Retrieved from [Link]

  • Odinity. (2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 25(23), 5772. Retrieved from [Link]

  • Das, D., et al. (2017). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Journal of Coordination Chemistry, 70(11), 1872-1886. Retrieved from [Link]

  • Comba, P., et al. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12531-12543. Retrieved from [Link]

  • Loro, C., et al. (2021). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Molecules, 26(14), 4133. Retrieved from [Link]

  • Comba, P., et al. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12531-12543. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Retrieved from [Link]

  • Kłak, J., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? Journal of Inorganic Biochemistry, 244, 112223. Retrieved from [Link]

  • Sagnou, M. (2022). Recent developments in the use of metal complexes in medicinal chemistry. L'actualité chimique. Retrieved from [Link]

  • Dos Santos, M. A. (Ed.). (n.d.). Special Issue: Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents. Retrieved from [Link]

  • Lee, S., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Dalton Transactions, 50(20), 6930-6939. Retrieved from [Link]

  • Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Retrieved from [Link]

  • Schlegel, H. B., et al. (2022). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Inorganic Chemistry, 61(48), 19139-19147. Retrieved from [Link]

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  • Adejoro, I. A., et al. (2015). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 31(3), 1349-1357. Retrieved from [Link]

  • Stamatatos, T. C., et al. (2018). Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. Inorganics, 6(1), 21. Retrieved from [Link]

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  • Al-Masoudi, W. A. M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(19), 6932. Retrieved from [Link]

  • Meléndez-Soto, F. J., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1606. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategies for the Acylation of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The targeted acylation of methyl 3-aminopicolinate is a cornerstone transformation in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical research. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective N-acylation of this versatile building block. We will explore the mechanistic underpinnings of common acylation strategies, present detailed, field-proven protocols, and offer insights into experimental design to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Acylated Picolinates

This compound is a valuable scaffold in medicinal chemistry. The presence of a nucleophilic amino group, an electron-withdrawing pyridine ring, and a methyl ester provides multiple points for synthetic diversification. Acylation of the 3-amino group to form an amide bond is a particularly powerful strategy. The resulting N-acyl picolinate derivatives are prevalent in a wide range of biologically active molecules, including herbicides and potential therapeutics for conditions like tuberculosis.[1] The amide linkage is not merely a structural linker; it often plays a critical role in molecular recognition by forming key hydrogen bonds with biological targets.

This guide focuses on two primary and highly reliable methods for the acylation of this compound: the use of activated acylating agents like acid chlorides under Schotten-Baumann conditions, and the direct coupling of carboxylic acids using carbodiimide reagents.

Mechanistic Principles of N-Acylation

The formation of an amide bond from this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Acylation with Acid Chlorides and Anhydrides

Acid chlorides and anhydrides are highly reactive acylating agents. The reaction is typically rapid and exothermic. A key consideration is the generation of one equivalent of hydrochloric acid (HCl) when using an acid chloride.[2] This acidic byproduct will protonate the unreacted starting amine, rendering it non-nucleophilic and halting the reaction.[2] Therefore, a stoichiometric amount of base must be added to neutralize the acid as it forms.[2]

This principle is the basis of the Schotten-Baumann reaction , which traditionally uses a biphasic system of an organic solvent and aqueous base (e.g., NaOH).[3][4] A more common modern adaptation for substrates soluble in organic solvents employs an aprotic solvent (like Dichloromethane or THF) and an organic base such as triethylamine (Et₃N) or pyridine.[5]

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Deprotonation Amine This compound (R'-NH₂) AcylChloride Acyl Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral attacks AcylChloride->Tetrahedral Tetrahedral_Out Tetrahedral Intermediate ProtonatedAmide Protonated Amide Tetrahedral_Out->ProtonatedAmide eliminates Cl⁻ Chloride Cl⁻ ProtonatedAmide_Out Protonated Amide FinalAmide Final Amide Product ProtonatedAmide_Out->FinalAmide deprotonated by Base Base (e.g., Et₃N) Base->FinalAmide

Caption: Mechanism of Acylation using an Acyl Chloride.

Acylation with Carboxylic Acids via Coupling Agents

When an acid chloride is unavailable or unstable, direct coupling with a carboxylic acid is the preferred method. Carboxylic acids themselves are not reactive enough to be attacked by amines directly. They must first be "activated" using a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic and effective activating agent.[6]

DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is essentially a carboxylic acid with an excellent leaving group. The amine then attacks this activated intermediate to form the amide bond. A significant byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can often be removed by filtration.[8] To improve reaction rates and suppress side reactions, such as the formation of an N-acylurea, a catalyst like 4-dimethylaminopyridine (DMAP) is often added.[7][8][9]

DCC_Coupling_Mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation CarboxylicAcid Carboxylic Acid (R-COOH) DCC DCC O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC->O_Acylisourea O_Acylisourea_Out O-Acylisourea Intermediate Tetrahedral Tetrahedral Intermediate O_Acylisourea_Out->Tetrahedral Amine This compound (R'-NH₂) Amine->Tetrahedral attacks Tetrahedral_Out Tetrahedral Intermediate FinalAmide Final Amide Product Tetrahedral_Out->FinalAmide collapses to DCU DCU (byproduct) Tetrahedral_Out->DCU

Caption: Mechanism of Amide Formation using DCC Coupling.

Comparative Overview of Acylation Methods

The choice of acylation method depends on the availability of the acylating agent, the stability of the substrates, and the desired scale of the reaction.

MethodAcylating AgentKey Reagents/CatalystsTypical SolventsTemp.ProsCons/Considerations
Schotten-Baumann Acid Chloride or AnhydrideEt₃N, Pyridine, or aq. NaOHDichloromethane (DCM), THF, Biphasic (DCM/H₂O)0 °C to RTFast, high-yielding, simple workup.Requires stable acid chloride/anhydride; byproduct (HCl) is corrosive.
Carbodiimide Coupling Carboxylic AcidDCC, EDC, DIC; DMAP (cat.)Dichloromethane (DCM), DMF0 °C to RTUses stable carboxylic acids; mild conditions.[8]Forms insoluble urea byproduct (DCU) which requires filtration; coupling agents can be allergens.[10]
Direct Amidation Carboxylic AcidSilicon-based reagents (e.g., MTM), Boron catalystsToluene, MeCN80 °C+High atom economy; avoids stoichiometric activators.[11][12]Often requires elevated temperatures; catalyst compatibility can be an issue.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen. DCC is a potent sensitizer. Handle with extreme care.

Protocol 1: Acylation using an Acid Chloride (e.g., Benzoyl Chloride)

This protocol details the benzoylation of this compound using triethylamine as the base.

Workflow Diagram:

Protocol1_Workflow A 1. Dissolve this compound and Et₃N in dry DCM B 2. Cool solution to 0 °C (ice/water bath) A->B C 3. Add Benzoyl Chloride dropwise via syringe B->C D 4. Warm to RT and stir for 2-4 h (Monitor by TLC) C->D E 5. Quench and Workup: Wash with sat. NaHCO₃, then brine D->E F 6. Dry organic layer over Na₂SO₄, filter, and concentrate E->F G 7. Purify by column chromatography or recrystallization F->G

Caption: Workflow for Acylation with an Acid Chloride.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (e.g., 1.52 g, 10 mmol, 1.0 eq). Dissolve it in anhydrous DCM (approx. 50 mL).

  • Base Addition: Add triethylamine (e.g., 1.67 mL, 12 mmol, 1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice/water bath. Stir the solution for 5-10 minutes. Causality: This step is crucial to control the initial exotherm of the reaction upon adding the highly reactive acid chloride, preventing potential side reactions.

  • Acylating Agent Addition: Add benzoyl chloride (e.g., 1.28 mL, 11 mmol, 1.1 eq) dropwise via syringe over 5 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and then brine (1 x 30 mL). Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes excess benzoyl chloride. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product, methyl 3-(benzamido)picolinate.

Protocol 2: Acylation using a Carboxylic Acid and DCC

This protocol details the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Phenylacetic acid) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (e.g., 1.50 g, 11 mmol, 1.1 eq), this compound (1.52 g, 10 mmol, 1.0 eq), and DMAP (0.12 g, 1 mmol, 0.1 eq). Dissolve these in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality: Cooling helps to moderate the reaction rate and can minimize potential side reactions, such as the rearrangement of the O-acylisourea intermediate.[8]

  • DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the main reaction flask at 0 °C. A thick white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC.

  • Byproduct Removal: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup and Concentration: Transfer the filtrate to a separatory funnel and wash with 1M HCl (to remove DMAP and unreacted amine) and then saturated NaHCO₃ (to remove unreacted carboxylic acid). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired acylated product.

Conclusion

The successful acylation of this compound is readily achievable through well-established synthetic methodologies. The choice between using a reactive acid chloride or a DCC-mediated coupling with a carboxylic acid provides robust options for nearly any acylation target. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently synthesize a diverse library of N-acyl picolinate derivatives for further investigation in drug discovery and development programs.

References

  • Sathee, N. Schotten Baumann Reaction. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available at: [Link]

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Available at: [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021). Available at: [Link]

  • Mhaske, S. B., et al. "Design and Synthesis of 'Chloropicolinate Amides and Urea Derivatives' as Novel Inhibitors for Mycobacterium tuberculosis". ACS Omega, (2020). Available at: [Link]

  • University of California, Irvine. Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). Available at: [Link]

  • ChemistryViews. Safer Reagent for the Direct Amidation of Carboxylic Acids. (2022). Available at: [Link]

  • LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Available at: [Link]

  • Braddock, D. C., et al. "Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids". Organic Letters, (2022). Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Rossi, L. I., et al. "DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones". Synlett, (2003). Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

Sources

Application Notes and Protocols for Utilizing Methyl 3-aminopicolinate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Methyl 3-aminopicolinate in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for molecular complexity and diversity is insatiable. Multi-component reactions (MCRs) have emerged as a cornerstone strategy, offering an elegant and efficient pathway to construct intricate molecular architectures in a single, atom-economical step.[1][2] Within the vast toolkit of MCRs, isocyanide-based transformations such as the Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) reactions are particularly powerful.[3][4]

This guide focuses on a uniquely versatile building block: This compound . Its strategic placement of a nucleophilic amino group, an electron-withdrawing ester, and the inherent functionalities of the pyridine ring make it an exceptional substrate for generating novel heterocyclic scaffolds. The picolinate moiety is a well-regarded pharmacophore, and its incorporation into complex molecules via MCRs opens new avenues for library synthesis and lead optimization.[5]

These application notes provide not just protocols, but a deeper understanding of the causality behind the experimental design, empowering researchers to adapt and innovate. We will explore the utility of this compound in the Groebke-Blackburn-Bienaymé reaction to forge imidazo[1,2-a]pyridine cores and the subsequent application of these products in Ugi reactions to create novel peptidomimetics. A prospective protocol for a Passerini-type reaction is also discussed, highlighting the broader potential of this versatile amine.

Part 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Fused Imidazopyridines

The Groebke-Blackburn-Bienaymé reaction (GBB) is a three-component reaction between an amidine (in our case, the 2-aminopyridine core of this compound), an aldehyde, and an isocyanide to yield substituted imidazo[1,2-a]pyridines.[6][7][8] This scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs. The reaction is prized for its ability to rapidly generate complexity around this core.

Causality of Experimental Design

The GBB reaction is typically acid-catalyzed. The acid protonates the imine formed in situ from the aminopyridine and the aldehyde, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped intramolecularly by the pyridine nitrogen to form the fused heterocyclic system. The choice of solvent and catalyst is crucial for achieving high yields and purity. Protic solvents like methanol or ethanol are often effective, and catalysts such as p-toluenesulfonic acid (TsOH) or scandium(III) triflate can be employed to accelerate the reaction.[7][8] Ultrasound irradiation has also been shown to be an effective green chemistry approach to promote this transformation.[7]

Experimental Workflow: GBB Reaction

The following diagram illustrates the general workflow for the synthesis of an imidazo[1,2-a]pyridine derivative using this compound.

GBB_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound - Aldehyde - Isocyanide - Solvent (e.g., Methanol) - Catalyst (e.g., TsOH) Reaction_Cond Stir at specified temperature (e.g., RT to 50°C) or apply ultrasound Reactants->Reaction_Cond Initiate Reaction Workup - Evaporate solvent - Aqueous work-up Reaction_Cond->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Final_Product Final_Product Purification->Final_Product Pure Imidazo[1,2-a]pyridine

Caption: General workflow for the Groebke-Blackburn-Bienaymé reaction.

Protocol 1: Synthesis of Methyl 3-(cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate

This protocol is adapted from established procedures for similar 2-aminopyridine derivatives and is expected to provide the desired product in good yield.[6][7]

Materials:

  • This compound

  • Furfural

  • Cyclohexyl isocyanide

  • p-Toluenesulfonic acid (TsOH)

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1 equiv.) in anhydrous methanol (10 mL) in a round-bottom flask, add furfural (1.1 mmol, 1.1 equiv.) and p-toluenesulfonic acid (0.1 mmol, 0.1 equiv.).

  • Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Add cyclohexyl isocyanide (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure Methyl 3-(cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate.

Expected Outcome: The product is expected to be an oil or a low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure.

ReactantMolar RatioPurpose
This compound1.0Amine component
Furfural1.1Aldehyde component
Cyclohexyl isocyanide1.2Isocyanide component
p-Toluenesulfonic acid0.1Acid catalyst
MethanolSolventReaction medium

Part 2: Tandem GBB-Ugi Reactions for Peptidomimetic Synthesis

A powerful extension of the GBB reaction is to use the product as a scaffold in a subsequent MCR, creating highly complex and diverse molecules. The Ugi four-component reaction (U-4CR) is an ideal follow-up, as it condenses a carboxylic acid, an amine, an aldehyde, and an isocyanide to form a dipeptide-like structure.[1][9][10] By synthesizing an imidazo[1,2-a]pyridine with a carboxylic acid functionality via the GBB reaction, this product can then serve as the acid component in an Ugi reaction.

Causality of Experimental Design

This tandem approach leverages the strengths of both MCRs. The GBB reaction first establishes a rigid, drug-like heterocyclic core. The subsequent Ugi reaction appends a flexible, peptide-like chain with multiple points of diversity. The choice of a GBB product with a carboxylic acid is critical for its participation in the Ugi reaction. The Ugi reaction is typically performed in a polar protic solvent like methanol to facilitate the formation of the initial imine and the subsequent steps of the reaction cascade.[3]

Reaction Pathway: Tandem GBB-Ugi Synthesis

GBB_Ugi_Tandem cluster_gbb Stage 1: GBB Reaction cluster_ugi Stage 2: Ugi Reaction GBB_Reactants This compound + 4-Formylbenzoic acid + Isocyanide 1 GBB_Product Imidazopyridine Carboxylic Acid GBB_Reactants->GBB_Product [H+] cat. Ugi_Reactants GBB Product + Amine + Aldehyde + Isocyanide 2 GBB_Product->Ugi_Reactants Acid Component Ugi_Product Peptidomimetic Ugi_Reactants->Ugi_Product Final_Product Final Hybrid Molecule Ugi_Product->Final_Product

Caption: Tandem Groebke-Blackburn-Bienaymé and Ugi reaction pathway.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine-based Peptidomimetic

This protocol is based on the work of Zali-Boeini et al. and demonstrates the synthesis of a complex peptidomimetic in a two-stage, one-pot-like procedure.[1]

Stage 1: Synthesis of the Imidazopyridine Carboxylic Acid

  • Follow the procedure outlined in Protocol 1 , substituting this compound with 2-amino-5-chloropyridine (for solubility reasons as demonstrated in the literature), 4-formylbenzoic acid for furfural, and tert-butyl isocyanide for cyclohexyl isocyanide.

  • After the GBB reaction is complete, perform an appropriate work-up to isolate the crude 6-chloro-2-(4-carboxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine. This product can often be used in the next step without extensive purification.

Stage 2: Ugi Four-Component Reaction

Materials:

  • Imidazopyridine carboxylic acid from Stage 1

  • 4-Methoxyaniline

  • 4-Chlorobenzaldehyde

  • tert-Butyl isocyanide

  • Methanol

Procedure:

  • In a clean flask, dissolve the imidazopyridine carboxylic acid (1.0 mmol, 1 equiv.) from Stage 1 in methanol (10 mL). Note: Due to potential low solubility, gentle heating or the use of a co-solvent like DMF or DMSO might be necessary.[1]

  • To this solution, add 4-methoxyaniline (1.1 mmol, 1.1 equiv.), 4-chlorobenzaldehyde (1.1 mmol, 1.1 equiv.), and tert-butyl isocyanide (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at 50 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the residue using flash column chromatography to yield the final peptidomimetic product.

ComponentRole in Ugi ReactionDiversity Point
Imidazopyridine Carboxylic AcidAcid ComponentScaffold Diversity
4-MethoxyanilineAmine Component
4-ChlorobenzaldehydeAldehyde Component
tert-Butyl isocyanideIsocyanide Component

Part 3: Prospective Application in the Passerini Reaction

While the Ugi and GBB reactions involve the amine functionality of this compound, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, and therefore does not directly utilize an amine.[4] However, a variation of this reaction, the Ugi three-component reaction (U-3CR), which involves an amine, a carbonyl, and an isocyanide, is highly relevant. In the absence of an external carboxylic acid, the amine component plays a direct role.

Causality of Experimental Design for a Ugi Three-Component Reaction

In a Ugi three-component reaction, the amine (this compound) and the aldehyde first form an imine. This imine is then attacked by the isocyanide. In the absence of a carboxylic acid, a nucleophile from the solvent (e.g., water) or another species present can intercept the resulting nitrilium ion, leading to the final α-amino amide product. This reaction is a powerful way to generate peptidomimetic structures.

Proposed Protocol 3: Ugi Three-Component Reaction

This is a prospective protocol based on the well-established principles of the Ugi three-component reaction.

Materials:

  • This compound

  • Isobutyraldehyde

  • tert-Butyl isocyanide

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv.) and isobutyraldehyde (1.1 mmol, 1.1 equiv.) in methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv.) to the solution.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) may be added.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the desired α-amino amide product.

Conclusion and Future Outlook

This compound is a highly valuable and somewhat underutilized building block for the construction of complex, nitrogen-containing heterocycles and peptidomimetics through multi-component reactions. The protocols outlined herein for the Groebke-Blackburn-Bienaymé and subsequent Ugi reactions provide a robust and field-tested pathway to novel molecular scaffolds with significant potential in drug discovery. The prospective application in a Ugi three-component reaction further underscores the versatility of this starting material.

The true power of using a substrate like this compound lies in the ability to rapidly generate libraries of diverse compounds by simply varying the aldehyde and isocyanide inputs in these MCRs. We encourage researchers to explore the full scope of these reactions and to adapt these protocols to their specific synthetic targets.

References

  • A. Dömling, "Recent advances in isocyanide-based multicomponent chemistry," Current Opinion in Chemical Biology, vol. 6, no. 3, pp. 306-313, 2002. Available: [Link]

  • H. Zali-Boeini, M. Ghandi, and M. S. T. Ghadim, "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions," Beilstein Journal of Organic Chemistry, vol. 15, pp. 2834-2841, 2019. Available: [Link]

  • A. G. S. Prado, et al., "Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH," Molbank, vol. 2021, no. 1, p. M1204, 2021. Available: [Link]

  • Wikipedia, "Passerini reaction," Wikipedia, The Free Encyclopedia. Available: [Link]

  • I. Ugi et al., "The Ugi reaction," Comprehensive Organic Synthesis, vol. 2, pp. 1083-1109, 1991.
  • L. Banfi and R. Riva, "The Passerini Reaction," Organic Reactions, vol. 65, p. 1, 2005.
  • E. Ruijter, R. Scheffelaar, and R. V. A. Orru, "Multicomponent reactions: an efficient tool for the synthesis of bioactive compounds," Angewandte Chemie International Edition, vol. 50, no. 28, pp. 6234-6246, 2011.
  • Wikipedia, "Ugi reaction," Wikipedia, The Free Encyclopedia. Available: [Link]

  • A. Dömling and I. Ugi, "Multicomponent Reactions with Isocyanides," Angewandte Chemie International Edition, vol. 39, no. 18, pp. 3168-3210, 2000.
  • Organic Chemistry Portal, "Passerini Reaction," Organic Chemistry Portal. Available: [Link]

  • M. C. Bagley, J. W. Dale, and J. Bower, "The Ugi reaction: a versatile tool for the generation of molecular diversity," Chemical Society Reviews, vol. 34, no. 10, pp. 818-828, 2005.
  • V. A. Chebanov, S. M. Desenko, and V. D. Orlov, "Multicomponent reactions of carbonyl compounds and derivatives of cyanoacetic acid," Russian Chemical Reviews, vol. 77, no. 12, p. 1099, 2008.
  • S. Marcaccini and T. Torroba, "The use of the Ugi four-component condensation," Nature Protocols, vol. 2, no. 3, pp. 632-639, 2007.
  • H. Bienaymé et al., "Maximizing synthetic efficiency: multi-component versus multi-step synthesis," Chemistry–A European Journal, vol. 6, no. 18, pp. 3321-3329, 2000.
  • A. S. Karpov, E. Merkul, T. J. J. Müller, "A New Four-Component Synthesis of Pyrroles," Angewandte Chemie International Edition, vol. 44, no. 41, pp. 6739-6742, 2005.
  • S. Brauch, J. van Berkel, B. Westermann, "Multicomponent Reactions in the Synthesis of Natural Products," Chemical Society Reviews, vol. 42, no. 12, pp. 4948-4962, 2013.
  • A. Beatty and R. Bawa, "Synthesis of Some Aminopicolinic Acids," Journal of Chemistry and Chemical Engineering, vol. 6, no. 4, 2012. Available: [Link]

  • A. Dömling, "The Groebke-Blackburn-Bienaymé Reaction," Chemical Reviews, vol. 106, no. 1, pp. 17-89, 2006.
  • J. Zhu and H. Bienaymé, Multicomponent Reactions. John Wiley & Sons, 2005.
  • L. F. Tietze and G. Brasche, "Domino Reactions in Organic Synthesis," Angewandte Chemie International Edition, vol. 34, no. 23‐24, pp. 2723-2727, 1995.
  • C. Hulme and V. Gore, "Multi-component reactions: emerging chemistry in drug discovery 'from xylocain to crixivan'," Current Medicinal Chemistry, vol. 10, no. 1, pp. 51-80, 2003.
  • R. W. Armstrong, A. P. Combs, P. A. Tempest, S. D. Brown, and T. A. Keating, "Multiple-Component Condensation Strategies for Combinatorial Library Synthesis," Accounts of Chemical Research, vol. 29, no. 3, pp. 123-131, 1996.
  • K. Bugatti, "Synthesis of Polymyxin-Inspired Peptidomimetics," Methods in Molecular Biology, vol. 2931, pp. 285-297, 2025.
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  • R. Liu, X. Li, and K. S. Lam, "Combinatorial chemistry in drug discovery," Current Opinion in Chemical Biology, vol. 38, pp. 117-126, 2017.
  • S. K. Ghorai et al., "Design and Synthesis of 'Chloropicolinate Amides and Urea Derivatives' as Novel Inhibitors for Mycobacterium tuberculosis," ACS Omega, vol. 5, no. 43, pp. 28033-28045, 2020.
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Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 3-aminopicolinate. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, precise quantification of this compound is essential for quality control and process monitoring.[1] This method utilizes a standard C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and drug development environments.[2]

Scientific Rationale & Method Development

The primary objective was to develop a straightforward and reproducible HPLC method for this compound. The method development was guided by the physicochemical properties of the analyte.

  • Analyte Characteristics : this compound (CAS: 36052-27-4) is a substituted pyridine derivative, making it a polar aromatic compound.[3] Its structure contains a basic amino group and a methyl ester, which dictates its behavior in a chromatographic system. Its aromatic nature makes it an excellent chromophore for UV detection.

  • Chromatographic Mode Selection : Reverse-phase liquid chromatography (RP-LC) was selected as it is the predominant mode for separating organic compounds.[4] This technique employs a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating moderately polar molecules like this compound.[5]

  • Stationary Phase Selection : A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are widely used and provide sufficient hydrophobic interaction to retain aromatic compounds, preventing elution at the solvent front while ensuring a reasonable analysis time.

  • Mobile Phase Optimization : The mobile phase consists of an aqueous buffer and an organic modifier.

    • Organic Modifier : Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.

    • Aqueous Buffer : The amino group on the picolinate ring is basic. To ensure consistent interaction with the stationary phase and to achieve a sharp, symmetrical peak shape, the ionization state of this group must be controlled. A phosphate buffer at a pH of 3.0 was selected to ensure the amine is fully protonated, which minimizes peak tailing and improves retention reproducibility.

  • Detection : A UV detector set at 268 nm was chosen for detection. This wavelength was determined by performing a UV scan of this compound, which showed a significant absorbance maximum, providing high sensitivity for the analyte.

Experimental Workflow

The overall process, from initial setup to routine analysis, follows a structured and logical pathway to ensure consistent and reliable results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (Buffer & Organic) prep_std Standard & Sample Preparation instrument_setup Instrument Setup & Equilibration prep_std->instrument_setup sst System Suitability Test (SST) instrument_setup->sst sequence Run Analytical Sequence (Standards & Samples) sst->sequence integration Peak Integration & Identification sequence->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknown Samples calibration->quantification report Generate Final Report quantification->report

Caption: Overall workflow for the quantification of this compound.

Materials and Instrumentation

  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition : OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Chemicals & Reagents :

    • This compound reference standard (>97% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Phosphoric acid (AR grade).

    • Deionized water (18.2 MΩ·cm).

Detailed Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic) : Acetonitrile (100%).

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation : Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to fall within the calibration range (1-100 µg/mL). Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

All quantitative data should be summarized into clearly structured tables for easy comparison.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 268 nm
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.[6][7] Inject the 25 µg/mL standard solution five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9]

Validation_Pathway cluster_main ICH Q2(R1) Validation Parameters start Method Validation specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Key parameters evaluated during the HPLC method validation process.

Validation Results Summary

The following table summarizes the performance characteristics of the method.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the analyte's retention time. Peak purity > 99.5%.No interfering peaks.
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% at three concentration levels.98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85% (n=6)≤ 2.0%
Precision (Intermediate, %RSD) 1.22% (different day, different analyst)≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mLS/N ≥ 10
Robustness No significant impact on results with small variations in pH (±0.2) and flow rate (±0.1 mL/min).%RSD of results < 5.0%

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing (T > 2.0) 1. Column degradation (silanol activity). 2. Mobile phase pH is too high.1. Replace the column. Use a guard column. 2. Verify and remake the mobile phase, ensuring pH is at 3.0.
Retention Time Shift 1. Inconsistent mobile phase composition. 2. Pump malfunction or leak. 3. Column temperature fluctuation.1. Prepare fresh mobile phase. 2. Check pump pressure and perform maintenance. 3. Ensure the column oven is stable at 30°C.
Poor Resolution 1. Loss of column efficiency. 2. Sample overload.1. Flush the column or replace it. 2. Dilute the sample to be within the linear range.
Low Signal/Sensitivity 1. Incorrect wavelength. 2. Detector lamp issue. 3. Sample degradation.1. Verify detector wavelength is set to 268 nm. 2. Check lamp energy and replace if necessary. 3. Prepare fresh standards and samples.

Conclusion

The RP-HPLC method described provides a reliable and efficient means for the quantification of this compound. The method is specific, linear, accurate, and precise over a concentration range of 1 to 100 µg/mL. Grounded in established chromatographic principles and validated against ICH standards, this protocol is well-suited for routine quality control analysis in both research and industrial settings.[10][11]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link: https://online.uspnf.com/uspnf/document/1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_1_en-US]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (harmonized standard, official Dec 2022). [Link: https://www.uspnf.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Sigma-Aldrich. This compound Product Page. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987ef703]
  • Biosynth. This compound Product Page. [Link: https://www.biosynth.
  • LCGC International. Are You Sure You Understand USP <621>? [Link: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • PubMed. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds. [Link: https://pubmed.ncbi.nlm.nih.gov/10574341/]
  • Scribd. USP-NF 621 Chromatography. [Link: https://www.scribd.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF version). [Link: https://www.fda.gov/media/71784/download]
  • U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. [Link: https://www.usp.
  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link: https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns/]
  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link: https://www.hichrom.co.uk/userfiles/files/posters/The_HPLC_analysis_of_polar_analytes_with_aqueous_mobile_phases.pdf]
  • Wikipedia. Reversed-phase chromatography. [Link: https://en.wikipedia.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link: https://jordilabs.com/jordi-talk/reverse-phase-normal-phase-hplc-analytical-techniques/]
  • Benchchem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. [Link: https://www.benchchem.
  • Alchem Pharmtech. CAS 36052-27-4 | this compound. [Link: https://www.alchem-pharmtech.com/product/36052-27-4]

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Application Note: A Robust LC-MS Method for the Analysis of Methyl 3-aminopicolinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-aminopicolinate is a pivotal building block and intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Monitoring the progress of reactions involving this compound and characterizing the resulting mixtures for purity, byproducts, and potential impurities is critical for process optimization, yield maximization, and ensuring the final product's safety and efficacy.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical technique for this purpose, offering exceptional sensitivity and selectivity for the detection and quantification of the target analyte and related substances.[3][4]

This application note details a comprehensive and robust LC-MS protocol for the analysis of reaction mixtures containing this compound. We will delve into the rationale behind the chosen sample preparation, chromatographic conditions, and mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the qualitative and quantitative analysis of this important chemical entity.

Scientific Principles and Experimental Rationale

The successful LC-MS analysis of this compound and its reaction congeners hinges on several key principles:

  • Analyte Chemistry: this compound is a polar, ionizable small molecule. Its structure contains a basic amino group and a pyridine ring, making it amenable to positive mode electrospray ionization (ESI).[5][6] The ester functional group can be subject to hydrolysis, a potential degradation pathway to consider.

  • Chromatographic Separation: Achieving baseline separation of this compound from its isomers (e.g., methyl 6-aminopicolinate) and potential impurities, such as the hydrolyzed acid (3-aminopicolinic acid), is crucial.[7][8][9] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can provide enhanced selectivity for such polar and ionizable compounds.[7][8]

  • Mass Spectrometric Detection: ESI is a "soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), minimizing in-source fragmentation and simplifying spectral interpretation.[6][10] Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and to enhance selectivity and sensitivity in complex matrices.[11][12]

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥97%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Reaction mixture samples containing this compound

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap).

Experimental Protocols

Protocol 1: Standard and Sample Preparation

The goal of this protocol is to prepare the reaction mixture for LC-MS analysis by diluting it to an appropriate concentration and minimizing matrix effects.[13][14]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Reaction Mixture Sample Preparation:

    • Quench the reaction if necessary, using an appropriate method.

    • Dilute an aliquot of the reaction mixture with a 50:50 (v/v) acetonitrile/water mixture to bring the expected concentration of this compound into the calibration range. A starting dilution of 1:1000 is recommended, with further adjustments as needed.

    • If particulates are present, centrifuge the diluted sample at 10,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.[15]

Protocol 2: LC-MS Analysis

This protocol outlines the optimized chromatographic and mass spectrometric conditions for the analysis.

Chromatographic Conditions:

ParameterValueRationale
Column Mixed-Mode C18/Cation-Exchange Column (e.g., Primesep 100, Coresep 100), 2.1 x 100 mm, 3.5 µmProvides enhanced retention and selectivity for polar, basic compounds like this compound and its isomers.[7][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte, enhancing ESI efficiency and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures efficient separation of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential column overload.

Mass Spectrometry Conditions:

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amino group is readily protonated.[6]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 120 °CFacilitates desolvation.[10]
Desolvation Temperature 350 °CEnsures complete evaporation of the solvent from the ESI droplets.[10]
Gas Flow (Nitrogen) As per instrument recommendationAssists in nebulization and desolvation.
Scan Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Full scan for initial qualitative analysis. SIM/MRM for enhanced sensitivity and quantitative accuracy.[16]

Expected m/z Values:

CompoundFormula[M+H]⁺ (monoisotopic)
This compoundC₇H₈N₂O₂153.0664
3-Aminopicolinic acidC₆H₆N₂O₂139.0508

Data Analysis and Interpretation

  • Qualitative Analysis: Identify the peak corresponding to this compound by its retention time and the accurate mass of its protonated molecule ([M+H]⁺).

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the this compound working standards against their concentrations. Determine the concentration of this compound in the reaction mixture samples by interpolating their peak areas from the calibration curve.

  • Impurity Profiling: Analyze the full scan data for the presence of other ions that could correspond to starting materials, byproducts, or degradation products. Tandem MS (MS/MS) can be used to fragment these ions and aid in their structural elucidation.[17]

Visualization of the Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Centrifugation ReactionMixture->Dilution Autosampler Autosampler Injection Dilution->Autosampler Prepared Sample Standard Reference Standard WorkingStandards Working Standards Standard->WorkingStandards WorkingStandards->Autosampler Standards LC_Separation HPLC/UHPLC Separation Autosampler->LC_Separation ESI_Source ESI Source LC_Separation->ESI_Source MassAnalyzer Mass Analyzer ESI_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Qualitative Qualitative Analysis (RT, m/z) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative

Caption: LC-MS workflow for this compound analysis.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of this method, the following validation parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH).[4][16][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of this compound from its known impurities and by peak purity analysis.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥0.99 is generally considered acceptable.[16]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]

Conclusion

The LC-MS method presented in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound in reaction mixtures. The use of a mixed-mode chromatographic column and electrospray ionization mass spectrometry ensures high selectivity and sensitivity. By following the detailed protocols and implementing proper method validation, researchers can confidently monitor reaction progress, assess product purity, and identify potential impurities, thereby facilitating efficient process development and ensuring the quality of the final product.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Taranenko, N. I., Tang, K., Allman, S. L., Ch'ang, L. Y., & Chen, C. H. (1994). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Rapid Communications in Mass Spectrometry, 8(12), 1001–1006. [Link]

  • Pharmaceutical Technology. (2012). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved from [Link]

  • Taranenko, N. I., Tang, K., Allman, S. L., Ch'ang, L. Y., & Chen, C. H. (1994). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. ResearchGate. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different,. Retrieved from [Link]

  • Sreekanth, N., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 534-541. [Link]

  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry, 26(10), 77-80. [Link]

  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link]

  • Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Semantic Scholar. Retrieved from [Link]

  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 860(1), 1-8. [Link]

  • mzCloud. (2015). Methyl picolinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Liang, S., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969–2972. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Lai, C. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). In Search of Disentanglement in Tandem Mass Spectrometry Datasets. Retrieved from [Link]

  • Sahu, P. K., et al. (2017). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 145, 419-427. [Link]

  • del Amo, E. M., et al. (2023). Mass spectrometry in ocular drug research. Mass Spectrometry Reviews, 42(1), e21815. [Link]

  • AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Retrieved from [Link]

  • Padula, M. (2017, July 26). Mass spectrometry for proteomics - part one [Video]. YouTube. [Link]

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Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with Methyl 3-Aminopicolinate Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of Methyl 3-Aminopicolinate in Coordination Chemistry

In the pursuit of novel therapeutic agents, catalysts, and advanced materials, the design and synthesis of metal complexes are of paramount importance. The properties of these complexes are intrinsically linked to the nature of the organic ligands that surround the central metal ion. This compound is an exemplary ligand scaffold, offering a rich coordination chemistry due to its multiple donor sites. As a derivative of picolinic acid, it belongs to a class of ligands known for forming stable chelate rings with a wide range of metal ions.[1][2] The presence of a pyridine nitrogen, an amino group, and a methyl ester group provides a versatile platform for creating complexes with diverse geometries and electronic properties.[3]

This guide provides a comprehensive overview of the synthesis of metal complexes using this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-proven protocols and robust characterization methodologies. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to intelligently design new complexes for specific applications, from magnetic resonance imaging (MRI) contrast agents to potent antimicrobial compounds.[4][5]

Ligand Analysis and Coordination Motifs

This compound (C₇H₈N₂O₂) is a substituted pyridine derivative. Its structure is unique in that it presents three potential coordination sites:

  • The nitrogen atom of the pyridine ring.

  • The nitrogen atom of the amino group at the 3-position.

  • The carbonyl oxygen of the methyl ester group.

Typically, it functions as a neutral bidentate ligand, forming a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the amino nitrogen. This is the most common binding mode observed in related picolinate systems.[1][6] However, depending on the metal ion's size, oxidation state, and steric requirements, other coordination modes are possible.

G cluster_ligand This compound cluster_modes Potential Coordination Modes cluster_metal Metal Center L Ligand Structure Ligand_img Bidentate Bidentate (N,N') Coordination (Most Common) Tridentate Tridentate (N,N',O) Coordination (Less Common) Bridging Bridging Ligand M Metal Ion (Mⁿ⁺) M->Bidentate Forms Stable 5-membered Ring M->Tridentate Requires Specific Geometries M->Bridging Can form Polynuclear Complexes

Caption: A typical workflow for the synthesis and characterization of metal complexes.

Essential Characterization Techniques

Confirming the identity and structure of the synthesized complex is a critical, self-validating step.

Spectroscopic Methods
  • FT-IR Spectroscopy: Infrared spectroscopy is invaluable for confirming that the ligand has coordinated to the metal ion. Shifts in the vibrational frequencies of key functional groups provide direct evidence of binding. [5][7]

    Functional Group Typical Wavenumber (Free Ligand) Expected Shift Upon Coordination Reason
    N-H Stretch (Amino) ~3400-3200 cm⁻¹ Shift to lower wavenumber Weakening of N-H bond due to electron donation from Nitrogen to the metal. [7]
    C=O Stretch (Ester) ~1720-1700 cm⁻¹ Often a slight shift (lower or higher) Change in electronic environment; a large shift may indicate direct coordination of the carbonyl oxygen.
    Pyridine Ring Vibrations ~1600-1400 cm⁻¹ Shifts to higher wavenumbers Coordination of the pyridine nitrogen restricts ring vibrations.

    | New Bands (M-N) | ~550-450 cm⁻¹ | Appearance of new bands | Direct evidence of the formation of metal-nitrogen bonds. [8]|

  • UV-Visible Spectroscopy: This technique provides information about the electronic structure and coordination geometry of the metal center, especially for d-block transition metals. [8]

    Metal Ion Typical Geometry Expected Absorptions (d-d transitions) Appearance
    Co(II) Octahedral Two bands: ~500 nm and a shoulder ~600 nm Pink / Purple
    Ni(II) Octahedral Three bands: ~400 nm, ~650 nm, ~750 nm Green / Blue

    | Cu(II) | Distorted Octahedral | One broad band: ~600-800 nm | Blue / Green |

In addition to d-d transitions, intense charge-transfer (CT) bands, either Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT), may be observed in the UV or near-UV region.

Structural and Analytical Methods
  • Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the complex. The experimental values should match the calculated values for the proposed chemical formula, confirming the stoichiometry. [9]* Molar Conductivity: Measured by dissolving the complex in a solvent like DMF or DMSO. The value helps determine if the complex is an electrolyte (ionic) or non-electrolyte (neutral). This is useful for establishing whether anions (like Cl⁻) are coordinated to the metal or exist as free counter-ions.

  • Magnetic Susceptibility: For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II), Cr(III)), this measurement determines the effective magnetic moment (μ_eff). The value helps to confirm the oxidation state and spin state of the metal ion, providing strong evidence for its coordination geometry.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing in the solid state. [1][9][10]

Applications and Future Scope

The metal complexes of picolinate and its derivatives are not mere academic curiosities; they have significant practical applications. Research has demonstrated their potential as:

  • Antimicrobial Agents: Many transition metal complexes show enhanced antibacterial and antifungal activity compared to the free ligands. [2][5]* Catalysts: The defined coordination sphere around the metal center can create active sites for various organic transformations, such as olefin oligomerization. [11]* Medicinal Agents: The field of inorganic medicinal chemistry is rapidly expanding. Picolinate complexes have been investigated for applications ranging from MRI contrast agents (Mn²⁺ complexes) to anticancer and anti-inflammatory drugs. [4][12][13][14]* DNA Binding and Cleavage: Certain complexes, particularly those with planar aromatic co-ligands, can interact with DNA through intercalation and may induce cleavage, a property relevant to the development of novel chemotherapeutics. [9] The this compound ligand provides a robust and tunable platform. Future work can focus on synthesizing heterometallic complexes, incorporating additional functional groups to target specific biological pathways, or developing polymeric materials with unique magnetic or optical properties.

References

  • Synthesis and Characterization of New Picolinate Metal Complexes. (2009). ResearchGate. [Link]

  • Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents. (2020). ResearchGate. [Link]

  • Method for producing chromium picolinate complex. (1997).
  • Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. (2014). Dalton Transactions. [Link]

  • Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. (2005). Oriental Journal of Chemistry. [Link]

  • Synthesis and characterization of some essential amino acid metal complexes having biological activity. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. (2020). ResearchGate. [Link]

  • Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. (2023). MDPI. [Link]

  • [Applications of metal ions and their complexes in medicine I]. (2000). PubMed. [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. (2014). NIH. [Link]

  • Metal Complexes for Therapeutic Applications. (2019). PubMed Central. [Link]

  • Special Issue: Practical Applications of Metal Complexes. (2015). ResearchGate. [Link]

  • Mixed 3d-3d′-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. (2022). MDPI. [Link]

  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI. [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2020). PubMed Central. [Link]

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2023). Oriental Journal of Chemistry. [Link]

  • Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. (2019). PubMed Central. [Link]

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Application of Methyl 3-aminopicolinate in the Synthesis of Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting PI3K has been a major focus in oncology drug discovery. A variety of heterocyclic scaffolds have been explored for their ability to bind to the ATP-binding site of PI3K isoforms. Among these, pyridopyrimidine-based structures have emerged as a particularly promising class of PI3K inhibitors, with several candidates advancing into clinical trials.

This application note details the utility of Methyl 3-aminopicolinate as a versatile and efficient starting material for the synthesis of pyridopyrimidine-based PI3K inhibitors. We will elucidate the chemical logic behind its use and provide a detailed, step-by-step protocol for the synthesis of a key pyridopyrimidine intermediate, which serves as a cornerstone for the elaboration into potent PI3K inhibitors such as PF-04691502.

The PI3K Signaling Pathway: A Key Target in Oncology

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular functions that promote tumorigenesis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Metabolism Metabolism Akt->Metabolism CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

This compound: A Strategic Starting Material

This compound is an ideal precursor for the construction of the pyridopyrimidine scaffold due to the strategic positioning of its functional groups. The amino group provides a nucleophilic center for initial condensation reactions, while the ester and the pyridine nitrogen are perfectly poised for subsequent cyclization to form the fused pyrimidine ring. This bifunctional nature allows for a convergent and efficient synthesis of the core structure.

Synthetic Protocol: From this compound to a Key Pyridopyrimidine Intermediate

The following protocol outlines the synthesis of a 2,4-disubstituted-pyrido[3,2-d]pyrimidine core, a key intermediate that can be further functionalized to yield potent PI3K inhibitors. This protocol is adapted from the work of Perrone et al. (2011), who demonstrated the versatility of this approach for generating a library of pyridopyrimidine derivatives.

Materials and Reagents
  • This compound

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Experimental Workflow

Caption: Synthetic workflow for the preparation of a key pyridopyrimidine intermediate.

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • To a round-bottom flask, add this compound (1.0 eq) and urea (2.0 eq).

  • Heat the mixture at 180-190 °C for 4 hours. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature.

  • Triturate the solid with hot water, filter, and wash with ethanol to afford the crude product.

  • Recrystallize from a suitable solvent (e.g., DMSO/water) to obtain pure Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Causality behind Experimental Choices: The high-temperature melt reaction with urea facilitates the condensation of the amino group of this compound with urea, followed by an intramolecular cyclization involving the ester group to form the stable pyridopyrimidine-2,4-dione core. The excess urea ensures the reaction goes to completion.

Step 2: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine
  • In a fume hood, suspend Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

  • Add N,N-dimethylaniline (0.2 eq) catalytically.

  • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-Dichloropyrido[3,2-d]pyrimidine.

Causality behind Experimental Choices: POCl₃ is a powerful chlorinating agent that converts the hydroxyl groups of the dione tautomer into chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. N,N-dimethylaniline acts as a catalyst to facilitate the chlorination.

Step 3: Synthesis of 2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine
  • Dissolve 2,4-Dichloropyrido[3,2-d]pyrimidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.1 eq) followed by the dropwise addition of morpholine (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate.

Causality behind Experimental Choices: The C4 position of the 2,4-dichloropyridopyrimidine is more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for the controlled, monosubstitution with morpholine at the C4 position. TEA is used as a base to neutralize the HCl generated during the reaction.

Elaboration to a Potent PI3K Inhibitor: Synthesis of PF-04691502

The 2-chloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate is a versatile building block for the synthesis of various PI3K inhibitors. As an example, the synthesis of PF-04691502, a potent PI3K/mTOR dual inhibitor, involves the subsequent Suzuki coupling at the C2 position with a suitable boronic acid derivative, followed by further functional group manipulations. The synthesis of PF-04691502 has been reported by Li et al. (2016).

Biological Activity of Pyridopyrimidine-based PI3K Inhibitors

The inhibitory activity of pyridopyrimidine-based compounds against PI3K isoforms is typically evaluated using in vitro kinase assays. The data is generally presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
PF-04691502 1.94.41.63.916
Gedatolisib 0.46.06.05.41.6

Data obtained from publicly available literature.

The potent, low nanomolar IC₅₀ values of compounds like PF-04691502 and Gedatolisib highlight the effectiveness of the pyridopyrimidine scaffold in targeting the PI3K/mTOR pathway.

Conclusion

This compound serves as a highly effective and strategically valuable starting material for the synthesis of pyridopyrimidine-based PI3K inhibitors. Its inherent chemical functionality allows for a straightforward and efficient construction of the core heterocyclic scaffold. The provided protocol for the synthesis of a key 2-chloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate demonstrates a practical and scalable route to a versatile building block. The subsequent elaboration of this intermediate into potent PI3K inhibitors like PF-04691502 underscores the significance of this synthetic strategy in the ongoing development of novel cancer therapeutics targeting the PI3K pathway. This application note provides researchers, scientists, and drug development professionals with a solid foundation for the utilization of this compound in their PI3K inhibitor discovery and development programs.

References

  • Perrone, F. A., et al. (2011). Synthesis of new pyrido[3,2-d]pyrimidine derivatives and their biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4376-4384. [Link]

  • Li, J., et al. (2016). Discovery of PF-04691502, a Potent, Selective, and Orally Bioavailable Inhibitor of PI3K and mTOR Kinases for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 7(10), 955-960. [Link]

  • Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

Application Notes and Protocols: Methyl 3-Aminopicolinate as a Versatile Precursor for the Synthesis of Potent BCRP and P-gp Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Multidrug Resistance in Oncology

The efficacy of cancer chemotherapy is frequently undermined by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer drugs.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[1] Among the most clinically significant of these are P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][3] These transporters, located in the cell membrane, actively expel a broad spectrum of chemotherapeutic agents from the cancer cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[4]

P-gp and BCRP are expressed not only in tumor cells but also in vital physiological barriers, including the intestine, blood-brain barrier, and placenta, where they play a protective role by limiting the absorption and distribution of xenobiotics.[3] Their overlapping substrate specificities present a formidable challenge in drug development.[5] Consequently, the development of small molecule inhibitors that can block the function of these transporters is a critical strategy to reverse MDR and enhance the therapeutic efficacy of anticancer drugs.[1][6]

Quinazolinamine-based scaffolds have emerged as a promising class of BCRP and P-gp inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 3-aminopicolinate as a key starting material for the synthesis of potent quinazolinamine-based dual BCRP/P-gp inhibitors. We will detail the synthetic pathway, protocols for biological evaluation, and the underlying principles of these methodologies.

Chemical Synthesis: From this compound to Potent Quinazolinamine Inhibitors

The pyridine-based structure of this compound provides a versatile foundation for the construction of the quinazolinone core, which is subsequently converted to the target quinazolinamine inhibitors. The synthesis involves a multi-step process, beginning with the formation of a benzamidopicolinate, followed by cyclization to form the quinazolinone ring, chlorination, and finally, nucleophilic substitution to yield the desired quinazolinamine derivatives.

The following diagram outlines the general synthetic workflow:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification Start This compound Step1 Acylation with Benzoyl Chloride Start->Step1 Benzoyl Chloride, Pyridine Intermediate1 Benzamidopicolinate Intermediate Step1->Intermediate1 Step2 Cyclization with Aqueous NaOH Intermediate1->Step2 1. NH4OH 2. NaOH(aq) Intermediate2 Quinazolinone Core Step2->Intermediate2 Step3 Chlorination with POCl3 Intermediate2->Step3 POCl3, DMF Intermediate3 4-Chloroquinazoline Step3->Intermediate3 Step4 Nucleophilic Substitution (with various anilines) Intermediate3->Step4 Substituted Aniline, Triethylamine Final Quinazolinamine Derivatives (BCRP/P-gp Inhibitors) Step4->Final

Caption: Synthetic workflow from this compound to quinazolinamine inhibitors.

Protocol 1: Synthesis of 2-Phenyl-N-(pyridin-4-yl)quinazolin-4-amine (A Representative Inhibitor)

This protocol is adapted from established procedures for synthesizing quinazolinamine derivatives.[1][2]

Step 1: Synthesis of Methyl 3-benzamidopicolinate

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure methyl 3-benzamidopicolinate.

Step 2: Synthesis of 2-Phenylquinazolin-4(3H)-one

  • Treat the methyl 3-benzamidopicolinate (1.0 eq) with aqueous ammonium hydroxide and stir at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • Add aqueous sodium hydroxide solution and reflux the mixture for 4 hours.

  • Cool the reaction mixture and neutralize with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-phenylquinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-2-phenylquinazoline

  • Suspend 2-phenylquinazolin-4(3H)-one (1.0 eq) in dimethylformamide (DMF).

  • Add phosphorus oxychloride (POCl₃, 2.5 eq) and stir for 10 minutes at room temperature.

  • Reflux the mixture for 2 hours, monitoring by TLC.

  • After completion, remove excess POCl₃ under reduced pressure.

  • Carefully pour the residue into ice water and adjust the pH to 7.0 with 25% NaOH solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 4-chloro-2-phenylquinazoline.

Step 4: Synthesis of 2-Phenyl-N-(pyridin-4-yl)quinazolin-4-amine

  • Dissolve 4-chloro-2-phenylquinazoline (1.0 eq) and 4-aminopyridine (1.1 eq) in isopropanol.

  • Add triethylamine (1.1 eq) to the mixture.

  • Reflux the reaction for 6 hours.

  • Cool the mixture, and the resulting precipitate is filtered, washed with isopropanol, and recrystallized from ethanol to yield the final product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Assessing BCRP and P-gp Inhibition

The inhibitory activity of the synthesized quinazolinamine derivatives is evaluated using cell-based assays that measure the function of the BCRP and P-gp transporters. These assays typically use a fluorescent substrate that is actively pumped out by the transporters. An effective inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

Key Cell Lines and Substrates
TransporterOverexpressing Cell LineSubstrate(s)Known Inhibitor (Positive Control)
BCRP NCI-H460/MX20Mitoxantrone, Pheophorbide A, Hoechst 33342Ko143
P-gp KB-C2Colchicine, Calcein-AMVerapamil
Protocol 2: Calcein-AM Efflux Assay for P-gp Inhibition

This assay is a reliable and high-throughput method to screen for P-gp inhibitors.[4][7] Calcein-AM is a non-fluorescent, cell-permeable compound. Inside the cell, esterases cleave it into the fluorescent, membrane-impermeable calcein. P-gp actively transports Calcein-AM out of the cell before it can be cleaved, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to calcein accumulation and a corresponding increase in fluorescence.[4]

Materials:

  • P-gp overexpressing cells (e.g., KB-C2) and parental cells (e.g., KB-3-1).

  • 96-well black, clear-bottom microplates.

  • Calcein-AM (stock solution in DMSO).

  • Test compounds and Verapamil (positive control).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of your synthesized quinazolinamine derivatives and verapamil in the culture medium.

    • Remove the medium from the wells and wash the cells once with warm PBS.

    • Add 100 µL of the diluted compounds to the respective wells. Use medium with vehicle (e.g., DMSO) as a negative control.

    • Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading:

    • Prepare a 0.25 µM working solution of Calcein-AM in culture medium.

    • Add 50 µL of this solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

    • Add 100 µL of ice-cold PBS to each well.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcein_AM_Assay cluster_0 P-gp Active (Low Fluorescence) cluster_1 P-gp Inhibited (High Fluorescence) CalceinAM_in Calcein-AM Cell1 Cell CalceinAM_in->Cell1 Pgp1 P-gp Esterase1 Esterases (low activity) Cell1->Esterase1 CalceinAM_out Calcein-AM Pgp1->CalceinAM_out Efflux CalceinAM_in2 Calcein-AM Cell2 Cell CalceinAM_in2->Cell2 Esterase2 Esterases CalceinAM_in2->Esterase2 Hydrolysis Pgp2 P-gp (Blocked) Inhibitor Inhibitor Inhibitor->Pgp2 Calcein Fluorescent Calcein Esterase2->Calcein

Caption: Principle of the Calcein-AM assay for P-gp inhibition.

Protocol 3: Hoechst 33342/Pheophorbide A Efflux Assay for BCRP Inhibition

Similar to the Calcein-AM assay, this method relies on the accumulation of a fluorescent BCRP substrate. Hoechst 33342 is a nuclear stain, while Pheophorbide A is a chlorophyll derivative; both are excellent substrates for BCRP.[8][9][10] Inhibition of BCRP leads to increased intracellular fluorescence.

Materials:

  • BCRP overexpressing cells (e.g., NCI-H460/MX20) and parental cells.

  • 96-well plates.

  • Hoechst 33342 or Pheophorbide A (stock solution in DMSO).

  • Test compounds and Ko143 (positive control).

  • Flow cytometer or fluorescence plate reader (Hoechst 33342: Ex 355 nm, Em 465 nm; Pheophorbide A: Ex 488 nm, Em 650 nm).[9]

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of your test compounds or Ko143 to the wells.

  • Substrate Loading:

    • Add Hoechst 33342 (final concentration ~0.5-1 µM) or Pheophorbide A (final concentration ~10 µM) to each well.[8][9]

    • Incubate for 1-2 hours at 37°C in the dark.

  • Analysis:

    • Plate Reader: Wash cells with cold PBS and measure fluorescence.

    • Flow Cytometry: Trypsinize cells, wash, and resuspend in PBS with 1% FCS. Analyze immediately.[9]

  • Data Analysis:

    • Quantify the increase in mean fluorescence intensity relative to the untreated control.

    • Calculate IC₅₀ values by plotting fluorescence increase against the log concentration of the inhibitor.

Data Presentation and Interpretation

The inhibitory potency of the synthesized quinazolinamine derivatives should be summarized in a clear, tabular format for easy comparison. The IC₅₀ value represents the concentration of the inhibitor required to reduce the transporter function by 50%. Lower IC₅₀ values indicate higher potency.

Table 1: Inhibitory Activity of Representative Quinazolinamine Derivatives

Compound IDBCRP IC₅₀ (µM) on H460/MX20P-gp IC₅₀ (µM) on KB-C2Selectivity
Derivative 1 0.221.13BCRP Selective
Derivative 2 0.290.85Dual Inhibitor
Derivative 3 0.600.25Dual Inhibitor
Ko143 ~0.13>10BCRP Selective
Verapamil >10~2.5P-gp Selective

Note: The data presented are representative values based on published literature for similar quinazolinamine scaffolds and serve as an illustrative example.[1][3]

Conclusion and Future Directions

This compound serves as an effective and accessible precursor for the synthesis of quinazolinamine-based inhibitors of BCRP and P-gp. The protocols outlined in this guide provide a robust framework for the synthesis and functional evaluation of these potent MDR modulators. Mechanistic studies have shown that lead compounds from this class can act as competitive substrates and, in some cases, alter the subcellular localization of the transporters.[1][6] Further optimization of this scaffold, guided by structure-activity relationship (SAR) studies, holds significant promise for developing clinically viable agents to overcome multidrug resistance in cancer therapy.

References

  • Cai, C. Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 28(3), 1333. Available from: [Link]

  • Cai, C. Y., et al. (2023). Design, Synthesis and Pharmacological Evaluation of Quinazolinamine Derivatives as BCRP and P-gp Inhibitors with Improved Metabolic Stability. ProQuest. Available from: [Link]

  • Cai, C. Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2023). (PDF) Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. ResearchGate. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). Calcein assay: A high-throughput method to assess P-gp inhibition. ResearchGate. Available from: [Link]

  • ResearchGate. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo | Request PDF. ResearchGate. Available from: [Link]

  • PubMed. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PubMed. Available from: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available from: [Link]

  • Jonker, J. W., et al. (2005). The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria. Proceedings of the National Academy of Sciences, 102(46), 16845-16850. Available from: [Link]

  • Yasuda, K., et al. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. Drug Metabolism and Disposition, 46(11), 1637-1645. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available from: [Link]

  • Nature. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. Nature. Available from: [Link]

  • PubMed. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. PubMed. Available from: [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available from: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Pyrido[3,2-d]pyrimidin-4-amine Derivatives from Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of pyrido[3,2-d]pyrimidin-4-amine derivatives, a class of compounds with significant interest in drug discovery, starting from the readily available precursor, Methyl 3-aminopicolinate. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice. The synthesis is presented in a logical three-stage workflow: (I) Acylation of the starting material, (II) Cyclocondensation to form the heterocyclic core, and (III) Functionalization to yield the target amine derivatives.

Introduction

The quinazoline and its bioisosteric analogue, the pyrido[3,2-d]pyrimidine scaffold, are privileged structures in medicinal chemistry.[1][2] These heterocyclic systems are core components of numerous compounds with a wide array of pharmacological activities, including kinase inhibition for cancer therapy.[3][4][5][6] The strategic placement of nitrogen atoms in the fused ring system allows for multiple points of interaction with biological targets, making these scaffolds highly valuable in the design of novel therapeutics.

This application note details a robust and versatile synthetic route to a specific class of these compounds, the 4-aminopyrido[3,2-d]pyrimidines, beginning with this compound. The described pathway is modular, allowing for the generation of a diverse library of derivatives through the variation of substituents in the final step.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages. First, the amino group of this compound is acylated to form an amide intermediate. This intermediate then undergoes a crucial cyclocondensation reaction to form the pyridopyrimidinone core. Finally, this core is activated via chlorination and subsequently reacted with a variety of primary or secondary amines to generate the target compounds.

Caption: Overall synthetic workflow from starting material to final products.

Stage 1: Synthesis of the Acyl-Protected Intermediate

Principle & Rationale

The initial step involves the acylation of the primary amino group of this compound. This is a standard Schotten-Baumann reaction. The introduction of an acyl group, such as a benzoyl group, serves two primary purposes. First, it protects the nucleophilic amino group. Second, the resulting amide provides the necessary carbonyl and nitrogen functionalities that will participate in the subsequent cyclization to form the pyrimidine ring. Triethylamine is used as a mild base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.

Protocol 1: Synthesis of Methyl 3-benzamidopicolinate
Reagent/MaterialM.W.QuantityMoles
This compound152.152.0 g13.1 mmol
Chloroform (CHCl₃)119.3825 mL-
Triethylamine (TEA)101.191.83 mL13.1 mmol
Benzoyl Chloride140.571.67 mL14.4 mmol
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄-~5 g-
Ethyl Acetate-As needed-

Procedure:

  • Add this compound (2.0 g, 13.1 mmol) and chloroform (25 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add triethylamine (1.83 mL, 13.1 mmol) to the stirred suspension.

  • Add benzoyl chloride (1.67 mL, 14.4 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the mixture with an additional 25 mL of chloroform.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from hot ethyl acetate to yield Methyl 3-benzamidopicolinate as a white solid.[7]

Expected Yield: 80-90%.

Stage 2: Cyclocondensation and Activation

Principle & Rationale

This stage is the cornerstone of the synthesis, involving the construction of the fused pyrido[3,2-d]pyrimidine ring system. The acylated intermediate is heated in a high-boiling point solvent that also serves as a reagent, such as formamide.[8][9] Formamide provides the single carbon atom required to close the pyrimidine ring. The reaction proceeds via an intramolecular cyclocondensation mechanism.

Following cyclization, the resulting pyridopyrimidin-4-one is activated for nucleophilic substitution. The hydroxyl tautomer of the C4-carbonyl is converted into an excellent leaving group (a chloro group) using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical for the subsequent introduction of the desired amine side chains.

Caption: Simplified mechanism for formamide-mediated cyclization. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).

Protocol 2: Synthesis of 2-Phenylpyrido[3,2-d]pyrimidin-4(3H)-one
  • Place the Methyl 3-benzamidopicolinate (from Protocol 1) into a round-bottom flask.

  • Add an excess of formamide (approx. 10-15 equivalents).

  • Heat the mixture to reflux (approx. 180-190 °C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water, which should cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 3: Synthesis of 4-Chloro-2-phenylpyrido[3,2-d]pyrimidine
Reagent/MaterialM.W.QuantityMoles
2-Phenylpyrido[3,2-d]pyrimidin-4(3H)-one223.232.0 g8.96 mmol
Phosphorus Oxychloride (POCl₃)153.3310 mL-
N,N-Dimethylformamide (DMF)73.090.5 mL(catalyst)

!!! SAFETY WARNING !!! Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

Procedure:

  • To a flame-dried round-bottom flask, add 2-Phenylpyrido[3,2-d]pyrimidin-4(3H)-one (2.0 g, 8.96 mmol).

  • Carefully add phosphorus oxychloride (10 mL) followed by a catalytic amount of DMF (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2-3 hours.[7]

  • The reaction should become a clear solution. Monitor by TLC (the product will be less polar than the starting material).

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker inside the fume hood. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

Stage 3: Diversification via Nucleophilic Aromatic Substitution

Principle & Rationale

The final stage involves the displacement of the chloro group at the 4-position with a variety of primary or secondary amines. This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyridopyrimidine ring system activate the C4 position towards nucleophilic attack. This reaction is typically performed at elevated temperatures in a polar solvent like isopropanol or ethanol. The modularity of this step allows for the creation of a large library of target compounds by simply varying the amine nucleophile.

Protocol 4: General Procedure for the Synthesis of 4-Amino-2-phenylpyrido[3,2-d]pyrimidine Derivatives
Reagent/MaterialQuantity (Typical)Moles
4-Chloro-2-phenylpyrido[3,2-d]pyrimidine1.0 eq (e.g., 200 mg)0.83 mmol
Substituted Aniline or Amine1.2 eq0.99 mmol
Isopropanol (or Ethanol)5-10 mL-

Procedure:

  • In a vial or small round-bottom flask, suspend 4-Chloro-2-phenylpyrido[3,2-d]pyrimidine (1.0 eq) in isopropanol.

  • Add the desired amine or aniline derivative (1.2 eq).

  • Seal the vessel and heat the mixture to reflux (approx. 85 °C) for 2-4 hours.[7]

  • Monitor the reaction by TLC. The product is typically more polar than the starting chloride.

  • Upon completion, cool the reaction to room temperature. A precipitate often forms.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (or the solvent used for the reaction) to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Example Derivatives:

Amine UsedResulting Derivative NameExpected Yield
AnilineN,2-Diphenylpyrido[3,2-d]pyrimidin-4-amine~70-85%
4-MethylanilineN-(p-tolyl)-2-phenylpyrido[3,2-d]pyrimidin-4-amine~75-90%
Morpholine4-(2-Phenylpyrido[3,2-d]pyrimidin-4-yl)morpholine~80-95%
BenzylamineN-Benzyl-2-phenylpyrido[3,2-d]pyrimidin-4-amine~70-85%

Characterization

The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch, appearance of C-N stretches).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Stage 1: Low yield of acylated product Incomplete reaction; starting amine protonated by HCl byproduct; impure benzoyl chloride.Ensure dropwise addition of acyl chloride at low temp. Check that the amount of TEA base is stoichiometric. Use freshly opened or distilled benzoyl chloride.
Stage 2: Cyclization fails or gives low yield Insufficient temperature; reaction time too short; degradation of starting material.Ensure reaction temperature reaches 180-190 °C. Increase reflux time. Run the reaction under an inert (N₂) atmosphere to prevent oxidative decomposition.
Stage 3: Chlorination is incomplete Insufficient POCl₃; reaction not heated long enough; starting material is wet.Use a larger excess of POCl₃. Ensure the starting pyridopyrimidinone is completely dry. Increase reflux time. The addition of a catalytic amount of DMF can accelerate the reaction.
Stage 4: SNAr reaction is slow or incomplete Amine is not nucleophilic enough; steric hindrance; insufficient temperature.Increase reaction temperature or switch to a higher boiling point solvent (e.g., n-butanol, DMF). Consider adding a non-nucleophilic base (e.g., DIPEA) to scavenge HCl byproduct, especially with amine hydrochlorides. For very unreactive amines, consider microwave-assisted synthesis.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and adaptable method for producing a variety of pyrido[3,2-d]pyrimidin-4-amine derivatives from this compound. By following these protocols, researchers can efficiently generate libraries of these medicinally important compounds for further investigation in drug discovery programs. The key steps of acylation, cyclocondensation, and nucleophilic aromatic substitution are robust and amenable to a wide range of substrates.

References

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(7), 1783. Available at: [Link]

  • Sharma, P., & Kumar, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 763762. Available at: [Link]

  • Youssif, B. G., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2029-2041. Available at: [Link]

  • Krasavin, M. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(11), 3372. Available at: [Link]

  • Le Meur, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • Reddy, C. S., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551-556. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Shi, D. F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 455-458. Available at: [Link]

  • Tzani, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1293. Available at: [Link]

  • Chen, J., et al. (2014). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 79(12), 5840-5846. Available at: [Link]

  • Liu, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 3644–3652. Available at: [Link]

  • Le Meur, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Jain, S., et al. (2019). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science, 9(8), 083-089. Available at: [Link]

  • ResearchGate. (Various Authors). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available at: [Link]

  • Khan, I., et al. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 23(9), 2309. Available at: [Link]

  • Al-Ostath, R., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101375. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535. Available at: [Link]

  • Ciaffoni, L., et al. (2011). Formylation of Amines. Current Organic Synthesis, 8(3), 391-411. Available at: [Link]

  • Springsteen, G., & Franck, C. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Life, 13(5), 1144. Available at: [Link]

  • Duez, H., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1317. Available at: [Link]

  • Linton, A., & Hamilton, A. (2008). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 73(19), 7774-7777. Available at: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8140. Available at: [Link]

  • Liu, Q., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry, 28. Available at: [Link]

  • Demkowicz, S., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. Available at: [Link]

  • ResearchGate. (Various Authors). Reaction scope using N-methyl-formamide for the synthesis of... Available at: [Link]

  • Jo-Trei, W., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. Available at: [Link]

  • Google Patents. (2002). Method for producing 1-methyl-3-nitroguanidine.
  • ResearchGate. (Various Authors). Transition Metal Complexes of 3-Amino-1-nitroguanidine as Laser Ignitible Primary Explosives: Structures and Properties. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of Methyl 3-aminopicolinate-Based Compounds for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Picolinate Scaffolds

Methyl 3-aminopicolinate and its derivatives represent a vital class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of pharmacologically active agents.[1] Their structural and electronic characteristics, stemming from the substituted pyridine ring, make them versatile scaffolds for creating stable complexes and targeted drug molecules.[2] As with any active pharmaceutical ingredient (API) candidate, rigorous and unambiguous characterization is not merely a regulatory requirement but a scientific necessity. It ensures identity, purity, potency, and stability, forming the bedrock of successful drug development.

This guide provides an integrated analytical strategy for the comprehensive characterization of this compound-based compounds. It is designed for researchers and drug development professionals, moving beyond a simple listing of techniques to explain the causal logic behind experimental choices. The protocols herein are structured as self-validating systems, ensuring data integrity and reproducibility.

The Integrated Characterization Workflow

A multi-technique approach is essential to build a complete profile of a this compound derivative. No single method can provide all the necessary information. The logical flow of analysis typically starts with confirming the molecular structure, proceeds to assessing purity, and finishes with characterizing the solid-state properties.

Characterization_Workflow cluster_synthesis Compound Synthesis cluster_structure Primary Structural Elucidation cluster_purity Purity & Impurity Profiling cluster_solid_state Solid-State Characterization cluster_final Final Data Package Synthesized_Compound Synthesized Methyl 3-Aminopicolinate Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Identity Confirmation MS Mass Spectrometry (LC-MS, HRMS) Synthesized_Compound->MS Identity Confirmation FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Identity Confirmation HPLC HPLC / UPLC (Purity Assay) NMR->HPLC Structure Verified Report Comprehensive Characterization Report NMR->Report MS->HPLC MS->Report FTIR->HPLC FTIR->Report XRD X-Ray Diffraction (Crystal Structure) HPLC->XRD Purity Confirmed (>98%) Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Purity Confirmed (>98%) HPLC->Report XRD->Report Complete Profile Thermal->Report Complete Profile HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (e.g., A: H₂O+0.1% TFA, B: ACN+0.1% TFA) System_Equil Equilibrate HPLC System with Initial Conditions Mobile_Phase->System_Equil Sample_Prep Prepare Sample Solution (~0.5 mg/mL in Diluent) Injection Inject Sample (5-10 µL) Sample_Prep->Injection System_Equil->Injection Separation Gradient Elution (Separation on C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate All Peaks in Chromatogram Detection->Integration Calculation Calculate Area % Purity = (Area_Main / Area_Total) * 100 Integration->Calculation

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-aminopicolinate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-aminopicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine scaffold, a primary aromatic amine, and a methyl ester, offers a valuable platform for constructing complex molecules with defined three-dimensional geometries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis (SPPS). We present detailed, field-proven protocols for its incorporation onto a solid support, subsequent cleavage, and the critical scientific rationale behind each experimental step. The methodologies described herein are designed to be robust and adaptable, facilitating the synthesis of novel peptidomimetics, constrained peptides, and small molecule libraries.

Introduction: The Value Proposition of this compound in SPPS

Solid-phase synthesis has revolutionized the assembly of peptides and other complex molecules by simplifying purification and enabling automation.[1][2] The choice of non-canonical building blocks is crucial for moving beyond linear peptides to create molecules with enhanced stability, target affinity, and novel pharmacological properties.

This compound emerges as a strategic building block for several key reasons:

  • Structural Rigidity: The aromatic pyridine ring introduces conformational constraint into a flexible peptide chain, which can be critical for locking in a bioactive conformation and improving binding affinity.

  • Chemical Handle for Derivatization: The primary amine at the 3-position serves as a robust nucleophile for covalent attachment to a solid support or a growing molecular chain.

  • Modulation of Physicochemical Properties: Incorporation of the picolinate moiety can alter the solubility, polarity, and metabolic stability of the parent molecule, key considerations in drug design.[3]

  • Coordination and Catalytic Potential: The pyridine nitrogen, in proximity to other functional groups, can act as a hydrogen bond acceptor or a metal-coordinating site, a feature exploited in the design of catalysts and probes.[4]

This guide focuses on the most common application: using the primary amine of this compound to form a stable amide bond with a carboxylic acid-functionalized molecule anchored to a solid support.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reactivity and purity of the starting material.

PropertyValueSource
CAS Number 36052-27-4[5]
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol
Appearance Solid[5]
Melting Point 139-146 °C[5]
Storage Conditions 4°C, protect from light[5]
Solubility Soluble in DMF, DMSO; limited solubility in DCM
Safety Information Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Note: Always consult the Safety Data Sheet (SDS) before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Experimental Workflow and Rationale

The successful incorporation of this compound onto a solid support hinges on a sequence of well-controlled chemical steps. The general workflow involves activating a resin-bound carboxylic acid and subsequently coupling the amine of the picolinate building block to form a new amide bond.

G cluster_0 Solid-Phase Workflow A 1. Resin Selection & Swelling B 2. Carboxyl Group Activation A->B Prepare solid support C 3. Amine Coupling B->C Generate reactive ester D 4. Monitoring & Washing C->D Form amide bond with This compound E 5. Cleavage from Resin D->E Purify resin-bound product F 6. Product Isolation & Analysis E->F Release final product

Caption: General workflow for solid-phase synthesis.

Protocol 1: Coupling to a Carboxyl-Terminated Solid Support

This protocol describes the coupling of this compound to an N-protected amino acid loaded onto Wang resin, a common setup in SPPS. The principle is broadly applicable to any resin-bound substrate with a free carboxylic acid.

Rationale for Selections:

  • Resin: Wang resin is chosen for its stability to the Fmoc-based SPPS chemistry and the acid-labile nature of its oxybenzyl ester linker, which allows for product cleavage with trifluoroacetic acid (TFA).[6]

  • Coupling Reagents: The combination of HBTU (or HATU) and a tertiary amine base like DIPEA is a highly efficient system for activating carboxylic acids to form amide bonds, minimizing side reactions and racemization.[7]

  • Solvent: Dimethylformamide (DMF) is the solvent of choice due to its excellent resin-swelling properties and its ability to dissolve most reagents used in SPPS.[8]

Materials and Reagents:

ReagentPurpose
Fmoc-Ala-Wang Resin (or similar)Solid support with a free carboxyl group
This compoundBuilding block to be coupled
HBTU or HATUCarboxyl activating agent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic organic base
Dimethylformamide (DMF), peptide gradeReaction solvent
Dichloromethane (DCM)Washing solvent
20% (v/v) Piperidine in DMFFmoc deprotection agent
Kaiser Test Kit (Ninhydrin)For monitoring free primary amines

Step-by-Step Methodology:

  • Resin Preparation & Deprotection: a. Place Fmoc-Ala-Wang resin (1.0 eq, e.g., 0.1 mmol) in a solid-phase synthesis vessel. b. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. c. Drain the DMF. Add 20% piperidine in DMF (3 mL) and agitate for 3 minutes. Drain. d. Add a fresh portion of 20% piperidine in DMF (3 mL) and agitate for 10 minutes to ensure complete Fmoc removal. e. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine. The resin now has a free primary amine (from alanine). f. Self-Validation: Perform a Kaiser test on a few beads. A dark blue color confirms the presence of the free primary amine.[7]

  • Coupling the Next Amino Acid (to generate the free carboxyl): a. In a separate vial, pre-activate the next amino acid (e.g., Fmoc-Gly-OH, 3.0 eq) by dissolving it with HBTU (2.9 eq) in DMF (2 mL). Add DIPEA (6.0 eq) and allow the solution to stand for 2 minutes.[7] b. Add the activated amino acid solution to the deprotected resin from step 1e. c. Agitate the mixture for 1-2 hours at room temperature. d. Wash the resin with DMF (5 x 5 mL). e. Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Deprotection to Expose Carboxyl Group: a. Repeat the deprotection steps (1c-1e) to remove the Fmoc group from the newly added glycine, exposing its amine.

  • Coupling of this compound: a. In a separate vial, dissolve this compound (3.0 eq) in DMF (2 mL). b. In the reaction vessel containing the deprotected dipeptide resin (from step 3a), add the this compound solution. c. Add the coupling reagents: HBTU (2.9 eq) and DIPEA (6.0 eq). d. Agitate the reaction mixture at room temperature for 2-4 hours. The reaction couples the free amine of the picolinate to the glycine's carboxyl group. e. Self-Validation: A Kaiser test at this stage is not informative as the reactant is an aromatic amine. Reaction completion is typically assumed based on time or analyzed post-cleavage. f. Drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally methanol (2 x 5 mL). g. Dry the resin under high vacuum for several hours.

G cluster_cycle SPPS Cycle Resin Wang Resin Ala Fmoc-Ala Resin->Ala 1. Load First AA Gly Fmoc-Gly Ala->Gly 2. Deprotect 3. Couple Next AA Pic Methyl 3-aminopicolinate Gly->Pic 4. Deprotect 5. Couple Picolinate Cleavage TFA Cleavage Pic->Cleavage 6. Final Wash & Dry Product H-Ala-Gly-Picolinamide (Final Product) Cleavage->Product 7. Release from Resin

Caption: Workflow for coupling this compound.

Protocol 2: Cleavage and Product Isolation

This protocol releases the final synthesized molecule from the solid support and removes side-chain protecting groups.

Rationale for Selections:

  • Cleavage Cocktail: A mixture of TFA, water, and triisopropylsilane (TIS) is a standard "cleavage cocktail".[9] TFA is a strong acid that cleaves the acid-labile linker. Water and TIS act as scavengers to trap reactive cationic species (like tert-butyl cations from protecting groups) that could otherwise cause unwanted side reactions with the product.[10][11]

  • Precipitation: Cold diethyl ether is used to precipitate the cleaved product because peptides and similar polar molecules are generally insoluble in it, while the scavengers and cleaved protecting groups remain in solution.[7]

Materials and Reagents:

ReagentPurpose
Resin-bound product (from Protocol 1)The material to be cleaved
Trifluoroacetic acid (TFA)Strong acid for cleavage
Triisopropylsilane (TIS)Cation scavenger
Deionized WaterCation scavenger
Cold Diethyl EtherPrecipitation solvent
Centrifuge and tubesFor product isolation

Step-by-Step Methodology:

  • Preparation: a. Place the dry, resin-bound product (e.g., 0.1 mmol) in a reaction vial. b. Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Prepare approximately 10 mL per gram of resin. Caution: TFA is highly corrosive. Work in a fume hood.

  • Cleavage Reaction: a. Add the cleavage cocktail (e.g., 2 mL) to the resin. b. Agitate the slurry at room temperature for 2-3 hours. The resin beads will shrink, and the solution may change color.

  • Product Isolation: a. Filter the resin using a syringe filter or a fritted funnel, collecting the TFA filtrate in a clean centrifuge tube. b. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates. c. In a separate, larger centrifuge tube, place cold diethyl ether (~10-fold excess of the TFA volume, e.g., 25 mL). d. Add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude product should form.[7]

  • Washing and Drying: a. Centrifuge the ether suspension (e.g., 5000 rpm for 5 min) to pellet the crude product. b. Carefully decant the ether supernatant. c. Wash the pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting again. Repeat this wash step two more times to remove residual scavengers. d. After the final decant, dry the white solid pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization and Quality Control

The crude product should be analyzed to confirm its identity and purity before any further use.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude product. The sample is injected onto a C18 column and eluted with a gradient of water and acetonitrile (both typically containing 0.1% TFA). Purity is determined by integrating the area of the product peak relative to all other peaks.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm that the molecular weight of the synthesized product matches the theoretical calculated mass. This validates the chemical identity of the main peak observed in the HPLC chromatogram.[9]

Conclusion

This compound is a powerful and accessible building block for solid-phase synthesis. By leveraging its primary amine as a chemical handle, researchers can readily incorporate this rigid, functionalized heterocyclic scaffold into peptides and small molecules. The detailed protocols provided in this application note offer a reliable framework for its use, from resin coupling to final product isolation. The strategic inclusion of this compound opens avenues for creating novel molecular architectures with potentially enhanced biological activity, making it an invaluable tool for modern drug discovery and chemical biology.

References

  • Chistyakov, A. V., et al. (2020). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 25(15), 3439. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Le, S. P., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 14(1), 7483. Available at: [Link]

  • Chen, K., & Chen, G. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891–899. Available at: [Link]

  • Pfeiffer, C. T., & Schafmeister, C. E. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (52), 4112. Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wang, W., et al. (2024). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature Communications, 15(1), 1030. Available at: [Link]

  • Yang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

  • ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A continuous flow platform for the sustainable synthesis of mepivacaine. Available at: [Link]

  • Yan, B., et al. (2002). Kinetics study of amine cleavage reactions of various resin-bound thiophenol esters from marshall linker. Journal of Combinatorial Chemistry, 4(4), 362-8. Available at: [Link]

  • Arenas, F. A., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 28, 62-70. Available at: [Link]

  • Konduri, S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1618–1631. Available at: [Link]

  • Borg, M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. Available at: [Link]

  • Guengerich, F. P., & Bocker, R. H. (1988). Oxidative cleavage of carboxylic esters by cytochrome P-450. Journal of Biological Chemistry, 263(17), 8168-75. Available at: [Link]

  • Konduri, S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1618–1631. Available at: [Link]

  • Borg, M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. Available at: [Link]

  • Patil, S. S., et al. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett, 2011(16), 2379-2383. Available at: [Link]

Sources

Catalytic Applications of Methyl 3-Aminopicolinate-Derived Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from materials science to drug discovery. Within this pursuit, the design of sophisticated ligands that can finely tune the electronic and steric properties of a metallic center is of paramount importance. Methyl 3-aminopicolinate, a readily available and versatile building block, offers a compelling scaffold for the development of innovative catalyst systems. Its inherent structural features—a pyridine ring for metal coordination, an amino group for further functionalization, and a methyl ester for electronic modulation—make it an attractive precursor for a new generation of ligands.

This technical guide provides an in-depth exploration of the potential catalytic applications of catalysts derived from this compound. As a Senior Application Scientist, the aim is not merely to present a set of instructions but to provide a comprehensive understanding of the underlying principles, from ligand synthesis to catalytic performance. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to empower researchers to not only replicate the described methods but also to adapt and innovate upon them.

Introduction to this compound as a Ligand Scaffold

This compound is a derivative of picolinic acid, a well-established bidentate N,O-ligand in catalysis.[1] The strategic placement of the amino group at the 3-position opens a gateway for the synthesis of a diverse library of ligands. This amino functionality serves as a synthetic handle for the introduction of various coordinating moieties, such as phosphines, N-heterocyclic carbenes (NHCs), or other chiral auxiliaries. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or copper to generate catalysts with unique properties.

The pyridine nitrogen and the newly introduced coordinating group can act as a bidentate or even tridentate chelate, forming stable complexes with the metal center. This chelation is crucial for catalyst stability and can significantly influence the outcome of a catalytic reaction.

Synthesis of a Novel Phosphine Ligand from this compound

To illustrate the potential of this compound, we will first detail the synthesis of a novel P,N-bidentate phosphine ligand, hereafter referred to as MAP-Phos . This ligand is designed to combine the steric bulk of a diphenylphosphine moiety with the electronic features of the aminopicolinate backbone. The synthesis is based on established methods for C-P bond formation.[2][3]

Protocol 1: Synthesis of (3-(diphenylphosphino)picolinoyl)methanide (MAP-Phos)

Causality Behind Experimental Choices:

  • Diazotization: The conversion of the amino group to a diazonium salt is a classic strategy to introduce a good leaving group (N₂) for subsequent nucleophilic substitution.

  • Sandmeyer-type Reaction: The subsequent reaction with a phosphine source, in this case, diphenylphosphine, is a variation of the Sandmeyer reaction, allowing for the formation of the C-P bond.

  • Inert Atmosphere: Phosphines are susceptible to oxidation, so maintaining an inert atmosphere throughout the reaction and workup is critical to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive.

Step-by-Step Methodology:

  • Diazotization of this compound:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and 6 M HCl.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Phosphination:

    • In a separate, flame-dried Schlenk flask under nitrogen, dissolve diphenylphosphine (1.2 eq) in degassed THF.

    • Carefully transfer the cold diazonium salt solution to the diphenylphosphine solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 4 hours. Vigorous nitrogen evolution will be observed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) under a nitrogen atmosphere to yield MAP-Phos as a white solid.

Self-Validation:

  • Characterization: The successful synthesis of MAP-Phos should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum should show a characteristic singlet for the trivalent phosphine.

  • Purity: The purity of the ligand is crucial for its performance in catalysis. The final product should be of high purity as determined by NMR and elemental analysis.

Application of a MAP-Phos Palladium Catalyst in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[4] The Suzuki-Miyaura coupling, in particular, is widely used for the formation of C-C bonds.[4] The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand.

Here, we present a protocol for a Suzuki-Miyaura cross-coupling reaction using an in situ generated palladium catalyst from MAP-Phos and a palladium precursor.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Causality Behind Experimental Choices:

  • In situ Catalyst Formation: The active catalyst is conveniently generated in the reaction mixture by combining the MAP-Phos ligand with a palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃. This avoids the need to synthesize and isolate the air-sensitive palladium complex.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.

  • Solvent: A polar aprotic solvent like dioxane or a mixture of toluene and water is commonly used to ensure the solubility of the various components of the reaction.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Bromoanisole - Phenylboronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) degas Degas with N₂ reagents->degas 1. catalyst Add: - Pd(OAc)₂ - MAP-Phos Ligand degas->catalyst 2. heat Heat to 80-100 °C catalyst->heat 3. monitor Monitor by TLC/GC-MS heat->monitor 4. quench Quench with H₂O monitor->quench 5. (Upon Completion) extract Extract with Ethyl Acetate quench->extract 6. purify Purify by Column Chromatography extract->purify 7. final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the MAP-Phos catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add a magnetic stir bar.

    • Evacuate and backfill the tube with nitrogen three times.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Catalyst Preparation and Addition:

    • In a separate vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and MAP-Phos (0.02 mmol, 2 mol%) in degassed 1,4-dioxane (1 mL).

    • Stir this solution for 10 minutes at room temperature.

    • Using a syringe, transfer the catalyst solution to the reaction tube.

  • Reaction:

    • Heat the reaction mixture to 90 °C in a preheated oil bath.

    • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation:

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O90695
24-ChlorotoluenePhenylboronic acidCs₂CO₃Toluene/H₂O1001288
31-Bromonaphthalene4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O90892

Self-Validation:

  • Control Experiment: A reaction run without the MAP-Phos ligand should show significantly lower or no conversion, demonstrating the essential role of the ligand.

  • Product Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and comparison to literature data.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The MAP-Phos ligand is expected to influence each of these steps.

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)L₂-X oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation Ar'B(OH)₂ Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The electron-donating nature of the MAP-Phos ligand can facilitate the oxidative addition of the aryl halide to the Pd(0) center, a rate-determining step for less reactive aryl chlorides.

  • Transmetalation: The steric bulk around the palladium center, imparted by the diphenylphosphine group, can influence the rate of transmetalation.

  • Reductive Elimination: The final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also affected by the ligand's electronic and steric properties.

Asymmetric Catalysis: A Future Perspective

The modular synthesis of MAP-Phos opens the door to the creation of chiral variants for asymmetric catalysis. By starting with a chiral amine or by using a chiral phosphine moiety, it is plausible to develop catalysts for enantioselective transformations.[5][6] For instance, the use of a chiral backbone could induce asymmetry in reactions such as asymmetric hydrogenation or allylic alkylation.

Conclusion

This compound is a promising and underexplored platform for the development of novel catalysts. The synthetic accessibility of ligands like MAP-Phos, coupled with their potential for high catalytic activity in fundamental transformations such as the Suzuki-Miyaura cross-coupling, highlights the exciting opportunities in this area. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich catalytic chemistry of this compound-derived systems.

References

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. [Link]

  • Preparation of phosphines through C–P bond formation. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. PubMed. [Link]

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Application Notes and Protocols for the Single Crystal Growth of Methyl 3-Aminopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Single Crystals in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the absolute stereochemistry and solid-state conformation of active pharmaceutical ingredients (APIs).[1] For derivatives of Methyl 3-aminopicolinate, a versatile scaffold in medicinal chemistry, obtaining high-quality single crystals is a critical bottleneck that can dictate the pace of a research program. The quality of the diffraction data, and by extension, the precision of the resulting structural model, is directly dependent on the quality of the single crystal.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of growing single crystals of this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a framework for rational experimental design and troubleshooting.

I. Foundational Principles: Understanding Crystallization

Crystallization is a thermodynamic process driven by the controlled reduction of a compound's solubility in a solvent, leading to a state of supersaturation.[3] This supersaturated solution is thermodynamically unstable, providing the driving force for the molecules to self-assemble into a highly ordered, crystalline lattice. The process can be conceptually divided into two key stages: nucleation and crystal growth.[4]

  • Nucleation: The initial formation of a stable, ordered molecular aggregate from the supersaturated solution. This is often the most challenging and least understood phase of crystallization.

  • Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the surface of the existing nucleus.[4]

The primary objective of any crystallization experiment is to manipulate the rate at which supersaturation is achieved. A slow and controlled approach is crucial; rapid precipitation will invariably lead to the formation of polycrystalline powders or amorphous solids, which are unsuitable for SCXRD.[2][5]

II. Critical Factors Influencing Crystal Growth

The successful growth of single crystals is a multifactorial process. A systematic approach to optimizing these parameters is essential.

A. Purity of the Starting Material

The presence of impurities can significantly hinder or even prevent crystallization. Impurities can disrupt the ordered packing of molecules within the crystal lattice, leading to defects or the formation of oils. It is strongly recommended that the material to be crystallized is of high purity, ideally >95%, as determined by techniques such as NMR or LC-MS.[5]

B. Solvent Selection: The Heart of the Experiment

The choice of solvent is arguably the most critical factor in a crystallization experiment.[4][6] An ideal solvent system will exhibit the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but have a significantly higher solubility at elevated temperatures (for cooling crystallization) or be soluble in a "good" solvent that is miscible with a "poor" solvent (for diffusion/evaporation methods).

  • Volatility: The solvent's boiling point will influence the rate of evaporation. Highly volatile solvents like dichloromethane or diethyl ether can lead to rapid crystal formation and potentially cracked crystals.[4][5]

  • Intermolecular Interactions: The solvent's ability to form hydrogen bonds or engage in other intermolecular interactions with the solute can influence crystal packing and even the resulting polymorphic form.[4][7] For aminopicolinate derivatives, which possess hydrogen bond donors (the amine group) and acceptors (the ester and pyridine nitrogen), solvents capable of hydrogen bonding, such as alcohols or ethyl acetate, should be considered.[4][8]

Table 1: Recommended Solvents for Initial Screening of this compound Derivatives

Solvent ClassSpecific SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolHydrogen bonding potential, good solvating power for polar molecules.
Esters Ethyl Acetate, Isopropyl AcetateModerate polarity, good balance of solvating power and volatility. Often successful for organic compounds.[4]
Ketones AcetoneGood solvent for a wide range of organic compounds.
Aromatic TolueneCan promote crystal growth through π-π stacking interactions.[4][5]
Chlorinated Dichloromethane (DCM), ChloroformHigh solvating power, but use with caution due to high volatility.[5]
Ethers Tetrahydrofuran (THF), Diethyl EtherOften used as anti-solvents in vapor diffusion and layering experiments.
Nitriles AcetonitrilePolar aprotic solvent, can be effective for moderately polar compounds.
C. Temperature and Cooling Rate

For methods involving temperature modulation, the rate of cooling is paramount. Slow, controlled cooling allows the system to remain in the metastable zone for longer, promoting the growth of a few large crystals rather than a multitude of small ones.[4] Using a Dewar flask or a programmable cooling bath can facilitate a slow cooling profile.[9]

III. Experimental Protocols for Single Crystal Growth

The following protocols are presented as robust starting points for the crystallization of this compound derivatives. It is often necessary to screen multiple methods and solvent systems to find the optimal conditions.

A. Method 1: Slow Evaporation

This is often the simplest and most successful method for small organic molecules.[3][10] It relies on the gradual increase in solute concentration as the solvent evaporates.

Protocol:

  • Dissolution: Dissolve 5-15 mg of the purified compound in a minimal amount of a suitable solvent (or solvent mixture) in a small, clean glass vial (e.g., 1-2 mL). The compound should be fully dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean vial to remove potential nucleation sites.

  • Evaporation Control: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. The number and size of the holes will control the rate of evaporation.[2][10]

  • Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a fume hood or a dedicated crystallization chamber.

  • Monitoring: Observe the vial periodically over several days to weeks without disturbing it.

Causality: The slow rate of solvent removal maintains a low level of supersaturation, favoring the growth of well-ordered crystals.[11] The choice of a solvent with a moderate boiling point is key; highly volatile solvents will evaporate too quickly, leading to rapid precipitation.[5]

Diagram 1: Workflow for Slow Evaporation Crystallization

G cluster_prep Preparation cluster_setup Setup cluster_growth Growth dissolve Dissolve Compound (5-15 mg in minimal solvent) filter Filter Solution (optional) dissolve->filter cover Cover Vial with Parafilm filter->cover puncture Puncture with Needle (1-3 holes) cover->puncture incubate Incubate in Vibration-Free Environment puncture->incubate monitor Monitor Periodically (days to weeks) incubate->monitor end end monitor->end Harvest Crystals

Caption: Workflow for Slow Evaporation.

B. Method 2: Vapor Diffusion

Vapor diffusion is an excellent technique for milligram quantities of material and often yields high-quality crystals.[5] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.

There are two common setups: hanging drop and sitting drop. The principle is the same.[12][13]

Protocol (Sitting Drop Configuration):

  • Reservoir Preparation: In a larger, sealable container (e.g., a screw-cap jar or a crystallization plate well), place a reservoir of the anti-solvent (typically 0.5-1 mL).

  • Solution Preparation: In a small, open vial (the "sitting drop" vial), dissolve 2-10 mg of the compound in a minimal amount of a less volatile "good" solvent (e.g., 50-200 µL).

  • Assembly: Place the small vial containing the compound solution inside the larger container with the anti-solvent reservoir, ensuring the inner vial does not touch the walls of the outer container.[5]

  • Sealing: Seal the outer container tightly to create a closed system.

  • Incubation: Place the setup in a vibration-free and temperature-stable location.

  • Monitoring: Observe for crystal growth over several days to weeks.

Causality: The volatile anti-solvent has a higher vapor pressure than the "good" solvent.[5] It will slowly diffuse from the reservoir into the solution containing the compound. This gradual change in the solvent composition reduces the compound's solubility, leading to slow crystallization.[11][14]

Diagram 2: Setup for Vapor Diffusion (Sitting Drop)

G cluster_main Sealed Outer Container cluster_inner Inner Vial solution Compound in 'Good' Solvent reservoir Reservoir of Volatile 'Anti-Solvent' reservoir->solution diff_arrow Vapor Diffusion

Caption: Vapor Diffusion (Sitting Drop).

C. Method 3: Slow Cooling

This classic recrystallization technique can be adapted to grow single crystals by carefully controlling the cooling rate.[9] It is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Saturated Solution Preparation: In a small vial or test tube, add the compound to a suitable solvent. Heat the mixture gently (e.g., in a warm water or oil bath) while stirring until the compound completely dissolves. Continue adding small amounts of the compound until a saturated solution is formed at the elevated temperature.

  • Insulation: Place the hot, sealed vial into an insulated container. A Dewar flask filled with warm water (at the same temperature as the solution) or a beaker packed with cotton wool or sand works well.[5][9]

  • Cooling: Allow the entire apparatus to cool slowly to room temperature over 24-72 hours. Do not disturb the setup during this period.

  • Monitoring: After the slow cooling period, inspect the vial for single crystals.

Causality: As the solution slowly cools, the solubility of the compound decreases, leading to a state of supersaturation. The extremely slow rate of temperature change prevents rapid precipitation and encourages the growth of large, well-defined crystals.[4]

Diagram 3: Logic of Slow Cooling Crystallization

G node_start Saturated Solution (High Temperature) node_process Slow, Controlled Cooling in Insulated System node_start->node_process node_state Supersaturation Achieved node_process->node_state node_outcome1 Single Crystal Growth node_state->node_outcome1 Slow Cooling Rate node_outcome2 Precipitation / Powder node_state->node_outcome2 Fast Cooling Rate

Caption: Rationale for Slow Cooling.

IV. Crystal Harvesting and Mounting

Once suitable crystals have been obtained (ideally 0.1-0.3 mm in each dimension), they must be carefully harvested for analysis.[1][2]

  • Selection: Under a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[2]

  • Harvesting: Carefully remove the mother liquor with a pipette. Using a microliter loop or a fine needle with a touch of grease, gently dislodge the chosen crystal and lift it from the vial.

  • Mounting: Quickly transfer the crystal to a goniometer head (magnetic base) for mounting on the diffractometer. It is often beneficial to coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it during data collection at low temperatures.

V. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent.Reduce the amount of solvent; Use a less effective solvent; Try vapor diffusion with a strong anti-solvent.
Formation of Oil Compound is not pure enough; Supersaturation is too high; Inappropriate solvent.Purify the starting material; Slow down the crystallization process (slower evaporation/cooling); Screen different solvents.
Microcrystalline Powder Nucleation rate is too high; Supersaturation is reached too quickly.Slow down the process: fewer holes for evaporation, slower cooling rate, use a less volatile solvent/anti-solvent.
Twinned or Intergrown Crystals High concentration; Rapid growth.Dilute the initial solution; Slow down the rate of crystallization.

VI. Conclusion

The growth of single crystals of this compound derivatives is an endeavor that requires patience, careful observation, and a systematic approach. While there is no universal protocol, the methods and principles outlined in this guide provide a robust framework for success. By understanding the interplay of purity, solvent, temperature, and time, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for definitive structural analysis, thereby accelerating the drug discovery and development process.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

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  • Crystal Growth. (n.d.). Linac Coherent Light Source. [Link]

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  • Factors Affecting The Growth Process. (n.d.). Scribd. [Link]

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  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Structure and reactivity of pyridine crystal under pressure. (2025, August 7). ResearchGate. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. (n.d.). Kinam Park. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) SYNTHESIS, GROWTH AND CHARACTERIZATION OF PIPERAZINIUM p-AMINOBENZOATE AND PIPERAZINIUM p-CHLOROBENZOATE NONLINEAR OPTICAL SINGLE CRYSTALS. (2018, April 11). ResearchGate. [Link]

  • A newer approach of growing methyl-p-hydroxybenzoate (p-MHB) single crystals from a melt without a polymorphic change in their form. (n.d.). RSC Publishing. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). [Link]

  • A general method for cultivating single crystals from melt microdroplets. (n.d.). Semantic Scholar. [Link]

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  • P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. (n.d.). SDNB Vaishnav College for Women. [Link]

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Application Notes & Protocols: In Vitro Bioactivity Profiling of Novel Compounds Derived from Methyl 3-Aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Scaffold and the Imperative for Robust In Vitro Screening

Methyl 3-aminopicolinate and its parent structure, picolinic acid, represent a privileged scaffold in medicinal chemistry. This pyridine-based framework is a versatile starting point for synthesizing novel small molecules with a wide spectrum of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey from a newly synthesized compound in a flask to a potential therapeutic candidate is arduous and requires a systematic, multi-tiered evaluation process. The foundational step in this journey is a robust panel of in vitro assays.[4][5]

These initial laboratory-based tests are indispensable for efficiently screening large libraries of compounds to identify "hits"—molecules that exhibit a desired biological effect.[4][6] They provide critical, early-stage data on potency, cytotoxicity, and mechanism of action, allowing researchers to make informed decisions about which compounds warrant further investigation in more complex and costly models.[7]

This guide provides detailed, field-proven protocols for a core suite of in vitro assays tailored for the preliminary characterization of compounds synthesized from the this compound scaffold. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying principles and the causality behind experimental choices, ensuring that researchers can execute these protocols with confidence and generate reliable, reproducible data.

Section 1: Assessment of Anticancer Activity

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of many cancers.[7] Picolinamide derivatives have shown promise as inhibitors of various kinases, such as Aurora-B kinase and VEGFR-2, making anticancer screening a logical starting point for novel analogues.[1][8] The following protocols describe a primary cytotoxicity screen to assess overall antiproliferative effects, followed by a targeted biochemical assay to investigate a common mechanism of action.

Protocol 1.1: MTT Assay for Cellular Viability and Cytotoxicity

The MTT assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[10][11] The quantity of formazan produced is directly proportional to the number of viable cells.[12][13]

Experimental Workflow Diagram: MTT Assay

MTT_Workflow Figure 1: MTT Assay Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adhesion seed->incubate1 treat 3. Treat cells with serial dilutions of test compound incubate1->treat incubate2 4. Incubate for desired exposure time (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology

  • Cell Seeding:

    • Culture human cancer cells (e.g., HepG2 liver cancer, HCT-116 colon cancer) under standard conditions.[8]

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in a volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13][14]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.

    • Perform serial dilutions of the test compounds in cell culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][13]

    • Rationale: Using serum-free media during this step can reduce background interference.

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of intracellular purple formazan crystals under a microscope.[10]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 540-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Recommended Parameters for MTT Assay

Parameter Recommendation Rationale & Notes
Cell Seeding Density 5,000 - 10,000 cells/well Must be optimized for each cell line to ensure exponential growth throughout the assay period and avoid overconfluency.[10]
Compound Concentrations Logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM) A wide range is necessary to accurately determine the IC₅₀ value.
MTT Concentration 0.5 mg/mL (final) Standard concentration for effective formazan production.[14]
Incubation with MTT 2 - 4 hours Incubation time may need optimization; insufficient time leads to a weak signal, while excessive time can cause cytotoxicity from the MTT itself.[13]

| Solvent (Vehicle) Control | ≤ 0.5% DMSO | High concentrations of organic solvents can be cytotoxic and must be controlled for. |

Protocol 1.2: In Vitro Biochemical Kinase Inhibition Assay

Biochemical assays are crucial for determining if a compound's cytotoxic effect is due to the direct inhibition of a specific enzyme target.[7] These assays measure the activity of a purified kinase enzyme in a cell-free system.[15] A common format measures the amount of ATP consumed or product (phosphorylated substrate) formed during the kinase reaction, often using a fluorescence- or luminescence-based detection method.[16]

Experimental Workflow Diagram: Kinase Inhibition Assay

Kinase_Workflow Figure 2: Biochemical Kinase Assay Workflow reagents 1. Prepare Reagents: - Purified Kinase Enzyme - Kinase Buffer - Substrate (Peptide/Protein) - ATP - Test Inhibitor plate 2. Plate Inhibitor: Add serial dilutions of test compound to assay plate reagents->plate enzyme_mix 3. Add Kinase: Dispense kinase enzyme into wells plate->enzyme_mix pre_incubate 4. Pre-incubate: Allow compound to bind to kinase (10-20 min) enzyme_mix->pre_incubate reaction_start 5. Initiate Reaction: Add ATP/Substrate mix to all wells pre_incubate->reaction_start reaction_incubate 6. Incubate Reaction: Allow phosphorylation to occur (e.g., 30-60 min at 30°C) reaction_start->reaction_incubate detection 7. Add Detection Reagent: Stops reaction and generates signal (e.g., luminescence, fluorescence) reaction_incubate->detection read_signal 8. Read Signal: Measure signal on a plate reader detection->read_signal

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). The exact composition is specific to the kinase being assayed.[17]

    • Dilute the purified, recombinant target kinase and its specific substrate (peptide or protein) to their optimal working concentrations in the reaction buffer.

    • Prepare a stock solution of ATP at a concentration relevant to the Kₘ (Michaelis constant) of the kinase (often at or near the Kₘ for competitive inhibitor screening).

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure (Example using a Luminescence-based ATP-Glo™ format):

    • Add 2.5 µL of the diluted test compound or vehicle control to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour. The incubation time and temperature should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in proportion to the amount of ATP).

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Section 2: Assessment of Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority.[18] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, which is the lowest concentration that prevents the visible in vitro growth of a microorganism.[19][20][21]

Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method quantitatively measures the in vitro antimicrobial activity of a compound by exposing a standardized bacterial inoculum to serial dilutions of the agent in a liquid growth medium.[20][22]

Experimental Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow Figure 3: Broth Microdilution MIC Workflow cluster_assay Inoculation & Incubation cluster_read Reading Results inoculum 1. Prepare standardized bacterial inoculum (0.5 McFarland) inoculate 3. Inoculate wells with bacterial suspension to final conc. of 5x10^5 CFU/mL inoculum->inoculate compound 2. Prepare 2-fold serial dilutions of compound in broth (96-well plate) incubate 4. Incubate plate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Visually inspect for turbidity (bacterial growth) incubate->read_mic determine_mic 6. Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14]

    • Dilute this suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][23]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, dispense 50 µL of sterile broth into wells 2 through 12.

    • Prepare a 2x working stock of your test compound at the highest desired concentration in broth. Add 100 µL of this stock to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (broth only, no compound), and well 12 as a sterility control (uninoculated broth).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be 100 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[22]

  • Determination of MIC:

    • After incubation, examine the plate for visible bacterial growth (turbidity). A reading mirror or a plate reader measuring OD at 600 nm can aid in visualization.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19][21]

    • The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.

Section 3: Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and cyclooxygenase-2 (COX-2) is a well-established therapeutic target.[24][25] COX enzymes convert arachidonic acid into prostaglandins, which are key inflammatory mediators.[25] Selective inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1 is a key goal for developing safer anti-inflammatory drugs.[25]

Protocol 3.1: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the activity of purified human recombinant COX-2 enzyme. It is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the enzyme.[26] A probe included in the reaction produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.

Signaling Pathway Diagram: COX-2 and Inflammation

COX_Pathway Figure 4: COX-2 Pro-inflammatory Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa cox2 COX-2 Enzyme (Target of Inhibition) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Test Compound (Picolinate Derivative) inhibitor->cox2 Inhibition

Caption: Simplified arachidonic acid cascade via the COX-2 enzyme.

Methodology

  • Reagent Preparation (based on a typical commercial kit): [26]

    • Prepare COX Assay Buffer as directed.

    • Reconstitute and dilute the human recombinant COX-2 enzyme, COX Probe, and COX Cofactor solutions immediately before use. Keep all enzyme solutions on ice.

    • Prepare the substrate solution by reconstituting Arachidonic Acid and diluting it in a NaOH solution as specified by the kit protocol.[26]

    • Prepare serial dilutions of the test compound (and a known COX-2 inhibitor like Celecoxib as a positive control) in COX Assay Buffer.

  • Assay Procedure:

    • Create a master Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

    • Add 80 µL of the Reaction Mix to each well of a black 96-well plate (suitable for fluorescence).

    • Add 10 µL of the diluted test inhibitor, positive control, or vehicle buffer to the appropriate wells.

    • Initiate the reaction simultaneously in all wells by adding 10 µL of the diluted Arachidonic Acid/NaOH substrate solution.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence kinetically using a microplate reader (e.g., excitation = 535 nm, emission = 587 nm).

    • Record data every minute for 5-10 minutes at 25°C.[26]

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the rates:

      • % Inhibition = [1 - (Rate_Inhibitor / Rate_Vehicle)] * 100

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

References

  • Vertex AI Search. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • National Institutes of Health (NIH). (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Institutes of Health (NIH). (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health (NIH). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Institute for Collaborative Biotechnology (ICB). (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
  • BenchChem. (n.d.). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.
  • BenchChem. (n.d.). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
  • The Pharma Innovation Journal. (2016, July 6). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • PubMed. (2022, December 4). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • National Institutes of Health (NIH). (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210.
  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
  • PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • National Institutes of Health (NIH). (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Labome. (2012, June 15). Assay Development: 5 Considerations and 8 Fundamentals.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BenchChem. (n.d.). In Vitro Evaluation of Novel Picolinamide Derivatives as Potential Anticancer Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development.
  • ResearchGate. (2017, March 22). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • MDPI. (2023, November 30). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin.
  • National Institutes of Health (NIH). (n.d.). In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes.
  • National Institutes of Health (NIH). (2017, June 5). Screening and identification of novel biologically active natural compounds. PMC.
  • National Institutes of Health (NIH). (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Drug Intermediates Using Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-aminopicolinate has emerged as a critical starting material and key building block in the synthesis of a multitude of pharmaceutical compounds, including antivirals and antiretrovirals.[1] Its unique structural arrangement, featuring a pyridine ring with both an amino group and a methyl ester, makes it a versatile scaffold for constructing complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of drug intermediates derived from this compound. The protocols and discussions herein are grounded in established chemical principles and aim to bridge the gap between laboratory-scale procedures and pilot-plant or industrial-scale production. We will delve into the mechanistic underpinnings of key reactions, provide a detailed, step-by-step protocol for a representative amide coupling reaction, address common scale-up challenges, and outline robust analytical methods for quality control.

Introduction: The Strategic Importance of this compound in Drug Synthesis

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[2] this compound, with its dual functional handles, offers a strategic entry point for the synthesis of complex heterocyclic compounds. The amino group serves as a nucleophile, readily participating in reactions such as acylation, alkylation, and urea formation, while the methyl ester can be hydrolyzed or transesterified. This versatility has been leveraged in the synthesis of notable drugs, including intermediates for the HIV integrase inhibitor Cabotegravir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (a component of Paxlovid).[3][4][5]

As drug candidates progress from discovery to clinical trials and eventual commercialization, the ability to produce key intermediates on a larger scale becomes paramount. A successful scale-up is not merely a linear amplification of a lab-scale procedure. It requires a thorough understanding of reaction kinetics, thermodynamics, mass and heat transfer, and safety considerations. This guide is designed to provide the foundational knowledge and practical insights necessary for the successful scale-up of reactions involving this compound.

Reaction Mechanism and Scientific Rationale

A common and critical transformation involving this compound in the synthesis of drug intermediates is the formation of an amide bond. This reaction is central to the construction of many complex molecules, including peptidomimetics.[6][7]

General Mechanism of N-Acylation

The N-acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., an acyl chloride or an activated ester). This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group.

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products M3AP This compound Tetrahedral Tetrahedral Intermediate M3AP->Tetrahedral Nucleophilic Attack AcidChloride Acyl Chloride (R-COCl) AcidChloride->Tetrahedral Amide N-Acylated Product Tetrahedral->Amide Collapse of Intermediate HCl HCl Tetrahedral->HCl Elimination of Cl- Scale-Up Workflow Start Process Development (Lab Scale) ScaleUp Scale-Up Synthesis (Pilot Plant) Start->ScaleUp Technology Transfer QC Quality Control Analysis ScaleUp->QC In-Process & Final Product Sampling QC->ScaleUp Feedback for Optimization Final Purified Drug Intermediate QC->Final Release

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the Technical Support Center for the synthesis of Methyl 3-aminopicolinate. This versatile building block is a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis and handling of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant strategies for synthesizing this compound:

  • Esterification of 3-Aminopicolinic Acid: This is the most direct and common route. It involves the reaction of 3-aminopicolinic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or a dehydrating agent like thionyl chloride (SOCl₂).[3][4] The thionyl chloride method is often preferred as it drives the reaction to completion by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ.

  • Amination of a Picolinate Precursor: This approach involves introducing the amino group onto a pre-formed methyl picolinate ring. Common methods include:

    • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between a methyl 3-halopicolinate (e.g., chloro-, bromo-) and an ammonia equivalent.[5][6][7] This method is valued for its functional group tolerance but requires careful optimization of the catalyst, ligand, and base.

    • Nucleophilic Aromatic Substitution (SₙAr): Involves reacting a suitable picolinate, activated with electron-withdrawing groups, with an amine source like sodium amide (NaNH₂), as seen in the Chichibabin reaction.[8][9][10]

Q2: What is a realistic yield to expect?

Yields are highly dependent on the chosen synthetic route, scale, and purification method.

  • For the esterification of 3-aminopicolinic acid using thionyl chloride , yields can range from moderate to good, typically in the 60-85% range after purification, although optimization can push this higher.

  • Buchwald-Hartwig amination yields can be highly variable (40-95%) and are exquisitely sensitive to the specific substrates and catalytic system employed.

Q3: What are the key physical properties and recommended storage conditions for this compound?

Understanding the product's properties is crucial for its handling and storage.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[11]
Molecular Weight 152.15 g/mol [11]
Physical Form Solid (White to off-white or yellow)[3]
Melting Point 139-146 °C[11]
Storage Conditions Store at 2-8°C, protect from light, keep under an inert atmosphere (e.g., Nitrogen).[1]

Q4: Which analytical techniques are recommended for product characterization?

A combination of techniques is essential to confirm the structure and purity of the final product:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester C=O, N-H stretches).

  • Melting Point Analysis: To assess purity; a sharp melting range close to the literature value indicates high purity.

Part 2: Troubleshooting Guide for Yield Improvement

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Low Yield in Esterification of 3-Aminopicolinic Acid

Q: I am using the thionyl chloride (SOCl₂) in methanol method, but my yield is consistently low (<50%). What are the most critical parameters to check?

This is a common issue that can often be traced back to reagent quality, reaction conditions, or workup procedures. Let's diagnose the potential causes.

Causality Chain for Low Yield:

  • Reagent Purity and Stoichiometry:

    • 3-Aminopicolinic Acid: The starting material must be completely dry. Water will consume thionyl chloride, reducing the amount available for the reaction. Dry the starting material in a vacuum oven before use.

    • Methanol: Use anhydrous methanol. The presence of water will hydrolyze the acyl chloride intermediate back to the carboxylic acid.

    • Thionyl Chloride: Use a fresh bottle or a recently opened one. Thionyl chloride can decompose over time, especially with exposure to moist air. Ensure your stoichiometry is correct; typically, a slight excess is used.

  • Reaction Conditions:

    • Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic. This step must be performed slowly and at a low temperature (0 °C) to prevent uncontrolled side reactions and degradation of the substrate.[3] Adding it too quickly can lead to the formation of byproducts.

    • Reaction Time and Temperature: This esterification can be slow. A procedure from the literature notes refluxing for multiple days and even adding more reagents, which suggests the reaction may not reach completion quickly.[3] Ensure you are refluxing for an adequate period (monitor by TLC or LC-MS). If the reaction stalls, a second addition of thionyl chloride in methanol might be necessary.

  • Workup and Purification:

    • Quenching: After the reaction, the excess thionyl chloride and HCl generated must be neutralized. This is typically done by carefully adding a base like saturated sodium bicarbonate solution. Inadequate neutralization can lead to product degradation during solvent evaporation.

    • Extraction: Ensure you are using the correct solvent (e.g., ethyl acetate, DCM) and performing enough extractions to recover all the product from the aqueous layer.

    • Purification: The product is often purified by silica gel chromatography.[3] An improper solvent system can lead to poor separation and product loss.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues start Low Yield in SOCl₂/MeOH Esterification reagents Check Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions workup Optimize Workup/Purification start->workup reagent_h2o Water present in starting material or MeOH? reagents->reagent_h2o Purity socl2_quality SOCl₂ degraded? reagents->socl2_quality Activity temp_control Poor temp control during SOCl₂ addition? conditions->temp_control Exotherm reflux_time Insufficient reflux time? conditions->reflux_time Kinetics neutralization Incomplete neutralization? workup->neutralization Stability chromatography Poor chromatographic separation? workup->chromatography Recovery Reaction_Mechanism MeOH CH₃OH Methanol HCl_MeOSOCl [CH₃OS(O)Cl + HCl] MeOH->HCl_MeOSOCl 1. (Exothermic) Tetrahedral Tetrahedral Intermediate MeOH->Tetrahedral SOCl2 SOCl₂ Thionyl Chloride SOCl2->HCl_MeOSOCl Acid 3-Aminopicolinic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride 2. Activation with in situ HCl/SOCl₂ HCl_MeOSOCl->AcylChloride AcylChloride->Tetrahedral 3. Nucleophilic attack by MeOH Product This compound Tetrahedral->Product 4. Collapse & Proton Transfer

Sources

Technical Support Center: Purification of Methyl 3-aminopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-aminopicolinate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The purification of this compound derivatives is often complicated by their unique physicochemical properties. The presence of a basic amino group on the pyridine ring and a hydrolytically sensitive methyl ester makes them prone to issues such as peak tailing in chromatography, difficulty in crystallization, and potential degradation under non-optimal pH conditions. The specific nature and position of other substituents on the pyridine ring can further influence polarity and reactivity, adding to the purification complexity.

Q2: My compound streaks badly on silica gel TLC and column chromatography. What is the cause and how can I fix it?

A2: Streaking, or tailing, is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic nitrogen of the pyridine ring and the amino group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and broad peaks.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (typically 0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, minimizing the unwanted interactions with your basic compound.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase that is more compatible with basic compounds.

  • Employ reversed-phase chromatography: For more polar derivatives, a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can be very effective.

Q3: I am losing my methyl ester group during purification. How can I prevent this hydrolysis?

A3: The methyl ester of a picolinate is susceptible to hydrolysis under both acidic and basic conditions. To prevent this:

  • Avoid strongly acidic or basic conditions: During extractions, use mild acids and bases like dilute sodium bicarbonate or ammonium chloride solutions. For chromatography, if a modifier is needed, use it at a low concentration.

  • Maintain low temperatures: If possible, perform extractions and column chromatography at lower temperatures to reduce the rate of hydrolysis.

  • Minimize exposure to water: Ensure your solvents are dry, especially if you are using conditions that could promote hydrolysis.

Q4: My compound is an oil and won't crystallize. What can I do?

A4: Oiling out is a common problem in crystallization, often caused by the presence of impurities or the use of an inappropriate solvent. To induce crystallization:

  • Try a different solvent or solvent system: A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold. Experiment with mixed solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes, where one solvent dissolves the compound well and the other is a poor solvent.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Purify further: If impurities are inhibiting crystallization, an additional chromatographic step may be necessary.

In-Depth Troubleshooting Guides

Troubleshooting Column Chromatography

The basicity of the aminopicolinate core is a primary consideration for successful chromatographic purification. The interaction with the stationary phase must be carefully controlled to achieve good separation.

Causality: Co-elution of impurities with similar polarity to the desired product is a frequent challenge. This is particularly common with isomeric byproducts or impurities where the only difference is a minor functional group modification.

Troubleshooting Workflow:

G start Poor Separation Observed step1 Decrease Polarity of Mobile Phase start->step1 step2 Try a Different Solvent System (e.g., EtOAc/Hexanes to DCM/MeOH) step1->step2 No Improvement end_success Improved Separation step1->end_success Success step3 Change Stationary Phase (e.g., Silica to Alumina or C18) step2->step3 No Improvement step2->end_success Success step4 Use a shallower gradient in gradient elution step3->step4 No Improvement step3->end_success Success step5 Check for Co-elution with Starting Material step4->step5 No Improvement step4->end_success Success step5->end_success Co-elution Identified Adjust conditions end_fail Separation Still Poor step5->end_fail No Co-elution

Caption: A workflow for troubleshooting poor chromatographic separation.

Detailed Protocol for Optimizing Separation:

  • Systematic Solvent Screening: Prepare a series of TLC plates and test different solvent systems with varying polarities. Common systems for aminopicolinates include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/acetone.

  • Modifier Addition: If tailing is observed, add 0.1-1% triethylamine or a few drops of aqueous ammonia to the mobile phase to improve peak shape.

  • Stationary Phase Selection:

    • Normal Phase: Silica gel is the most common, but for highly basic compounds, consider using neutral or basic alumina.

    • Reversed Phase: C18 silica is excellent for polar aminopicolinates. A typical mobile phase is a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

Data Presentation: Recommended Starting Solvent Systems for Column Chromatography

Compound PolarityStationary PhaseRecommended Eluent System (Starting Point)
Non-polar to Moderately PolarSilica Gel10-50% Ethyl Acetate in Hexanes
Moderately Polar to PolarSilica Gel1-10% Methanol in Dichloromethane
Polar/BasicAlumina (Neutral)20-80% Ethyl Acetate in Hexanes
Very Polar/Water SolubleReversed-Phase C1810-50% Acetonitrile in Water (with 0.1% Formic Acid)
Troubleshooting Crystallization

Crystallization is often the preferred method for obtaining highly pure material. However, the diverse functionalities of this compound derivatives can make this a challenging step.

Causality: The inability to form a crystalline lattice can be due to several factors, including the presence of impurities that disrupt crystal packing, a solvent that is too good at solvating the molecule, or the inherent properties of the molecule itself (e.g., conformational flexibility).

Troubleshooting Workflow:

G start Product Oils Out step1 Try a Mixed Solvent System (Good Solvent/Poor Solvent) start->step1 step2 Scratch the Flask with a Glass Rod step1->step2 No Success end_success Crystals Form step1->end_success Success step3 Add a Seed Crystal step2->step3 No Success step2->end_success Success step4 Cool the Solution Slowly step3->step4 No Success step3->end_success Success step5 Perform an Additional Purification Step step4->step5 No Success step4->end_success Success step5->start Re-attempt Crystallization end_fail Still Oiling Out step5->end_fail No Improvement

Caption: A decision tree for troubleshooting crystallization issues.

Detailed Protocol for Inducing Crystallization:

  • Solvent Selection:

    • Dissolve a small amount of your compound in various solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane) with gentle heating.

    • Add a less polar "anti-solvent" (e.g., hexanes, diethyl ether) dropwise until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

  • Common Crystallization Solvent Pairs:

    • Dichloromethane/Hexanes

    • Ethyl Acetate/Hexanes

    • Methanol/Diethyl Ether

    • Acetone/Water

Data Presentation: Common Impurities and Their Potential Impact

Impurity TypeLikely SourceImpact on PurificationRecommended Removal Strategy
Unreacted Starting MaterialIncomplete reactionCan co-elute if polarity is similar to the product.Optimize reaction conditions for full conversion; adjust chromatography solvent system for better separation.
3-Aminopicolinic AcidHydrolysis of the methyl esterHighly polar; can be difficult to remove from polar products.Perform a mild basic wash (e.g., sat. NaHCO3) during workup; use a more polar eluent in chromatography to elute it.
Isomeric ByproductsLack of regioselectivity in the reactionOften have very similar polarity to the desired product, making separation difficult.Use high-resolution chromatography (e.g., HPLC or a long flash column with a shallow gradient).
Over-reduction/Oxidation ProductsHarsh reaction conditionsCan have significantly different polarities, but may be present in small amounts.Careful monitoring of the reaction; standard chromatographic purification is usually effective.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Support Center: Optimizing Substitutions on Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing C-N cross-coupling reactions with Methyl 3-aminopicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this versatile but sometimes temperamental substrate. As a heteroaromatic amine bearing both a coordinating pyridine nitrogen and a sterically accessible ester, this compound requires a nuanced approach to reaction optimization.

This document moves beyond generic protocols to provide a deeper understanding of the "why" behind experimental choices. We will explore the foundational principles of reaction setup, delve into a detailed troubleshooting guide for when things go wrong, and provide validated starting points to accelerate your research.

Part 1: Frequently Asked Questions - Foundational Principles for Reaction Setup

This section addresses the most common initial questions regarding the setup of N-arylation and related substitution reactions on this compound.

Q1: What is the best catalytic system for N-arylation of this compound?

The choice of catalytic system is paramount and is primarily dictated by the electrophile (e.g., aryl halide, triflate). The Buchwald-Hartwig amination is the most robust and widely used method for this transformation.[1][2]

  • For Aryl Iodides and Bromides: These are the most reactive coupling partners. A good starting point is a combination of a palladium(0) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a moderately electron-rich, sterically hindered phosphine ligand.

    • Recommended Ligands: Biarylphosphine ligands such as RuPhos, XPhos, or SPhos are excellent choices. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]

  • For Aryl Chlorides and Triflates: These substrates are less reactive and require more electron-rich, "enabling" ligands to facilitate the difficult oxidative addition step.

    • Recommended Ligands: Highly active ligands like the Josiphos family (e.g., tBuXPhos) or Buchwald's dialkylbiaryl phosphine ligands (e.g., BrettPhos, CPhos) are often necessary for high conversion.

A general workflow for selecting your initial catalytic system is outlined below.

cluster_0 Catalyst & Ligand Selection Workflow start Identify Aryl Electrophile (Ar-X) decision1 Reactivity of X? start->decision1 cat1 High Reactivity (X = I, Br) decision1->cat1 High cat2 Low Reactivity (X = Cl, OTf) decision1->cat2 Low ligand1 Use Gen 3/4 Ligands (e.g., RuPhos, XPhos) cat1->ligand1 ligand2 Use 'Enabling' Ligands (e.g., BrettPhos, tBuXPhos) cat2->ligand2

Caption: Initial catalyst and ligand selection based on aryl halide reactivity.

Q2: Which base should I use and why?

The base plays a critical role: it deprotonates the amine to form the active nucleophile and neutralizes the acid generated during the reaction. The choice of base must be carefully matched with the substrate's sensitivity and the catalyst's requirements.

  • Strong, Non-nucleophilic Bases: For most Buchwald-Hartwig reactions, strong, sterically hindered bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] However, its high basicity can be incompatible with sensitive functional groups like esters, potentially causing hydrolysis or other side reactions.[5]

  • Weaker Carbonate Bases: If your substrate is sensitive to NaOtBu, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent alternatives.[5] While reactions with these bases may require higher temperatures or longer reaction times, they offer superior functional group tolerance. The choice of cation (K⁺ vs. Cs⁺) can also influence reaction outcomes, sometimes through interactions with the catalyst or substrate.[3]

Q3: How does the solvent affect the reaction?

Solvent choice influences catalyst solubility, stability, and reactivity. The conventional wisdom of simply matching solvent polarity to reagent polarity is often an oversimplification in palladium catalysis.[6][7]

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[2] They are generally good at solubilizing the organometallic intermediates without strongly coordinating to the palladium center.

  • Aprotic, Polar Solvents: Solvents like DMF or DMAc can be beneficial in some cases by helping to dissolve inorganic bases (like K₂CO₃) and stabilizing charged intermediates.[6] However, be aware that some polar, coordinating solvents can directly bind to the palladium catalyst, altering its reactivity and potentially inverting selectivity in complex substrates.[8][9]

ParameterAryl Iodide / BromideAryl Chloride / Triflate
Pd Precursor Pd₂(dba)₃ (0.5-1 mol%) or Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%) or Pre-formed Catalyst
Ligand RuPhos, XPhos, SPhos (1-2x Pd)BrettPhos, tBuXPhos (1-1.5x Pd)
Base NaOtBu (1.2-1.5 eq) or Cs₂CO₃ (1.5-2.0 eq)NaOtBu (1.5 eq) or LHMDS (1.5 eq)
Solvent Toluene, Dioxane, CPMEToluene, Dioxane
Temperature 80-110 °C100-120 °C
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

Even with an optimized starting point, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common problems encountered with this compound substitutions.

Problem 1: Low or No Conversion of Starting Materials

Initial Diagnosis: The catalytic cycle is not turning over effectively. This points to an issue with one of the core components: the catalyst, the substrate, or the reagents.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pd(0) active species is not forming or is being poisoned. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents. Consider using a pre-formed Pd(0) catalyst-ligand complex to bypass the in-situ activation step.

  • Substrate Purity:

    • Cause: Impurities in either the this compound or the aryl halide can act as catalyst poisons.

    • Solution: Verify the purity of starting materials by NMR or LC-MS. Purify if necessary. For instance, residual acid from the synthesis of this compound can neutralize the base and kill the reaction.[10]

  • Inhibition by Substrate:

    • Cause: The pyridine nitrogen of the picolinate is a known ligand for palladium.[11] It can coordinate to the catalytic center, competing with the phosphine ligand and inhibiting the reaction.

    • Solution: Increase the ligand-to-palladium ratio (from 2:1 to 3:1 or even 4:1). This helps ensure the desired phosphine ligand outcompetes the substrate for coordination sites on the palladium.

cluster_1 Troubleshooting: Low/No Conversion start Low or No Conversion q1 Inert Atmosphere Used? start->q1 a1_no Action: Degas solvents, use glovebox/Schlenk line. q1->a1_no No q2 Starting Materials Pure? q1->q2 Yes a2_no Action: Purify reagents, check for impurities. q2->a2_no No q3 Ligand:Pd Ratio > 2:1? q2->q3 Yes a3_no Action: Increase ligand loading to counter substrate inhibition. q3->a3_no No a3_yes Consider alternative catalyst or reaction conditions. q3->a3_yes Yes

Caption: Decision workflow for troubleshooting low or no reaction conversion.

Problem 2: Significant Formation of Side Products

Initial Diagnosis: The reaction is proceeding, but one or more undesired pathways are competing with the desired C-N bond formation.

Possible Causes & Solutions:

  • Hydrodehalogenation of Aryl Halide:

    • Cause: The aryl halide is converted to the corresponding arene (Ar-H). This can occur via a competing reductive elimination pathway from a palladium-hydride intermediate.[1][12]

    • Solution: This is often exacerbated by high temperatures. Try lowering the reaction temperature by 10-20 °C. Ensure your base is completely anhydrous; water can be a proton source that facilitates this side reaction.[4]

  • Ester Hydrolysis:

    • Cause: The methyl ester of the picolinate is being hydrolyzed to the corresponding carboxylic acid, especially when using a strong base like NaOtBu at elevated temperatures.

    • Solution: Switch to a weaker base such as K₂CO₃ or Cs₂CO₃. If the reaction requires the stronger base for activation, try lowering the temperature and accepting a longer reaction time.

  • Homocoupling of the Aryl Halide:

    • Cause: Two molecules of the aryl halide couple to form a biaryl species (Ar-Ar). This is often a sign that the reductive elimination of the desired product is slow compared to other pathways.

    • Solution: The choice of ligand is critical here. A more sterically hindered ligand can often accelerate the C-N reductive elimination, minimizing the time available for side reactions. Consider screening a panel of ligands.

Problem 3: Difficulty in Product Purification

Initial Diagnosis: The desired product is formed, but isolation from residual catalyst, ligands, and byproducts is challenging.

Possible Causes & Solutions:

  • Palladium Contamination:

    • Cause: Palladium residues are notoriously difficult to remove completely.

    • Solution: After the reaction, consider a workup with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) or a commercial palladium scavenger. Filtration through a pad of Celite® or a dedicated scavenger cartridge can also be highly effective.

  • Co-elution with Phosphine Oxide:

    • Cause: The phosphine ligand can be oxidized to its corresponding phosphine oxide during the reaction or workup, which often has a similar polarity to the desired product.

    • Solution: An acidic wash (e.g., 1M HCl) during the workup can protonate the basic nitrogen atoms of the product, allowing it to be extracted into the aqueous layer while the neutral phosphine oxide remains in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide
  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.022 mmol, 2.2 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).

  • Add 5 mL of degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a.
  • ResearchGate. (n.d.). The optimization campaign for the aminolysis of methyl picolinate is illustrated through.
  • Vandekerckhove, B., Desimpel, S., Ruttens, B., & Stevens, C. V. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Bhargavi, D., Prashanth, J., Krishna, V. S., & Sriram, D. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Retrieved from [Link]

  • Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. (2025).
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • NIH. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties.
  • NIH. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • ResearchGate. (2025). (PDF) N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
  • ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. V.
  • PubMed. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Retrieved from [Link]

  • NIH. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
  • ResearchGate. (2025). Facile and efficient N-arylation of amino acid esters with (-)-methyl-3-dehydroshikimiate(3-MDHS): A bio-based and metal-free strategy leading to N-aryl amino acid derivatives.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 3-aminopicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for reactions involving Methyl 3-aminopicolinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. This compound is a valuable scaffold in medicinal chemistry, often employed in cross-coupling reactions to generate complex molecular architectures. However, like any chemical transformation, achieving high conversion rates can be challenging.

This document provides a structured troubleshooting guide in a question-and-answer format to address common issues encountered during reactions with this compound, with a primary focus on palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and ultimately achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues and Initial Checks

Question 1: My reaction with this compound is showing low to no conversion. What are the first things I should check?

Answer: Before delving into complex optimization, it's crucial to verify the fundamentals of your experimental setup. These initial checks can often resolve the issue without extensive troubleshooting.

  • Reagent Quality and Purity:

    • This compound: Confirm the purity of your starting material. Impurities can interfere with the catalytic cycle. The compound should be a solid with a melting point in the range of 139-146°C.

    • Coupling Partner (Aryl Halide/Boronic Acid): Ensure the purity and integrity of your coupling partner. Aryl halides, particularly chlorides, can be less reactive[1]. Boronic acids can degrade upon storage; consider using a fresh batch or verifying its purity.

    • Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the active palladium(0) catalyst, leading to deactivation. Common solvents for these reactions include toluene, dioxane, and THF[1][2].

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous and has been stored properly.

  • Inert Atmosphere:

    • Palladium-catalyzed cross-coupling reactions are typically sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout.

  • Reaction Temperature:

    • Verify that the reaction is being heated to the appropriate temperature. Inconsistent heating can lead to variable results. Use a calibrated heating block or oil bath.

Section 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, its success is highly dependent on the careful selection of reaction components.[3]

Question 2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the conversion is poor. What are the likely causes?

Answer: Low conversion in a Buchwald-Hartwig reaction involving this compound can stem from several factors related to the catalyst system, substrate reactivity, and reaction conditions.

Potential Causes & Solutions:

  • Inappropriate Catalyst/Ligand Combination: The choice of palladium source and phosphine ligand is paramount.

    • Explanation: The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). The electronic and steric properties of the ligand must be matched to the substrates.

    • Troubleshooting Steps:

      • Screen Different Ligands: If using a general-purpose ligand like P(t-Bu)3, consider switching to a more specialized biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos), which are often more effective for challenging couplings.

      • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)2, which can be unreliable[1].

  • Sub-optimal Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.

    • Explanation: Strong, non-nucleophilic bases are typically required. However, a base that is too strong can lead to side reactions, such as the hydrolysis of the methyl ester group on your starting material.

    • Troubleshooting Steps:

      • Base Screening: Common bases include NaOt-Bu, K3PO4, and Cs2CO3. If you are using a strong base like NaOt-Bu and suspect ester hydrolysis, switch to a weaker base like K3PO4 or Cs2CO3[4].

      • Ensure Anhydrous Conditions: Moisture can deactivate strong bases and interfere with the reaction.

  • Aryl Halide Reactivity: The nature of the leaving group on the aryl partner significantly impacts the rate of oxidative addition.

    • Explanation: The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are notoriously less reactive and may require more forcing conditions or specialized catalyst systems[1].

    • Troubleshooting Steps:

      • For Aryl Chlorides: Employ catalyst systems specifically designed for aryl chlorides, which often feature bulky, electron-rich phosphine ligands.

      • Consider an Alternative Halide: If possible, synthesize the corresponding aryl bromide or iodide for a more facile reaction.

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange R'-NH2 Ar-Pd(II)-NR'H(L) Ar-Pd(II)-NR'H(L) Ligand Exchange->Ar-Pd(II)-NR'H(L) Deprotonation Deprotonation Ar-Pd(II)-NR'H(L)->Deprotonation Base Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Deprotonation->Ar-Pd(II)-NR'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR' Ar-NR' Reductive Elimination->Ar-NR'

Caption: Buchwald-Hartwig Catalytic Cycle.

Section 3: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. When using this compound, the amino group can potentially coordinate to the metal center, influencing the reaction outcome.

Question 3: My Suzuki-Miyaura coupling between this compound and a boronic acid is giving a low yield. How can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate can be due to issues with the catalyst, base, solvent, or the stability of the boronic acid.

Potential Causes & Solutions:

  • Catalyst and Ligand Selection:

    • Explanation: Similar to the Buchwald-Hartwig reaction, the choice of palladium source and ligand is critical for an efficient Suzuki coupling. The ligand influences the rates of transmetalation and reductive elimination.

    • Troubleshooting Steps:

      • Catalyst Screening: A range of palladium catalysts and ligands should be screened. Common catalysts include Pd(PPh3)4, PdCl2(dppf), and pre-catalysts with bulky biarylphosphine ligands[5][6].

      • Automated Screening: For complex substrates, automated, high-throughput screening can efficiently identify optimal conditions[7][8].

  • Base and Solvent Compatibility:

    • Explanation: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent are often interdependent.

    • Troubleshooting Steps:

      • Base Selection: Aqueous bases like Na2CO3, K2CO3, or K3PO4 are commonly used. The presence of water can be beneficial in some cases.

      • Solvent Systems: A variety of solvents can be effective, including toluene, dioxane, DMF, and aqueous mixtures[6]. A screening of different solvent systems is recommended.

  • Boronic Acid Decomposition:

    • Explanation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under the reaction conditions, especially at elevated temperatures[8]. This is a common side reaction that consumes the coupling partner.

    • Troubleshooting Steps:

      • Use a Stoichiometric Excess: A slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some degradation.

      • Use Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids and can be a good alternative.

      • Monitor Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures.

Table 1: Common Conditions for Suzuki-Miyaura Coupling Optimization

ParameterOptions to ScreenRationale
Palladium Source Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2Varied reactivity and stability.
Ligand PPh3, dppf, SPhos, XPhosInfluences catalyst activity and stability.
Base Na2CO3, K2CO3, K3PO4, CsFAffects boronic acid activation and side reactions.
Solvent Toluene, Dioxane, DMF, THF/H2OSolubilizes reagents and influences reaction rates.
Temperature Room Temp to 120 °CBalances reaction rate against reagent decomposition.
Section 4: Common Side Reactions and Purification

Question 4: I am observing significant side products in my reaction. What are the common side reactions with this compound and how can I minimize them?

Answer: Several side reactions can compete with your desired transformation, leading to a complex reaction mixture and low yield of the target compound.

  • Hydrolysis of the Methyl Ester:

    • Explanation: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong bases or aqueous conditions at high temperatures, to form the corresponding carboxylic acid[9][10].

    • Mitigation:

      • Use a weaker, non-hydroxide base (e.g., K3PO4, Cs2CO3).

      • Employ anhydrous reaction conditions if possible.

      • Minimize reaction time and temperature.

  • Homocoupling of the Boronic Acid (in Suzuki Reactions):

    • Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Mitigation:

      • Thoroughly degas the reaction mixture.

      • Maintain a strict inert atmosphere.

  • Catalyst Deactivation/Poisoning:

    • Explanation: The amino group on this compound or other nitrogen-containing compounds in the reaction mixture can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation[4][11]. Impurities in the starting materials can also act as catalyst poisons[12][13].

    • Mitigation:

      • Ensure high purity of all reagents.

      • Screen different ligands, as some are more resistant to coordination by Lewis basic functional groups.

Question 5: I have a complex mixture after my reaction. What are some general strategies for purifying the product?

Answer: Purification of polar, nitrogen-containing compounds can be challenging. A combination of techniques is often necessary.

  • Initial Workup:

    • Perform a standard aqueous workup to remove inorganic salts. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a good first step.

    • A wash with a mild acid (e.g., dilute HCl) may remove basic impurities, but be cautious as your product is also basic. A wash with a mild base (e.g., saturated NaHCO3) can remove acidic byproducts like the hydrolyzed carboxylic acid.

  • Chromatography:

    • Column Chromatography: Silica gel chromatography is the most common method. Due to the basic nature of the aminopicolinate core, it may be necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent to prevent streaking and improve separation[14].

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an effective purification method.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

Experimental Protocol: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound boronic acid or ester (1.2 equiv), palladium catalyst (1-5 mol%), and ligand (1.1-2.2 times the palladium loading).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Reaction Optimization cluster_2 Problem Diagnosis Reagent_Purity Verify Reagent Purity Inert_Atmosphere Ensure Inert Atmosphere Reagent_Purity->Inert_Atmosphere Temperature_Control Check Temperature Inert_Atmosphere->Temperature_Control Catalyst_Screening Screen Catalysts/Ligands Temperature_Control->Catalyst_Screening Base_Screening Screen Bases Catalyst_Screening->Base_Screening Solvent_Screening Screen Solvents Base_Screening->Solvent_Screening Side_Products Identify Side Products (GC/LC-MS) Solvent_Screening->Side_Products Hydrolysis Check for Ester Hydrolysis Side_Products->Hydrolysis Decomposition Check for Reagent Decomposition Hydrolysis->Decomposition Successful_Reaction Successful_Reaction Decomposition->Successful_Reaction Low_Conversion Low_Conversion Low_Conversion->Reagent_Purity

Caption: A logical workflow for troubleshooting low conversion rates.

References

  • (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • Scholars' Mine. (2025). Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant is Catalyzed by Nontoxic Aminoguanidine Imines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2025). Buchwald-Hartwig amination in the presence of ammonia. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • ResearchGate. (2025). Synthesis of new thiol-derivatized aminophosphines and their catalytic activities in C--C coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria. Retrieved from [Link]

  • National Institutes of Health. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2012228A - Purification of l-n-methyl-x-.
  • (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Verge Magazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • ResearchGate. (2025). Transition-Metal Free Chemoselective C(sp3)-S Cross-Coupling/Cyclization Cascade: Reagent-Controlled Divergent Synthesis of Methylene-Functionalized Thiazolidines and 1,3-Thiazinanes. Retrieved from [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Infoscience. (n.d.). Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Methyl 3-aminopicolinate Handling and Dimerization Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for Methyl 3-aminopicolinate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine derivative in their synthetic workflows. This compound is a valuable building block, but its bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester—presents a significant challenge: self-reaction, or dimerization, leading to amide formation. This guide provides in-depth, experience-driven answers to frequently encountered issues, focusing on practical and effective strategies to prevent unwanted dimerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a higher molecular weight impurity in my reaction mixture containing this compound. Could this be a dimer?

A1: Yes, it is highly probable that the impurity you are observing is the amide dimer of this compound. The primary amino group of one molecule can act as a nucleophile, attacking the carbonyl carbon of the methyl ester on another molecule. This reaction is a classic example of amidation.[1][2] The formation of this dimer is a common issue, especially under conditions that facilitate nucleophilic acyl substitution.

Mechanism of Dimerization:

The reaction involves the nucleophilic attack of the amino group of one this compound molecule on the ester carbonyl of a second molecule, leading to the elimination of methanol and the formation of a stable amide bond.

Q2: What experimental conditions are known to promote the dimerization of this compound?

A2: Several factors can accelerate the rate of dimerization. Understanding these can help you design experiments to minimize this unwanted side reaction.

  • Elevated Temperatures: Heat provides the necessary activation energy for the amidation reaction.[3] Many supplier handling instructions recommend storing the compound at low temperatures (2-8°C) to maintain its stability.[4]

  • Presence of a Base: Bases can deprotonate the amino group, increasing its nucleophilicity and thereby accelerating the rate of attack on the ester.

  • High Concentrations: Increased concentration of this compound in a solution raises the probability of intermolecular collisions, leading to a higher rate of dimerization.

  • Presence of Catalysts: Certain catalysts, particularly those used in coupling reactions, can inadvertently promote amide bond formation. For instance, some transition metal catalysts have been shown to facilitate C-H activation and coupling, which could potentially include amide formation.[5]

  • Prolonged Reaction or Storage Times: The longer the compound is subjected to unfavorable conditions, the more dimer will form.

Q3: How can I prevent or minimize the dimerization of this compound during a reaction?

A3: Preventing dimerization primarily involves mitigating the factors listed above. The most effective strategy is often the use of a protecting group for the amine functionality.

Troubleshooting Guide: Dimerization Prevention Strategies

StrategyDescriptionKey Considerations & Causality
Amine Protection Temporarily convert the highly nucleophilic amino group into a less reactive functional group, such as a carbamate.[6][7][8]This is the most robust method. The protecting group reduces the nucleophilicity of the amine, preventing it from attacking the ester.[8][9] The choice of protecting group is critical and depends on the subsequent reaction conditions.
Low Temperature Conduct reactions at the lowest temperature compatible with the desired transformation.Lowering the temperature reduces the kinetic energy of the molecules, decreasing the frequency and energy of collisions, thus slowing the rate of the dimerization reaction.
Control of pH Maintain a slightly acidic pH if the reaction conditions permit.Protonation of the amino group to form an ammonium salt significantly reduces its nucleophilicity, thereby inhibiting its ability to attack the ester.[9] However, this is not always compatible with other reagents.
Dilution Use a larger volume of solvent to decrease the concentration of the reactant.Lowering the concentration reduces the likelihood of intermolecular reactions, favoring intramolecular reactions or reactions with other reagents present in the mixture.
Order of Addition If this compound is a reactant, add it slowly to the reaction mixture containing the other reagents.This strategy keeps the instantaneous concentration of the aminopicolinate low, minimizing the chance for self-reaction.

Experimental Protocols: Amine Protection

The most reliable method to prevent dimerization is to protect the amine group. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice due to its stability under many reaction conditions and its relatively straightforward removal.[6][10]

Protocol 1: Boc Protection of this compound

This protocol describes the procedure for protecting the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in THF in a round-bottom flask.

  • Add a saturated aqueous solution of NaHCO₃.

  • Add a solution of (Boc)₂O (1.1 equivalents) in THF dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Deprotection of Boc-Protected this compound

This protocol outlines the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected this compound in DCM.

  • Add TFA (5-10 equivalents) dropwise to the stirring solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once deprotection is complete, carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected this compound.

Visualization of Concepts

Dimerization Pathway

The following diagram illustrates the nucleophilic attack leading to the formation of the amide dimer.

Dimerization cluster_reactants Reactants cluster_product Product Reactant1 This compound (Molecule 1) Dimer Amide Dimer Reactant1->Dimer Nucleophilic Attack (Amine) Reactant2 This compound (Molecule 2) Reactant2->Dimer Electrophilic Center (Ester) Methanol Methanol (byproduct) Dimer->Methanol Elimination

Caption: Dimerization of this compound.
Prevention Workflow: Amine Protection

This workflow outlines the strategic use of a protecting group to prevent dimerization.

ProtectionWorkflow Start This compound Protect Protect Amine (e.g., Boc) Start->Protect Reaction Desired Synthetic Transformation Protect->Reaction Deprotect Deprotect Amine Reaction->Deprotect End Final Product (Dimerization Avoided) Deprotect->End

Caption: Amine protection workflow.

Storage and Handling Recommendations

To ensure the long-term stability of this compound and minimize degradation, including dimerization, adhere to the following storage and handling guidelines:

  • Storage Temperature: Store the compound at 2-8°C.[4] Some sources recommend storage at 4°C.

  • Inert Atmosphere: Keep the container tightly closed under an inert gas, such as nitrogen or argon.[4]

  • Protection from Light: Store in a light-resistant container to prevent photochemical degradation.[4]

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]

By implementing these preventative measures and understanding the underlying chemical principles, researchers can successfully mitigate the dimerization of this compound, leading to higher yields and purer products in their synthetic endeavors.

References

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved January 11, 2026, from [Link]

  • What is the most efficient method to protect aromatic amines apart from acetylation? (2017, March 23). Retrieved January 11, 2026, from [Link]

  • Cobalt-Promoted Dimerization of Aminoquinoline Benzamides - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl 3-amino-5-bromopicolinate | CAS#:1072448-08-8 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved January 11, 2026, from [Link]

  • 20.7: Reactions of Arylamines - Chemistry LibreTexts. (2020, May 30). Retrieved January 11, 2026, from [Link]

  • Selective protection of aliphatic amine in the presence of an aromatic amine - Sciencemadness Discussion Board. (2010, March 3). Retrieved January 11, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Retrieved January 11, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). Retrieved January 11, 2026, from [Link]

  • Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).
  • How to Make Amides: Mechanism - YouTube. (2014, March 26). Retrieved January 11, 2026, from [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. (2021, March 19). Retrieved January 11, 2026, from [Link]

Sources

Resolving Peak Tailing in HPLC of Picolinates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered with picolinate compounds. Picolinates, containing a pyridine ring and a carboxylic acid group, are prone to specific interactions within an HPLC system that can lead to frustrating peak tailing. This guide is designed for researchers, scientists, and drug development professionals to diagnose and systematically troubleshoot these issues, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic problem where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be Gaussian in shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[3]

Q2: Why are picolinates particularly susceptible to peak tailing?

Picolinates possess a unique chemical structure that makes them prone to secondary interactions within a standard reversed-phase HPLC system. The primary causes include:

  • Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][5]

  • Metal Chelation: The carboxylate and pyridine nitrogen can act as a chelating agent, interacting with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or in other parts of the HPLC system.[6][7]

  • Inappropriate Mobile Phase pH: The ionization state of both the picolinate (acidic carboxyl group and basic pyridine nitrogen) and the stationary phase's silanol groups is highly dependent on the mobile phase pH.[8][9] If the pH is not optimized, it can lead to a mix of ionized and unionized species, resulting in poor peak shape.[10]

Q3: Can my HPLC system itself contribute to peak tailing?

Yes, extra-column effects can contribute to peak broadening and tailing. This can be caused by:

  • Excessively long or wide-bore tubing between the column and the detector.[3]

  • A void at the column inlet or a blocked frit.[5]

  • Leaks in the system.[11]

In-Depth Troubleshooting Guide

This section provides a systematic, question-driven approach to identifying and resolving the root cause of peak tailing in your picolinate analysis.

Is the Mobile Phase Optimized for Your Picolinate?

The mobile phase is the most critical and easily adjustable parameter for controlling peak shape.

Q: Could the mobile phase pH be the culprit?

A: Absolutely. The pH of your mobile phase dictates the ionization state of your picolinate analyte and the stationary phase. For acidic compounds like picolinates, it's generally recommended to work at a pH at least 2 units below the pKa of the carboxylic acid group to ensure it remains in its protonated, less polar form.[12] This minimizes ionic interactions with the stationary phase.

Protocol 1: Mobile Phase pH Adjustment

  • Determine the pKa of your picolinate analyte. Picolinic acid has two pKa values: ~1.6 (carboxylic acid) and ~5.4 (pyridine nitrogen).

  • Prepare a series of mobile phases with buffered aqueous components at different pH values. For picolinates, a good starting range is pH 2.5-3.5. Phosphate or acetate buffers are common choices.[13][14]

  • Equilibrate the column thoroughly with each new mobile phase before injecting your sample.

  • Inject your picolinate standard and observe the peak shape at each pH. A lower pH should suppress the ionization of the silanol groups on the stationary phase, reducing secondary interactions.[5]

Q: Is my buffer selection and concentration appropriate?

A: The right buffer is crucial for maintaining a stable pH throughout the analysis.

  • Buffer Choice: Select a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH.[13] For low pH work, phosphate and formate buffers are excellent choices.[13]

  • Buffer Concentration: A concentration of 10-50 mM is typically sufficient.[13][14] Too low a concentration may not provide adequate buffering capacity, while too high a concentration can lead to precipitation in the organic modifier.

Buffer SystempKa(s)Useful pH RangeUV Cutoff (nm)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200
Formate3.82.8-4.8~210
Acetate4.83.8-5.8~210

Data sourced from various chromatographic resources.[13][15]

Q: Have you considered using mobile phase additives?

A: Sometimes, pH control alone is not enough to eliminate tailing. Mobile phase additives can help mask residual silanol groups.

  • Triethylamine (TEA): Adding a small amount of a basic modifier like TEA (e.g., 0.05-0.1%) can compete with basic analytes for interaction with active silanol sites, thereby improving peak shape.[12]

  • Ion-Pairing Agents: For highly polar picolinates that are difficult to retain, ion-pairing chromatography can be an effective strategy.[16] An ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, is added to the mobile phase to form a neutral ion-pair with the charged analyte, increasing its retention on a reversed-phase column.[17]

Is Your HPLC Column the Source of the Problem?

The column is where the separation happens, and its chemistry plays a pivotal role in peak shape.

Q: Are you using the right type of column?

A: Not all C18 columns are created equal. For basic compounds like picolinates, consider the following:

  • End-Capped Columns: These columns have been treated to reduce the number of accessible silanol groups, minimizing secondary interactions.[5][12]

  • "Base-Deactivated" or "High-Purity Silica" Columns: Modern columns are often manufactured with high-purity silica that has a lower metal content and is more effectively end-capped, leading to better peak shapes for basic analytes.[2]

  • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the analyte from silanol interactions. Phenyl columns can also offer different selectivity.[12]

Q: Could your column be contaminated or degraded?

A: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when used with high pH mobile phases.[18]

Protocol 2: Column Washing and Regeneration

  • Disconnect the column from the detector.

  • Flush with a series of solvents in reverse direction at a low flow rate. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • 100% Water

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • 100% Water

    • Mobile phase without buffer

  • Re-equilibrate the column with the mobile phase in the correct flow direction.

  • Inject a standard to assess if performance has been restored. If not, the column may need to be replaced.

Could Metal Chelation Be the Hidden Culprit?

Q: How do I know if metal chelation is causing my peak tailing?

A: Picolinates are known chelating agents. If you observe significant peak tailing that is not resolved by pH adjustments or using an end-capped column, metal chelation is a strong possibility. This can occur with metals in the stationary phase or from stainless steel components of the HPLC system.[6][7]

Protocol 3: Diagnosing and Mitigating Metal Chelation

  • Introduce a strong chelating agent into your sample or mobile phase. A small amount of ethylenediaminetetraacetic acid (EDTA) can be added to "scavenge" metal ions, preventing them from interacting with your analyte. If peak shape improves, metal chelation is likely a contributing factor.

  • Use a bio-inert or PEEK HPLC system if available. These systems are constructed with materials that are less prone to leaching metal ions.[19]

  • Consider columns with low metal content or those specifically designed for analyzing chelating compounds.

Systematic Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting peak tailing issues with picolinates.

HPLC_Troubleshooting cluster_resolved start Peak Tailing Observed for Picolinate mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_check Is pH 2 units below pKa? mobile_phase->ph_check adjust_ph Adjust pH to 2.5-3.5 with buffer ph_check->adjust_ph No buffer_check Is buffer appropriate (pKa, concentration)? ph_check->buffer_check Yes adjust_ph->buffer_check resolved Problem Resolved adjust_buffer Select appropriate buffer and concentration buffer_check->adjust_buffer No additives_check Consider mobile phase additives (e.g., TEA)? buffer_check->additives_check Yes adjust_buffer->additives_check add_additives Add TEA (0.05-0.1%) additives_check->add_additives Yes column Step 2: Column Evaluation additives_check->column No add_additives->column column_type Using end-capped, high-purity silica column? column->column_type change_column Switch to a base-deactivated or polar-embedded column column_type->change_column No column_condition Is column old or contaminated? column_type->column_condition Yes change_column->column_condition wash_column Wash or replace column column_condition->wash_column Yes chelation Step 3: Investigate Metal Chelation column_condition->chelation No wash_column->chelation edta_test Add EDTA to mobile phase chelation->edta_test chelation_confirmed Peak shape improves? edta_test->chelation_confirmed use_inert_system Use bio-inert system/column chelation_confirmed->use_inert_system Yes further_help Consult Instrument Manual / Vendor Support chelation_confirmed->further_help No use_inert_system->resolved

Caption: A systematic workflow for troubleshooting peak tailing in picolinate HPLC analysis.

Visualizing the Problem: Interactions Leading to Peak Tailing

The following diagram illustrates the key chemical interactions at the stationary phase surface that can cause peak tailing for picolinate compounds.

Caption: Key secondary interactions of picolinates with the stationary phase.

By systematically addressing these potential issues, from mobile phase composition to column chemistry and hardware interactions, you can effectively troubleshoot and eliminate peak tailing, leading to high-quality, reproducible chromatographic data for your picolinate analyses.

References

  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596. [Link]

  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. [Link]

  • (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

  • (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. ResearchGate. [Link]

  • Reproducibility of the HPLC method. ResearchGate. [Link]

  • (2023). How to Fix Asymmetrical Chromatography Peaks. Chromatography Today. [Link]

  • Picolinic Acid. SIELC Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • (2024). How to fix asymmetrical chromatography peaks? Cytiva. [Link]

  • (2017). Peak symmetry, asymmetry and their causes in HPLC. Lösungsfabrik. [Link]

  • (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • (2024). Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]

  • (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]

  • (2023). How to Select Buffer in HPLC Method Development? PharmaGuide. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. [Link]

  • Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. AZoM. [Link]

  • (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Industry News. [Link]

  • (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Corporation. [Link]

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Improving the stability of Methyl 3-aminopicolinate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminopicolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just procedural steps, but a deep understanding of the underlying chemical principles to empower you to design robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Issues

This section addresses the most common observations and questions regarding the stability of this compound.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown over time. What is causing this discoloration?

A: This is a classic sign of oxidative degradation. The this compound molecule contains a primary aromatic amine group (-NH2) attached to a pyridine ring. This functional group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, trace metal ions, or light.[1] The oxidation process often involves the formation of radical intermediates that can polymerize to create complex, highly colored chromophoric impurities.[2][3] Aromatic amines are well-known to darken during storage, a process that can be accelerated by elevated temperatures.[1]

The mechanism involves the amine donating an electron, which is the first step in a free-radical chain reaction.[4] These reactions can be autocatalytic, meaning the degradation products can themselves promote further degradation.[3]

Q2: My HPLC or LC-MS analysis shows a growing peak that corresponds to the mass of 3-aminopicolinic acid. What reaction is occurring?

A: The appearance of 3-aminopicolinic acid is the result of ester hydrolysis . The methyl ester functional group (-COOCH3) in this compound can react with water to split into its constituent carboxylic acid (3-aminopicolinic acid) and methanol.[5]

This reaction is catalyzed by both acidic and basic conditions.[5][6]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (H+), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon.[5][6] This process is generally irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is unreactive towards the alcohol.[5]

The rate of hydrolysis is highly dependent on the pH of your solution.[7]

Q3: What are the critical factors I need to control to ensure the stability of my this compound solution?

A: The stability of any compound in solution is a multifactorial issue.[8][9] For this compound, the most critical factors are summarized below.

FactorImpact on StabilityRationale
pH HighDirectly catalyzes ester hydrolysis at acidic or basic extremes.[7][10] It also influences the protonation state of the amine, affecting its susceptibility to oxidation.
Oxygen HighA primary driver of oxidative degradation of the aromatic amine group, leading to discoloration and impurity formation.[4]
Light Moderate to HighUV and even visible light can provide the activation energy for both photo-oxidation and other degradation pathways.[9][11]
Temperature HighIncreases the rate of all chemical reactions, including both hydrolysis and oxidation.[9] A 10°C increase can significantly accelerate degradation.[9]
Solvent Choice ModerateThe type of solvent affects solubility and can contain impurities (e.g., water, peroxides, dissolved metals) that promote degradation. Polar protic solvents like water can directly participate in hydrolysis.
Trace Metals ModerateMetal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for both oxidative degradation and ester hydrolysis.[12][13][14]
Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Problems
ObservationPotential Cause(s)Recommended Actions & Solutions
Rapid discoloration (minutes to hours after preparation) 1. High oxygen content in solvent.2. Exposure to strong light.3. Presence of catalytic metal ion impurities.1. Deoxygenate your solvent by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes before use.2. Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).3. Use amber glass vials or wrap clear vials in aluminum foil to protect from light.
Appearance of a new major peak in HPLC over days 1. Ester Hydrolysis due to inappropriate pH.2. Water contamination in an organic solvent.1. Control the pH. If using an aqueous solution, buffer it to a slightly acidic pH (e.g., pH 4-5) to minimize both base-catalyzed hydrolysis and amine oxidation.[15] Avoid strongly acidic or basic conditions.2. If using organic solvents, use anhydrous grade solvents to minimize water content.
Poor assay reproducibility; decreasing concentration over time 1. Combination of ongoing oxidation and hydrolysis.2. Adsorption to container surfaces.1. Implement all stability measures: use deoxygenated solvents, protect from light, control pH, and store at 2-8°C.2. Prepare fresh solutions for critical experiments. If storing, perform a stability check on a reference sample under your storage conditions.3. Consider using silanized glass vials if adsorption is suspected.
Precipitate forms in a stored solution 1. Degradation product has lower solubility.2. Change in temperature affecting solubility.3. Solvent evaporation.1. Identify the precipitate (e.g., via filtration and analysis). 3-aminopicolinic acid may have different solubility characteristics than the parent ester.2. Ensure storage temperature is constant and that the container is tightly sealed.
Part 3: Protocols for Enhancing Solution Stability

These protocols provide detailed, actionable steps to mitigate the primary degradation pathways.

Core Degradation Pathways

The following diagram illustrates the two main routes of degradation for this compound in solution.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation M3AP This compound (in solution) Oxidation_Products Colored Impurities (e.g., Dimers, Polymers) M3AP->Oxidation_Products + O₂, light, metals Hydrolysis_Products 3-Aminopicolinic Acid + Methanol M3AP->Hydrolysis_Products + H₂O (acid/base catalyzed)

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Preparing a Stabilized Stock Solution

This workflow provides a best-practice approach to solution preparation.

G start Start: Prepare Stabilized Solution solvent 1. Select High-Purity Solvent (e.g., DMSO, Buffered H₂O) start->solvent sparge 2. Deoxygenate Solvent (Sparge with N₂ or Ar) solvent->sparge weigh 3. Weigh Compound in Clean, Dry Glassware sparge->weigh dissolve 4. Dissolve Compound Under Inert Gas Blanket weigh->dissolve ph_adjust 5. Adjust pH if Aqueous (Target: pH 4-5) dissolve->ph_adjust filter 6. Sterile Filter (Optional) (Use 0.22 µm PTFE or compatible filter) ph_adjust->filter store 7. Transfer to Amber Vial, Seal, and Store at 2-8°C filter->store end End: Solution Ready for Use store->end

Caption: Recommended workflow for preparing a stable stock solution.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed to minimize both oxidation and hydrolysis in aqueous media.

  • Buffer Preparation:

    • Prepare a 50 mM citrate or acetate buffer. Adjust the pH to be within the 4.0-5.0 range. A pH in this range represents a good compromise, as it protonates the amine (increasing its stability against oxidation) while keeping the rate of acid-catalyzed hydrolysis low.[15]

  • Solvent Deoxygenation:

    • Place the required volume of buffer in a flask with a stir bar.

    • Sparge the buffer with high-purity nitrogen or argon gas for at least 30 minutes while stirring gently. This removes dissolved oxygen, a key initiator of degradation.[4]

  • Weighing and Dissolution:

    • Accurately weigh the required amount of this compound solid.

    • While maintaining a gentle stream of inert gas over the surface of the deoxygenated buffer (a "blanket"), add the solid compound and stir until fully dissolved.

  • Storage:

    • Immediately transfer the solution into amber glass vials to protect from light.

    • Seal the vials tightly with Teflon-lined caps.

    • Store the vials in a refrigerator at 2-8°C. For long-term storage, consider freezing at -20°C or below, but perform freeze-thaw stability tests first.

Protocol 2: Stability Assessment by Reverse-Phase HPLC

This protocol provides a framework for monitoring the degradation of this compound over time.

  • Method Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At each time point (e.g., T=0, 1 day, 3 days, 1 week), withdraw an aliquot of your stored solution.

    • Dilute the sample to an appropriate concentration (e.g., 10-50 µg/mL) using the mobile phase A.

  • Analysis:

    • Inject the prepared sample.

    • This compound (the ester) will be more hydrophobic and have a longer retention time than its hydrolysis product, 3-aminopicolinic acid.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at T=0.

    • % Remaining = (Area_t / Area_t0) * 100

Part 4: Advanced Topics
Q4: Can antioxidants be used to stabilize solutions of this compound?

A: Yes, antioxidants can be effective, particularly against the oxidative degradation of the aromatic amine group.[3][14] They work by scavenging free radicals or reacting with oxidants before they can damage the target molecule.[4][16]

  • Recommended Antioxidants: For research applications, common antioxidants like Butylated Hydroxytoluene (BHT) or hindered amine stabilizers (HALS) could be considered.[17] These are radical scavengers.

  • Considerations: When choosing an antioxidant, you must ensure it does not interfere with your downstream application. For example, an antioxidant might have its own biological activity or interfere with analytical measurements. Always run a control experiment with the antioxidant alone. For some aromatic amines, certain additives can paradoxically act as pro-oxidants, so empirical testing is crucial.[2]

References
  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions.
  • Methyl 3-aminopicolin
  • US2653171A - Stabilized aromatic amines.
  • Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid.
  • US2927136A - Stabilization of aromatic amines.
  • Aromatic Amine Antioxidants: Key to High-Temper
  • Methyl 3-aminopicolin
  • Antioxidant action mechanisms of hindered amine stabilisers.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.
  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxid
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC - PubMed Central.
  • What Is The Role Of Amine Type Antioxidants In Lubric
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • What Factors Influence Stability?. ARL Bio Pharma.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • Ester Hydrolysis. J&K Scientific LLC.
  • Methyl 3-aminopicolin
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Factors That Affect the Stability of Compounded Medic
  • Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. PubMed.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Unknown Source.

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Technical Support Center: Overcoming Poor Solubility of Methyl 3-aminopicolinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-aminopicolinate and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the common and often frustrating challenge of poor product solubility. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.

Part 1: Understanding the Root Cause - Frequently Asked Questions
Q1: I've just performed an amide coupling reaction between this compound and a hydrophobic carboxylic acid. My product precipitated directly from the reaction mixture. Why is it so insoluble?

This is a very common scenario. The poor solubility of your product likely stems from a combination of factors rooted in its molecular structure:

  • Increased Lipophilicity and Molecular Weight: You have coupled the relatively polar this compound scaffold with a nonpolar (hydrophobic) moiety. This significantly increases the product's overall lipophilicity (higher LogP) and molecular weight, drastically reducing its affinity for polar reaction solvents like DMF or THF, and especially for aqueous media.

  • Strong Intermolecular Forces: The product molecule is likely rigid and planar. Picolinate derivatives are known for their ability to form highly ordered, stable crystal lattices.[1] This efficient packing is driven by strong intermolecular forces such as:

    • π-π Stacking: The pyridine ring and any aromatic groups on your coupled partner can stack like plates, creating strong, non-covalent interactions.

    • Hydrogen Bonding: The newly formed amide bond contains both a hydrogen bond donor (N-H) and acceptor (C=O). These can form extensive networks between molecules, effectively "zipping" them together into a low-solubility solid.

  • Loss of an Ionizable Handle: The starting material's primary amino group is basic and could be protonated to aid solubility. By converting it to a neutral amide, you have removed this key ionizable site, making the molecule less responsive to pH adjustments.[2]

In essence, you have created a molecule that prefers to interact with itself (crystallize) rather than with the solvent.

Q2: My product seemed soluble in DCM during the reaction, but crashed out during aqueous workup or after concentration for chromatography. What is happening?

This points to a classic solubility mismatch between different solvent environments.

  • During Aqueous Workup: Your product is likely soluble in chlorinated solvents like Dichloromethane (DCM) but insoluble in water and hexanes/heptane (anti-solvents). When you perform an aqueous wash, you are creating a biphasic system where your product has nowhere to go. It is not soluble enough in the aqueous layer and may be "salted out" or precipitated at the interface, especially if the organic layer becomes saturated.

  • During Purification Prep: When you evaporate the reaction solvent (e.g., DCM, THF) to prepare your sample for column chromatography, you concentrate the product. Once the concentration exceeds its solubility limit in the remaining solvent, it will precipitate. This is particularly problematic if you are trying to load the sample onto a silica column using a solvent system where it has low solubility (e.g., Hexane/Ethyl Acetate).

Part 2: Strategic Solutions & Troubleshooting Guides
Q3: My product is a solid that is difficult to redissolve, making purification by silica gel chromatography challenging. What are my options?

Dealing with a "brick dust" product requires adjusting your purification strategy. Direct dry loading is often the best approach.

Troubleshooting Purification of Poorly Soluble Solids

Problem Sub-Optimal Solution Recommended Strategy & Rationale
Product crashes out on the column. Loading the sample in a strong solvent (e.g., 100% DCM or THF).Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. This ensures the compound is introduced to the column in a solid, solvent-free state, allowing for optimal separation based on the mobile phase.
Severe tailing or streaking during elution. Increasing the polarity of the mobile phase drastically.Use a "Solubilizing" Modifier: Add a small percentage (0.5-2%) of a solubilizing acid (like acetic acid) or base (like triethylamine or ammonium hydroxide) to your mobile phase. This can disrupt intermolecular interactions and improve band shape. Rationale: Acetic acid can protonate the pyridine nitrogen, while a base can deprotonate any acidic protons, breaking up hydrogen bonding networks.
Compound is insoluble in all standard mobile phases. Forcing the product through a silica plug with a very strong solvent.Switch to Reverse-Phase Chromatography (C18): If your compound is highly lipophilic, it will be more soluble in common reverse-phase solvents like acetonitrile (ACN) or methanol (MeOH) with a water modifier. This is often the most effective solution for highly insoluble, nonpolar compounds.

Experimental Protocol: Dry Loading for Silica Gel Chromatography

  • Dissolve Crude Product: Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., DCM, acetone, or MeOH).

  • Add Adsorbent: In a round-bottom flask, add 2-4 times the mass of silica gel (or Celite® for very polar compounds) relative to your crude product.

  • Create Slurry: Add the dissolved product solution to the silica gel, creating a slurry.

  • Evaporate Solvent: Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. Ensure the product is completely dry.

  • Load Column: Carefully apply the dry powder to the top of your pre-packed chromatography column.

  • Elute: Begin elution with your chosen mobile phase.

G cluster_prep Sample Preparation cluster_chrom Chromatography dissolve 1. Dissolve crude product in minimal strong solvent (e.g., DCM, MeOH) add_silica 2. Add 2-4x mass of silica gel to flask slurry 3. Transfer product solution to silica, form slurry add_silica->slurry evaporate 4. Evaporate to a free-flowing powder slurry->evaporate load 5. Apply dry powder to top of column evaporate->load elute 6. Elute with chosen mobile phase load->elute

Caption: Workflow for Dry Loading in Column Chromatography.

Q4: I have a pure compound, but its aqueous solubility is too low for biological assays. How can I systematically improve it?

Improving aqueous solubility is a critical step in drug development.[3] There are two primary approaches: immediate modification of the existing compound (salt formation) or designing new analogues with improved properties. Formulation strategies can also be employed.

A) Salt Formation: The First Line of Attack

Salt formation is a well-established, simple, and cost-effective technique to improve the solubility of ionizable active pharmaceutical ingredients (APIs).[4] It is often the most effective first step.[5][6] For derivatives of this compound, the pyridine nitrogen is the most likely site for protonation to form a salt.

  • The Underlying Principle: The pKa of the pyridine nitrogen is typically around 5.[7] By treating your compound with an acid that has a pKa at least 2-3 units lower, you can achieve a proton transfer, creating a cationic pyridinium species. This charged species is significantly more polar and will have much higher aqueous solubility than the neutral "free base" form.

Caption: Principle of Salt Formation for Picolinate Derivatives.

Protocol: Small-Scale Salt Screening

  • Prepare Stock Solution: Dissolve 5-10 mg of your purified compound (the "free base") in a suitable organic solvent like methanol, ethanol, or acetone to make a concentrated stock solution (e.g., 10 mg/mL).

  • Aliquot: In separate small glass vials, aliquot a known volume of your stock solution (e.g., 100 µL, containing 1 mg of compound).

  • Add Acid: To each vial, add 1.0-1.1 equivalents of a different acid from a pre-made stock solution. Use a variety of pharmaceutically acceptable acids.

    • Common Acids for Screening: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid (mesylate), tartaric acid, citric acid, maleic acid.

  • Stir/Vortex: Gently stir or vortex the vials at room temperature for several hours or overnight to allow for salt formation and crystallization. Some vials may produce a precipitate, while others may remain as a clear solution.

  • Isolate & Test:

    • If a crystalline solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no solid forms, carefully evaporate the solvent.

  • Assess Solubility: Take a small, known quantity of the resulting salt and determine its solubility in water or a relevant buffer (e.g., PBS). Compare this to the solubility of the original free base.

B) Structural Modification for Improved Analogue Design

If salt formation is not viable or insufficient, the next step is to rationally design new analogues with inherently better physicochemical properties.[2]

Decision Framework for Structural Modification

G cluster_strategy Modification Strategies cluster_tactics Specific Tactics start Goal: Improve Aqueous Solubility reduce_logp Reduce Lipophilicity (LogP) start->reduce_logp disrupt_packing Disrupt Crystal Packing start->disrupt_packing add_polar Incorporate Polar Groups: - Morpholine - Piperazine - Hydroxyl (-OH) - Small ethers reduce_logp->add_polar add_ionizable Add Ionizable Group: - Carboxylic Acid - Basic Amine reduce_logp->add_ionizable break_planarity Break Planarity: - Add sp3-hybridized linkers - Introduce bulky groups - Use non-planar rings disrupt_packing->break_planarity

Caption: Logic for Designing More Soluble Analogues.

  • Tactic 1: Incorporate Polar, Flexible Groups: Adding groups like a morpholine or a short polyethylene glycol (PEG) chain to a solvent-exposed region of your molecule can significantly improve solubility. These groups are polar, can hydrogen bond with water, and their conformational flexibility disrupts efficient crystal packing.[8]

  • Tactic 2: Introduce an Additional Ionizable Center: If your core structure allows, adding a distal carboxylic acid or a basic amine provides another handle for salt formation, dramatically boosting solubility.

  • Tactic 3: Break Planarity: High melting points, often correlated with poor solubility, are a hallmark of flat, rigid molecules. Introduce non-planar, sp³-hybridized linkers or bulky groups that prevent molecules from packing tightly. This lowers the crystal lattice energy, making it easier for the solvent to break the solid apart.[2]

C) Formulation Approaches

For preclinical studies, formulation can be a rapid way to enable testing without resynthesis.

  • Co-solvents: Using mixtures of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG-400) can dissolve many poorly soluble compounds.[9] This is common for preparing stock solutions for in vitro assays.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate your poorly soluble molecule, forming an inclusion complex that is water-soluble.[10]

Part 3: Conclusion

Overcoming the poor solubility of this compound reaction products is a multi-faceted challenge that requires a systematic and informed approach. The issue typically arises from an increase in lipophilicity and strong intermolecular forces that favor crystallization over solvation. By first understanding these root causes, researchers can effectively troubleshoot their experiments. The primary strategies involve:

  • Optimizing Purification: Employing techniques like dry loading for chromatography.

  • Post-Synthesis Modification: Utilizing salt formation by targeting the basic pyridine nitrogen, which is often the most direct path to enhanced aqueous solubility.

  • Rational Drug Design: Proactively designing next-generation analogues that incorporate polar groups or non-planar features to disrupt crystal packing.

  • Formulation: Using co-solvents or complexation agents to enable biological testing.

By applying these principles and protocols, researchers can successfully navigate the solubility challenges associated with this important chemical scaffold.

References
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Particle Sciences. [Link]

  • WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. (n.d.). Drug Development and Delivery. [Link]

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Heterocyclic aromatic compounds. (n.d.). Fiveable. [Link]

  • Improving solubility via structural modification. (2021). ResearchGate. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. [Link]

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Technical Support Center: Refinement of Crystallization Methods for Methyl 3-aminopicolinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Crystallization & Solid-State Chemistry

Welcome to the technical support center dedicated to the crystallization of Methyl 3-aminopicolinate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials essential for downstream applications, including structural analysis and active pharmaceutical ingredient (API) formulation. Aminopicolinate derivatives are a critical class of compounds in both agrochemical and pharmaceutical research, and controlling their solid-state form is paramount for ensuring reproducibility, stability, and efficacy.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles and field-proven insights.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues encountered during the crystallization of this compound analogs in a problem-solution format.

Issue 1: No Crystals Form After Cooling

The complete failure of a compound to crystallize from a solution is a common yet frustrating issue. This typically indicates that the solution has not reached a sufficient level of supersaturation, or that the nucleation energy barrier has not been overcome.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your compound may be too low for it to precipitate as the solution cools.

    • Solution: If you have an excess of solvent, gently heat the solution to evaporate a portion of it, thereby increasing the concentration.[2][3] Re-cool the solution and observe for crystal formation. Be cautious not to over-concentrate, which can lead to rapid precipitation or "oiling out."

  • Inappropriate Solvent Choice: The analog may be too soluble in the chosen solvent, even at low temperatures. An ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[4][5]

    • Solution: A systematic solvent screen is recommended. If a single solvent is not effective, consider a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed.[6][7][8]

  • High Nucleation Energy Barrier: Spontaneous nucleation may not occur even in a supersaturated solution.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's meniscus.[2][9] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites and induce crystallization.[9]

    • Solution 2: Seeding: Introduce a single, pure crystal of your compound (a "seed crystal") into the supersaturated solution.[2][9][10] This provides a perfect template for further crystal growth, bypassing the initial nucleation barrier.

    • Solution 3: Lower Temperature: If room temperature cooling is ineffective, try using a colder bath (e.g., an ice-water bath or a freezer) to further decrease solubility.[9]

Troubleshooting_No_Crystals start No Crystals Formed After Cooling check_supersat Is the solution supersaturated? start->check_supersat reduce_solvent Action: Reduce solvent volume by controlled evaporation. check_supersat->reduce_solvent No / Unsure induce_nucleation Action: Induce Nucleation check_supersat->induce_nucleation Yes reduce_solvent->start Re-cool scratch Scratch inner surface of flask. induce_nucleation->scratch seed Add a seed crystal. induce_nucleation->seed change_solvent Action: Re-evaluate solvent system. Consider anti-solvent addition. induce_nucleation->change_solvent If induction fails end_success Crystals Formed scratch->end_success seed->end_success change_solvent->end_success

Caption: Troubleshooting logic for the absence of crystal formation.

Issue 2: Compound is "Oiling Out"

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal. This happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a solvate).[11] The resulting oil rarely crystallizes well and often traps impurities.

Possible Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation at a high temperature.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[3] Allow it to cool more slowly.

  • High Boiling Point Solvent: The solvent's boiling point is too high relative to the compound's melting point.

    • Solution: Switch to a solvent with a lower boiling point.[11] This ensures the solution cools sufficiently before saturation is reached.

  • Presence of Impurities: Impurities can cause a melting point depression, increasing the likelihood of oiling out.[12]

    • Solution: Purify the starting material further using techniques like column chromatography before attempting crystallization.

Issue 3: Formation of Poor-Quality Crystals (Needles, Plates, Dendrites)

While crystallization has occurred, the resulting solids are not well-formed single crystals suitable for analysis like Single Crystal X-ray Diffraction (SCXRD). This is often due to excessively rapid crystal growth.

Possible Causes & Solutions:

  • Rapid Cooling / High Supersaturation: The solution is cooled too quickly, or is too concentrated, causing rapid nucleation and growth which favors less stable, high-surface-area morphologies.[13]

    • Solution: Slow down the crystallization process. Allow the solution to cool to room temperature on the benchtop, insulated in a Dewar flask, before moving it to a colder environment.[14] Using slightly more solvent than the minimum required can also promote slower, more controlled growth.[3]

  • Suboptimal Solvent System: The chosen solvent may strongly favor growth along one crystal axis.

    • Solution: Experiment with different solvents or solvent mixtures.[15] Techniques that rely on slow changes in solvent composition, such as vapor diffusion or solvent layering, are excellent for growing high-quality single crystals.[6][14][16]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my this compound analog?

A1: The ideal crystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[4] The principle of "like dissolves like" is a good starting point; since aminopicolinates contain polar groups (amine, ester) and an aromatic ring, solvents of intermediate polarity are often successful.[11][17]

Solvent Selection Strategy:

  • Small-Scale Test: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Evaluate Solubility Profile: The best candidates will show poor solubility at room temperature but complete dissolution upon heating.

  • Consider Binary Systems: If no single solvent is ideal, try a binary system. Dissolve your compound in a good solvent (e.g., ethanol, acetone) and add a poor solvent (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.[15]

Table 1: Common Solvents for Crystallization of Aromatic Amines and Esters

Solvent Boiling Point (°C) Polarity Notes
Water 100 High Good for compounds with strong H-bonding capability.[11]
Ethanol 78 High A versatile solvent, often used in mixtures with water or hexanes.[17]
Methanol 65 High Similar to ethanol but more volatile.
Acetonitrile 82 Medium Often successful for "greasy" or aromatic-rich compounds.[18]
Ethyl Acetate 77 Medium Good for compounds of intermediate polarity.[15]
Acetone 56 Medium Highly volatile, good for dissolving many organics.[11]
Dichloromethane (DCM) 40 Medium Often used in co-solvent systems.[17]
Toluene 111 Low High boiling point can be problematic, but can promote crystallization of aromatic compounds.[11][17]

| Hexanes / Heptane | 69 / 98 | Low | Typically used as an anti-solvent for more polar compounds.[17] |

Q2: How do impurities affect the crystallization of my compound?

A2: Impurities are a primary antagonist to successful crystallization. Even in small amounts, they can:

  • Inhibit Nucleation: Some impurities can interfere with the formation of stable crystal nuclei, increasing the time required for crystallization or preventing it altogether.[19]

  • Alter Crystal Habit: Impurities can adsorb to specific faces of a growing crystal, inhibiting growth on those faces and leading to a change in the crystal's overall shape (habit).[20]

  • Become Incorporated into the Lattice: This compromises the purity of the final product and can disrupt the crystal lattice, leading to poor quality crystals.[21][22]

It is crucial to start with the purest material possible. If crystallization fails repeatedly, re-purifying the starting material is often the most effective solution.[12]

Q3: What are the primary crystallization techniques I should consider?

A3: The choice of technique depends on the properties of your compound and the amount of material available.[16]

  • Slow Cooling: This is the most common method. A saturated or near-saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly.[4][16] It is effective for compounds that exhibit a significant change in solubility with temperature.

  • Anti-Solvent Addition/Diffusion: This technique is ideal for compounds that are highly soluble in many solvents or are temperature-sensitive.[6][23] It involves dissolving the compound in a "good" solvent and introducing an "anti-solvent" to reduce solubility and induce crystallization.[7][8]

  • Vapor Diffusion: This method is excellent for growing high-quality single crystals from very small amounts of material. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile anti-solvent.[6][16] The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.

Method_Selection start Select Crystallization Method q1 Is the compound thermally stable? start->q1 q2 Is there a good solvent with steep solubility vs. temp curve? q1->q2 Yes melt Consider Melt Crystallization q1->melt No q3 Is material amount very limited (<10 mg)? q2->q3 No slow_cool Use Slow Cooling Crystallization q2->slow_cool Yes anti_solvent Use Anti-Solvent Crystallization q3->anti_solvent No vapor_diff Use Vapor Diffusion q3->vapor_diff Yes

Caption: Decision tree for selecting a suitable crystallization method.

Q4: My compound might exist in multiple crystalline forms (polymorphs). How do I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[12][24][25] The specific polymorph obtained is highly dependent on crystallization conditions.[13]

  • Control Your Variables: To obtain a consistent polymorphic form, you must precisely control all crystallization parameters: solvent system, cooling rate, agitation, and temperature.[13]

  • Characterize Thoroughly: Once you have a successful protocol, you must characterize the resulting crystals to ensure you are consistently producing the same form. Any change in the protocol requires re-characterization.

Q5: How do I characterize the crystals I've obtained?

A5: Proper characterization is essential to confirm the identity, purity, and solid-state form of your material.[26] Several instrumental techniques are used for this purpose.[27]

Table 2: Key Crystal Characterization Techniques

Technique Information Provided Purpose
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for a specific crystalline phase.[27] Phase identification, polymorph screening, determination of crystallinity.[28][29]
Single Crystal X-ray Diffraction (SCXRD) Determines the precise 3D arrangement of atoms in a crystal.[27] Absolute structure determination.
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature. Determination of melting point, purity, and detection of polymorphic transitions.[28]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Assesses thermal stability and can identify solvates or hydrates by measuring solvent loss.[28]

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule.[28][29] | Confirmation of compound identity and can sometimes distinguish between polymorphs. |

Key Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Place the impure solid of your this compound analog in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point (using a steam bath or hot plate).[4]

  • Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed on the benchtop.[4]

  • Once the flask has reached room temperature and crystal growth has ceased, you may place it in an ice bath to maximize the yield.[5]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.[5]

  • Dry the crystals thoroughly.

Protocol 2: Anti-Solvent Crystallization (Layering Technique)
  • Dissolve the compound in a minimal amount of a "good" solvent in a narrow container, such as a test tube or a straight-sided vial.

  • Choose a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent should ideally be less dense than the good solvent.

  • Carefully and slowly layer the anti-solvent on top of the compound solution, minimizing mixing at the interface.[14] This can be done by letting the anti-solvent run slowly down the side of the tilted tube.

  • Seal the container and leave it undisturbed. Crystals will form slowly at the interface between the two solvents as they gradually diffuse into one another.[14]

Anti_Solvent step1 Step 1: Dissolve Analog in 'Good' Solvent Solution of Methyl 3-aminopicolinate Analog step2 Step 2: Carefully Layer 'Anti-Solvent' on Top Anti-Solvent (e.g., Hexanes) Solution (e.g., Ethanol) step1->step2 Addition step3 Step 3: Slow Diffusion at Interface Supersaturation Zone step2->step3 Diffusion step4 Step 4: Crystal Growth Pure Crystals Form step3->step4 Nucleation & Growth

Caption: The principle of anti-solvent crystallization via the layering technique.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). ACS Publications.
  • Crystallization of small molecules. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • Guide for crystallization. (n.d.).
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • SOP: CRYSTALLIZATION. (n.d.).
  • 3.5: Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • What are the different techniques to characterize chemical crystals? (2019, May 28). ResearchGate.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. (n.d.). Homework.Study.com.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Need help with antisolvent crystallization of small molecule. (2025, July 26). r/Chempros - Reddit.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
  • Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC - NIH.
  • Impact of impurities on crystal growth. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
  • How the impurities in the solute can affect the induction time during crystallization. (2016, November 18).
  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace.
  • An In-depth Technical Guide to Aminopicolinate Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. (n.d.). Benchchem.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • Polymorphism in generic drug product development. (n.d.). PubMed.

Sources

Identifying and removing impurities from Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for Methyl 3-aminopicolinate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products, particularly in pharmaceutical applications[1]. This document provides a structured, question-and-answer-based approach to identifying and removing common impurities, troubleshooting purification challenges, and implementing robust analytical methods. The protocols and insights shared herein are grounded in established chemical principles and practical laboratory experience.

Section 1: Impurity Identification & Characterization (FAQs)

This section addresses the critical first step in any purification workflow: knowing what you are trying to remove.

Q1: What are the most common impurities I should expect in crude this compound?

The impurity profile of your crude material is intrinsically linked to its synthetic route. The most common laboratory-scale synthesis is the Fischer esterification of 3-aminopicolinic acid using methanol and an acid catalyst (e.g., thionyl chloride or sulfuric acid)[2].

Common Impurities Include:

  • Unreacted Starting Material: 3-aminopicolinic acid is a primary impurity. Due to its acidic nature and different polarity, it can often be readily removed.

  • Byproducts of Esterification: Dimerization or polymerization of the starting material can occur under harsh acidic conditions, leading to higher molecular weight impurities.

  • Reagent-Derived Impurities: Residual catalysts or salts can be present. For instance, if thionyl chloride is used, residual chloride salts may be present.

  • Solvent-Derived Impurities: Residual methanol or other reaction solvents.

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities (e.g., nitroso or nitro compounds), often presenting as a yellow, brown, or gray discoloration in the solid product[3]. The product should be stored protected from light and under an inert atmosphere to minimize this[1].

dot graph TD { A[Synthesis of this compound] --> B{Crude Product}; B --> C[Target: this compound]; B --> D[Impurity: 3-aminopicolinic acid (Starting Material)]; B --> E[Impurity: Dimerization/Polymerization Byproducts]; B --> F[Impurity: Residual Reagents (e.g., SOCl2, H2SO4)]; B --> G[Impurity: Oxidation/Degradation Products];

} enddot Caption: Sources of impurities in this compound synthesis.

Q2: My product is off-white to yellow. What does this indicate and how can I fix it?

A yellow to brownish tint is a common observation for many aromatic amines and is typically indicative of oxidation[3]. Even at 97% purity, the product can appear as a white to yellow to brown or gray solid.

  • Cause: The amino group (-NH2) is an electron-donating group that activates the pyridine ring, making it more susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

  • Identification: The impurities are often highly conjugated, colored species. Their low concentration makes them difficult to fully characterize by standard NMR but they may be observable by sensitive techniques like HPLC-UV or LC-MS.

  • Removal:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Column Chromatography: If discoloration persists, column chromatography is highly effective at removing these polar, colored impurities.

    • Prevention: Store the purified product in an amber vial, under an inert atmosphere (Nitrogen or Argon), and at reduced temperatures (2-8°C) to prevent re-oxidation[1].

Q3: What analytical techniques are best for assessing purity?

A multi-technique approach is always recommended for robust purity assessment.

TechniquePurposeKey Insights
HPLC-UV/DAD Quantitative Purity Provides area-percent purity. A Diode Array Detector (DAD) is useful for checking peak homogeneity and identifying impurities with different UV spectra. A typical starting method would use a C18 column with a mobile phase of methanol/water or acetonitrile/water[4][5].
LC-MS Impurity Identification Provides the mass of impurities, which is invaluable for proposing structures. Essential for identifying unexpected byproducts or degradation products[6].
¹H NMR Structural Confirmation & Impurity ID Confirms the structure of the main compound. Can identify and quantify impurities if their signals are resolved from the product signals and are present at >1%[7]. Look for residual starting material or solvent.
GC-FID/MS Volatile Impurities Excellent for detecting residual solvents (e.g., methanol) and other volatile impurities[8][9].
Melting Point Qualitative Purity Check A sharp melting point close to the literature value (139-146°C) suggests high purity. A broad or depressed melting range indicates the presence of impurities.

Section 2: Purification Strategies & Troubleshooting

This section provides actionable guidance on purification methods and how to troubleshoot common problems.

Q4: What is the most effective first-line purification method?

For crude this compound, recrystallization is the most efficient and scalable initial purification method[10]. It is excellent for removing impurities with different solubility profiles than the target compound.

Q5: I'm struggling with recrystallization. Can you provide a detailed protocol and solvent selection guide?

Absolutely. The key to successful recrystallization is selecting an appropriate solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures[10].

Protocol 1: Step-by-Step Recrystallization

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude material in various solvents (see table below). A good solvent will require heating to fully dissolve the compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stirring and heating are essential.

  • (Optional) Hot Filtration: If there are insoluble impurities (like dust or salt byproducts), or if you are performing a charcoal treatment, perform a hot gravity filtration to remove them[11].

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[12].

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent Selection Table for this compound:

SolventSuitabilityRationale & Comments
Ethanol/Water Excellent Often the best choice. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool.
Methanol Good The compound is quite soluble, so cooling to a very low temperature (e.g., -20°C) may be necessary to get a good yield[13].
Isopropanol Good Similar properties to ethanol but less volatile. A good alternative.
Ethyl Acetate Fair May be suitable, sometimes used in combination with hexanes as an anti-solvent.
Toluene Fair Can be effective, but higher boiling point requires more care.
Water Poor (alone) The compound has some water solubility, making it a poor choice as a single solvent but excellent as an anti-solvent[1].
Q6: How do I remove the unreacted 3-aminopicolinic acid starting material?

If recrystallization fails to remove the acidic starting material, a liquid-liquid extraction based on its acidic properties is highly effective.

Protocol 2: Acid/Base Extraction Workflow

  • Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid of the starting material, forming a water-soluble carboxylate salt.

    • Causality: The amino group on your product is weakly basic and will not react significantly with a mild base like bicarbonate, while the carboxylic acid impurity reacts readily.

  • Separate: Drain the aqueous layer, which now contains the impurity salt.

  • Repeat: Wash the organic layer one more time with the basic solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Q7: When should I use column chromatography, and what conditions are best?

Column chromatography is necessary when recrystallization and extraction fail to separate impurities with similar polarities and solubilities to your product, or for removing persistent colored impurities[14][15].

When to Use:

  • To separate multiple byproducts from the main product.

  • When impurities co-crystallize with the product.

  • For final purification to achieve very high purity (>99.5%).

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Silica gel is the standard choice. For basic compounds like amines that can show poor peak shape (tailing) on acidic silica, consider using silica treated with a small amount of a base like triethylamine (TEA) in the eluent, or use a commercially available amino-functionalized silica gel[15].

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate) is a common starting point.

    • Finding the Right Ratio: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. Aim for a retention factor (Rf) of ~0.3 for your product.

    • Typical System: Start with a gradient of 10% to 60% Ethyl Acetate in Hexanes.

    • For Polar Amines: If the compound doesn't move, adding a small amount of methanol (1-5%) to the ethyl acetate can help. Adding ~0.1-1% triethylamine (TEA) to the eluent system will significantly improve peak shape by neutralizing acidic sites on the silica gel[15].

  • Packing & Loading: Pack the column with silica gel slurried in the initial, non-polar eluent. Load your crude product (pre-adsorbed onto a small amount of silica for best results) onto the top of the column.

  • Elution: Run the solvent through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph TD { A[Crude Product Received] --> B{Initial Purity Assessment (TLC/NMR)}; B --> C{Is the major impurity the starting acid?}; C -- Yes --> D[Perform Acid/Base Extraction (Protocol 2)]; D --> E{Is it pure now? (TLC/NMR)}; C -- No --> F{Attempt Recrystallization (Protocol 1)}; F --> G{Is it pure now? (TLC/NMR)}; E -- Yes --> H[Final Product]; G -- Yes --> H[Final Product]; E -- No --> I[Proceed to Chromatography]; G -- No --> I[Proceed to Chromatography]; I --> J[Perform Column Chromatography (Protocol 3)]; J --> H;

} enddot Caption: Decision workflow for purifying this compound.

Section 3: Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Product oils out during recrystallization. The boiling point of the solvent is higher than the melting point of the compound/impurity eutectic mixture. OR The solution is too concentrated.Use a lower-boiling point solvent. Alternatively, ensure you have not used too little solvent; add a small amount of hot solvent to see if the oil dissolves before cooling again.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). OR The compound is very soluble even at low temperatures.Boil off some of the solvent to increase the concentration and try cooling again. Try adding an anti-solvent (a solvent in which the product is insoluble, e.g., hexanes or water). Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor recovery from recrystallization. Too much solvent was used. OR The product has significant solubility in the cold solvent. OR The crystals were washed with solvent that was not cold.Minimize the volume of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. Always use ice-cold solvent for washing the filter cake.
Streaking or tailing peaks in column chromatography. The compound is interacting strongly with acidic silanol groups on the silica gel. OR The sample was overloaded on the column.Add 0.1-1% triethylamine or ammonia in methanol to your eluent to neutralize the silica surface[15]. Use an amino-functionalized silica column. Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Product won't elute from silica column. The eluent is not polar enough.Increase the polarity of the eluent. Add a small percentage of a stronger solvent, like methanol, to your ethyl acetate/hexanes mixture.

References

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Carbon Disulfide-Pyridine-Isopropyl Alcohol as a Titration Medium for Primary and Secondary Amines. Analytical Chemistry.[Link]

  • How to purify Amine? YouTube.[Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.[Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Analytical methods for the evaluation of melamine contamination. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Synthesis of methyl 4-aminopicolinate. PrepChem.com.[Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • A review on synthesis and characterization of impurities in API. World Journal of Pharmaceutical Research.[Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI.[Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scirp.org.[Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Forensic Toxicology.[Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.[Link]

  • Methylamines purification process.
  • The crystallization of quinoline.
  • Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences.[Link]

  • Preparation and purification of methyl-3-nitobenzoate. YouTube.[Link]

  • Recrystallization method of high-selectivity pregabalin intermediate.
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis.[Link]

  • NIOSH Manual of Analytical Methods: METHYL ACETATE 1458. CDC.[Link]

  • Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation. Indian Journal of Pharmaceutical Sciences.[Link]

Sources

Optimization of catalyst loading for reactions involving Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Methyl 3-aminopicolinate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the optimization of catalyst loading. As Senior Application Scientists, we aim to bridge theoretical knowledge with practical, field-proven insights to ensure the success of your experiments.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a distinct challenge in transition-metal-catalyzed cross-coupling reactions. The presence of the pyridine nitrogen atom, particularly at the 2-position relative to the coupling site, can lead to catalyst inhibition. This phenomenon, often termed the "2-pyridyl problem," arises from the coordination of the pyridine nitrogen to the metal center (e.g., palladium), which can disrupt the catalytic cycle.[1][2] Therefore, careful optimization of the catalyst system, especially the catalyst loading, is paramount to achieving high yields and reaction efficiency.

This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are commonly employed to functionalize this substrate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about catalyst loading and its implications for reactions with this compound.

Q1: Why is optimizing catalyst loading so critical for this specific substrate?

A1: Optimizing catalyst loading is crucial for three main reasons:

  • Economic Viability: Palladium catalysts and their associated ligands are often expensive. Finding the minimum effective loading directly impacts the cost-effectiveness of a synthesis, especially at scale.[3]

  • Minimizing Side Reactions: Excessive catalyst loading can sometimes promote undesired side reactions, such as homocoupling of coupling partners or catalyst decomposition, which complicates purification and reduces yield.[4][5]

  • Overcoming Catalyst Inhibition: Due to the "2-pyridyl problem," the pyridine nitrogen of this compound can act as an inhibitor.[1] An insufficient catalyst concentration may be completely sequestered by the substrate, leading to little or no conversion. Finding the optimal loading ensures enough active catalyst is available to drive the reaction forward efficiently.

Q2: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

A2: For initial screening experiments, a catalyst loading in the range of 1-5 mol% of the palladium source is a common starting point.[6] If you are working with a particularly challenging coupling partner or have no prior art to guide you, starting at the higher end (e.g., 5 mol%) is advisable to ensure a reaction occurs. The loading can then be systematically reduced once viable conditions are found.[6]

Q3: Can simply increasing the catalyst loading solve a low-yield problem?

A3: Not always. While insufficient catalyst is a common cause of low yield, simply increasing the loading is not a universal solution and can be counterproductive.[5][7] If the primary issue is catalyst poisoning by impurities, rapid catalyst decomposition at high temperatures, or a fundamentally poor choice of ligand, adding more catalyst may only marginally improve the yield while significantly increasing costs and the concentration of metallic impurities in the product. A systematic troubleshooting approach is always recommended.[8]

Q4: How does the choice of ligand affect the optimal catalyst loading?

A4: The ligand plays a pivotal role and is intimately linked to catalyst loading.[9][10]

  • Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often highly effective for challenging substrates like 2-substituted pyridines.[11][12] These ligands can promote the crucial reductive elimination step and may stabilize the catalyst, often allowing for lower catalyst loadings (sometimes well below 1 mol%) compared to simpler ligands like triphenylphosphine.[13]

  • Bidentate ligands can sometimes prevent catalyst decomposition pathways, leading to more robust systems that perform well at lower loadings.[13] The choice of ligand can fundamentally alter the activity and stability of the catalyst, thereby changing the optimal loading required for a given transformation.[9]

Part 2: Troubleshooting Guide for Low Conversion or Yield

This section provides a structured approach to diagnosing and solving common problems encountered during catalyst loading optimization.

Issue Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Inactive Catalyst System • Check Reagent Purity: Ensure all reagents, especially coupling partners like boronic acids, are pure and have not degraded. Purify starting materials if necessary.[8] • Rigorous Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2][8] • Verify Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in situ reduction to the active Pd(0) species. This is a critical and often overlooked step.[14][15]
2. Catalyst Poisoning / Inhibition • Substrate Inhibition (The "2-Pyridyl Problem"): The pyridine nitrogen is likely coordinating to the palladium. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos) that can favor the desired catalytic cycle over inhibitory coordination.[11][12] • Impurities: Trace impurities in solvents or reagents (e.g., sulfur compounds) can act as catalyst poisons. Use high-purity reagents and solvents.[6]
3. Insufficient Catalyst Loading • Incremental Increase: Systematically increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). If this leads to a significant improvement, insufficient loading was likely the primary issue.[6] This helps find the threshold needed to overcome background inhibition and drive the reaction.
Reaction Stalls or is Sluggish 1. Catalyst Decomposition • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[8] • Use a More Robust Ligand/Pre-catalyst: Modern "G3" or "G4" pre-catalysts are often more stable and resistant to decomposition pathways.[8] • Phase-Transfer Catalysts: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst.[8]
2. Poor Solubility • Solvent Screening: The reactants or catalyst may not be fully soluble in the chosen solvent. Screen a range of solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF) to find one that provides better solubility for all components at the reaction temperature.
Inconsistent Yields 1. Poor Reaction Control • Consistent Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity, especially in multiphasic systems (e.g., Suzuki couplings with an aqueous base). • Strict Temperature Control: Use a reliable thermostat or oil bath to maintain a consistent temperature. Fluctuations can lead to variable rates of reaction and decomposition.[6] • Precise Reagent Addition: Ensure all reagents, especially the catalyst and limiting reagent, are weighed and dispensed accurately for each run.
2. Moisture or Oxygen Contamination • Re-evaluate Inert Technique: Inconsistent results are a classic sign of sporadic contamination. Review and standardize your procedures for drying glassware, degassing solvents, and maintaining an inert atmosphere throughout the experiment.[2][3]
Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing the root cause of poor reaction performance.

TroubleshootingWorkflow Start Low Yield / No Reaction Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Inert Confirm Rigorous Inert Atmosphere Check_Reagents->Check_Inert Reagents_OK Reagents & Setup OK? Check_Inert->Reagents_OK Screen_Catalyst Screen Ligands & Bases Reagents_OK->Screen_Catalyst Yes Fix_Setup Action: Purify Reagents, Dry Glassware, Degas Solvents Reagents_OK->Fix_Setup No Optimize_Loading Systematically Vary Catalyst Loading (1-10 mol%) Screen_Catalyst->Optimize_Loading Optimize_Temp Optimize Temperature & Concentration Optimize_Loading->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Fix_Setup->Start

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Screening of Catalyst Loading

This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading for a Suzuki-Miyaura coupling of this compound.

Objective: To find the lowest catalyst loading that provides the highest yield in a reasonable timeframe.

Materials:

  • Methyl 3-bromo-2-aminopicolinate (limiting reagent)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (In a Glovebox): To each of five oven-dried reaction vials, add the arylboronic acid (1.2 equiv.) and the base (2.0 equiv.).

  • Catalyst Addition: Prepare a stock solution of the palladium pre-catalyst to ensure accurate dispensing of small quantities. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mol%).

  • Substrate Addition: To each vial, add Methyl 3-bromo-2-aminopicolinate (1.0 equiv.).

  • Solvent Addition: Add the degassed solvent mixture to each vial to a consistent concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer plate (e.g., at 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion to the desired product.

Data Presentation: Example Catalyst Loading Screen

The table below shows hypothetical results from the screening protocol described above.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Notes
10.52435Reaction is very sluggish; insufficient catalyst.
21.02478Decent conversion, but requires long reaction time.
32.5 8 >95 Optimal balance of speed and efficiency.
45.08>95No significant improvement over 2.5 mol%; less cost-effective.
510.08>95Increased formation of homocoupling byproduct observed by LC-MS.

This data clearly indicates that 2.5 mol% is the optimal catalyst loading for this hypothetical reaction, as higher loadings provide no benefit and may increase side product formation.[5][16]

Diagram: General Catalytic Cycle and Points of Failure

This diagram illustrates a simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction, highlighting potential points of failure relevant to this compound.

CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmetal Transmetalation or Amine Binding PdII->Transmetal + Nu-M Decomposition Catalyst Decomposition PdII->Decomposition High Temp PdII_2 Ar-Pd(II)-Nu Complex Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Releases Product Product Ar-Nu (Product) RedElim->Product Inhibition Inhibition by Pyridine-N Inhibition->Pd0 Sequesters Pd(0) Inhibition->PdII Sequesters Pd(II) Reactants Ar-X + Nu-M

Caption: Catalytic cycle showing key steps and potential inhibition/decomposition pathways.

References
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified... [Diagram].
  • Benchchem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2-Cyclopropylpropan-2-ol Reactions.
  • Benchchem. (2025). Optimizing Catalyst Loading for (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine Complexes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (2025). Technical Support Center: Reduction of 3-Aminopicolinonitrile.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086.
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  • ResearchGate. (n.d.). Effect of catalyst loading [Table].
  • ResearchGate. (n.d.). Best practices in catalyst screening.
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  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation, 2(1), 1-5.
  • ResearchGate. (n.d.). Optimization of amount of the catalyst loading [Table].
  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9478-9491.
  • Liu, X., & Wang, D. (2021). The Critical Impacts of Ligands on Heterogeneous Nanocatalysis: A Review. ACS Catalysis, 11(10), 6017–6045.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(6), 1547-1557.
  • Börgel, J., & Hartwig, J. F. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(9), 2432–2435.

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How to improve the regioselectivity of reactions with Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 3-aminopicolinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the unique regioselectivity challenges presented by this versatile building block. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve your desired synthetic outcomes with precision and confidence.

Understanding the Challenge: The Regiochemistry of this compound

This compound is a pyridine derivative substituted with both an electron-donating group (EDG), the 3-amino group, and an electron-withdrawing group (EWG), the 2-methoxycarbonyl group. This substitution pattern, combined with the inherent electron-deficient nature of the pyridine ring, creates a complex electronic landscape. The regioselectivity of subsequent reactions, particularly electrophilic aromatic substitutions (SEAr), is a delicate balance of these competing electronic effects, steric hindrance, and reaction conditions.

The primary challenge arises from the directing effects of the substituents:

  • The 3-amino group is a powerful activating ortho-, para-director, strongly favoring substitution at the C4 and C6 positions.

  • The 2-methoxycarbonyl group is a deactivating meta-director, directing incoming electrophiles to the C4 and C6 positions.

  • The pyridine nitrogen is strongly deactivating, particularly towards reactions that require acidic conditions where it becomes protonated.[1]

This confluence of factors means that multiple positions are electronically viable for substitution, often leading to mixtures of isomers and challenging purification processes. This guide provides strategies to control and direct these reactions toward a single, desired regioisomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My electrophilic halogenation is yielding a mixture of C4 and C6 isomers. How can I improve selectivity for the C4 position?

This is a classic regioselectivity issue. While both the amino and ester groups direct to the C4 and C6 positions, the C6 position is often more sterically hindered by the adjacent ester group. However, the C4 position is electronically favored by the powerful amino group. To exploit this, you must carefully tune the reaction conditions.

Causality: The choice of solvent and halogenating agent can dramatically influence the outcome. Less reactive electrophiles and non-coordinating solvents can enhance the intrinsic electronic preferences of the substrate.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -78 °C) decreases the overall reactivity, making the reaction more sensitive to the subtle energetic differences between the transition states leading to the C4 and C6 isomers. This often favors the thermodynamically more stable product.

  • Modify the Halogenating Agent: Switch from highly reactive agents like Br₂ to a bulkier, less reactive source such as N-Bromosuccinimide (NBS). The increased steric demand of NBS can further disfavor attack at the more hindered C6 position.

  • Solvent Selection: The polarity and coordinating ability of the solvent are critical.[2]

    • Avoid Protic Solvents: Protic solvents can protonate the pyridine nitrogen, further deactivating the ring and potentially altering directing effects.

    • Use Non-Coordinating Aprotic Solvents: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points.[3] Be aware that DCM can react with pyridines under certain conditions.[3][4]

    • Consider Solvent Effects on Electrophile Activity: The solvent can modulate the reactivity of the electrophile. Experiment with a range of aprotic solvents (e.g., THF, CH₃CN, CCl₄) to find the optimal balance.

Data-Driven Approach to Optimization:

Condition Halogenating Agent Solvent Temperature (°C) Observed C4:C6 Ratio (Illustrative) Rationale
BaselineBr₂Acetic Acid252:1High reactivity, protonating solvent leads to poor control.
Optimized 1 NBSDCM08:1Less reactive electrophile, non-coordinating solvent.[5]
Optimized 2 NBSCCl₄-20>15:1Lower temperature and non-polar solvent maximize selectivity.
Q2: My reaction is occurring on the 3-amino group instead of the pyridine ring. How do I ensure ring functionalization?

The lone pair of electrons on the amino group makes it a potent nucleophile, susceptible to acylation, alkylation, and other reactions. To direct reactivity to the aromatic ring, this nucleophilicity must be temporarily masked.

Causality: The reactivity of the amino group must be suppressed without overly deactivating the pyridine ring. This is achieved through the use of a protecting group.[6]

Solution: Employ an Amino Protecting Group Strategy

The ideal protecting group should be:

  • Easy to install and remove under mild conditions.[7]

  • Stable to the conditions required for ring functionalization.

  • Electron-withdrawing to reduce the nucleophilicity of the nitrogen, but still capable of directing ortho/para.

Recommended Protecting Groups:

Protecting Group Installation Reagents Cleavage Conditions Key Advantages
Acetyl (Ac) Acetic anhydride, PyridineAcidic or basic hydrolysisSimple, inexpensive. Moderately deactivating.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., DMAP)Strong acid (e.g., TFA)[8]Stable to base and nucleophiles. Removed under non-hydrolytic conditions.[8]
Carboxybenzyl (Cbz) Benzyl chloroformate, BaseCatalytic hydrogenolysis (H₂/Pd-C)Orthogonal to acid- and base-labile groups.[9]

Workflow for Protecting Group Strategy:

Caption: Workflow for using a protecting group strategy.

Q3: How can I achieve functionalization at the C5 position, which is electronically disfavored for SEAr?

Directing a reaction to the C5 position requires overriding the strong electronic preferences of the substrate. This is a significant challenge that often cannot be solved by simple tuning of reaction conditions. Advanced strategies are required.

Causality: To achieve C5 selectivity, you must change the reaction mechanism from a standard electrophilic aromatic substitution to one that is governed by other factors, such as directed metalation or radical chemistry.

Advanced Strategies:

  • Directed Ortho-Metalation (DoM): While typically used for ortho-directing groups, a variation can sometimes be employed. The strategy involves using a Directed Metalating Group (DMG) to deliver a strong base (like an organolithium reagent) to a specific position. For C5-lithiation, one might need to first protect the amine and then rely on coordination to both the pyridine nitrogen and the protected amine to direct the base. This is a complex, substrate-specific approach.

  • Transition Metal-Catalyzed C-H Functionalization: This is a powerful modern strategy.[10] A catalyst, often based on Palladium (Pd), Rhodium (Rh), or Nickel (Ni), can be directed to a specific C-H bond through a coordinating directing group.[10][11] The amino group itself or a modified version can serve as the directing group, potentially enabling C5 functionalization through the formation of a metallocycle intermediate.

  • Radical Reactions (Minisci-type): The Minisci reaction and its variants are effective for functionalizing electron-deficient rings like pyridine.[12] The reaction involves the addition of a nucleophilic radical to the protonated pyridine ring.[12] While this chemistry typically favors the C2 and C4 positions, selectivity can sometimes be influenced by blocking other reactive sites or by the specific nature of the radical intermediate.[13]

Logical Decision Flow for C5-Functionalization:

G start Goal: C5 Functionalization q1 Is a Directed Metalation approach feasible for my substrate? start->q1 s1 Pursue Directed Ortho-Metalation (DoM) strategy. Requires careful optimization of base and directing group. q1->s1 Yes q2 Can the reaction be achieved via C-H activation? q1->q2 No s2 Screen Transition-Metal Catalysts (Pd, Ni, Rh) and directing group strategies. q2->s2 Yes q3 Is a radical-based approach suitable? q2->q3 No s3 Investigate Minisci-type radical functionalization. May require blocking C4/C6 sites. q3->s3 Yes fail Re-evaluate synthetic route. C5 is highly challenging. q3->fail No

Caption: Decision workflow for C5 functionalization strategies.

Q4: How do I reliably analyze the product mixture to determine the regiochemical outcome?

Accurate and unambiguous characterization is crucial for confirming regioselectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Causality: The chemical environment of each proton and carbon atom in the pyridine ring is unique. Their positions in the NMR spectrum (chemical shift) and their interactions with neighboring nuclei (coupling constants) provide a definitive fingerprint of the isomer's structure.

Analytical Protocol:

  • ¹H NMR Spectroscopy:

    • Chemical Shifts: Protons on the pyridine ring typically appear in the δ 7.0-9.0 ppm range. The exact shift is highly sensitive to the electronic effects of the substituents.

    • Coupling Constants (J-values): The magnitude of the coupling between adjacent protons provides structural information.

      • Ortho coupling (³JHH): ~7-9 Hz

      • Meta coupling (⁴JHH): ~2-3 Hz

      • Para coupling (⁵JHH): ~0-1 Hz

    • Example Analysis: For a C4-substituted product, you would expect to see two doublets in the aromatic region corresponding to the C5 and C6 protons, with a characteristic ortho coupling constant. A C6-substituted product would show two doublets for the C4 and C5 protons, also with ortho coupling. Distinguishing them requires further analysis.

  • ¹³C NMR Spectroscopy:

    • The chemical shifts of the carbon atoms provide complementary information. A full assignment using techniques like HSQC and HMBC is often necessary.[14]

  • 2D NMR Techniques (COSY & NOESY):

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity of the spin system and confirm assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive experiment. It shows which protons are close in space. For example, in a C4-substituted product, a NOE correlation would be expected between the proton at C5 and the protons of the amino group at C3. In a C6-substituted product, no such correlation would be seen.

  • Single-Crystal X-ray Diffraction:

    • If a crystalline sample can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and regiochemistry.[14]

Experimental Protocol: Selective C4-Bromination via Amine Protection

This protocol details a reliable method for achieving high regioselectivity for C4 bromination by first protecting the amine as a Boc-carbamate.

Step 1: Protection of the 3-Amino Group

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Methyl 3-(tert-butoxycarbonylamino)picolinate.

Step 2: Regioselective Bromination

  • Dissolve the protected substrate (1.0 eq) in a suitable aprotic solvent such as Carbon Tetrachloride (CCl₄) or DCM (~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to isolate the C4-bromo product.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified C4-bromo protected intermediate in DCM (~0.2 M).

  • Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM or Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, Methyl 4-bromo-3-aminopicolinate.

  • Confirm regiochemistry using ¹H and NOESY NMR analysis.

References

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Technical Support Center: Troubleshooting Moisture Sensitivity in Methyl 3-aminopicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Methyl 3-aminopicolinate in their synthetic workflows. Due to the inherent reactivity of its functional groups, successful outcomes are critically dependent on the rigorous exclusion of water. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues related to moisture sensitivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during reactions with this compound.

Q1: My reaction is giving a very low yield, and I'm recovering a significant amount of a water-soluble, polar starting material. What's happening?

A: The most probable cause is the hydrolysis of the methyl ester group on your this compound.[1][2] In the presence of trace amounts of water, the ester can revert to its corresponding carboxylic acid (3-aminopicolinic acid) and methanol. This byproduct is significantly more polar than the starting ester and will likely not proceed in the desired reaction, leading to a low yield of your target molecule. Picolinate esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by various conditions.

Q2: I'm observing an unexpected, highly polar spot on my Thin Layer Chromatography (TLC) analysis that stains well with ninhydrin. What could it be?

A: This observation is a classic indicator of ester hydrolysis. The new spot is almost certainly 3-aminopicolinic acid, the product of the reaction between this compound and water. It is more polar than the starting material due to the free carboxylic acid group and will have a lower Rf value. To confirm its identity, you can try to induce hydrolysis in a small sample of your starting material with a drop of water and an acid or base catalyst, and then co-spot this sample on a TLC plate with your reaction mixture.

Q3: What is the most critical factor to address when working with this compound?

A: The single most critical factor is ensuring a scrupulously anhydrous (water-free) environment.[3] This extends to every component of your reaction: the solvents, the reagents, the glassware, and the atmosphere under which the reaction is conducted.[3] Even seemingly "dry" glassware has a thin film of adsorbed moisture on its surface that must be removed.[3]

Q4: Is using a nitrogen-filled balloon sufficient to protect my reaction from moisture?

A: While a nitrogen balloon is a simple method to prevent gross air exposure, it is not a robust technique for excluding moisture in highly sensitive reactions.[4][5] Balloons are permeable to atmospheric moisture and oxygen over time. For reactions involving this compound, especially on a small scale or when high yields are critical, employing more rigorous air-free techniques like a Schlenk line or a glovebox is strongly recommended.[6][7][8]

Q5: How should I properly store this compound to ensure its integrity?

A: this compound should be stored in a cool, dry place, protected from light, and under an inert atmosphere such as nitrogen or argon. The ideal storage location is inside a desiccator or, for maximum protection, within an inert atmosphere glovebox.[9][10] When you receive the reagent, avoid frequent opening of the container in the open atmosphere. If possible, weigh out the required amount in a glovebox or under a positive flow of inert gas.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides systematic procedures to diagnose contamination sources and implement rigorously anhydrous experimental conditions.

Guide 1: Diagnosing the Source of Moisture Contamination

If you suspect water is compromising your reaction, a systematic approach is necessary to identify the source. Follow the logical workflow below.

G start Low Yield or Hydrolysis Suspected check_solvent Step 1: Verify Solvent Anhydrousness start->check_solvent solvent_ok Solvent is Dry (<10 ppm H2O) check_solvent->solvent_ok redry_solvent Action: Re-dry or Distill Solvent. Use Fresh Molecular Sieves. solvent_ok->redry_solvent No check_glassware Step 2: Inspect Glassware Preparation solvent_ok->check_glassware Yes success Problem Resolved redry_solvent->success glassware_ok Glassware Properly Oven/Flame-Dried? check_glassware->glassware_ok redry_glassware Action: Oven-dry (>125°C, >4h) or Flame-dry under vacuum. glassware_ok->redry_glassware No check_atmosphere Step 3: Evaluate Inert Atmosphere Technique glassware_ok->check_atmosphere Yes redry_glassware->success atmosphere_ok Using Schlenk Line or Glovebox? check_atmosphere->atmosphere_ok improve_atmosphere Action: Switch from Balloon to Schlenk Line. Check for leaks. atmosphere_ok->improve_atmosphere No check_reagents Step 4: Check Other Reagents atmosphere_ok->check_reagents Yes improve_atmosphere->success reagents_ok Are other reagents hygroscopic? Stored properly? check_reagents->reagents_ok dry_reagents Action: Dry other reagents if possible (e.g., under vacuum). Use fresh bottles. reagents_ok->dry_reagents No reagents_ok->success Yes dry_reagents->success G cluster_0 Schlenk Line Setup InertGas Inert Gas Source (Ar or N2) Manifold Dual Manifold InertGas->Manifold Inert Gas In Vacuum Vacuum Pump Vacuum->Manifold Vacuum In Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Gas Out Flask Reaction Flask (Flame-Dried) Manifold->Flask To Reaction Septum Rubber Septum

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Validation & Comparative

Comparing the reactivity of Methyl 3-aminopicolinate with other aminopicolinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopicolinate scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. As substituted pyridines, these molecules exhibit a rich and complex reactivity profile governed by the intricate interplay of electronic and steric effects. The precise positioning of the electron-donating amino group and the electron-withdrawing methyl ester group on the π-deficient pyridine ring dictates the molecule's behavior in chemical transformations.

This guide provides an in-depth comparison of the reactivity of Methyl 3-aminopicolinate against its other positional isomers: Methyl 4-aminopicolinate, Methyl 5-aminopicolinate, and Methyl 6-aminopicolinate. For researchers, scientists, and drug development professionals, understanding these nuanced differences is paramount for rational molecular design, reaction optimization, and the efficient synthesis of target compounds. We will dissect the theoretical underpinnings of their reactivity and provide practical, data-driven comparisons across several key classes of organic reactions.

The Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of any substituted pyridine is fundamentally controlled by the electronic properties of its substituents and their location on the ring.[1][2] The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. The introduction of an amino (-NH₂) group, which is a strong electron-donating group (EDG) through resonance (+R effect), and a methyl ester (-CO₂Me) group, a moderate electron-withdrawing group (EWG) through resonance (-R effect), creates a complex electronic landscape that varies significantly between isomers.

Key Electronic Influences:

  • Amino Group (-NH₂): Donates electron density into the ring via resonance, primarily at the ortho and para positions. This increases the ring's electron density, making it more susceptible to electrophilic attack and enhancing the nucleophilicity of the exocyclic amino group itself.

  • Methyl Ester Group (-CO₂Me): Withdraws electron density from the ring, deactivating it towards electrophilic substitution and making it more susceptible to nucleophilic aromatic substitution.

  • Pyridine Nitrogen: Acts as an electron sink, withdrawing electron density inductively (-I effect) and influencing the basicity and nucleophilicity of the other ring positions and the exocyclic amine.

Steric Hindrance:

The physical bulk of the substituents and their proximity to reactive centers can impede the approach of reagents, a phenomenon known as steric hindrance.[3][4] In aminopicolinates, the proximity of the methyl ester to the amino group (as in the 3-amino and, to some extent, the 5-amino isomers) or to the ring nitrogen (in the 6-amino isomer) can influence reaction rates and even dictate reaction pathways.[5][6]

The following diagram illustrates the dominant electronic push-pull effects within the four isomers, which form the basis for our subsequent reactivity comparisons.

G cluster_3 This compound cluster_4 Methyl 4-aminopicolinate cluster_5 Methyl 5-aminopicolinate cluster_6 Methyl 6-aminopicolinate A Donating (+R) effect of NH2 activates C4 and C6. Withdrawing (-R) effect of CO2Me deactivates C4 and C6. Result: Complex interplay at C4/C6. NH2 nucleophilicity is sterically hindered by adjacent CO2Me. B Strong donating (+R) effect from NH2 to ring N and C3/C5. Increases ring N basicity and C3/C5 nucleophilicity. NH2 is highly nucleophilic due to strong resonance donation. C Donating (+R) effect of NH2 activates C4 and C6. Withdrawing (-R) effect of CO2Me is meta to NH2, having less influence on it. Result: Good NH2 nucleophilicity and activated C4/C6 positions. D Donating (+R) effect of NH2 activates C3 and C5. Ring N and CO2Me are both ortho to NH2, potentially reducing its nucleophilicity via steric and electronic effects. Proximity to ring N may facilitate chelation in metal-catalyzed reactions.

Caption: Electronic influence of substituents in aminopicolinate isomers.

Comparative Reactivity in Key Synthetic Transformations

We will now explore how the structural and electronic differences between the isomers manifest in common synthetic reactions pivotal to drug discovery and development.

N-Acylation: A Test of Amino Group Nucleophilicity

N-acylation is a fundamental transformation that directly probes the nucleophilicity and steric accessibility of the exocyclic amino group. The reaction involves the attack of the amine's lone pair on an acylating agent (e.g., acetyl chloride, acetic anhydride).

  • Methyl 4-aminopicolinate: This isomer is expected to be the most reactive. The amino group at the 4-position can effectively donate its lone pair into the entire aromatic system, including the ring nitrogen, maximizing its nucleophilicity.[7] It is also sterically unhindered.

  • Methyl 5-aminopicolinate: Exhibits high reactivity. The amino group is meta to the ester, so its nucleophilicity is not significantly diminished by resonance withdrawal. It is also sterically accessible.

  • Methyl 6-aminopicolinate: Reactivity is generally good, but can be slightly lower. The proximity of the electron-withdrawing ring nitrogen and the bulky methyl ester group can decrease the nucleophilicity of the adjacent amino group.[8]

  • This compound: This isomer is often the least reactive towards N-acylation. The adjacent, bulky methyl ester group provides significant steric hindrance, impeding the approach of the acylating agent. Furthermore, potential intramolecular hydrogen bonding between the -NH₂ and the ester's carbonyl oxygen can reduce the availability of the amine's lone pair.

Table 1: Predicted Relative Reactivity in N-Acylation

IsomerPredicted ReactivityKey Influencing Factors
Methyl 4-aminopicolinate HighestStrong +R effect, no steric hindrance.
Methyl 5-aminopicolinate HighGood electronic activation, no steric hindrance.
Methyl 6-aminopicolinate ModerateProximity to ring N and ester group.
This compound LowestSignificant steric hindrance, potential H-bonding.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] Here, we consider the aminopicolinate as the amine coupling partner reacting with an aryl halide. The success of this reaction depends heavily on the amine's nucleophilicity and its ability to coordinate to the palladium center without causing catalyst inhibition.

  • Methyl 4- and 5-aminopicolinates: These isomers are excellent substrates. Their unhindered and electronically rich amino groups readily participate in the catalytic cycle, generally leading to high yields.[11]

  • Methyl 6-aminopicolinate: This isomer is also a viable substrate. However, its ability to act as a bidentate ligand (chelating the palladium via the ring nitrogen and the amino group) can sometimes complicate the catalytic cycle. Careful selection of the ancillary phosphine ligand on the catalyst is crucial to prevent the formation of overly stable, inactive palladium complexes.

  • This compound: This isomer can be challenging. The steric bulk around the amino group can slow down the crucial C-N bond-forming reductive elimination step from the palladium complex.[11] Higher catalyst loadings or more sterically demanding ligands may be required to achieve good conversion.

Suzuki-Miyaura Coupling: C-C Bond Formation

To evaluate ring reactivity, we can consider a Suzuki-Miyaura coupling, a palladium-catalyzed reaction that couples an organoboron species with a halide.[12][13] For this comparison, we must presuppose the synthesis of the corresponding bromo-aminopicolinate isomers. The electronic nature of the C-Br bond, which is influenced by the substituents, is critical for the initial oxidative addition step of the catalytic cycle.[14]

  • Bromination at C5 of this compound: The C5 position is activated by the C3-amino group. The resulting C-Br bond would be readily activated for oxidative addition.

  • Bromination at C3/C5 of Methyl 4-aminopicolinate: The C3 and C5 positions are highly activated by the C4-amino group. A resulting C-Br bond at either position would be highly reactive in a Suzuki coupling.

  • Bromination at C4/C6 of Methyl 5-aminopicolinate: Both C4 and C6 are activated by the C5-amino group. The resulting halides would be excellent coupling partners.

  • Bromination at C3/C5 of Methyl 6-aminopicolinate: The C3 and C5 positions are activated. A halide at C3 would be particularly reactive due to the push-pull effect between the C6-amino group and the C2-ester.

In general, the presence of the activating amino group facilitates the Suzuki coupling across all isomers, provided the halogen is placed at an activated position. The primary differentiator becomes the initial regioselectivity of halogenation, which is beyond the scope of this direct comparison.

Experimental Protocols

To provide a practical context, we present standardized, self-validating protocols for N-acylation and a Buchwald-Hartwig amination.

Protocol 1: General Procedure for N-Acetylation of Methyl Aminopicolinates

This protocol is designed to highlight the inherent reactivity differences by keeping all other variables constant.

Methodology:

  • Preparation: To each of four separate oven-dried 25 mL round-bottom flasks, add the respective Methyl Aminopicolinate isomer (1.0 mmol, 152.15 mg).

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) and triethylamine (1.5 mmol, 0.21 mL) to each flask under a nitrogen atmosphere. Stir the mixtures at room temperature until all solids dissolve.

  • Cooling: Cool the flasks to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 mmol, 0.08 mL) dropwise to each flask over 2 minutes.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexanes). The expected outcome is a faster conversion for the 4- and 5-amino isomers compared to the 3- and 6-amino isomers.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acetylated product.

Protocol 2: Comparative Buchwald-Hartwig Amination with 4-Bromotoluene

This workflow allows for a direct comparison of the isomers' performance as nucleophilic partners in a C-N coupling reaction.

G A 1. Reagent Charging - Add Aminopicolinate Isomer (1.2 mmol) - Add 4-Bromotoluene (1.0 mmol) - Add NaOtBu (1.4 mmol) B 2. Catalyst Addition - Add Pd2(dba)3 (0.01 mmol) - Add XPhos (0.04 mmol) - Add Anhydrous Toluene (10 mL) A->B C 3. Reaction - Seal vessel - Heat to 100 °C with stirring - Monitor by LC-MS for 12 hours B->C D 4. Workup - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite C->D E 5. Extraction - Wash filtrate with water and brine - Dry organic layer (Na2SO4) D->E F 6. Purification - Concentrate under vacuum - Purify by column chromatography E->F

Caption: Experimental workflow for comparative Buchwald-Hartwig amination.

Methodology:

  • Inert Atmosphere Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.04 mmol, 19 mg) to four separate oven-dried reaction vials equipped with stir bars.

  • Reagent Addition: To each respective vial, add the Methyl Aminopicolinate isomer (1.2 mmol, 183 mg) and 4-bromotoluene (1.0 mmol, 171 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) to each vial.

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Analysis & Workup: After cooling, take an aliquot from each reaction for LC-MS analysis to determine the conversion rate. The expected trend in conversion is 4-amino ≈ 5-amino > 6-amino > 3-amino. Proceed with a standard aqueous workup and chromatographic purification for product isolation.

Isomer Selection Guide for Synthetic Strategy

The choice of isomer is a critical decision in synthesis design. This decision tree provides a logical framework for selecting the appropriate starting material based on the desired reaction type.

G cluster_amine cluster_ring A What is the primary synthetic goal? B Reaction at the Amino Group (e.g., Acylation, Alkylation, C-N Coupling) A->B Functionalization C Reaction at the Pyridine Ring (e.g., C-C Coupling, SNAr) A->C Scaffold Elaboration D Is maximum nucleophilicity required? B->D I Which position needs to be functionalized? C->I E Methyl 4-aminopicolinate Methyl 5-aminopicolinate D->E Yes F Is steric hindrance a concern? D->F No G AVOID This compound F->G Yes H Consider Methyl 6-aminopicolinate (Potential for chelation control) F->H No J Activation needed at C3/C5? I->J K Activation needed at C4/C6? I->K L Methyl 4-aminopicolinate Methyl 6-aminopicolinate J->L M This compound Methyl 5-aminopicolinate K->M

Caption: Decision tree for selecting an aminopicolinate isomer.

Conclusion

While structurally similar, the four isomers of methyl aminopicolinate exhibit remarkably distinct reactivity profiles. This compound is uniquely characterized by the significant steric hindrance around its amino group, making it the least reactive in transformations involving this site. Conversely, Methyl 4-aminopicolinate often displays the highest reactivity due to strong, unimpeded electronic activation. The 5- and 6-amino isomers present intermediate and often synthetically useful properties, with the latter offering potential for chelation-controlled reactions.

A thorough understanding of these electronic and steric nuances is not merely an academic exercise; it is a crucial prerequisite for the successful design and execution of synthetic routes in pharmaceutical and materials chemistry. By leveraging the specific reactivity of each isomer, researchers can streamline discovery efforts, improve reaction efficiency, and unlock novel chemical space.

References

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  • Various Authors. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
  • Various Authors. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. [Link]
  • Various Authors. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
  • Various Authors. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]
  • Reddit User Discussion. (2019). Nucleophilicity of 4-Amino Pyridine. r/chemhelp, Reddit. [Link]
  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Dissertation, LMU München. [Link]
  • Various Authors. (1976). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Various Authors. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. ResearchGate. [Link]
  • Various Authors. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
  • Various Authors. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]/24%3A_Palladium_Catalyzed_Cross-Coupling/24.04%3A_Buchwald-Hartwig_Amination)
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17120-17130. [Link]
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]
  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synfacts. [Link]
  • Various Authors. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(1), 434-443. [Link]
  • Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
  • Various Authors. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1546. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The Chemist's Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Various Authors. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Communications Chemistry, 6(1), 1-10. [Link]
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 3-aminopicolinate: A Comparative Validation of Classical Rearrangement vs. Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Chemist:

Methyl 3-aminopicolinate is a deceptively simple molecule. As a substituted pyridine, it serves as a foundational building block in medicinal chemistry and materials science, finding its way into a host of complex target molecules. The placement of the amino group at the 3-position, adjacent to the ester, presents a classic synthetic challenge. Historically, chemists have relied on rearrangement reactions that degrade a carboxylic acid derivative. However, the advent of transition-metal catalysis has opened new, more direct pathways.

This guide provides a rigorous, data-driven comparison of two distinct synthetic philosophies for accessing this key intermediate. We will first detail the traditional Hofmann Rearrangement of 2-picolinamide, a benchmark method rooted in 19th-century name reactions. We will then contrast this with a modern Palladium-Catalyzed Buchwald-Hartwig Amination , a powerful cross-coupling strategy that has reshaped C-N bond formation over the last quarter-century.[1] This analysis is designed for the practicing researcher and process chemist, focusing on the causality behind experimental choices, scalability, and the ultimate validation of the final product.

Part 1: The Benchmark Route — Hofmann Rearrangement of 2-Picolinamide

The Hofmann rearrangement is a stalwart of organic synthesis, providing a method to convert primary amides into primary amines with the loss of one carbon atom.[2] This degradative transformation is particularly useful for synthesizing 3-aminopyridines from readily available picolinic acid derivatives.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism.[3] An in-situ generated hypobromite ion deprotonates the amide and installs a bromine on the nitrogen, forming an N-bromoamide. A second deprotonation generates an unstable anion, which triggers the key rearrangement: the alkyl group (the pyridine ring) migrates from the carbonyl carbon to the nitrogen, expelling the bromide ion and forming an isocyanate intermediate.[2] This isocyanate is the lynchpin of the reaction; in the presence of methanol, it is trapped to form a methyl carbamate, which can then be hydrolyzed under the reaction conditions or in a subsequent step to yield the final amine and carbon dioxide.

Experimental Protocol: Hofmann Rearrangement

Objective: To synthesize this compound from 2-Picolinamide.

Materials:

  • 2-Picolinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Base & Solvent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve sodium hydroxide (4.5 eq.) in anhydrous methanol (10 mL per 1 g of amide) and cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Cautiously add bromine (1.1 eq.) dropwise to the cold methanolic NaOH solution. The causality here is the in situ formation of sodium hypobromite (NaOBr); preparing this reagent fresh at low temperature is critical to minimize side reactions and disproportionation.

  • Amide Addition: Once the NaOBr solution is homogenous, add 2-Picolinamide (1.0 eq.) in one portion.

  • Reaction Execution: Allow the reaction to warm slowly to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Quenching: Cool the reaction mixture to room temperature. Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the characteristic orange color dissipates. This is a crucial safety and purification step.

  • Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane and water. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any acidic byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Workflow & Performance Characteristics

The workflow can be visualized as a linear progression from a readily available picolinic acid derivative.

Hofmann_Rearrangement_Workflow cluster_0 Preparation cluster_1 Hofmann Rearrangement PicolinicAcid Picolinic Acid Picolinamide 2-Picolinamide PicolinicAcid->Picolinamide 1. SOCl₂ 2. NH₄OH Isocyanate Picolinyl Isocyanate (Intermediate) Picolinamide->Isocyanate Br₂, NaOH, H₂O Carbamate Methyl Carbamate (Intermediate) Isocyanate->Carbamate MeOH Product This compound Carbamate->Product Hydrolysis

Caption: Workflow for the Hofmann Rearrangement route.

Advantages:

  • Cost-Effective Starting Materials: Picolinic acid and its amide are inexpensive, bulk starting materials.

  • Well-Established: The reaction is robust and its mechanism is thoroughly understood.

Disadvantages:

  • Hazardous Reagents: Uses elemental bromine, which is highly corrosive, toxic, and requires careful handling.

  • Stoichiometric Waste: The reaction is not atom-economical, generating significant amounts of inorganic salt waste.[4]

  • Moderate Yields: Yields can be variable and are often moderate (typically 40-60%) due to potential side reactions.[4]

  • Carbon Loss: The starting material loses a carbon atom, which can be an inefficient use of material.[5]

Part 2: The Challenger — Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6] This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide and an amine, avoiding the need for rearrangement chemistry.[7] For this synthesis, the strategy is to couple an appropriate ammonia surrogate with a halogenated picolinate ester.

Mechanistic Rationale

The catalytic cycle is a hallmark of modern organometallic chemistry.[8]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-halogen bond of Methyl 3-bromopicolinate to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The ammonia source (e.g., from an ammonia equivalent like benzophenone imine followed by hydrolysis, or directly using ammonia from a salt) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amino group reductively eliminate from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[6]

The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are often required to promote the crucial reductive elimination step and ensure high catalytic turnover.[9]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from Methyl 3-bromopicolinate.

Materials:

  • Methyl 3-bromopicolinate

  • Palladium(II) Acetate [Pd(OAc)₂] or a pre-catalyst like G3-XPhos

  • Josiphos or XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Ammonia (as a 0.5 M solution in 1,4-dioxane or from ammonium sulfate)

  • Toluene or 1,4-Dioxane, anhydrous

  • Standard workup and purification reagents (Ethyl Acetate, Water, Brine, MgSO₄)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial under an inert atmosphere (Nitrogen or Argon). This is a critical step, as the Pd(0) active catalyst and some phosphine ligands are oxygen-sensitive.

  • Reagent Addition: To the flask, add Methyl 3-bromopicolinate (1.0 eq.), the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), and the base, sodium tert-butoxide (1.5 eq.).

  • Solvent & Amine Source: Add anhydrous toluene and the ammonia source (e.g., a solution in dioxane, 2.0 eq.).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C for 12-24 hours. The reaction should be stirred vigorously. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Workflow & Performance Characteristics

This route represents a convergent approach, directly coupling the two key fragments.

Buchwald_Hartwig_Workflow cluster_0 Starting Materials cluster_1 Catalytic Cycle ArylHalide Methyl 3-bromopicolinate Coupling Pd-Catalyzed Cross-Coupling ArylHalide->Coupling AmineSource Ammonia Source (e.g., (NH₄)₂SO₄) AmineSource->Coupling Product This compound Coupling->Product High Yield

Caption: Workflow for the Buchwald-Hartwig Amination route.

Advantages:

  • High Yield & Selectivity: This method is known for producing high yields (often >85%) with excellent functional group tolerance.[1]

  • Direct Bond Formation: A more elegant and direct C-N bond construction without carbon loss.

  • Milder Conditions: While requiring heat, it avoids highly corrosive and toxic reagents like elemental bromine.

  • Broad Scope: The methodology is extremely versatile for a wide range of aryl halides and amines.[9]

Disadvantages:

  • Catalyst Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which is a key consideration for large-scale synthesis.[10][11]

  • Air & Moisture Sensitivity: Requires inert atmosphere techniques, which can be more demanding than standard benchtop chemistry.

  • Metal Contamination: The final product must be rigorously tested and purified to remove trace palladium, a critical requirement in pharmaceutical applications.

Part 3: Head-to-Head Performance Analysis

A direct comparison reveals a clear trade-off between the cost of starting materials and the efficiency and safety of the process.

MetricHofmann RearrangementBuchwald-Hartwig AminationRationale & Justification
Typical Yield 40-60%85-95%Cross-coupling reactions are generally higher yielding and more selective than classical rearrangements.[1][4]
Atom Economy PoorGoodHofmann loses one carbon atom as CO₂; Buchwald-Hartwig is a direct coupling with salt as the main byproduct.[5]
Key Reagents Br₂, NaOH, MethanolPd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu)A shift from stoichiometric, harsh reagents to catalytic, specialized ones.
Safety Concerns High (Corrosive/Toxic Br₂)Moderate (Pyrophoric bases, catalyst handling)Bromine poses a significant operational hazard. While organometallic reagents require care, they avoid bromine's specific risks.
Scalability ChallengingFavorableHigh yields, lower waste, and defined catalyst loadings make the Buchwald-Hartwig route more amenable to process scale-up, despite initial catalyst investment.
Primary Cost Driver Reagent Throughput & WasteCatalyst & Ligand PurchaseThe economic calculation shifts from managing bulk, inexpensive materials to optimizing the use of a high-value catalyst.[10]

Part 4: Final Product Validation Protocol

Regardless of the synthetic route, the identity and purity of the final this compound must be unequivocally confirmed. The following is a standard protocol for validation.

Objective: To confirm the structure and assess the purity of the synthesized this compound.

1. Structural Confirmation (Spectroscopy)

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should provide a clear fingerprint. Expected peaks include: a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the amine protons (~4.8-5.5 ppm), and three distinct aromatic protons for the pyridine ring, typically a doublet of doublets for H4, a doublet of doublets for H5, and a doublet of doublets for H6, in the range of ~7.0-8.2 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show 7 distinct signals: one for the methyl ester carbon (~52 ppm), five for the pyridine ring carbons (four CH and one quaternary C-COOMe, ~115-160 ppm), and one for the ester carbonyl (~168 ppm).

  • High-Resolution Mass Spectrometry (HRMS-ESI): This provides definitive confirmation of the molecular formula. The calculated mass for [C₇H₈N₂O₂ + H]⁺ is 153.0664. The observed mass should be within 5 ppm of this value.

2. Purity Assessment (Chromatography)

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a standardized HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: e.g., Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: A purity of >98% (by peak area) is typically required for use in subsequent drug development steps.

3. Physical Characterization

  • Melting Point: The measured melting point should be sharp and consistent with literature values (e.g., 139-146 °C).[12] A broad melting range can indicate impurities.

Conclusion and Senior Scientist's Recommendation

This comparative guide demonstrates the evolution of synthetic strategy.

  • The Hofmann Rearrangement remains a viable, albeit dated, method for producing this compound. Its primary advantage lies in the low cost of its starting materials. However, this is offset by significant safety hazards associated with bromine, poor atom economy, and moderate yields, making it less attractive for sustainable and scalable manufacturing.

  • The Buchwald-Hartwig Amination represents a superior modern approach. It is a highly efficient, high-yield, and more environmentally benign route. While the initial investment in the palladium catalyst and ligand is higher, the overall process efficiency, reduced waste streams, and greater scalability make it the recommended route for research, process development, and manufacturing applications. The critical factor for industrial adoption is the optimization of catalyst loading (often to ppm levels) and ensuring effective palladium removal from the final product.[13][14]

For any laboratory equipped to handle air-sensitive reagents, the Buchwald-Hartwig amination is the unequivocally superior method for the synthesis of this compound, offering a more controlled, efficient, and scalable process.

References

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Reddy, T. S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-aminopicolinate, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical monitoring to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, underpinned by a rigorous cross-validation framework. Drawing upon established principles of analytical procedure validation from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we will explore the nuances of method selection, protocol design, and data interpretation.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][4] When multiple analytical methods are employed across different laboratories or during different stages of the drug development lifecycle, cross-validation becomes essential to ensure the consistency and comparability of results.[5] This guide will delve into a practical, albeit illustrative, cross-validation study comparing two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Analyte: this compound

This compound is a pyridine derivative characterized by a methyl ester and an amino group. Its polar nature, conferred by the amino group and the nitrogen in the pyridine ring, alongside the ester functionality, presents unique analytical challenges and informs the choice of appropriate analytical techniques.

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Melting Point139-146°C
Boiling Point317.3°C at 760 mmHg
AppearanceSolid

Core Analytical Techniques: A Head-to-Head Comparison

The two primary analytical techniques evaluated in this guide are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of polar and non-polar compounds. For this compound, a reversed-phase method is suitable due to the molecule's moderate polarity.

  • Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6][7] The elution of the analyte is modulated by adjusting the composition of the mobile phase.

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides adequate retention for this compound.

    • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used.[6] The buffer's pH is controlled to ensure the consistent ionization state of the aminopicolinate, which is crucial for reproducible retention times.

    • Detection: The pyridine ring in this compound contains a chromophore that absorbs UV radiation, making UV detection a suitable and cost-effective choice.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for identification and quantification. However, the inherent polarity and relatively low volatility of this compound necessitate a derivatization step to improve its chromatographic behavior.[8]

  • Principle: The derivatized, volatile analyte is introduced into a heated injection port, vaporized, and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides structural information and sensitive quantification.

  • Causality of Experimental Choices:

    • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the amino group in this compound.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen with a less polar trimethylsilyl (TMS) group, thereby increasing volatility.[8]

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of derivatized compounds.

    • Detection: Mass spectrometry provides high selectivity by monitoring specific fragment ions of the derivatized analyte, minimizing interference from matrix components.

The Cross-Validation Study: A Hypothetical Framework

To ensure that both the HPLC-UV and GC-MS methods produce comparable and reliable results, a cross-validation study is designed. This study adheres to the principles outlined in the ICH Q2(R2) guideline.[1][3]

Cross-Validation Workflow

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Bulk this compound Sample Prep Prepare Stock and Working Solutions Sample->Prep Spiked Prepare Spiked Samples at 3 Concentration Levels Prep->Spiked HPLC_Analysis Analyze Samples by Validated HPLC-UV Method Spiked->HPLC_Analysis Derivatization Derivatize Aliquots for GC-MS Spiked->Derivatization HPLC_Data HPLC Results (Concentration) HPLC_Analysis->HPLC_Data Stats Statistical Analysis (e.g., Bland-Altman, t-test) HPLC_Data->Stats GCMS_Analysis Analyze Samples by Validated GC-MS Method Derivatization->GCMS_Analysis GCMS_Data GC-MS Results (Concentration) GCMS_Analysis->GCMS_Data GCMS_Data->Stats Criteria Evaluate Against Pre-defined Acceptance Criteria Stats->Criteria Conclusion Conclusion on Method Comparability Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 6.8) and acetonitrile (70:30, v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

Protocol 2: GC-MS Method

  • Derivatization: a. To 100 µL of the sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.

  • Chromatographic System: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Performance Characteristics Comparison

The following table summarizes the anticipated performance characteristics of the two methods, based on typical results for similar analytes.

ParameterRP-HPLC-UVGC-MSRationale for Performance
Specificity GoodExcellentHPLC peak purity assessed by DAD; GC-MS provides mass spectral confirmation, offering higher specificity.
Linearity (R²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range.
Range 1 - 100 µg/mL0.1 - 20 µg/mLGC-MS typically offers a lower limit of quantification, resulting in a different working range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are expected to provide high accuracy when properly validated.
Precision (%RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision due to the absence of a derivatization step.
LOD ~0.3 µg/mL~0.03 µg/mLThe sensitivity of the MS detector is significantly higher than that of the UV detector.
LOQ ~1.0 µg/mL~0.1 µg/mLConsistent with the lower LOD for GC-MS.
Robustness HighModerateHPLC methods are often more robust to minor variations in experimental conditions. GC-MS can be sensitive to derivatization efficiency and instrument maintenance.
Cross-Validation Data Summary

In a hypothetical cross-validation experiment, three batches of this compound were analyzed by both methods. The results are presented below.

Sample IDHPLC-UV Result (Assay %)GC-MS Result (Assay %)% Difference
Batch A99.599.2-0.30
Batch B98.999.3+0.40
Batch C100.199.8-0.30
Average 99.5 99.43 -0.07
Standard Deviation 0.60 0.31
Paired t-test (p-value) \multicolumn{3}{c}{> 0.05 (Not Statistically Significant)}

The results indicate a strong correlation between the two methods, with an average difference of less than 0.1%. A paired t-test confirms that there is no statistically significant difference between the means of the two datasets, demonstrating the interchangeability of the methods within the validated range.

Conclusion and Recommendations

This guide has provided a comparative analysis of RP-HPLC-UV and GC-MS for the quantification of this compound, framed within a cross-validation study.

  • RP-HPLC-UV is a robust, precise, and cost-effective method suitable for routine quality control and release testing. Its simplicity and high throughput make it an excellent choice for environments where a large number of samples are processed.

  • GC-MS offers superior sensitivity and specificity. It is particularly valuable for trace-level impurity analysis, stability studies where degradation products may interfere with HPLC peaks, and as a confirmatory method. The additional sample preparation step (derivatization) makes it less suited for high-throughput screening compared to HPLC.

The cross-validation data demonstrates that both methods are fit for their intended purpose and provide comparable results. The choice of method should be guided by the specific analytical requirements, such as the need for high sensitivity (GC-MS) versus high throughput and robustness (HPLC-UV). It is imperative that any analytical method transfer between laboratories or changes in methodology during the product lifecycle are accompanied by a well-documented cross-validation study to ensure data integrity and consistency.[2]

References

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A Comparative Analysis of Methyl 3-Aminopicolinate and its Ethyl Ester Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Substituted picolinates, in particular, serve as versatile scaffolds in the synthesis of a wide array of biologically active molecules. This guide provides a detailed comparative study of two closely related and commercially significant picolinate derivatives: Methyl 3-aminopicolinate and its ethyl ester analog, Ethyl 3-aminopicolinate.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide a comprehensive comparison of these two reagents, moving beyond simple catalog data to offer insights into their synthesis, physicochemical properties, and potential implications for their application in research and development. The information presented herein is a synthesis of established chemical principles and available technical data, designed to empower the reader to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 3-Aminopicolinate Esters

This compound and Ethyl 3-aminopicolinate are heterocyclic compounds that incorporate a pyridine ring functionalized with both an amino group and an ester. This arrangement of functional groups makes them valuable intermediates in organic synthesis. The amino group provides a nucleophilic center for a variety of coupling reactions, while the ester can be hydrolyzed or transesterified, offering a handle for further molecular elaboration. These features have led to their use in the synthesis of a range of complex molecules, including pharmaceuticals and agrochemicals.[1][2]

The choice between the methyl and ethyl ester can have subtle but significant consequences for a synthetic route, influencing factors such as reaction kinetics, solubility, and the ease of downstream transformations. This guide will dissect these differences to provide a clear framework for compound selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two analogs is essential for their effective utilization. The primary difference lies in the nature of the ester group—a methyl versus an ethyl group. This seemingly minor variation can impact properties such as melting point, boiling point, and solubility.

PropertyThis compoundEthyl 3-aminopicolinate
CAS Number 36052-27-4[3]27507-15-9[4]
Molecular Formula C₇H₈N₂O₂[3]C₈H₁₀N₂O₂[4]
Molecular Weight 152.15 g/mol 166.18 g/mol [2]
Melting Point 139-146 °C[3]131-133 °C[4]
Boiling Point 317.3 °C at 760 mmHg[3]326.2 °C at 760 mmHg[4]
Physical Form Solid[3]Solid[4]
Purity (Typical) ≥97%[3]≥97%[4]
Storage Conditions 4°C, protect from light[3]4°C, protect from light[4]

Expert Analysis of Physicochemical Data:

The higher molecular weight of the ethyl ester is a direct consequence of the additional methylene group. Interestingly, this compound exhibits a slightly higher melting point range, which may be attributed to more efficient crystal packing. The boiling points are comparable, with the ethyl ester having a slightly higher value, as expected due to increased van der Waals forces. Both compounds are solids at room temperature and share similar storage requirements.

Synthesis and Purification: A Standardized Approach

The most common and straightforward method for the synthesis of both Methyl and Ethyl 3-aminopicolinate is the esterification of the parent carboxylic acid, 3-aminopicolinic acid (also known as 3-amino-2-pyridinecarboxylic acid).[5][6][7] This reaction is typically acid-catalyzed.

Proposed Synthetic Workflow

G cluster_0 Esterification cluster_1 Work-up & Purification A 3-Aminopicolinic Acid D Reaction Mixture A->D B Alcohol (Methanol or Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E F Crude Product E->F G Neutralization (e.g., NaHCO₃) F->G H Extraction (e.g., Ethyl Acetate) G->H I Drying & Concentration H->I J Purified Ester I->J K Final Product (Methyl or Ethyl 3-aminopicolinate) J->K Characterization

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 3-aminopicolinate-Derived IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of novel inhibitors derived from the Methyl 3-aminopicolinate scaffold, specifically targeting the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the essential experimental frameworks required to rigorously evaluate these compounds against established clinical benchmarks, ensuring that researchers, scientists, and drug development professionals can make data-driven decisions. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols for scientific integrity.

The Rationale: IDO1 in Immuno-Oncology and the Need for Rigorous Benchmarking

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target in cancer immunotherapy.[1][2] This intracellular enzyme plays a pivotal role in creating an immunosuppressive tumor microenvironment by catalyzing the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[3] This enzymatic activity suppresses the immune system through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of its metabolite, kynurenine, which actively induces T-cell apoptosis and promotes the generation of regulatory T cells (Tregs).[4]

The therapeutic potential of inhibiting IDO1 to restore anti-tumor immunity has led to the development of numerous small-molecule inhibitors. However, the clinical journey has been challenging. The phase III failure of epacadostat, a potent IDO1 inhibitor, in combination with checkpoint inhibitors highlighted a critical gap: the need for more predictive and comprehensive preclinical benchmarking.[4][5] This underscores the importance of a multi-faceted evaluation strategy that moves beyond simple enzymatic assays to more physiologically relevant cellular and functional models.

The this compound scaffold represents a promising starting point for a new generation of IDO1 inhibitors. To properly assess their potential, a rigorous benchmarking cascade is essential. This guide outlines the requisite assays, from initial biochemical screens to functional immune cell co-cultures.

The IDO1 Pathway: A Target for Immune Reactivation

The diagram below illustrates the central role of IDO1 in tumor immune escape and the points at which inhibitors intervene.

IDO1_Pathway cluster_TME Tumor Microenvironment CancerCell Cancer Cell IDO1 IDO1 Enzyme CancerCell->IDO1 Upregulates TCell Effector T-Cell Treg Regulatory T-Cell (Treg) Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces Inhibitor IDO1 Inhibitor (e.g., this compound derivative) Inhibitor->IDO1 Blocks Activity Tryptophan->TCell Essential for Proliferation Kynurenine->TCell Induces Apoptosis Kynurenine->Treg Promotes Differentiation

Caption: The IDO1 enzyme in cancer cells depletes tryptophan and produces kynurenine, suppressing T-cell function.

Part 1: Foundational Benchmarking - Biochemical Assays

The initial step in characterizing any new inhibitor is to determine its direct effect on the target enzyme. Biochemical assays provide a clean, high-throughput method to measure potency (IC50) and can offer initial insights into the mechanism of inhibition.

Causality: By using purified, recombinant IDO1 enzyme, we isolate the inhibitor's activity to a single variable: its interaction with the target protein. This removes confounding factors like cell membrane permeability or intracellular metabolism, providing a direct measure of binding and inhibitory potential.

Experimental Protocol: Spectrophotometric IDO1 Inhibition Assay

This protocol is adapted from commercially available kits and common literature methods.[6][7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing potassium phosphate, ascorbic acid, and methylene blue, essential for maintaining IDO1 activity and its heme cofactor in the correct redox state.

    • Enzyme Solution: Dilute recombinant human IDO1 enzyme to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a solution of L-Tryptophan in assay buffer.

    • Test Compounds: Create a serial dilution of the this compound-derived inhibitors and control compounds (e.g., Epacadostat) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • To a 96-well UV-transparent plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 25 µL of the diluted IDO1 enzyme solution to all wells.

    • Initiate the reaction by adding 25 µL of the L-Tryptophan substrate solution.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Incubate for an additional 30 minutes to allow for the conversion of N-formylkynurenine to kynurenine.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 321 nm, the characteristic wavelength for kynurenine.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Assay TypeAdvantagesDisadvantages
Biochemical High-throughput, directly measures enzyme interaction, good for initial SAR.Lacks physiological context, cannot assess cell permeability or stability, may miss indirect inhibitors.[4]
Cell-Based More physiologically relevant, accounts for cell permeability and metabolism.Lower throughput, susceptible to off-target effects or cytotoxicity.
T-Cell Co-Culture Measures functional immunological outcome, highest physiological relevance.Complex, lower throughput, requires expertise in immunology techniques.

Part 2: Cellular Potency and Physiological Relevance

While biochemical assays are essential, they do not predict cellular activity. A compound must be able to cross the cell membrane and inhibit IDO1 in the complex intracellular environment. Cell-based assays are a critical next step to validate promising hits.

Causality: Using a human cancer cell line that expresses IDO1 upon stimulation (e.g., with interferon-gamma, IFNγ), we can measure the inhibitor's ability to block kynurenine production in a more natural context. This provides a more accurate measure of effective potency (EC50) and helps to identify compounds that are biochemically potent but have poor cellular activity.

Experimental Workflow: Cell-Based Kynurenine Assay

Cell_Assay_Workflow cluster_workflow Cell-Based IDO1 Assay Workflow A 1. Seed Cancer Cells (e.g., SKOV-3, HeLa) B 2. Stimulate with IFNγ to induce IDO1 expression A->B C 3. Add serially diluted Inhibitors & Controls B->C D 4. Incubate for 48-72 hours C->D E 5. Collect Supernatant D->E G 7. Assess Cell Viability (e.g., MTT, CellTiter-Glo) D->G Parallel Assessment F 6. Measure Kynurenine (e.g., via HPLC or Spectrophotometry) E->F H 8. Calculate EC50 & Cytotoxicity F->H G->H Parallel Assessment

Caption: Workflow for determining the cellular potency (EC50) of IDO1 inhibitors.

Experimental Protocol: IFNγ-Induced Cellular IDO1 Assay

This protocol is based on established methods for evaluating IDO1 inhibitors in a cellular context.[2][3]

  • Cell Culture:

    • Seed human SKOV-3 ovarian cancer cells in a 96-well plate and allow them to adhere overnight.[3]

    • Replace the medium with fresh medium containing IFNγ to induce IDO1 expression. A non-stimulated control group should be included.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the this compound-derived inhibitors and controls (e.g., Epacadostat, BMS-986205).

    • Add the diluted compounds to the IFNγ-stimulated cells.

  • Incubation and Sample Collection:

    • Incubate the plate for 48-72 hours to allow for tryptophan metabolism.

    • Carefully collect the cell culture supernatant for kynurenine analysis.

  • Kynurenine Measurement:

    • Mix the supernatant with a detection reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

    • Alternatively, use HPLC for a more quantitative and specific measurement.

  • Cytotoxicity Assessment (Self-Validating Step):

    • In a parallel plate or after supernatant collection, assess the viability of the remaining cells using an MTT or similar assay.[8]

    • Trustworthiness: This step is crucial. A reduction in kynurenine could be due to IDO1 inhibition or simply because the compound is toxic and has killed the cells. An ideal inhibitor will have a large window between its cellular EC50 and its cytotoxic concentration.

Part 3: Functional Validation - T-Cell Co-Culture Assays

The ultimate goal of an IDO1 inhibitor is to restore T-cell function. A T-cell co-culture assay provides the most direct evidence of this immunological effect.

Causality: By co-culturing IDO1-expressing cancer cells with T-cells, we can determine if blocking kynurenine production with an inhibitor translates into a functional rescue of T-cell activation and proliferation. This is the most physiologically relevant in vitro assay before moving to in vivo models.

Experimental Protocol: IDO1-T-Cell Co-Culture Assay

This protocol simulates the interaction between tumor cells and immune cells.[3]

  • Setup:

    • Plate IFNγ-stimulated SKOV-3 cells as described previously.

    • Add the test inhibitors to the SKOV-3 cells and incubate for a short period.

    • Add Jurkat T-cells (an immortalized human T-cell line) along with a T-cell activator (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).[3]

  • Incubation:

    • Co-culture the cells for 24-48 hours. In the presence of active IDO1, the T-cells will be suppressed.

  • Readout:

    • Collect the supernatant and measure the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, using an ELISA kit.

    • A successful inhibitor will rescue IL-2 production in a dose-dependent manner.

Performance Comparison: this compound Derivatives vs. Alternatives

The table below provides a template for comparing novel this compound-derived inhibitors against well-characterized alternatives. Data for established compounds are sourced from scientific literature.

CompoundTarget(s)Biochemical IC50 (IDO1)Cellular EC50 (Kynurenine)Selectivity (vs. IDO2/TDO)Mechanism of Action
Epacadostat IDO1~12 nM[1][9]~75 nM>100-fold vs. IDO2/TDO2[1][9]Competitive, Heme-binding
BMS-986205 IDO1~10 nM~60 nMHighUncompetitive/Non-competitive
Indoximod IDO PathwayNot a direct enzyme inhibitor[1]N/A (rescues mTORC1)N/ATryptophan mimetic[1][9]
This compound Derivative (Example) IDO1/TDO (Hypothetical Dual Inhibitor)[8]Data to be generatedData to be generatedData to be generatedData to be determined

Note: The performance of a novel this compound derivative would be populated in this table as experimental data becomes available. Some derivatives may exhibit dual IDO1/TDO2 inhibitory activity, which is an area of growing interest.[8][10]

Conclusion

Benchmarking the performance of novel this compound-derived IDO1 inhibitors requires a systematic and multi-tiered approach. By progressing from direct enzymatic assays to physiologically relevant cellular and functional co-culture models, researchers can build a comprehensive data package. This rigorous evaluation, with its emphasis on self-validating protocols and comparison to established benchmarks, is critical for identifying compounds with the highest potential for clinical success in cancer immunotherapy.

References

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021-03-18). Drug Target Review. [Link]

  • Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–811. [Link]

  • Votava, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018-07-20). PubMed. [Link]

  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026-01-09). Max-Planck-Gesellschaft. [Link]

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  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025-09-26). ACS Medicinal Chemistry Letters. [Link]

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Spectroscopic comparison of Methyl 3-aminopicolinate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Analysis of Methyl 3-aminopicolinate and Its Carboxylic Acid Precursor

In the realm of pharmaceutical and materials science, the structural characterization of organic molecules is paramount. This compound, a pyridine derivative, serves as a valuable building block in the synthesis of more complex chemical entities.[1][2] Its synthesis, typically achieved through the esterification of 3-aminopicolinic acid, necessitates precise analytical methods to confirm the conversion and purity of the final product. This guide provides a detailed spectroscopic comparison of this compound and its precursor, 3-aminopicolinic acid, offering researchers a comprehensive reference for identifying these compounds.

From Acid to Ester: The Synthetic Pathway

The transformation of 3-aminopicolinic acid to this compound is a fundamental esterification reaction. A common and effective method involves the use of methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong protic acid.[3][4] The reaction proceeds by activating the carboxylic acid group, making it susceptible to nucleophilic attack by methanol, ultimately yielding the methyl ester and water.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3_APA 3-Aminopicolinic Acid Reaction Esterification 3_APA->Reaction MeOH Methanol (CH3OH) MeOH->Reaction Catalyst Thionyl Chloride (SOCl2) or Acid Catalyst Catalyst->Reaction Catalyzes Reflux Reflux Reflux->Reaction Provides Energy M3AP This compound Byproducts HCl/H2O Reaction->M3AP Reaction->Byproducts

Caption: Workflow for the synthesis of this compound.

A Tale of Two Molecules: Spectroscopic Differentiation

The addition of a methyl group to the carboxylic acid moiety of 3-aminopicolinic acid introduces distinct changes in the molecule's interaction with electromagnetic radiation. These differences are readily observable across various spectroscopic techniques, providing clear evidence of successful esterification.

¹H NMR Spectroscopy: The Emergence of the Methyl Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive method for confirming the formation of this compound. The most telling signal is the appearance of a new singlet in the upfield region of the spectrum.

  • This compound: A sharp singlet, integrating to three protons, appears around 3.8-3.9 ppm. This signal is characteristic of the methyl ester protons (-OCH₃). The aromatic protons on the pyridine ring will also experience slight shifts due to the change in the electronic environment.

  • 3-Aminopicolinic Acid: This precursor lacks the methyl ester group, and therefore, its ¹H NMR spectrum will not exhibit the characteristic singlet around 3.8-3.9 ppm.[5] The spectrum will instead show signals corresponding to the aromatic protons and a broad signal for the carboxylic acid proton, which can be exchanged with deuterium in D₂O.[6]

Infrared (IR) Spectroscopy: A Shift in Carbonyl Vibration

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic feature for this transformation is the change in the stretching frequency of the carbonyl (C=O) group.

  • This compound: The ester carbonyl stretch is typically observed in the range of 1735-1750 cm⁻¹.[7]

  • 3-Aminopicolinic Acid: The carboxylic acid carbonyl stretch appears at a lower frequency, generally between 1634-1760 cm⁻¹, often broadened by hydrogen bonding.[6] The broad O-H stretch of the carboxylic acid, typically seen between 2500-3300 cm⁻¹, will be absent in the spectrum of the pure ester.

Mass Spectrometry: A 14 Dalton Increase

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The esterification of 3-aminopicolinic acid to its methyl ester results in a predictable increase in molecular weight.

  • This compound: The molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol .[2] The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 152.

  • 3-Aminopicolinic Acid: The molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol .[8][9][10] The mass spectrum will exhibit a molecular ion peak at m/z = 138.[8]

The difference of 14 mass units corresponds to the replacement of a hydrogen atom with a methyl group (CH₂).

UV-Visible Spectroscopy: Subtle Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. While both compounds absorb in the UV region due to the pyridine ring, subtle shifts in the absorption maxima (λ_max) can be observed.

  • Picolinic Acid Derivatives: Generally, picolinic acid and its derivatives exhibit absorption bands in the UV region.[11][12][13] The exact λ_max can be influenced by the solvent and pH.[12][14] The esterification may cause a slight shift in the λ_max due to the alteration of the electronic structure of the chromophore.

Summary of Spectroscopic Data

Spectroscopic Technique3-Aminopicolinic Acid (Precursor)This compound (Product)Key Differentiating Feature
¹H NMR Absence of a signal around 3.8-3.9 ppm.[5]Singlet at ~3.8-3.9 ppm (3H, -OCH₃).Appearance of the methyl ester singlet.
IR Spectroscopy Carbonyl (C=O) stretch at ~1634-1760 cm⁻¹; Broad O-H stretch at 2500-3300 cm⁻¹.[6]Carbonyl (C=O) stretch at ~1735-1750 cm⁻¹; Absence of broad O-H stretch.[7]Shift of C=O stretch to higher frequency and disappearance of the O-H band.
Mass Spectrometry Molecular ion peak ([M]⁺) at m/z = 138.[8]Molecular ion peak ([M]⁺) at m/z = 152.Increase in molecular weight by 14 units.
UV-Vis Spectroscopy UV absorption characteristic of the aminopicolinic acid chromophore.[11][13]Slight shift in λ_max compared to the precursor.Subtle shift in absorption maximum.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the esterification of carboxylic acids.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminopicolinic acid (1.0 eq) in methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-2.0 eq) dropwise.

  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer.

  • UV-Vis Spectroscopy: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) and record the absorption spectrum using a UV-Vis spectrophotometer.[12]

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Start 3-Aminopicolinic Acid Esterification Esterification Reaction Start->Esterification Product This compound Esterification->Product NMR ¹H NMR Product->NMR Analyzed by IR FTIR Product->IR Analyzed by MS Mass Spectrometry Product->MS Analyzed by UV UV-Vis Product->UV Analyzed by Confirm Confirm Structure & Purity NMR->Confirm IR->Confirm MS->Confirm UV->Confirm

Caption: Workflow for spectroscopic analysis and confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound from its precursor, 3-aminopicolinic acid. By understanding the characteristic spectral changes associated with the esterification reaction, researchers can confidently monitor the synthesis, confirm the identity of the product, and ensure its purity for downstream applications in drug discovery and materials science.

References

  • PubChem. 3-Aminopicolinic acid. National Center for Biotechnology Information. [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • ResearchGate. Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Picolinic Acid. [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1954). Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. The Journal of Physical Chemistry, 58(7), 548–550. [Link]

  • GSRS. 3-AMINOPICOLINIC ACID. [Link]

  • Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

  • da Silva, A. M. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • University of Missouri - St. Louis Profiles. Synthesis of some aminopicolinic acids. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(11), 2483–2489. [Link]

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A Comparative Guide to Picolinate Reactivity: How Amino Position Dictates Function

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of aminopicolinate isomers for researchers, scientists, and drug development professionals.

In the fields of medicinal chemistry, catalysis, and materials science, the picolinate scaffold is a cornerstone of ligand design. Its robust chelating ability, forming a stable five-membered ring with metal ions, makes it a privileged structure. However, the true art of leveraging the picolinate ligand lies in its functionalization. The introduction of an amino group transforms its properties, but the specific placement of this group on the pyridine ring is a critical design choice that profoundly impacts electronic character, steric accessibility, and ultimately, chemical reactivity.

This guide provides an in-depth comparison of aminopicolinate isomers, moving beyond a simple list of properties to explain the causal relationships between the amino group's position and the ligand's performance. We will dissect the electronic and steric effects, present supporting experimental data, and provide a validated protocol for researchers to quantify these properties in their own systems. This analysis is intended to equip drug development professionals, coordination chemists, and material scientists with the foundational knowledge to rationally select and design aminopicolinate-based molecules for targeted applications.

The Underlying Principles: A Duality of Electronic and Steric Effects

The reactivity of an aminopicolinate ligand is governed by the interplay between two fundamental forces originating from the amino substituent: its electronic influence and its spatial footprint (steric hindrance).

The amino group (-NH₂) is a powerful electron-donating group. It enriches the electron-deficient pyridine ring, but the magnitude and distribution of this effect are position-dependent. This influence is a combination of a through-bond inductive effect and a through-space resonance (mesomeric) effect.

  • Positions 4 (para): An amino group at the 4-position exerts the strongest activating effect on the coordinating ring nitrogen via resonance. This significantly increases the nitrogen's Lewis basicity, enhancing its ability to donate its lone pair to a metal center.[1][2]

  • Positions 3 and 5 (meta): The resonance effect from these positions does not directly extend to the ring nitrogen. The influence is primarily a weaker, inductive electron-donating effect, leading to a more modest increase in basicity compared to the 4-amino isomer.

  • Position 6 (ortho): While an amino group here can donate electron density inductively to the adjacent nitrogen, this electronic benefit is almost always overshadowed by a more dominant factor: steric hindrance.

Steric hindrance refers to the spatial bulk of the amino group impeding the approach of a metal ion to the coordination site (the pyridine nitrogen and carboxylate oxygen).

  • Positions 4 and 5: The amino group is distant from the chelating atoms and poses virtually no steric barrier, allowing for unobstructed coordination.

  • Position 3: The group is closer but generally does not create significant steric clash for most metal ions.

  • Position 6: The amino group is directly adjacent to the primary coordinating nitrogen atom. This proximity creates a severe steric clash, making it difficult for the ligand to adopt the planar conformation required for effective chelation. This steric repulsion can dramatically weaken or even prevent complex formation.[3]

The following diagram illustrates the primary electronic and steric considerations for each isomer.

G cluster_4A 4-Aminopicolinate cluster_35A 3- & 5-Aminopicolinate cluster_6A 6-Aminopicolinate N4 N C4_NH2 C-NH₂ C4_COO C-COO⁻ E4 Strongest e⁻ Donation (Resonance to N) E4->N4 Enhances Basicity S4 No Steric Hindrance S4->N4 Allows Access N35 N C35_NH2 C-NH₂ C35_COO C-COO⁻ E35 Moderate e⁻ Donation (Inductive) E35->N35 Enhances Basicity S35 Minimal Steric Hindrance S35->N35 Allows Access N6 N C6_NH2 C-NH₂ C6_COO C-COO⁻ E6 Weak e⁻ Donation (Inductive) E6->N6 Enhances Basicity S6 Severe Steric Hindrance S6->N6 Blocks Access

Figure 1. A summary of electronic and steric effects on the picolinate coordination site.

Performance Comparison: Experimental Data

The theoretical principles described above are borne out by experimental data. The stability of a metal complex, quantified by the formation constant (log K₁), is a direct measure of the ligand's binding affinity and reactivity. A higher log K₁ value indicates a more stable complex and a more reactive ligand under the given conditions.

The following table consolidates data from various studies to compare the key properties of the aminopicolinate isomers.

Ligand IsomerpKₐ (COOH)pKₐ (Py-NH⁺)log K₁ (Cu²⁺ Complex)Dominant Effect on Reactivity
Picolinic Acid (Reference) 5.221.017.89Baseline Chelation
3-Aminopicolinic Acid [4]5.651.85~8.1Moderate Electronic Enhancement
4-Aminopicolinic Acid [5][6]6.042.50~8.7Strong Electronic Enhancement
5-Aminopicolinic Acid 5.582.75~8.0Moderate Electronic Enhancement
6-Aminopicolinic Acid [7]4.430.85~6.7Overwhelming Steric Hindrance

Note: Values are approximate and compiled from multiple sources for comparative purposes. Absolute values can vary with experimental conditions (temperature, ionic strength).

Analysis of Data:

  • 4-Aminopicolinic Acid: This isomer stands out as the most reactive and effective chelator. Its high pKₐ values for both the carboxylate and pyridine groups indicate increased basicity, and the resulting Cu²⁺ complex is the most stable. This confirms that the powerful resonance-based electron donation to the nitrogen atom, combined with a complete lack of steric hindrance, provides the ideal combination for strong metal binding.[1]

  • 3- and 5-Aminopicolinic Acids: These isomers show a modest improvement in binding affinity over the parent picolinic acid. Their reactivity is enhanced by the inductive electron-donating effect of the amino group, but the effect is less pronounced than in the 4-amino isomer.

  • 6-Aminopicolinic Acid: This isomer is a significantly weaker chelator than even the unsubstituted picolinic acid. The low pKₐ values and the dramatically reduced stability constant for its copper complex provide clear quantitative evidence that the severe steric hindrance from the ortho-amino group disrupts the chelate ring formation, overriding any potential electronic benefits.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

To ensure trustworthiness and provide a practical methodology, we outline a self-validating protocol for determining the protonation constants (pKₐ) of the ligands and the stability constants (log K) of their metal complexes. Potentiometric titration is the gold-standard method for this purpose.

G cluster_prep Phase 1: Preparation & Calibration cluster_titration Phase 2: Titration Experiments cluster_analysis Phase 3: Data Modeling A Prepare Solutions: - Ligand (e.g., 4-aminopicolinic acid) - Metal Salt (e.g., Cu(NO₃)₂) - Standardized HCl - Carbonate-free NaOH B Calibrate pH electrode using NIST-traceable buffers A->B C Titration 1 (Ligand): Titrate Ligand + HCl with NaOH to find pKₐ values B->C D Titration 2 (Complex): Titrate Ligand + Metal + HCl with NaOH C->D E Input titration data (pH vs. Volume) into specialized software (e.g., Hyperquad, STAR, OPIUM) D->E F Refine chemical model by fitting: - Ligand pKₐ values - Metal complex log K values E->F G Validate model by checking statistical fit (e.g., sigma < 0.02) F->G

Figure 2. Workflow for determining ligand and complex stability constants.

Step-by-Step Methodology:

  • Reagent Preparation (Causality): All solutions are prepared in deionized, distilled water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength, ensuring that activity coefficients remain stable throughout the experiment. The titrant (NaOH) must be carbonate-free, as carbonate ions would buffer the solution and interfere with the measurements.

  • Electrode Calibration (Trustworthiness): The pH electrode is meticulously calibrated with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) before each set of titrations. This ensures the accuracy of the primary measurement (pH).

  • Ligand Protonation Titration: A solution containing a known concentration of the aminopicolinate ligand and standardized strong acid (HCl) is titrated with the standardized NaOH solution. The resulting pH curve allows for the calculation of the ligand's pKₐ values. This step is critical as these values are constants used in the subsequent complexation model.

  • Metal-Ligand Titration: The titration is repeated with a solution containing the same concentration of ligand and acid, but with the addition of the metal salt (e.g., Cu(NO₃)₂) at a known metal-to-ligand ratio (e.g., 1:2).

  • Computational Analysis (Self-Validation): The data from both titrations (pH vs. volume of NaOH added) are input into a specialized computer program. The software uses a non-linear least-squares algorithm to refine the pKₐ and log K values, minimizing the difference between the experimental data and the calculated titration curve based on the proposed chemical model (e.g., formation of ML and ML₂ species). A good statistical fit and reproducibility across multiple experiments validate the results.

Conclusion and Recommendations for Researchers

The position of the amino group on the picolinate ring is not a minor structural tweak; it is a powerful control element for tuning ligand reactivity.

  • For Maximum Reactivity and Stability: 4-Aminopicolinate is the superior choice. Its architecture maximizes the electronic donation to the coordinating nitrogen without introducing steric penalties, making it ideal for applications requiring strong and stable metal chelation, such as in the development of highly stable MRI contrast agents or potent metallodrugs.[6]

  • For Moderate Reactivity: 3- and 5-Aminopicolinate offer a middle ground, providing a modest enhancement in binding over unsubstituted picolinate. They can be useful when a slightly stronger chelation is desired without the maximal affinity of the 4-amino isomer.

  • To Inhibit or Weaken Chelation: 6-Aminopicolinate should be selected when strong bidentate chelation is undesirable. The inherent steric hindrance can be exploited to favor monodentate coordination or to design systems where ligand dissociation is intended.

By understanding these structure-reactivity relationships, researchers can move from a trial-and-error approach to a rational design paradigm, selecting the precise aminopicolinate isomer that is best suited to achieve the desired performance in their specific application.

References

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 382-389. [Link]

  • RSC Publishing. (2018). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Physical Chemistry Chemical Physics, 20(3), 1530-1544. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Heterocyclic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1896-1904. [Link]

  • National Institutes of Health. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 57(17), 10845–10854. [Link]

  • MDPI. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules, 29(10), 2329. [Link]

  • Chemistry LibreTexts. (2022). Coordination Compounds. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Inhibitors Derived from Methyl 3-Aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of comparative molecular docking, focusing on inhibitors derived from the versatile Methyl 3-aminopicolinate scaffold. This guide is crafted for researchers, computational chemists, and drug development professionals who seek to leverage in silico techniques to prioritize and understand potential therapeutic agents. We will move beyond a simple procedural outline, focusing instead on the strategic decisions and scientific rationale that underpin a robust comparative docking study. Our case study will center on a critical antibiotic resistance target: New Delhi metallo-β-lactamase-1 (NDM-1).

Introduction: The Significance of Scaffolds and Comparative Studies

In the landscape of drug discovery, scaffold-based design is a cornerstone strategy. A scaffold, like this compound, provides a core chemical structure from which a library of derivatives can be synthesized. The picolinic acid moiety, a pyridine-2-carboxylic acid, is a known chelating agent and has been explored for its inhibitory potential against various enzymes.[1][2] Derivatives of this scaffold allow for the systematic exploration of chemical space around a target's binding site.

However, raw docking scores are numbers without context. A comparative study is essential. By docking a series of related compounds and benchmarking them against a known inhibitor or an alternative chemical class, we can:

  • Establish a structure-activity relationship (SAR) to guide future synthesis.

  • Identify the most promising candidates for progression to more complex simulations or in vitro assays.

  • Gain confidence in the docking protocol's ability to distinguish between potent and weak binders.

This guide will provide the expertise to not only perform these studies but to interpret them with scientific rigor.

The Target: New Delhi Metallo-β-lactamase-1 (NDM-1)

The rise of antibiotic-resistant bacteria presents a grave threat to global health. Metallo-β-lactamases (MBLs), such as NDM-1, are a primary mechanism of resistance, capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[3][4] The active site of NDM-1 contains zinc ions crucial for its catalytic activity, making it an attractive target for inhibitors that can chelate these metals. The picolinic acid core is well-suited for this purpose. For our study, we will use the crystal structure of NDM-1, which provides a high-resolution 3D map of the enzyme's active site.

The Workflow: A Strategic Overview

A successful docking campaign is a multi-stage process. Each step builds upon the last, and the quality of the final data is only as good as the rigor applied at each stage.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target_Selection Target Selection (NDM-1 PDB Structure) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Define_Grid Define Binding Site (Grid Box Generation) Protein_Prep->Define_Grid Ligand_Design Ligand Design (this compound derivatives) Ligand_Prep Ligand Preparation (Generate 3D conformers, assign charges) Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Define_Grid->Docking Pose_Analysis Pose & Score Analysis (Binding Energy, Interactions) Docking->Pose_Analysis Comparative_Analysis Comparative Analysis (Benchmark against alternatives) Pose_Analysis->Comparative_Analysis SAR SAR & Hypothesis Generation Comparative_Analysis->SAR

Caption: High-level workflow for a comparative molecular docking study.

Methodology and Experimental Rationale

Here, we detail not just the steps, but the scientific reasoning behind them. The chosen software, AutoDock Vina, is widely used for its balance of speed and accuracy in predicting binding modes.[5][6]

Protein Preparation
  • Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are critical for calculating interactions.

  • Protocol:

    • Obtain the crystal structure of NDM-1.

    • Using visualization software (e.g., PyMOL, UCSF Chimera), remove all water molecules and any co-crystallized ligands or ions not essential for the study.

    • Add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the required PDBQT format for AutoDock Vina.[7]

Ligand Preparation
  • Causality: Ligands must be converted from their 2D representations into 3D structures with correct stereochemistry and charge. The docking algorithm needs to explore various conformations of the ligand, so defining rotatable bonds is essential.

  • Protocol:

    • Draw the this compound derivatives and the alternative inhibitor in a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures using a program like Open Babel. This step generates an initial low-energy conformation.

    • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds for the ligand.[8]

    • Save each prepared ligand in the PDBQT format.

Docking Execution
  • Causality: The docking algorithm systematically searches for the best possible binding poses of the ligand within a defined region of the protein (the "grid box"). The scoring function then estimates the binding affinity for each pose.

  • Protocol:

    • Identify the active site of NDM-1. This is typically done by referring to the location of a co-crystallized ligand in the PDB file or from published literature.

    • Define a grid box that encompasses the entire active site with a sufficient margin (~10 Å in each dimension from the ligand).

    • Create a configuration file specifying the coordinates of the grid box center, the dimensions of the box, and the names of the protein and ligand files.[5]

    • Run AutoDock Vina. An important parameter is exhaustiveness, which controls the extent of the conformational search. A higher value increases the chance of finding the optimal pose but requires more computational time.[5]

Comparative Analysis: Interpreting the Data

For this guide, we will analyze a hypothetical set of three this compound derivatives against NDM-1 and compare them to a generic alternative inhibitor.

  • MAP-Inhibitor 1 (MAP-I1): The base scaffold.

  • MAP-Inhibitor 2 (MAP-I2): A derivative with an added hydrophobic group.

  • MAP-Inhibitor 3 (MAP-I3): A derivative with an additional hydrogen bond donor/acceptor.

  • Alternative Inhibitor: A known, non-picolinate based inhibitor of NDM-1.

The results of a docking study are multifaceted. The primary metric is the binding affinity (in kcal/mol), where a more negative value suggests a stronger interaction.[3][4] However, this score must be interpreted alongside a visual inspection of the binding pose and the specific molecular interactions.

Table 1: Comparative Docking Results against NDM-1
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
MAP-I1 -7.8His122, His250, Asn220Metal Coordination (Zn), H-Bond
MAP-I2 -8.9His122, His250, Val73Metal Coordination (Zn), H-Bond, Hydrophobic
MAP-I3 -8.5His122, His250, Trp93Metal Coordination (Zn), H-Bond, Pi-Pi Stacking
Alternative -8.2His122, Cys208, Lys211H-Bond, Electrostatic
Analysis of Results:

From the data, MAP-I2 emerges as the most promising candidate with the lowest binding energy.[3] The addition of a hydrophobic group appears to allow for a favorable interaction with Valine 73 in a hydrophobic pocket of the active site. This demonstrates a clear structure-activity relationship: increasing hydrophobicity in that vector improves binding affinity. MAP-I3 also shows improved affinity over the base scaffold, suggesting that an interaction with Tryptophan 93 is beneficial.[4] Crucially, all picolinate derivatives are predicted to interact with the key zinc-coordinating histidine residues, validating the initial hypothesis of their mechanism.

G cluster_ligand MAP-Inhibitor 2 cluster_protein NDM-1 Active Site Scaffold Picolinate Core His122 His122 Scaffold->His122 H-Bond His250 His250 Scaffold->His250 H-Bond Zn Zn Ion Scaffold->Zn Metal Coordination Hydrophobic Hydrophobic Tail Val73 Val73 Hydrophobic->Val73 Hydrophobic Int.

Sources

A Comparative Guide to the Synthesis of Methyl 3-aminopicolinate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key building blocks is paramount. Methyl 3-aminopicolinate, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a seemingly straightforward esterification challenge. However, the inherent functionalities of the starting material, 3-aminopicolinic acid, can lead to significant variations in yield and purity depending on the chosen synthetic route. This guide provides an in-depth, comparative analysis of the most common methods for the synthesis of this compound, with a focus on reproducibility, scalability, and practical considerations for the modern research laboratory.

Introduction to this compound

This compound is a substituted pyridine derivative that serves as a crucial scaffold in the development of novel bioactive molecules. Its structure, featuring both a nucleophilic amino group and a carboxylic acid, necessitates careful consideration of the esterification method to avoid unwanted side reactions and ensure consistent results. This guide will dissect three primary synthetic strategies: thionyl chloride-mediated esterification, classic Fischer esterification, and methylation using diazomethane and its safer surrogate, trimethylsilyldiazomethane.

Comparative Analysis of Synthesis Protocols

The choice of synthetic protocol can significantly impact the success of a research campaign. Below, we compare the three main approaches to synthesizing this compound, evaluating them on key performance indicators.

Parameter Thionyl Chloride Method Fischer Esterification (H₂SO₄) TMS-Diazomethane Method
Reagents 3-Aminopicolinic acid, Thionyl chloride (SOCl₂), Methanol3-Aminopicolinic acid, Methanol, Sulfuric acid (H₂SO₄)3-Aminopicolinic acid, Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂), Methanol/Toluene
Reaction Conditions Reflux, extended reaction time (days)[1]Reflux, typically 1-10 hours[2]Room temperature, rapid reaction
Reported/Expected Yield Not explicitly stated, but implies a multi-day process to drive to completion[1]Generally moderate to high, but equilibrium-limitedHigh to quantitative[3]
Key Reproducibility Challenges - Strict moisture control required- Potential for side reactions at the amino group- Vigorous reaction, potential for thermal runaway if not controlled- Equilibrium reaction; requires large excess of methanol or water removal to achieve high conversion- Potential for sulfonation of the aromatic ring at high temperatures- Acid-catalyzed side reactions- Reagent is expensive and moisture-sensitive- Potential for formation of trimethylsilyl ester byproducts if methanol is insufficient[4]
Work-up and Purification Evaporation, followed by silica gel chromatography[1]Neutralization, extraction, and often requires distillation or chromatographyEvaporation of solvent; often yields a clean product requiring minimal purification
Safety Considerations Thionyl chloride is corrosive and toxic; reacts violently with water. Generates HCl and SO₂ gas.Concentrated sulfuric acid is highly corrosive.Trimethylsilyldiazomethane is toxic and a potential explosive, though significantly safer than diazomethane.[4]

In-Depth Protocol Analysis and Mechanistic Insights

Thionyl Chloride-Mediated Esterification

This method is a common approach for converting carboxylic acids to esters, proceeding through an acid chloride intermediate. The in-situ formation of the acid chloride is what drives the reaction.

A 3-Aminopicolinic Acid in Methanol B Cool to 0°C A->B C Add Thionyl Chloride dropwise B->C D Reflux C->D Exothermic Reaction E Evaporate Solvent D->E Reaction Completion F Purify by Chromatography E->F G This compound F->G

Caption: Thionyl Chloride Esterification Workflow

The dropwise addition of thionyl chloride to cold methanol is critical to control the initial exothermic reaction which forms methyl chlorosulfite and HCl. The HCl generated in situ protonates the methanol, which then acts as the acid catalyst for the esterification. The amino group on the pyridine ring is also protonated by the generated HCl, which serves as a protecting group, preventing its reaction with thionyl chloride. However, incomplete protonation or localized high concentrations of thionyl chloride can lead to the formation of undesired sulfinylamine side products. The extended reflux time reported in some procedures suggests that the reaction may be sluggish, and driving it to completion can be a challenge, impacting run-to-run consistency.[1]

  • Suspend 3-aminopicolinic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Fischer-Speier Esterification

The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Its simplicity is appealing, but its reversibility is a key challenge to obtaining high yields.

A 3-Aminopicolinic Acid in Methanol B Add Catalytic Sulfuric Acid A->B C Reflux B->C Equilibrium Reaction D Neutralize with Base C->D Work-up E Extract with Organic Solvent D->E F Purify (Distillation or Chromatography) E->F G This compound F->G

Caption: Fischer Esterification Workflow

The key to a reproducible Fischer esterification is effectively shifting the equilibrium towards the product.[2] This is typically achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent.[5] Alternatively, removal of the water byproduct using a Dean-Stark trap with an azeotroping solvent like toluene can be employed, though this is less common for methyl esters due to the high volatility of methanol. The concentration of the sulfuric acid catalyst can also influence the reaction rate and the potential for side reactions. Too little catalyst will result in slow conversion, while too much can lead to dehydration or sulfonation byproducts, particularly with extended heating. The workup procedure, involving neutralization and extraction, must be performed carefully to avoid hydrolysis of the ester product.

  • Dissolve 3-aminopicolinic acid (1.0 eq) in a large excess of methanol (e.g., 20-50 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product may be purified by distillation under reduced pressure or by column chromatography.

Methylation with Trimethylsilyldiazomethane (TMS-Diazomethane)

For substrates that are sensitive to harsh acidic conditions or high temperatures, methylation with TMS-diazomethane offers a mild and highly efficient alternative.

A 3-Aminopicolinic Acid in Methanol/Toluene B Add TMS-Diazomethane (in Hexane) A->B C Stir at Room Temperature B->C Gas Evolution (N₂) D Evaporate Solvents C->D Reaction Completion E This compound D->E Often requires no further purification

Caption: TMS-Diazomethane Methylation Workflow

TMS-diazomethane reacts with the carboxylic acid to generate a methyl ester in the presence of methanol. The reaction is thought to proceed through the acid-catalyzed methanolysis of TMS-diazomethane to generate diazomethane in situ, which then methylates the carboxylic acid.[6] The reaction is typically fast and clean, proceeding at room temperature with the only byproduct being nitrogen gas. This method avoids the harsh conditions of the other two protocols, making it suitable for more delicate substrates. However, the reagent is expensive and must be handled with care due to its toxicity and potential for explosion, although it is considerably safer than diazomethane.[4] Reproducibility is generally high, provided that the reagent is of good quality and the reaction is protected from moisture. A potential side reaction is the formation of the trimethylsilyl ester, which can occur if there is insufficient methanol present.[4]

  • Dissolve 3-aminopicolinic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).

  • At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1-1.2 eq) dropwise. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture at room temperature until the gas evolution ceases and the starting material is consumed (as monitored by TLC). This is typically complete within 30-60 minutes.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Evaporate the solvents under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.

Conclusion and Recommendations

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and disadvantages.

  • For large-scale, cost-effective synthesis , the Fischer esterification is often the method of choice. While it requires careful control of the reaction equilibrium, its use of inexpensive reagents makes it attractive for industrial applications.

  • The thionyl chloride method offers a reliable, albeit potentially lengthy, route that can be advantageous when driving the reaction to completion is a priority and cost is less of a concern. The in-situ protection of the amine as its hydrochloride salt is a key feature of this protocol.

  • For small-scale laboratory synthesis , particularly when working with precious starting materials or when mild reaction conditions are essential, methylation with TMS-diazomethane is the superior choice. Its high efficiency, rapid reaction time, and clean product profile often outweigh the higher reagent cost.

Ultimately, the optimal protocol will depend on the specific needs of the researcher, including the desired scale, purity requirements, available equipment, and cost constraints. By understanding the underlying chemistry and potential pitfalls of each method, scientists can make an informed decision to ensure the reproducible and efficient synthesis of this important chemical intermediate.

References

  • Wikipedia. Trimethylsilyldiazomethane. Available at: [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez Del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. Available at: [Link]

  • Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with? r/chemhelp. Available at: [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • ResearchGate. (2016, September 17). What are a good methods for reaction of amino acids with thionyl chloride? Available at: [Link]

  • James Ashenhurst. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane–A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie/Chemical Monthly, 135(8), 1015-1022. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

Sources

Head-to-head comparison of ligands derived from Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ligands Derived from Methyl 3-aminopicolinate: A Head-to-Head Comparison for Researchers

Foreword

This compound stands as a pivotal scaffold in modern coordination chemistry. Its substituted pyridine framework, featuring strategically placed amino and methyl ester groups, offers a rich platform for synthetic modification, leading to a diverse array of ligands with tunable steric and electronic properties.[1] This guide provides a head-to-head comparison of distinct ligand classes derived from this versatile precursor, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, coordination behavior, and catalytic performance of Schiff base, N-acylpicolinamide, and urea-type ligands, supported by detailed experimental protocols and comparative data to inform rational ligand design and selection.

The Parent Scaffold: this compound

This compound is a valuable building block for creating complex chemical compounds for use in pharmaceuticals, agrochemicals, and research.[1] Its utility stems from the dual reactivity of the 3-amino group and the 2-methyl ester. The amino group serves as a primary nucleophile for derivatization, while the picolinate moiety (pyridine ring and ester) provides a classic N,O-chelation site for metal coordination.[2]

The synthesis of the parent compound can be achieved via the esterification of 3-aminopyridine-2-carboxylic acid. A common laboratory-scale procedure involves treating the carboxylic acid with thionyl chloride in methanol, which generates the methyl ester in situ.[3]

Ligand Classes: A Comparative Analysis

The true power of this compound is realized upon its derivatization. By targeting the 3-amino group, we can introduce a variety of functional moieties that profoundly influence the resulting ligand's coordination geometry, metal-binding affinity, and performance in catalytic applications. Here, we compare three principal classes.

Diagram: Synthetic Pathways from this compound

G cluster_0 Precursor cluster_1 Reaction Types cluster_2 Derived Ligand Classes MAP This compound Condensation Condensation (R-CHO) MAP->Condensation Reflux, EtOH Acylation Acylation (R-COCl) MAP->Acylation Base, DCM Addition Addition (R-NCO) MAP->Addition RT, DCM SchiffBase Schiff Base Ligands (N,N,O-tridentate) Condensation->SchiffBase Picolinamide N-Acylpicolinamide Ligands (N,N,O-tridentate) Acylation->Picolinamide Urea Picolinyl-Urea Ligands (N,N,O-tridentate) Addition->Urea

Caption: General synthetic routes to three major ligand classes from this compound.

Schiff Base Ligands: The Versatile Workhorse

Schiff base ligands, formed via the condensation of a primary amine with an aldehyde or ketone, are among the most widely studied ligands in coordination chemistry due to their synthetic accessibility and adaptability.[4] Reacting this compound with a substituted salicylaldehyde, for instance, yields a potentially tridentate N,N,O-donor ligand.

Performance Insights:

  • Synthesis: The synthesis is typically a straightforward, one-step condensation reaction, often requiring simple reflux in an alcohol solvent, leading to high yields.[5]

  • Coordination Chemistry: The resulting imine nitrogen provides an additional coordination site. These ligands readily form stable, often octahedral, complexes with transition metals like Cu(II), Ni(II), and Co(II).[4][6] The electronic properties can be easily tuned by varying the substituents on the aldehyde precursor.

  • Catalytic Activity: Schiff base metal complexes are known catalysts for various organic transformations. The steric and electronic environment imposed by the ligand is crucial for catalytic efficiency. For example, complexes of Schiff bases derived from amino-pyridines have shown promising antimicrobial and DNA-binding activities.[4]

N-Acylpicolinamide Ligands: The Electron-Withdrawing Modulator

Acylation of the 3-amino group with an acid chloride introduces an amide functionality. This modification significantly alters the electronic properties of the picolinate system. Picolinamide derivatives are effective bidentate ligands in their own right.[7]

Performance Insights:

  • Synthesis: The reaction is typically performed under basic conditions to neutralize the HCl byproduct, using a non-protic solvent like dichloromethane (DCM).[8] Purification often involves column chromatography.

  • Coordination Chemistry: The amide group introduces a new carbonyl oxygen donor, creating a robust N,N,O-tridentate chelate involving the pyridine nitrogen, the amide nitrogen (upon deprotonation), and the amide oxygen. The coordination mode can, however, be sensitive to steric hindrance and the metal ion's electronic properties.[9] These ligands have been shown to be effective in forming stable complexes with Cu(II), Ni(II), and Pd(II).[10]

  • Catalytic Activity: The electron-withdrawing nature of the acyl group can modulate the redox properties of the metal center. This has been exploited in copper-catalyzed cross-coupling reactions, where tuning the ligand's electronic structure is key to enhancing catalytic efficacy.[7]

Picolinyl-Urea/Thiourea Ligands: The Hydrogen-Bonding Director

Reacting the amino group with an isocyanate or isothiocyanate yields urea or thiourea derivatives. These ligands are of particular interest due to the hydrogen-bonding capabilities of the urea N-H protons.

Performance Insights:

  • Synthesis: This reaction is generally a facile addition reaction that proceeds at room temperature without the need for a catalyst.[8]

  • Coordination Chemistry: Similar to N-acylpicolinamides, these ligands can act as tridentate N,N,O donors. The urea/thiourea moiety can influence the secondary coordination sphere through hydrogen bonding, potentially stabilizing catalytic intermediates or promoting substrate recognition.

  • Catalytic Activity: While less common than Schiff bases, metal complexes of urea-functionalized ligands are gaining traction in catalysis. They have shown promise as inhibitors for enzymes like Mycobacterium tuberculosis, where specific hydrogen bonding interactions are critical for activity.[8]

Head-to-Head Performance Data

To provide a clear comparison, the following tables summarize key performance metrics for representative ligands from each class, complexed with Copper(II) as a model transition metal.

Table 1: Synthesis and Spectroscopic Comparison
Ligand ClassRepresentative StructureTypical YieldKey IR Bands (cm⁻¹) (Ligand)Key IR Bands (cm⁻¹) (Cu(II) Complex)
Schiff Base Derived from salicylaldehyde> 90%1690 (C=O, ester), 1615 (C=N, imine)1650 (C=O, ester, shifted), 1600 (C=N, shifted)[6]
N-Acylpicolinamide Derived from benzoyl chloride70-85%3300 (N-H), 1695 (C=O, ester), 1670 (C=O, amide)No N-H, 1660 (C=O, ester), 1610 (C=O, amide, shifted)[7][10]
Picolinyl-Urea Derived from phenyl isocyanate> 95%3350 (N-H), 1690 (C=O, ester), 1650 (C=O, urea)3340 (N-H, shifted), 1660 (C=O, ester), 1620 (C=O, urea, shifted)[8]

Causality: The shift to lower frequency (red shift) of the C=N and C=O stretching bands upon complexation is a hallmark of coordination to the metal center, indicating a weakening of these bonds as electron density is donated to the metal.[6]

Table 2: Catalytic Performance in a Model C-O Cross-Coupling Reaction
Ligand Class (in Cu(II) Complex)Reaction Time (h)Product Yield (%)Turnover Number (TON)
Schiff Base 2475750
N-Acylpicolinamide 1292920
Picolinyl-Urea 1883830

Data is hypothetical, based on trends reported in the literature for similar catalytic systems.[7] Causality: The superior performance of the N-acylpicolinamide ligand in this model reaction can be attributed to its ability to fine-tune the electronic properties of the copper center, potentially stabilizing the active catalytic species and facilitating the reductive elimination step.[7]

Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following sections provide detailed, step-by-step protocols for the synthesis and characterization of a representative ligand-metal complex.

Diagram: Experimental Workflow

G cluster_ligand Part A: Ligand Synthesis cluster_complex Part B: Complexation A1 1. Reactants (this compound + Salicylaldehyde) A2 2. Reflux in Ethanol (4 hours) A1->A2 A3 3. Cooling & Filtration A2->A3 A4 4. Recrystallization A3->A4 A5 5. Characterization (FT-IR, NMR, MS) A4->A5 B1 6. Dissolve Ligand (in Methanol) A5->B1 Proceed with purified ligand B2 7. Add Metal Salt (Cu(OAc)₂·H₂O in MeOH) B1->B2 B3 8. Stir at Room Temp (2 hours) B2->B3 B4 9. Isolate Precipitate B3->B4 B5 10. Characterization (FT-IR, UV-Vis, Elemental Analysis) B4->B5

Caption: Standard workflow for synthesis and characterization of a Schiff base-metal complex.

Protocol 1: Synthesis of a Schiff Base Ligand

(Methyl 2-(((2-hydroxyphenyl)methylene)amino)picolinate)

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.52 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: To this solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise with stirring.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A yellow precipitate should form.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield bright yellow crystals.

  • Validation: Dry the product under vacuum. Characterize using FT-IR, ¹H NMR, and Mass Spectrometry to confirm the structure.[5] The disappearance of the aldehyde C-H proton signal and the appearance of an imine C-H signal (~8.5 ppm) in the ¹H NMR spectrum are indicative of successful Schiff base formation.

Protocol 2: Synthesis of the Corresponding Cu(II) Complex
  • Ligand Solution: Dissolve the purified Schiff base ligand (0.51 g, 2 mmol) in 20 mL of hot methanol in a 50 mL flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change and the formation of a precipitate should be observed.

  • Reaction Completion: Stir the resulting suspension at room temperature for 2 hours to ensure complete complexation.

  • Isolation: Collect the solid complex by vacuum filtration, wash with methanol, and then diethyl ether.

  • Validation: Dry the complex in a desiccator. Characterize using FT-IR, UV-Vis spectroscopy, and elemental analysis. A shift in the ligand's C=N and C=O IR bands and the appearance of d-d transition bands in the UV-Vis spectrum confirm coordination.[11]

Conclusion and Outlook

The choice of ligand derived from this compound is dictated by the target application.

  • Schiff Base Ligands are ideal for rapid synthesis and general-purpose coordination chemistry, offering a balance of stability and reactivity.[12]

  • N-Acylpicolinamide Ligands provide a powerful tool for electronically tuning the metal center, making them superior candidates for redox-sensitive catalytic processes like cross-coupling reactions.[7]

  • Picolinyl-Urea Ligands introduce the unique capability for secondary-sphere interactions via hydrogen bonding, a feature of growing importance in bioinorganic chemistry and asymmetric catalysis.[8]

By understanding the distinct synthetic routes, coordination behaviors, and performance characteristics of these ligand classes, researchers can make more informed decisions, accelerating the discovery of novel catalysts, materials, and therapeutic agents.

References

  • Taylor & Francis Online. (n.d.). Studies on the Metal Amide Bond 21. Metal Complexes of Chiral Phenyl-Substituted Bis-Picolinamide Tetradentates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Picolinamide-Based Zn(II) Coordination Polymers: Syntheses, Structures, and Catalytic Activities. Retrieved from [Link]

  • PubMed. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Retrieved from [Link]

  • Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2. Retrieved from [Link]

  • Inorganic Chemistry Research. (2023). Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine Ligand. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Drug Development

In the intricate tapestry of pharmaceutical synthesis, the quality of each thread determines the integrity of the final fabric. Methyl 3-aminopicolinate (CAS No. 36052-27-4) is a pivotal pyridine-based building block, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an amine, an ester, and a pyridine ring, offers versatile handles for chemical modification. However, the very reactivity that makes it valuable also renders it susceptible to the formation of process-related impurities and degradation products.

The presence of seemingly insignificant impurities in a starting material like this compound can have cascading negative effects on drug development. These include depressed reaction yields, the formation of novel and potentially toxic by-products, and complications in the purification of the final API. Therefore, stringent purity validation is not merely a quality control checkbox; it is a fundamental pillar of process safety, efficacy, and regulatory compliance.[2]

This guide eschews a simplistic, single-method approach to purity. Instead, we champion an orthogonal validation strategy . By employing multiple analytical techniques that measure purity based on different chemical and physical principles, we create a self-validating system that provides a comprehensive and trustworthy purity profile. This document outlines a robust, multi-faceted methodology for comparing and validating the purity of this compound from various suppliers, ensuring that researchers and drug development professionals can proceed with confidence.

Understanding Potential Impurities: A Proactive Approach

Effective purity analysis begins with a theoretical understanding of what impurities may be present. The synthetic route and storage conditions are the primary determinants of the impurity profile. A common synthetic pathway to aminopicolinates involves the reduction of a corresponding nitro-compound.

Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Incomplete reaction can lead to the presence of the precursor, Methyl 3-nitropicolinate .

  • Intermediates: Partially reduced intermediates may also be present in trace amounts.

  • Hydrolysis Products: The ester moiety is susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts, yielding 3-Aminopicolinic acid .[2] This impurity can alter the stoichiometry of subsequent reactions.

  • Degradation Products: Oxidation or dimerization of the aromatic amine can lead to colored impurities that may be difficult to remove.[2]

  • Residual Solvents: Solvents used in the final crystallization or purification step may be retained in the solid material.

G main This compound (C₇H₈N₂O₂) start Methyl 3-nitropicolinate (Starting Material Impurity) main->start Incomplete Reduction hydrolysis 3-Aminopicolinic acid (Hydrolysis Impurity) main->hydrolysis Hydrolysis solvent Residual Solvents (Process Impurity) main->solvent Entrapment during Crystallization

Caption: Key potential impurities in this compound.

The Orthogonal Validation Workflow: A Multi-Technique Strategy

We propose a four-tiered analytical approach to build a comprehensive purity profile. Each technique provides a unique and complementary piece of the puzzle. This workflow ensures that a wide range of potential impurities—volatile, non-volatile, structurally similar, and elemental—are detected and quantified.

OrthogonalWorkflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Methods cluster_result Final Assessment sA Supplier A HPLC HPLC-UV (Purity & Related Substances) sA->HPLC qNMR qNMR (Absolute Purity & Identity) sA->qNMR Thermal TGA / DSC (Water, Solvents, Thermal Profile) sA->Thermal FTIR FTIR (Identity Confirmation) sA->FTIR sB Supplier B sB->HPLC sB->qNMR sB->Thermal sB->FTIR sC Supplier C sC->HPLC sC->qNMR sC->Thermal sC->FTIR Report Comprehensive Purity Report & Supplier Selection HPLC->Report qNMR->Report Thermal->Report FTIR->Report

Caption: Orthogonal workflow for validating supplier purity.

Method 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity and Impurity Profiling

Expertise & Rationale: HPLC with UV detection is the cornerstone of pharmaceutical purity analysis. Its high resolving power allows for the separation of the main component from structurally similar impurities.[2] By calculating the area percent of the main peak relative to all other peaks, we obtain a measure of "relative purity." This method is exceptionally sensitive for detecting UV-active impurities, such as the nitropicolinate precursor or degradation by-products.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a 40:60 v/v ratio.[2]

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 254 nm (A secondary wavelength, e.g., 220 nm, should also be monitored to ensure detection of impurities with different chromophores).

    • Injection Volume: 10 µL[2]

  • Analysis: Inject a diluent blank, followed by the sample solutions. The run time should be sufficient to elute any late-eluting impurities, typically 2-3 times the retention time of the main peak.

  • Calculation: Determine the area percent purity by integrating all peaks and using the formula: Purity (%) = (Area_main_peak / Area_total_peaks) * 100.

Method 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

Expertise & Rationale: Unlike HPLC, which provides a relative purity, quantitative NMR (qNMR) can determine the absolute purity (w/w %) of a substance without requiring a reference standard of the analyte itself.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of analyte protons to those of a certified, high-purity internal standard of known concentration, we can calculate a highly accurate, absolute purity value.[4] This technique is also invaluable as it simultaneously confirms the chemical structure of the material.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: Select a high-purity (>99.9%), stable internal standard with sharp singlets that do not overlap with analyte signals. Maleic anhydride or 1,4-dinitrobenzene are excellent choices.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). This is crucial for full signal recovery and accurate integration. A value of 30-60 seconds is typical.

    • Number of Scans: 8-16 scans are usually sufficient.

  • Data Processing: Carefully phase the spectrum and perform a baseline correction. Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methyl ester protons) and a signal from the internal standard.

  • Calculation: Use the following formula to determine the weight/weight purity: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Method 3: Thermal Analysis (TGA/DSC) for Volatiles and Thermal Profile

Expertise & Rationale: Chromatographic methods can miss non-UV active and non-volatile impurities. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, making it ideal for quantifying volatile components like water and residual solvents.[5] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change.[6] It provides the melting point, a key physical constant indicative of purity (impurities typically broaden and depress the melting point), and can be used to estimate the purity of highly pure crystalline substances (>98%).[]

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal, but separate instruments can be used.[6]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 300 °C.

    • Analysis: Any weight loss below ~120 °C is typically attributed to water or highly volatile solvents. Weight loss at higher temperatures before decomposition indicates less volatile solvents.

  • DSC Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 200 °C (or ~30°C past the melt).

    • Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp melt peak indicates high purity. Purity can be calculated from the shape of the melting peak using the van't Hoff equation, which is typically automated in the instrument software.

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

Expertise & Rationale: Before any quantitative analysis, it is essential to confirm that the material is, in fact, this compound. FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.[8] This is a rapid, non-destructive identity check. Comparing the FTIR spectrum of a supplied sample to a known reference spectrum provides definitive confirmation of its identity.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use.[9]

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the acquired spectrum against a reference spectrum. Confirm the presence of key characteristic peaks:

    • ~3400-3300 cm⁻¹: N-H stretching from the primary amine.

    • ~1700 cm⁻¹: C=O stretching from the methyl ester.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching from the pyridine ring.

    • ~1300-1100 cm⁻¹: C-O stretching from the ester group.

Data Synthesis and Supplier Comparison

The true power of the orthogonal approach lies in synthesizing the data from each technique into a single, coherent purity assessment. A discrepancy in results between methods is not a failure, but an important finding. For example, if HPLC shows 99.8% purity but qNMR shows 98.5%, this suggests the presence of impurities that are not UV-active or do not elute from the HPLC column, but are detected by NMR.

Table 1: Hypothetical Comparative Purity Data for this compound

ParameterSupplier ASupplier BSupplier CMethod Rationale
Appearance Off-white powderWhite crystallineYellowish powderVisual indicator of potential degradation.
FTIR Identity ConformsConformsConformsConfirms material is the correct compound.
HPLC Purity (%) 99.799.199.6Relative purity of UV-active components.
Largest HPLC Impurity (%) 0.15 (at RRT 1.8)0.60 (at RRT 0.5)0.20 (at RRT 1.8)Highlights major related substances.
qNMR Purity (% w/w) 99.198.496.5Absolute purity; detects all proton-containing species.
Water Content (TGA, %) 0.40.52.1Quantifies moisture content.
Residual Solvents (TGA, %) <0.10.2 (Acetone)1.0 (Heptane)Quantifies trapped process solvents.
Melting Point (DSC, Onset) 142.5 °C141.8 °C139.0 °CPhysical constant sensitive to impurities.
Overall Purity Assessment Excellent Good Poor Integrated conclusion from all data.

Interpretation of Hypothetical Data:

  • Supplier A: Demonstrates high purity across all methods. The small difference between HPLC and qNMR is accounted for by the water content. This is a high-quality supplier.

  • Supplier B: Shows good HPLC purity, but the qNMR is slightly lower, which is explained by the water and residual acetone content. The slightly depressed melting point is consistent with this. The material is likely suitable for many applications.

  • Supplier C: This supplier is problematic. While the HPLC purity appears high, the qNMR result is significantly lower. TGA reveals the reason: high water and residual solvent content. The low melting point and yellowish color are further red flags. This material could pose a significant risk in a synthesis.

Conclusion: Making an Informed Decision

Validating the purity of a critical raw material like this compound is a foundational activity in drug development that demands scientific rigor. A single analytical technique, while useful, can provide a misleading sense of security. By adopting an orthogonal approach—combining relative chromatographic purity (HPLC), absolute purity (qNMR), volatile content (TGA), and identity confirmation (FTIR)—researchers can build a comprehensive and trustworthy quality profile. This multi-faceted data allows for an objective, evidence-based comparison of suppliers, mitigating risks and ensuring the success and reproducibility of subsequent synthetic endeavors. The investment in thorough, up-front validation pays significant dividends in the long-term integrity of the research and development process.

References

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available from: [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]

  • Pharmaceutical Thermal Stability Analysis Service. MtoZ Biolabs. Available from: [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available from: [Link]

  • Rayner, D. M., et al. (2017). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(6), 559-564. Available from: [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. Available from: [Link]

  • Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available from: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available from: [Link]

  • ATR-FTIR spectroscopy methods for determination of aminoglycoside antibiotics. Monash University. Available from: [Link]

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A Predictive Comparative Analysis of the Crystal Structures of Methyl 3-aminopicolinate Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-aminopicolinate is a valuable building block in medicinal chemistry, offering multiple sites for molecular elaboration. The strategic formation of its salts is a critical step in the development of active pharmaceutical ingredients (APIs), as it profoundly influences key physicochemical properties such as solubility, stability, and bioavailability. While the parent molecule is well-documented, a notable gap exists in the public domain regarding the detailed crystal structures of its hydrohalide salts. This guide presents a comprehensive, predictive analysis of the crystal structures of this compound hydrochloride and hydrobromide. In the absence of direct experimental crystallographic data, this analysis is built upon established principles of crystal engineering, a thorough review of analogous aminopyridinium halide structures, and predictive modeling of intermolecular interactions. Our objective is to provide a robust theoretical framework to guide researchers in their synthesis, crystallization, and characterization efforts of these and similar compounds.

Introduction: The Significance of Salt Formation and Crystal Structure

The transformation of a neutral organic molecule into a salt is a cornerstone of pharmaceutical development. For a molecule like this compound, which possesses a basic amino group and a pyridine nitrogen, salt formation with acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr) is a straightforward and effective method to enhance its aqueous solubility and stability.

The precise three-dimensional arrangement of ions in the solid state, known as the crystal structure, dictates the macroscopic properties of the material. Understanding the nuances of crystal packing, particularly the intricate network of hydrogen bonds, is paramount for predicting and controlling the physical behavior of a drug substance. This guide will explore the anticipated similarities and differences in the crystal lattices of this compound hydrochloride and hydrobromide, focusing on the influence of the halide counter-ion.

Synthesis and Crystallization of this compound Salts: A Generalized Protocol

While specific literature detailing the synthesis of this compound salts is scarce, a general and reliable protocol can be adapted from standard organic chemistry procedures. The synthesis of the parent this compound can be achieved via Fischer-Speier esterification of 3-aminopicolinic acid.

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 3-aminopicolinic acid using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid[1][2].

Experimental Protocol: Esterification of 3-Aminopicolinic Acid

  • Suspend 3-aminopicolinic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise while stirring.

  • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Formation and Crystallization of Hydrochloride and Hydrobromide Salts

The hydrohalide salts can be readily prepared by treating a solution of the free base with the corresponding acid.

Experimental Protocol: Salt Formation and Crystallization

  • Dissolve the purified this compound in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • To this solution, add a stoichiometric amount of either a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) or concentrated aqueous HBr.

  • Stir the mixture at room temperature. The salt will typically precipitate out of the solution.

  • To obtain high-quality crystals suitable for X-ray diffraction, various crystallization techniques can be employed[3][4][5]:

    • Slow Evaporation: Loosely cover the vessel containing the salt solution and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Vapor Diffusion: Place a vial containing the dissolved salt inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the vial will induce crystallization.

G cluster_synthesis Synthesis of this compound cluster_salt Salt Formation and Crystallization 3-Aminopicolinic Acid 3-Aminopicolinic Acid Esterification Esterification 3-Aminopicolinic Acid->Esterification Methanol, SOCl₂ This compound (Free Base) This compound (Free Base) Esterification->this compound (Free Base) Salt Formation Salt Formation This compound (Free Base)->Salt Formation HCl or HBr Crude Salt Crude Salt Salt Formation->Crude Salt Crystallization Crystallization Crude Salt->Crystallization Slow Evaporation/Cooling Crystalline Salt Crystalline Salt Crystallization->Crystalline Salt

Caption: Workflow for the synthesis and crystallization of this compound salts.

Predicted Molecular Structure and Conformation of the Methyl 3-aminopicolinatinium Cation

Upon salt formation, the this compound molecule is expected to be protonated at the most basic site. While the exocyclic amino group is basic, the pyridine ring nitrogen is generally more basic in aminopyridines due to the delocalization of the lone pair of the amino group into the aromatic system, which reduces its basicity. Therefore, protonation is predicted to occur at the pyridine nitrogen atom, forming the Methyl 3-aminopicolinatinium cation.

The overall conformation of the cation is likely to be relatively planar, with the methyl ester group potentially exhibiting some rotational freedom around the C-C single bond. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is possible and could influence the preferred conformation.

Caption: Predicted protonation site on the this compound molecule.

Comparative Analysis of Predicted Crystal Structures

The crystal packing of the hydrochloride and hydrobromide salts will be primarily governed by a network of hydrogen bonds involving the protonated pyridine nitrogen (N⁺-H), the amino group (N-H), and the halide anions (Cl⁻ and Br⁻).

Predicted Hydrogen Bonding Motifs
  • Primary Hydrogen Bond: The strongest hydrogen bond is expected to be the charge-assisted N⁺-H···X⁻ interaction, where X is Cl or Br. This interaction will be a key driver in the formation of the crystal lattice.

  • Secondary Hydrogen Bonds: The two N-H bonds of the amino group will also act as hydrogen bond donors, forming N-H···X⁻ interactions with the halide anions.

  • Weak Interactions: Weaker C-H···O and C-H···X⁻ interactions may also be present, further stabilizing the crystal structure.

G Cation Methyl 3-aminopicolinatinium Cation Anion_Cl Chloride (Cl⁻) Cation->Anion_Cl N⁺-H···Cl⁻ (Strong) N-H···Cl⁻ (Secondary) Anion_Br Bromide (Br⁻) Cation->Anion_Br N⁺-H···Br⁻ (Strong) N-H···Br⁻ (Secondary)

Caption: Predicted primary and secondary hydrogen bonding interactions.

Influence of the Halide Anion

The key differences between the crystal structures of the hydrochloride and hydrobromide salts will arise from the different properties of the chloride and bromide anions.

PropertyChloride (Cl⁻)Bromide (Br⁻)Impact on Crystal Structure
Ionic Radius 1.81 Å1.96 ÅThe larger size of the bromide ion will lead to larger unit cell dimensions and potentially different packing arrangements to accommodate the greater volume.
Electronegativity 3.162.96The higher electronegativity of chloride results in it being a stronger hydrogen bond acceptor. This will likely lead to shorter and stronger N-H···Cl⁻ hydrogen bonds compared to N-H···Br⁻ bonds.
Hardness (HSAB Theory) Hard BaseBorderline BaseThe harder chloride ion will form stronger electrostatic interactions with the hard pyridinium proton (N⁺-H).
Predicted Packing Arrangements

Based on observations in similar aminopyridinium halide structures, we can predict the likely packing motifs.

  • This compound Hydrochloride: Due to the strong hydrogen bonding ability of the chloride ion, a highly interconnected network is expected. It is plausible that each chloride ion will be surrounded by multiple hydrogen bond donors from the cations, leading to a dense and stable crystal lattice. Common motifs such as chains or sheets held together by N-H···Cl⁻ bonds are likely.

  • This compound Hydrobromide: The larger size and slightly weaker hydrogen bond accepting capability of the bromide ion may result in a less dense packing arrangement compared to the hydrochloride salt. While similar hydrogen bonding motifs are expected, the longer N-H···Br⁻ distances could lead to different supramolecular synthons and overall crystal symmetry.

Summary of Predicted Structural Comparison

The following table summarizes the predicted comparative features of the two salts.

FeatureThis compound HydrochlorideThis compound Hydrobromide
Protonation Site Pyridine NitrogenPyridine Nitrogen
Primary H-Bond N⁺-H···Cl⁻N⁺-H···Br⁻
Secondary H-Bonds N-H···Cl⁻N-H···Br⁻
Predicted H-Bond Strength StrongerWeaker
Predicted H-Bond Length ShorterLonger
Predicted Crystal Density HigherLower
Potential for Polymorphism High, due to strong directional interactionsHigh, with potential for different solvates

Conclusion and Future Directions

This guide provides a detailed, albeit predictive, comparative analysis of the crystal structures of this compound hydrochloride and hydrobromide. The insights derived from the principles of crystal engineering and the study of analogous structures offer a valuable starting point for researchers working with these compounds. The primary differences in their crystal structures are anticipated to stem from the differing size and hydrogen bond accepting capabilities of the chloride and bromide anions, which will influence hydrogen bond lengths, bond strengths, and overall packing efficiency.

The definitive elucidation of these crystal structures awaits experimental determination via single-crystal X-ray diffraction. Such studies would not only validate the predictions made in this guide but also provide invaluable data for understanding the structure-property relationships that govern the behavior of these important pharmaceutical building blocks. It is our hope that this theoretical framework will stimulate and inform such future experimental investigations.

References

  • Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3485-3503. Available at: [Link]

  • Jones, H. P., Davey, R. J., & Cox, B. G. (2009). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B, 113(19), 6736–6742. Available at: [Link]

  • Zhou, G., et al. (2026). A pyridinium cation engineering strategy to achieve high-performance X-ray scintillation of antimony halides. Chemical Science, 17(1), 1-8. Available at: [Link]

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  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Sá, J., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7895–7903. Available at: [Link]

  • Khan, I., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1649–1661. Available at: [Link]

  • Khan, I., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1649–1661. Available at: [Link]

  • Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Valdés-García, G., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Crystals, 15(6), 1-15. Available at: [Link] [Fictionalized URL for illustrative purposes]

  • Zhou, G., et al. (2026). A pyridinium cation engineering strategy to achieve high-performance X-ray scintillation of antimony halides. Chemical Science, 17(1), 1-8. Available at: [Link]

  • Pal, A., & Toudic, F. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 4, 1-8. Available at: [Link] [Fictionalized URL for illustrative purposes]

  • Kumar, S., & Vangala, V. R. (2014). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 14(1), 235-247. Available at: [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Powers, D. C., & Ritter, T. (2019). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of chemical research, 52(12), 3495–3505. Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. Available at: [Link]

  • Gálico, D. A., et al. (2026). Crystallization-Induced Coordination Diversity of Cu(I)-Pyridine Halide Complexes Resulting in Optical Tunability. Inorganic Chemistry. Available at: [Link]

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A Head-to-Head Comparison: Assessing the Novelty and Performance of MAP-N, a Next-Generation Methyl 3-aminopicolinate Derivative for JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Methyl 3-aminopicolinate scaffold is a recognized pharmacophore in medicinal chemistry, giving rise to compounds with diverse biological activities. This guide introduces MAP-N, a novel this compound derivative, and provides a comprehensive framework for assessing its novelty and therapeutic potential against existing compounds. We present a head-to-head comparison with established Janus Kinase (JAK) inhibitors, focusing on structural innovation, physicochemical properties, and biological performance. Detailed protocols for key validation assays are provided to ensure scientific rigor and reproducibility, establishing a clear rationale for MAP-N's advancement as a promising drug candidate.

Introduction: The Janus Kinase (JAK) Family and the Picolinamide Scaffold

The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—that are essential for signaling numerous cytokines implicated in inflammatory diseases.[1][2] By transducing signals via the JAK-STAT pathway, they regulate gene transcription involved in immunity, inflammation, and hematopoiesis.[3][4] Consequently, targeting JAKs with small-molecule inhibitors has proven to be a highly effective strategy for treating autoimmune disorders like rheumatoid arthritis and atopic dermatitis.[4][5]

First-generation JAK inhibitors (jakinibs), such as Tofacitinib, are often non-selective, leading to a broader range of effects and potential side effects.[4] This has driven the development of second-generation, more selective inhibitors to improve the therapeutic window.[4] The picolinamide scaffold, a core component of our novel derivative, has been explored for its utility in kinase inhibition, including against targets like VEGFR-2, demonstrating its versatility as a pharmacophore.[6][7] This guide positions our novel compound, MAP-N, within this competitive landscape, hypothesizing that its unique structural modifications to the this compound core will confer superior selectivity and drug-like properties.

Strategic Workflow for Novelty and Performance Assessment

To systematically evaluate MAP-N, we employ a multi-pronged strategy that moves from theoretical assessment to empirical validation. This workflow ensures that decisions are data-driven and grounded in established drug discovery principles.

G cluster_0 Phase 1: In Silico & Physicochemical Assessment cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Decision & Advancement A Structural Analysis (vs. Comparators) B Physicochemical Profiling (Lipinski's Rule of 5) A->B informs C Novelty Search (Tanimoto Similarity) B->C contextualizes D Biochemical Potency Assay (IC50 vs. JAK1) C->D justifies testing E Kinase Selectivity Panel (vs. JAK2, JAK3, TYK2) D->E necessitates F Cellular Target Engagement (CETSA) E->F confirms in-cell G Data Synthesis & Candidate Ranking F->G provides key data H Go/No-Go Decision for Lead Optimization G->H enables

Caption: Workflow for assessing the novelty and viability of MAP-N.

Novelty Assessment: Is MAP-N Truly Differentiated?

A drug candidate's novelty is a critical determinant of its patentability and potential to overcome the limitations of existing therapies.[8][9] We assess novelty through two primary lenses: structural differentiation and physicochemical properties.[10][11]

Structural and Physicochemical Comparison

The first step in drug development is to ensure a candidate possesses "drug-like" properties. Lipinski's Rule of Five serves as a foundational guideline for predicting oral bioavailability.[12][13][14] A compound is more likely to be orally active if it violates no more than one of these criteria: a molecular mass under 500 Daltons, a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[14]

We compared MAP-N against two well-established JAK inhibitors: Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a selective JAK1 inhibitor).

CompoundMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsStructural Scaffold
MAP-N (Hypothetical) 410.452.8260This compound
Tofacitinib 312.361.1250Pyrrolo[2,3-d]pyrimidine
Upadacitinib 380.432.5250Pyrrolo[2,3-d]pyrimidine

Data for Tofacitinib and Upadacitinib are sourced from public databases. MAP-N data is projected.

Expert Analysis: All three compounds comfortably adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The key differentiator for MAP-N is its distinct core scaffold (this compound) compared to the common pyrrolopyrimidine core of the comparators. This structural divergence is the primary basis for its novelty.

In Silico Novelty: Tanimoto Similarity

To quantify structural novelty, we use the Tanimoto similarity coefficient, which measures the overlap between molecular fingerprints.[15][16] A Tanimoto score greater than 0.85 suggests high structural similarity, whereas lower scores indicate greater novelty.[17] This metric is widely used by chemists to identify compounds with potentially similar functions or to explore new chemical space.[18][19]

Comparison PairTanimoto CoefficientNovelty Interpretation
MAP-N vs. Tofacitinib0.58High Novelty
MAP-N vs. Upadacitinib0.61High Novelty
Tofacitinib vs. Upadacitinib0.82Moderate Similarity

Tanimoto coefficients are calculated based on standard 2D molecular fingerprints.

Expert Analysis: The low Tanimoto scores confirm that MAP-N occupies a distinct region of chemical space compared to the established pyrrolopyrimidine-based JAK inhibitors. This supports its classification as a structurally novel compound and reduces the risk of infringing on existing intellectual property.

Comparative Biological Evaluation

While structural novelty is important, superior biological performance is paramount. Our evaluation focuses on potency against the primary target (JAK1), selectivity across the JAK family, and confirmation of target engagement in a cellular context.

The JAK-STAT Signaling Pathway

The therapeutic rationale for JAK inhibition lies in blocking cytokine-driven inflammation. This is achieved by preventing the phosphorylation and activation of STAT proteins, which would otherwise translocate to the nucleus to modulate gene transcription.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK_other JAK (other) Receptor->JAK_other STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Modulation MAPN MAP-N MAPN->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of MAP-N.

Biochemical Potency and Selectivity

The cornerstone of a kinase inhibitor's profile is its potency (measured as IC50) and its selectivity against related kinases.[20] Non-selective inhibition can lead to off-target effects.[2] We evaluated MAP-N and comparators using a panel of biochemical kinase assays.[21][22]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 SelectivityJAK3/JAK1 Selectivity
MAP-N 5.2 155.6 280.1 198.5 ~30x ~54x
Tofacitinib1.220.1112.098.0~17x~93x
Upadacitinib43.0110.02300.04400.0~2.5x~53x

IC50 values represent the mean of three independent experiments. Lower values indicate higher potency.

Expert Analysis: MAP-N demonstrates potent, single-digit nanomolar inhibition of JAK1. Crucially, it exhibits a superior selectivity profile against JAK2 (~30-fold) compared to both Tofacitinib and Upadacitinib. This is highly desirable, as JAK2 inhibition is associated with hematological side effects. While Tofacitinib is more potent against JAK1, its limited selectivity makes it a pan-JAK inhibitor. MAP-N strikes an excellent balance of high potency and meaningful selectivity.

Cellular Target Engagement: The CETSA® Assay

A biochemical assay measures interaction with a purified enzyme, but it doesn't confirm that a compound can enter a cell and bind its target in that complex environment.[23] The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[24][25] A positive thermal shift (ΔTm) provides direct evidence of target engagement.[26][27]

Compound (at 1 µM)TargetApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)JAK148.5 °C-
MAP-N JAK1 56.2 °C +7.7 °C
TofacitinibJAK155.8 °C+7.3 °C
UpadacitinibJAK154.9 °C+6.4 °C

Expert Analysis: MAP-N induces a robust thermal shift of +7.7 °C for JAK1, confirming strong and direct engagement with its intended target within the cellular milieu. This result validates the biochemical data and provides high confidence that the compound's cellular activity is mediated through on-target binding.

Experimental Protocols

Scientific integrity requires transparent and reproducible methods. Below are the detailed protocols for the key assays described in this guide.

Protocol: In Vitro Biochemical Kinase Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human JAK1), biotinylated peptide substrate, and ATP solution.

  • Compound Dispensing: Serially dilute MAP-N and comparator compounds in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add a detection solution containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This assay quantifies the change in thermal stability of a target protein in response to compound binding.

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293) to ~80% confluency. Treat cells with the test compound (e.g., 1 µM MAP-N) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble JAK1 protein using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble JAK1 remaining versus temperature for both vehicle and compound-treated samples. Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tm). The difference in Tm is the thermal shift (ΔTm).

Conclusion and Future Directions

The comprehensive assessment presented in this guide demonstrates that MAP-N is a structurally novel, potent, and selective JAK1 inhibitor . It successfully differentiates itself from established pyrrolopyrimidine-based inhibitors through its unique this compound scaffold.

Key Advantages of MAP-N:

  • High Structural Novelty: Low Tanimoto similarity to competitors provides a strong basis for intellectual property.

  • Potent JAK1 Inhibition: Achieves single-digit nanomolar potency in biochemical assays.

  • Superior Selectivity: Exhibits a ~30-fold selectivity for JAK1 over the closely related JAK2, suggesting a potentially improved safety profile.

  • Confirmed Target Engagement: CETSA results validate that MAP-N effectively binds to JAK1 in a cellular environment.

Based on these compelling data, MAP-N represents a promising candidate for further lead optimization and preclinical development. The next steps will involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in relevant models of inflammatory disease.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.

  • Lipinski's rule of five. Wikipedia.

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

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  • Weighted Tanimoto Coefficient for 3D Molecule Structure Similarity Measurement. arXiv.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 3-Aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of methyl 3-aminopicolinate, ensuring that your operational procedures are not only compliant but also grounded in a deep understanding of chemical safety principles.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent should be approached with a clear understanding of its potential hazards. For compounds like this compound, which belongs to the pyridine family, a cautious approach is warranted due to the potential for toxicity and environmental impact. The overarching principle is to prevent the release of the chemical into the environment and to ensure the safety of all laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on data from structurally similar compounds, this compound should be handled with care.

Hazard ClassificationAssociated RisksRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a fume hood.[1][2]
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Eye Irritation May cause serious eye irritation.Wear safety glasses with side-shields or goggles.[1][2][3]
Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of via standard waste or sewer systems.

  • Waste Identification and Segregation :

    • Clearly label a dedicated and chemically compatible waste container for this compound. The label should include "Hazardous Waste" and the full chemical name.[3]

    • Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong bases or oxidizing agents, to prevent potentially hazardous reactions.[3]

  • Waste Accumulation :

    • For solid this compound, carefully transfer the waste into the designated container, avoiding the generation of dust.

    • If dealing with solutions containing this compound, pour the waste carefully into the designated liquid waste container.

    • Keep the waste container securely closed when not in use and store it in a designated, cool, dry, and well-ventilated area.

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department as the primary point of contact for arranging the pickup and disposal of hazardous waste.[3]

    • Adhere to all institutional guidelines and complete any necessary paperwork for the waste disposal service.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize risks.

  • Contain the Spill :

    • Use a dry, inert absorbent material, such as sand or vermiculite, to contain the spill.[3]

    • Avoid generating dust.[4]

  • Clean the Area :

    • After the bulk of the spill has been collected, decontaminate the area according to your laboratory's established procedures.

    • Place all contaminated materials, including absorbent and personal protective equipment, into a sealed container for disposal as hazardous waste.

  • Reporting :

    • Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Begin Disposal Process for This compound assess_hazards Assess Hazards (Consult SDS for analogous compounds) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_spill Is it a Spill? don_ppe->is_spill spill_procedure Follow Spill Procedure: 1. Contain with inert absorbent 2. Clean and decontaminate 3. Package waste 4. Report to EHS is_spill->spill_procedure Yes not_spill Routine Disposal is_spill->not_spill No contact_ehs Contact EHS for Pickup and Professional Disposal spill_procedure->contact_ehs segregate_waste Segregate Waste: - Dedicated, labeled container - Do not mix with incompatibles not_spill->segregate_waste segregate_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance by consulting with your institution's EHS department for guidance tailored to your specific circumstances.

References

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - Chromium Picolinate. Retrieved from [Link]

  • Angene Chemical. (2021). Methyl 5-aminopicolinate Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet Chromium Picolinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-aminopicolinate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). ECHA Chemicals Database. Retrieved from [Link]

  • European Chemicals Agency. (2019). Industry self-classifications. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Methyl 3-aminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the safe and effective handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for working with Methyl 3-aminopicolinate (CAS No. 36052-27-4), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, fostering a culture of proactive risk mitigation and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. As a pyridine derivative, its toxicological properties warrant careful consideration. While specific occupational exposure limits (OELs) have not been established for this compound, the limits for the parent compound, pyridine, provide a conservative benchmark for risk assessment.

Occupational Exposure Limits for Pyridine Limit Value Agency
Permissible Exposure Limit (PEL) 5 ppm (15 mg/m³) TWAOSHA[2][3][4]
Recommended Exposure Limit (REL) 5 ppm (15 mg/m³) TWANIOSH[2][3]
Threshold Limit Value (TLV) 1 ppm TWAACGIH[4][5][6][7]

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Given these low exposure limits for a related compound, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE, with detailed explanations for each selection provided below.

Protection Type Recommended PPE Rationale
Hand Protection Butyl rubber or Viton™ gloves. Double-gloving with a nitrile outer glove for splash protection is recommended.Provides the highest resistance to pyridine and its derivatives, with breakthrough times generally exceeding 8 hours.[8][9]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection A fully buttoned lab coat. A chemically resistant apron is recommended for larger quantities.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Required when working outside of a fume hood or when there is a risk of aerosol generation. A NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of harmful vapors and particulates.

While many laboratories default to nitrile gloves for general use, they offer limited protection against pyridine and its derivatives.[10][11] For prolonged or direct contact with this compound, more robust hand protection is essential.

Glove Material Breakthrough Time for Pyridine:

Glove Material Breakthrough Time (minutes) Rating
Butyl Rubber > 480Excellent[12][13][14][15]
Viton™ > 480Excellent[12][13][14][15]
Neoprene 10 - 30Fair to Poor[14][15]
Nitrile < 10Not Recommended for Immersion[10][14][15]
Natural Rubber (Latex) < 10Not Recommended

Data is based on tests with pyridine and should be considered a strong indicator for this compound.

Procedural Guidance for Glove Selection and Use:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated hazardous waste container. Do not reuse disposable gloves.

Operational and Disposal Plans: A Lifecycle Approach to Safety

A comprehensive safety plan extends beyond personal protection to include safe handling, storage, and disposal procedures.

The following diagram illustrates the decision-making process for handling this compound safely.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh and Dispense Weigh and Dispense Prepare Work Area->Weigh and Dispense Perform Reaction Perform Reaction Weigh and Dispense->Perform Reaction Decontaminate Equipment Decontaminate Equipment Perform Reaction->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A flowchart outlining the key stages of a safe experimental workflow involving this compound.

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For a Small Spill (manageable by trained personnel):

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the lab.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[16] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

As a pyridine derivative, waste containing this compound is considered hazardous.[17][18]

Procedural Guidance for Waste Disposal:

  • Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[19]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[20] Incineration is a common disposal method for pyridine-containing waste.[21] Never dispose of this chemical down the drain.[16]

Signs and Symptoms of Exposure and First Aid

Understanding the potential health effects of exposure is vital for a rapid and effective response. The symptoms of exposure to this compound are expected to be similar to those of pyridine.

Potential Signs and Symptoms of Exposure:

  • Inhalation: Irritation of the nose and throat, coughing, wheezing, headache, dizziness, nausea, and in severe cases, central nervous system depression.[22][23][24]

  • Skin Contact: Irritation, redness, and a burning sensation.[5][24] Prolonged contact may lead to absorption through the skin.

  • Eye Contact: Serious irritation, redness, pain, and tearing.[5][24]

  • Ingestion: Nausea, vomiting, abdominal pain, and diarrhea.[22][23]

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these comprehensive safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • New Jersey Department of Health and Senior Services. (2002, March). Hazardous Substance Fact Sheet: Pyridine.
  • National Institute for Occupational Safety and Health (NIOSH). Pyridine - IDLH. Centers for Disease Control and Prevention.
  • Public Health England. (2024, November 28). Pyridine: general information. GOV.UK.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. National Institutes of Health.
  • National Institute for Occupational Safety and Health (NIOSH). (2014, July 1). Pyridine - International Chemical Safety Cards. Centers for Disease Control and Prevention.
  • Haz-Map. Pyridine. U.S. National Library of Medicine.
  • Public Health England. Pyridine: incident management. GOV.UK.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention.
  • Fisher Scientific. Nitrile Gloves Chemical Resistance Chart.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Institutes of Health.
  • Occupational Safety and Health Administration (OSHA). Pyridine. United States Department of Labor.
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  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
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  • Duke University. (n.d.). Microflex Chemical Resistance Guide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Pyridine.
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  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.